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  • Product: 3-Nitro-4-sulfamoylbenzoic acid
  • CAS: 89795-76-6

Core Science & Biosynthesis

Foundational

Synthesis pathway for 3-Nitro-4-sulfamoylbenzoic acid

An In-Depth Technical Guide to the Synthesis of 3-Nitro-4-sulfamoylbenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive exploration of a prop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Nitro-4-sulfamoylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of a proposed synthetic pathway for 3-Nitro-4-sulfamoylbenzoic acid, a functionalized aromatic compound with potential applications in medicinal chemistry and materials science. Recognizing the absence of a well-documented, direct synthesis in publicly available literature, this guide leverages established principles of organic chemistry and analogous, well-documented reactions to propose a robust and scientifically sound synthetic route. The primary focus is on the electrophilic nitration of the commercially available starting material, 4-sulfamoylbenzoic acid. This document offers a detailed, step-by-step experimental protocol, an analysis of the underlying chemical principles, and methods for the characterization and validation of the final product.

Introduction and Strategic Approach

3-Nitro-4-sulfamoylbenzoic acid is a substituted benzoic acid derivative featuring a nitro group, a sulfamoyl group, and a carboxylic acid moiety. The strategic placement of these functional groups makes it a potentially valuable building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro and sulfamoyl groups, combined with the directing effects of the substituents, offers a unique chemical handle for further synthetic transformations.

Given the scarcity of direct synthetic procedures for this specific molecule, a logical and efficient pathway must be designed from readily available starting materials. The most strategic and plausible approach is the direct nitration of 4-sulfamoylbenzoic acid. This strategy is predicated on the following expert analysis:

  • Availability of Starting Material : 4-Sulfamoylbenzoic acid, also known as 4-carboxybenzenesulfonamide, is a commercially available reagent, providing a reliable and economical starting point for the synthesis.[1][2]

  • Predictable Regioselectivity : The directing effects of the substituents on the aromatic ring are well-understood in electrophilic aromatic substitution reactions. The sulfamoyl group (-SO₂NH₂) is an ortho, para-director, while the carboxylic acid group (-COOH) is a meta-director. In this case, both groups cooperatively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position (ortho to the sulfamoyl group and meta to the carboxylic acid group). This alignment strongly favors the formation of the desired 3-nitro isomer.

This guide will focus on this proposed pathway, providing a detailed protocol grounded in established nitration methodologies for similar aromatic compounds.[3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of the starting material and the target compound is essential for safe handling, reaction monitoring, and purification.

Property4-Sulfamoylbenzoic Acid (Starting Material)3-Nitro-4-sulfamoylbenzoic Acid (Target Product - Predicted)
IUPAC Name 4-Sulfamoylbenzoic acid3-Nitro-4-sulfamoylbenzoic acid
Synonyms 4-Carboxybenzenesulfonamide, Carzenide4-Carboxy-2-nitrobenzenesulfonamide
CAS Number 138-41-0Not available
Molecular Formula C₇H₇NO₄SC₇H₆N₂O₆S
Molecular Weight 201.20 g/mol 246.20 g/mol
Appearance White to off-white crystalline powderPale yellow solid (predicted)
Melting Point 258-262 °C[1]Expected to be lower than the starting material due to the nitro group
Solubility Slightly soluble in water, soluble in alkaline solutionsPredicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols

Proposed Synthesis Pathway: Nitration of 4-Sulfamoylbenzoic Acid

The proposed synthesis involves the electrophilic nitration of 4-sulfamoylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Reaction Mechanism and Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion is attacked by the electron-rich pi system of the benzene ring, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. The subsequent loss of a proton from the ring restores aromaticity and yields the final product, 3-nitro-4-sulfamoylbenzoic acid. The regioselectivity is controlled by the directing effects of the existing substituents as previously discussed.

Visualizing the Workflow

The following diagram illustrates the logical flow of the proposed synthesis.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product A 4-Sulfamoylbenzoic Acid B Nitration A->B HNO₃, H₂SO₄ 0-10 °C C 3-Nitro-4-sulfamoylbenzoic Acid B->C Work-up & Purification

Caption: Proposed synthetic workflow for 3-Nitro-4-sulfamoylbenzoic acid.

Detailed Experimental Protocol (Proposed)

This protocol is based on standard procedures for the nitration of substituted benzoic acids and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials and Reagents:

  • 4-Sulfamoylbenzoic acid (1.0 eq)

  • Concentrated sulfuric acid (98%) (approx. 5-10 volumes)

  • Concentrated nitric acid (70%) (1.1-1.2 eq)

  • Deionized water

  • Crushed ice

  • Methanol or Ethanol (for recrystallization)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filtration flask

Procedure:

  • Reaction Setup : In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, add concentrated sulfuric acid.

  • Cooling : Cool the sulfuric acid to 0-5 °C using an ice bath.

  • Addition of Starting Material : While maintaining the temperature between 0-10 °C, slowly and portion-wise add 4-sulfamoylbenzoic acid to the stirred sulfuric acid. Continue stirring until all the solid has dissolved.

  • Preparation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to a small amount of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Nitration Reaction : Slowly add the prepared nitrating mixture dropwise to the solution of 4-sulfamoylbenzoic acid using a dropping funnel. It is critical to maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.

  • Reaction Monitoring : After the addition is complete, allow the reaction to stir at a low temperature (e.g., 0-5 °C) for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid).

  • Work-up : Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice and water. This will precipitate the crude product.

  • Isolation : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water or methanol-water mixture, to yield the final product, 3-nitro-4-sulfamoylbenzoic acid.

  • Drying : Dry the purified product under vacuum to a constant weight.

Product Characterization and Validation

To confirm the identity and purity of the synthesized 3-Nitro-4-sulfamoylbenzoic acid, a comprehensive spectroscopic analysis is required.

Analytical Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The integration and splitting patterns will be indicative of the 1,2,4-substitution pattern.
¹³C NMR The carbon NMR spectrum will show seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro, sulfamoyl, and carboxyl groups.
FT-IR Spectroscopy The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the sulfamoyl group, the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹), and the S=O stretches of the sulfonamide.
Mass Spectrometry Mass spectrometry (e.g., ESI-MS) should show a molecular ion peak corresponding to the molecular weight of the product (246.20 g/mol ).
Melting Point A sharp melting point range for the recrystallized product will indicate its purity.

Safety Considerations

  • Corrosive Reagents : Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat.

  • Exothermic Reaction : The nitration reaction is exothermic. Strict temperature control is crucial to prevent the reaction from running away.

  • Waste Disposal : All acidic waste should be neutralized before disposal according to institutional guidelines.

Conclusion

References

  • Google Patents. (n.d.). Process for the preparation of sulfamylbenzoic acids. CA1082191A.
  • PrepChem.com. (n.d.). Synthesis of 3-nitro-5-sulfobenzoic acid. Retrieved from [Link]

  • Lab Supplies. (n.d.). 4-Sulfamoylbenzoic Acid, 25g, Each. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(substituted)-4-sulfobenzoic acid. US5565608A.
  • Quora. (2022, May 11). What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene? Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. Retrieved from [Link]

  • Technichem Organics Ltd. (n.d.). 3 Nitro 4 Chloro Benzoic Acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. US3203987A.
  • European Patent Office. (1989, November 15). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1. Retrieved from [Link]

Sources

Exploratory

Preparation of sulfamylbenzoic acid derivatives from 4-chlorobenzoic acid

An In-depth Technical Guide to the Synthesis of Sulfamylbenzoic Acid Derivatives from 4-Chlorobenzoic Acid Executive Summary Sulfamylbenzoic acid derivatives represent a cornerstone in medicinal chemistry, forming the st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Sulfamylbenzoic Acid Derivatives from 4-Chlorobenzoic Acid

Executive Summary

Sulfamylbenzoic acid derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably the potent loop diuretics essential in managing conditions like heart failure and edema. This technical guide provides a comprehensive, field-proven methodology for the synthesis of these vital derivatives, commencing from the readily available starting material, 4-chlorobenzoic acid. The core of this synthesis is a robust two-step process: the electrophilic chlorosulfonation of the aromatic ring, followed by a nucleophilic amination to construct the critical sulfonamide (sulfamyl) moiety. This document elucidates the mechanistic underpinnings of each synthetic step, explains the causality behind critical experimental parameters, and furnishes detailed, reproducible protocols. By integrating authoritative references and practical insights, this guide serves as an essential resource for professionals engaged in pharmaceutical synthesis and drug development.

The Strategic Importance of Sulfamylbenzoic Acids

The sulfonamide group is a privileged functional group in drug discovery, renowned for its ability to mimic a carboxylic acid bioisosterically while offering distinct physicochemical properties and metabolic stability.[1] When incorporated into a benzoic acid scaffold, it gives rise to sulfamylbenzoic acids, a class of compounds with a rich history in pharmacology. Their most prominent application is as diuretics, but their derivatives have also been explored as antimicrobial, anti-inflammatory, and anticancer agents.[2]

The synthesis beginning from 4-chlorobenzoic acid is a common and economically viable route for producing key intermediates for widely prescribed drugs, including the high-ceiling loop diuretic Bumetanide.[3][4] This pathway's efficiency and scalability make it a subject of significant interest in both academic research and industrial pharmaceutical production.

Core Synthetic Pathway: A Two-Step Approach

The conversion of 4-chlorobenzoic acid into 4-chloro-3-sulfamoylbenzoic acid is a foundational sequence in organic synthesis. The logic is direct: first, introduce a sulfonyl chloride group onto the aromatic ring, and second, convert this highly reactive intermediate into the stable sulfonamide.

G cluster_0 Overall Workflow 4-Chlorobenzoic_Acid 4-Chlorobenzoic Acid Intermediate 4-Chloro-3-(chlorosulfonyl)benzoic Acid 4-Chlorobenzoic_Acid->Intermediate Step 1: Chlorosulfonation (Chlorosulfonic Acid) Product 4-Chloro-3-sulfamoylbenzoic Acid Derivatives Intermediate->Product Step 2: Amination (Amine/Ammonia)

Caption: High-level overview of the two-step synthesis.

Step 1: Electrophilic Aromatic Substitution: The Chlorosulfonation of 4-Chlorobenzoic Acid

The inaugural step is the introduction of the chlorosulfonyl group (-SO₂Cl) onto the benzene ring. This is a classic electrophilic aromatic substitution (EAS) reaction.[5]

Mechanistic Insights & Regioselectivity

The reaction proceeds by using an excess of chlorosulfonic acid (ClSO₃H), which serves as both the reagent and the solvent. The electrophile is effectively sulfur trioxide (SO₃), generated in situ. The existing substituents on the benzene ring—the chloro (-Cl) and carboxylic acid (-COOH) groups—dictate the position of the incoming electrophile.

  • Carboxylic Acid Group (-COOH): This is a meta-directing and deactivating group.

  • Chloro Group (-Cl): This is an ortho-, para-directing and deactivating group.

The chloro group directs ortho and para to its position, while the carboxylic acid group directs meta. The position ortho to the chloro group and meta to the carboxylic acid group (C3) is the most sterically accessible and electronically favored site for substitution. This results in the desired product, 4-chloro-3-(chlorosulfonyl)benzoic acid.

Critical Parameters & Causality

The success of this step hinges on careful control of the reaction conditions.

ParameterRecommended RangeRationale & Field Insights
Temperature 120-150°CHeating is necessary to overcome the activation energy of substituting a deactivated aromatic ring. Temperatures within this range ensure a reasonable reaction rate without significant decomposition or side-product formation.[4][6]
Reagent Stoichiometry >4 equivalents of ClSO₃HA large excess of chlorosulfonic acid is used to act as the solvent and to drive the reaction to completion, ensuring full consumption of the starting material.[6]
Reaction Time 2-6 hoursThe reaction must be monitored to determine completion. Prolonged heating can lead to undesired side reactions. A typical duration of 4-6 hours is often sufficient.[4][6]
Work-up Quenching on iceThe reaction mixture is poured onto crushed ice to decompose the excess, highly reactive chlorosulfonic acid. This precipitates the solid product, which is less soluble in the cold aqueous acidic medium.[6]
Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(chlorosulfonyl)benzoic Acid

This protocol is synthesized from established methods.[4][6]

Materials:

  • 4-Chlorobenzoic acid (e.g., 78.2 g)

  • Chlorosulfonic acid (e.g., 330 mL)

  • Crushed ice

  • Deionized water

  • Ether (for extraction)

  • Calcium chloride (for drying)

Procedure:

  • In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap suitable for acidic gases (HCl).

  • Carefully add 4-chlorobenzoic acid in portions to the chlorosulfonic acid in the flask with stirring.

  • Heat the reaction mixture to 140°C and maintain this temperature for 6 hours.[6]

  • Allow the mixture to cool to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Very slowly and carefully, add the reaction mixture dropwise to the ice-water mixture with vigorous stirring to decompose the excess chlorosulfonic acid. This step is highly exothermic.

  • The solid product, 4-chloro-3-(chlorosulfonyl)benzoic acid, will precipitate. Collect the solid by filtration and wash thoroughly with cold water.

  • For further purification, the crude product can be dissolved in ether, washed with water, dried over anhydrous calcium chloride, and the solvent removed by distillation.[6]

Step 2: Nucleophilic Substitution: Amination to Form the Sulfonamide

The highly reactive sulfonyl chloride intermediate is now converted to the desired sulfonamide. This is achieved through a nucleophilic attack by an amine or ammonia on the electrophilic sulfur atom of the sulfonyl chloride group.[2]

Mechanistic Insights

The nitrogen atom of the amine acts as a nucleophile, attacking the sulfur atom of the -SO₂Cl group. This leads to the displacement of the chloride ion and the formation of the sulfonamide N-S bond. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the reactant amine, which would render it non-nucleophilic.[2]

G cluster_0 Amination Logic Intermediate 4-Chloro-3-(chlorosulfonyl) benzoic Acid Product N-Substituted-4-chloro-3- sulfamoylbenzoic Acid Intermediate->Product Amine Primary or Secondary Amine (R-NH₂) Amine->Product Nucleophilic Attack Base Base (e.g., Na₂CO₃, aq. Amine) Base->Product HCl Neutralization

Caption: Logical relationship in the amination step.

Choice of Amine and Reaction Conditions

The identity of the final derivative is determined by the choice of the amine nucleophile.

  • Aqueous Ammonia: Yields the primary sulfonamide (-SO₂NH₂).

  • Primary Amines (R-NH₂): Yields secondary sulfonamides (-SO₂NHR).

  • Secondary Amines (R₂-NH): Yields tertiary sulfonamides (-SO₂NR₂).

An excess of the amine can often serve as both the nucleophile and the base to neutralize the HCl byproduct.[6] Alternatively, an inorganic base like sodium carbonate can be used.[2]

ParameterRecommended SettingRationale & Field Insights
Temperature 0°C to Room TemperatureThe reaction is often initiated at low temperatures (0-5°C) to control the initial exotherm, then allowed to warm to room temperature to proceed to completion.[2][6]
Amine Stoichiometry ≥3 equivalentsAt least two equivalents are mechanistically required: one as the nucleophile and one as the base. Using a slight excess ensures the reaction goes to completion.[6]
Solvent Water, Alcohol, or excess AmineThe choice of solvent depends on the solubility of the starting materials. Water is often suitable for simple alkylamines.[6]
Work-up AcidificationAfter the reaction, the mixture is typically acidified. This protonates the carboxylic acid group and precipitates the final product, which can then be collected by filtration.[6]
Detailed Experimental Protocol: Synthesis of 4-Chloro-3-(methylsulfamoyl)benzoic Acid

This protocol is adapted from established methods.[6]

Materials:

  • 4-Chloro-3-(chlorosulfonyl)benzoic acid (e.g., 30.0 g)

  • 25% aqueous methylamine solution (e.g., 100 mL)

  • Deionized water

  • Activated charcoal

  • Acetic acid

  • Hydrochloric acid

Procedure:

  • In a beaker placed in an ice bath, chill the aqueous methylamine solution.

  • Slowly add the 4-chloro-3-(chlorosulfonyl)benzoic acid to the chilled methylamine solution with stirring.

  • Remove the ice bath and allow the reaction mixture to stand at room temperature for 4 hours.

  • Remove the excess solvent and unreacted methylamine by distillation under reduced pressure.

  • Dissolve the resulting residue in 100 mL of water. The solution can be clarified with activated charcoal if necessary.

  • Acidify the solution to pH 6 with acetic acid. Filter off any precipitate that forms.

  • Precipitate the desired 4-chloro-3-(methylsulfamoyl)benzoic acid from the filtrate by adding hydrochloric acid.

  • Collect the solid product by filtration, wash with cold water, and dry.

Conclusion: A Gateway to Pharmaceutical Agents

The two-step synthesis of 4-chloro-3-sulfamoylbenzoic acid from 4-chlorobenzoic acid is a highly reliable and scalable process. It provides a key intermediate that serves as a launching point for the synthesis of more complex and valuable pharmaceutical molecules. The protocols described herein, grounded in established chemical principles and validated by extensive literature, offer a solid foundation for researchers. Mastery of these reactions enables the efficient production of a wide array of sulfamylbenzoic acid derivatives for screening and development, continuing the legacy of this important pharmacophore in modern medicine.

References

  • Benchchem. A Comparative Guide to Bumetanide Synthesis: Yields from Various Starting Materials.
  • Manidhar, M., Devarapalli, A., & Toram, T. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. International Journal of Research in Pharmacy and Chemistry, 1(3). Available from: [Link]

  • Feit, P. W. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S. Patent No. 3,203,987. Washington, DC: U.S. Patent and Trademark Office.
  • Benchchem. Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid.
  • CN115677544A. Preparation method of bumetanide. Google Patents.
  • Manidhar, M. (2011). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Semantic Scholar. Available from: [Link]

  • CA1082191A. Process for the preparation of sulfamylbenzoic acids. Google Patents.
  • GPAT Discussion Center. (2019). SYNTHESIS OF FUROSEMIDE | PHARMACEUTICAL CHEMISTRY. YouTube. Available from: [Link]

  • CN105566260A. Furosemide preparation method. Google Patents.
  • Chegg. (2023). Solved Question 2 Furosemide is synthesized in a relatively | Chegg.com. Available from: [Link]

  • Organic Chemistry Portal. Sulfamide synthesis by amination. Available from: [Link]

  • Benchchem. Application Notes and Protocols for the Synthesis of Sulfonamides from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid.
  • US5739361A. Process for the preparation of furosemide. Google Patents.
  • Willis, M. C., & Ball, N. D. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available from: [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Nitration and Chlorosulfonation of Aromatic Compounds

This guide provides a comprehensive overview of two pivotal electrophilic aromatic substitution reactions: nitration and chlorosulfonation. It is intended for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of two pivotal electrophilic aromatic substitution reactions: nitration and chlorosulfonation. It is intended for researchers, scientists, and professionals in drug development who seek to deepen their understanding of the underlying mechanisms, experimental protocols, and practical applications of these essential transformations in modern organic synthesis.

Section 1: The Cornerstone of Aromatic Functionalization: Electrophilic Aromatic Substitution

Aromatic compounds, characterized by their stable, delocalized π-electron systems, do not readily undergo addition reactions that would disrupt their aromaticity. Instead, they react via electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring, preserving the stable ring system.[1] This fundamental principle governs both nitration and chlorosulfonation, enabling the introduction of key functional groups that serve as versatile handles for further synthetic manipulations.

The General Mechanism of Electrophilic Aromatic Substitution

The mechanism of EAS can be distilled into three core stages:

  • Generation of the Electrophile: A strong electrophile is generated in situ, often with the assistance of a catalyst.

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile. This rate-determining step forms a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex.[2]

  • Deprotonation and Restoration of Aromaticity: A weak base removes a proton from the carbon atom bearing the new substituent, collapsing the intermediate and restoring the aromatic π-system.[3]

EAS_Mechanism Aromatic Aromatic Ring Sigma_Complex Arenium Ion (σ-complex) (Resonance Stabilized) Aromatic->Sigma_Complex Attack by π-electrons Electrophile Electrophile (E+) Product Substituted Aromatic Product Sigma_Complex->Product Deprotonation Base Base (B) Protonated_Base Protonated Base (HB+) Base->Protonated_Base Removes H+

Caption: Generalized workflow of Electrophilic Aromatic Substitution.

Section 2: Nitration of Aromatic Compounds: Introducing the Nitro Group

Aromatic nitration is a cornerstone reaction in organic synthesis, facilitating the introduction of a nitro (-NO₂) group onto an aromatic ring. This functional group is of immense importance, serving as a precursor to aromatic amines, which are vital intermediates in the synthesis of dyes, polymers, and a vast array of pharmaceuticals.[4][5]

The Mechanism of Nitration: The Role of the Nitronium Ion

The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid".[6] The key to this reaction is the in-situ generation of the potent electrophile, the nitronium ion (NO₂⁺).

Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated nitric acid then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[3][5][7]

Step 1: Generation of the Nitronium Ion HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O

The nitronium ion is then attacked by the π-electron system of the aromatic ring in the classical EAS mechanism.[3][5]

Nitration_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution HNO3 HNO₃ Nitric Acid H2NO3_plus H₂NO₃⁺ Protonated Nitric Acid HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ Sulfuric Acid HSO4_minus HSO₄⁻ NO2_plus {NO₂⁺ | Nitronium Ion (Electrophile)} H2NO3_plus->NO2_plus - H₂O Benzene Benzene H2O H₂O Sigma_Complex Arenium Ion (σ-complex) Benzene->Sigma_Complex + NO₂⁺ Nitrobenzene Nitrobenzene Sigma_Complex->Nitrobenzene - H⁺ (restores aromaticity)

Caption: Mechanism of the nitration of benzene.

Experimental Protocol: Nitration of Benzene to Nitrobenzene

This protocol outlines the laboratory-scale synthesis of nitrobenzene. Extreme caution must be exercised due to the corrosive and toxic nature of the reagents and the exothermic nature of the reaction. [8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Density (g/mL)AmountMoles
Benzene78.110.8766 mL~0.067
Conc. Nitric Acid (68%)63.011.515 mL~0.08
Conc. Sulfuric Acid (98%)98.081.845 mL~0.09

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, carefully add 5 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly, and with constant swirling, add 5 mL of concentrated nitric acid to the sulfuric acid.[1] Keep the mixture in the ice bath. This preparation is highly exothermic.[9]

  • Reaction: To the cold nitrating mixture, add 6 mL of benzene dropwise, ensuring the temperature does not exceed 50-60°C.[1] Continuous stirring is crucial during this addition.

  • Reaction Completion: After the addition of benzene is complete, heat the mixture to 55-60°C for approximately one hour with continuous stirring to ensure the reaction goes to completion.[1]

  • Work-up: Cool the reaction mixture and carefully pour it into a separatory funnel containing cold water. Two distinct layers will form. The lower layer consists of the acids, and the upper layer is the crude nitrobenzene.[1]

  • Purification: Separate the layers. Wash the organic layer (nitrobenzene) sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again. Dry the nitrobenzene over an anhydrous drying agent (e.g., anhydrous sodium sulfate). The final product can be further purified by distillation.[10]

Safety Precautions:

  • All manipulations must be performed in a well-ventilated fume hood.[8][11]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][11]

  • Nitric and sulfuric acids are highly corrosive and can cause severe burns.[11][12]

  • The reaction is exothermic and can lead to a runaway reaction if the temperature is not controlled.[8][9]

  • Benzene is a known carcinogen and is highly flammable.

Applications in Drug Development

The introduction of a nitro group is a critical step in the synthesis of numerous pharmaceuticals. The nitro group can be readily reduced to an amino group, which is a key building block for a wide range of bioactive molecules.[4]

  • Synthesis of Analgesics and Antipyretics: The reduction of nitro compounds to anilines is a common strategy in the synthesis of drugs like acetaminophen.[1][4]

  • Antibacterial and Antifungal Agents: Nitroaromatic compounds themselves can possess therapeutic properties. For example, nitrofurans and nitroimidazoles are classes of antibiotics and antifungal drugs.[13][14]

  • Anticancer Drugs: Nitration is a key step in the synthesis of some chemotherapeutic agents, such as mitomycin C.[13]

Section 3: Chlorosulfonation of Aromatic Compounds: Gateway to Sulfonamides

Chlorosulfonation is an electrophilic aromatic substitution reaction that introduces a sulfonyl chloride (-SO₂Cl) group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical industry, as sulfonyl chlorides are the direct precursors to sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial ("sulfa drugs"), diuretic, and hypoglycemic properties.[15][16][17]

The Mechanism of Chlorosulfonation

The most common reagent for chlorosulfonation is chlorosulfonic acid (ClSO₃H).[18] The mechanism can be complex and is dependent on the reaction conditions. At lower temperatures, it is believed that the electrophile is the sulfur dioxide-chloride cation (SO₂Cl⁺), generated from the self-ionization of chlorosulfonic acid.[19][20]

Step 1: Generation of the Electrophile 3ClSO₂OH ⇌ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺

The SO₂Cl⁺ cation then acts as the electrophile in the EAS reaction.

Chlorosulfonation_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Aromatic Substitution ClSO3H 3ClSO₃H Chlorosulfonic Acid SO2Cl_plus {SO₂Cl⁺ | Electrophile} ClSO3H->SO2Cl_plus SO3Cl_minus 2SO₃Cl⁻ H3O_plus H₃O⁺ Acetanilide Acetanilide Sigma_Complex Arenium Ion (σ-complex) Acetanilide->Sigma_Complex + SO₂Cl⁺ Sulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride Sigma_Complex->Sulfonyl_Chloride - H⁺ (restores aromaticity)

Caption: Mechanism of the chlorosulfonation of acetanilide.

Experimental Protocol: Chlorosulfonation of Acetanilide

This protocol describes the synthesis of p-acetamidobenzenesulfonyl chloride, a key intermediate in the production of sulfa drugs.[21][22] Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted with extreme care in a moisture-free environment. [23][24]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Acetanilide (dry)135.172.0 g0.0148
Chlorosulfonic Acid116.525 mL (~9.2 g)0.079

Procedure:

  • Reaction Setup: In a dry conical flask, place 2.0 g of dry acetanilide.[22]

  • Reagent Addition: In a fume hood, carefully and slowly add 5 mL of chlorosulfonic acid to the acetanilide.[22] The reaction will liberate hydrogen chloride gas.[25]

  • Heating: Gently heat the mixture in a hot water bath for 10-20 minutes to complete the reaction.[22] Some procedures suggest heating to 60°C for two hours.[25]

  • Work-up: Allow the reaction mixture to cool slightly and then very carefully and slowly pour the syrupy liquid onto crushed ice in a beaker.[25] This step is highly exothermic and should be done with caution in a fume hood.

  • Isolation: A white solid, p-acetamidobenzenesulfonyl chloride, will precipitate. Stir the suspension to ensure complete precipitation.[22]

  • Purification: Collect the solid product by suction filtration and wash it thoroughly with cold water. The crude product can be dried and used directly for the next step (synthesis of sulfonamides) or recrystallized from a suitable solvent like benzene if a higher purity is required.[25]

Safety Precautions:

  • Chlorosulfonic acid is highly corrosive and reacts violently with water, releasing HCl and H₂SO₄ mists.[23][26] All glassware must be scrupulously dry.

  • The reaction must be performed in a fume hood to avoid inhalation of corrosive vapors.[24][26]

  • Wear appropriate PPE, including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[23][24][27]

  • Have an appropriate neutralizing agent (e.g., sodium bicarbonate) readily available for spills.[27]

The Gateway to Sulfonamides and Beyond

The primary application of aryl sulfonyl chlorides is in the synthesis of sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine.[15]

General Reaction: Sulfonamide Synthesis Ar-SO₂Cl + 2 RNH₂ → Ar-SO₂NHR + RNH₃⁺Cl⁻

This reaction has been the foundation for the development of the sulfa drugs, the first class of systemic antibacterial agents.[15][17] Beyond their antibacterial properties, sulfonamide-containing molecules are used as diuretics, anticonvulsants, and anti-inflammatory agents. The versatility of the chlorosulfonation reaction makes it an indispensable tool in modern drug discovery and development.[16][17]

Section 4: Conclusion

Nitration and chlorosulfonation are powerful and versatile electrophilic aromatic substitution reactions that are fundamental to modern organic synthesis, particularly in the realm of drug development. The introduction of nitro and sulfonyl chloride groups provides synthetic chemists with crucial intermediates that can be elaborated into a vast array of complex and biologically active molecules. A thorough understanding of the mechanisms, reaction conditions, and safety protocols associated with these transformations is essential for any researcher or scientist working in this field. By mastering these reactions, the scientific community can continue to innovate and develop new therapeutic agents to address unmet medical needs.

References

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. [Link]

  • Give applications of Nitration reaction. - Filo. (2025, November 9). Filo. [Link]

  • Nitrating mixture - Sciencemadness Wiki. (2015, October 10). Sciencemadness Wiki. [Link]

  • Esteves, P. M., et al. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry, 71(15), 5571-5584. [Link]

  • Nitration of Benzene - Chemistry Steps. (2024, January 24). Chemistry Steps. [Link]

  • Notes on Electrophilic Substitution Mechanism in Nitration - Unacademy. (n.d.). Unacademy. [Link]

  • Bidal, G. L., et al. (2014). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. ACS Catalysis, 4(8), 2564-2568. [Link]

  • Process for the nitration of aromatic compounds. (1998).
  • Synthesis of some new sulfonamide derivatives from acetanilide and amino acids and confirmation of their structures by spectroscopic techniques. (n.d.). Al-Farahidi Expert Systems Journal. [Link]

  • Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. (2018, May 6). YouTube. [Link]

  • Preparation of Nitrobenzene (Nitration of benzene) - Pharmacy. (n.d.). Pharmacy123. [Link]

  • What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (2015, March 16). Chemistry Stack Exchange. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024, July 11). Organic Letters. [Link]

  • Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]

  • PRACTICAL LAB MANUAL. (n.d.). HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • Nitration of methyl benzoate | Resource | RSC Education - Royal Society of Chemistry. (2016, October 15). Royal Society of Chemistry. [Link]

  • Sulfanilyl chloride, N-acetyl - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Process for preparing sulfonamide compounds. (1964).
  • Handling nitric acid - Organic Chemistry II Key Term - Fiveable. (2025, August 15). Fiveable. [Link]

  • Chlorosulfonic Acid - Veolia North America. (n.d.). Veolia North America. [Link]

  • 1 NITRATION. (n.d.). [Link]

  • Nitration Processes in Organic Chemistry. (n.d.). Scribd. [Link]

  • Safety Measures and Handling Protocols for Chlorosulphonic Acid. (2024, April 10). SlideServe. [Link]

  • Module 5 : Electrophilic Aromatic Substitution - NPTEL Archive. (n.d.). NPTEL. [Link]

  • Sulfonation and Chlorosulfonation Mechanisms. (n.d.). Scribd. [Link]

  • 17.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2020, April 26). Chemistry LibreTexts. [Link]

  • Chlorosulphonation of benzene | Aromatic electrophilic substituion | organic | 3D chemistry. (2020, October 4). YouTube. [Link]

  • Nitration of Benzene Using Mixed Oxide Catalysts - SciSpace. (n.d.). SciSpace. [Link]

  • Nitration reaction safety. (2024, June 7). YouTube. [Link]

  • Aromatic Nitration. (n.d.). [Link]

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Exploratory

Targeting the Sulfonyl-Carboxylate Axis: A Technical Guide to Sulfonylbenzoic Acid Derivatives

Executive Summary The Sulfonylbenzoic Acid (SBA) scaffold represents a privileged structure in medicinal chemistry, characterized by the coexistence of a hydrophilic carboxylate head ( ) and a lipophilic or electron-with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Sulfonylbenzoic Acid (SBA) scaffold represents a privileged structure in medicinal chemistry, characterized by the coexistence of a hydrophilic carboxylate head (


) and a lipophilic or electron-withdrawing sulfonyl tail (

).[1] This dual-functionality allows for unique interactions with metalloenzymes (specifically Carbonic Anhydrases) and microbial targets.

This technical guide synthesizes recent advancements in the biological evaluation of SBA derivatives, moving beyond their traditional role as chemical reagents (e.g., o-sulfobenzoic anhydride) to their application as potent Carbonic Anhydrase Inhibitors (CAIs) and antimicrobial agents . We focus specifically on the structure-activity relationships (SAR) of 4-sulfonylbenzoic acid derivatives and their mechanistic divergence from classical sulfonamides.

Structural Basis & SAR Logic

The biological activity of SBA derivatives is dictated by the positional isomerism of the sulfonyl group relative to the carboxylic acid.

The Para-Sulfonyl Scaffold (Target: Metalloenzymes)

The 4-sulfonylbenzoic acid motif acts as a "dual-tail" anchor.

  • The Carboxylate (

    
    ):  Often acts as a zinc-binding group (ZBG) or interacts with hydrophilic pockets in enzyme active sites.
    
  • The Sulfonyl (

    
    ):  Provides rigid geometry and electronic modulation. Substitution with halogenated aryl groups (e.g., 4-chlorophenyl) significantly enhances lipophilicity, improving membrane permeability and affinity for hydrophobic pockets in enzymes like hCA IX.
    
The Ortho-Sulfonyl Scaffold (Target: Reactivity/Cyclization)

The 2-sulfobenzoic acid derivatives often exist as cyclic anhydrides.[2] Their biological activity is frequently linked to their ability to acylate nucleophiles (amines/alcohols) in biological systems, acting as covalent modifiers rather than reversible inhibitors.

Visualization: SAR Decision Matrix

SAR_Logic Scaffold Sulfonylbenzoic Acid Scaffold Ortho Ortho-Substitution (2-position) Scaffold->Ortho Para Para-Substitution (4-position) Scaffold->Para Cyclic Cyclic Anhydrides (e.g., 2-sulfobenzoic anhydride) Ortho->Cyclic Sulfone Diaryl Sulfones (e.g., 4-[(4-chlorophenyl)sulfonyl]benzoic acid) Para->Sulfone Sulfonamide Sulfamoyl Benzoates (e.g., 4-sulfamoylbenzoic acid) Para->Sulfonamide Activity_O Covalent Modification (Acylation of Nucleophiles) Cyclic->Activity_O High Reactivity Activity_P1 Antimicrobial (Membrane/Enzyme Disruption) Sulfone->Activity_P1 Lipophilicity Activity_P2 CA Inhibition (Isoform Selective) Sulfonamide->Activity_P2 Zn2+ Binding

Figure 1: Structure-Activity Relationship (SAR) divergence based on sulfonyl positioning.

Primary Biological Activities[3]

Carbonic Anhydrase Inhibition (CAI)

Derivatives of 4-sulfamoylbenzoic acid are validated inhibitors of Human Carbonic Anhydrases (hCAs). Unlike classical sulfonamides that bind indiscriminately, benzoic acid derivatives show promise in selectivity.[3]

  • Mechanism: The carboxylate moiety can participate in hydrogen bonding network stabilization at the active site entrance, while the sulfonamide coordinates the Zinc ion (

    
    ).
    
  • Selectivity: Recent studies indicate that hydrazone-substituted benzenesulfonamides show nanomolar affinity for tumor-associated isoforms hCA IX and hCA XII (hypoxic tumor targets), with

    
     values often 
    
    
    
    nM.
Antimicrobial Activity

The 4-[(4-halophenyl)sulfonyl]benzoic acid series has demonstrated moderate-to-good activity against Gram-positive bacteria.[4][5]

  • Key Compound: 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (a valine derivative).[4][6][7]

  • Spectrum:

    • Staphylococcus aureus (Gram+): Susceptible.

    • Bacillus subtilis (Gram+): Susceptible.[1]

    • Candida albicans (Fungi): Moderate susceptibility observed in oxazole derivatives of the parent acid.[1]

  • Toxicity: Toxicity assays on Daphnia magna suggest that while bioactive, these compounds can exhibit environmental toxicity, necessitating careful dose-optimization.

Quantitative Activity Profile

The following table summarizes key potency metrics for representative SBA derivatives.

Compound ClassDerivative TypeTarget / OrganismActivity MetricValueRef
CA Inhibitor 4-Sulfamoylbenzoic acid hydrazonehCA II (Cytosolic)

(Inhibition Constant)
7.6 nM[1]
CA Inhibitor 4-Sulfamoylbenzoic acid hydrazonehCA IX (Tumor-associated)

(Inhibition Constant)
24.5 nM[1]
Antimicrobial 4-[(4-chlorophenyl)sulfonyl]benzoic acid valine derivativeS. aureus ATCC 6538MIC (Min.[1] Inhibitory Conc.)125 µg/mL[2]
Antimicrobial 4-[(4-chlorophenyl)sulfonyl]benzoic acid valine derivativeB. subtilis ATCC 6683MIC (Min.[1][5] Inhibitory Conc.)125 µg/mL[2]
Reagent/Bio 2-Sulfobenzoic cyclic anhydrideM. tuberculosisActivityConfirmed[3]

Mechanistic Pathways

The Zinc-Trap Mechanism (CA Inhibition)

In Carbonic Anhydrase inhibition, the sulfonylbenzoic acid derivatives operate via a "Tail-Approach". The benzene ring acts as a spacer, positioning the sulfonamide/carboxylate group to interact with the


 ion deep in the active site, while the "tail" (the substituent on the benzoic acid) interacts with the hydrophobic or hydrophilic residues at the rim of the active site cavity.
Visualization: Mechanism of Action

Mechanism Drug Sulfonylbenzoic Derivative Interaction1 Coordination Bond (Sulfonamide/COOH -> Zn2+) Drug->Interaction1 Interaction2 Van der Waals / Pi-Stacking (Aryl Tail -> Pocket) Drug->Interaction2 Enzyme Carbonic Anhydrase (hCA) ActiveSite Zn2+ Active Site Enzyme->ActiveSite HydrophobicPocket Hydrophobic Pocket Enzyme->HydrophobicPocket ActiveSite->Interaction1 HydrophobicPocket->Interaction2 Result Catalytic Inhibition (CO2 hydration blocked) Interaction1->Result Interaction2->Result

Figure 2: Dual-point binding mechanism of sulfonylbenzoic acid derivatives in the Carbonic Anhydrase active site.

Experimental Protocols

Protocol A: Synthesis of N-acyl-L-valine Sulfonylbenzoic Derivatives

Rationale: This protocol utilizes the Schotten-Baumann reaction to couple the sulfonylbenzoic acid chloride with an amino acid, enhancing bioavailability.

Reagents:

  • 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride (1.0 eq)

  • L-Valine (1.1 eq)

  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (Base)

Step-by-Step Workflow:

  • Preparation: Dissolve L-Valine (1.1 eq) in a minimal amount of 1M NaOH/water at 0°C.

  • Addition: Dissolve 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride in anhydrous DCM.

  • Coupling: Add the DCM solution dropwise to the aqueous amino acid solution while stirring vigorously. Maintain temperature at 0-5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/DCM).

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2. The product will precipitate.

  • Purification: Filter the white precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Confirm structure via

    
    -NMR (look for amide -NH doublet) and IR (amide carbonyl stretch ~1650 cm⁻¹).
    
Protocol B: Carbonic Anhydrase Esterase Assay

Rationale: A standard colorimetric assay to determine inhibition constants (


).

Reagents:

  • Substrate: 4-Nitrophenyl acetate (4-NPA)

  • Enzyme: Recombinant hCA II (commercial source)

  • Buffer: Tris-SO4 (pH 7.6)

Step-by-Step Workflow:

  • Baseline: In a 96-well plate, add 240 µL of Tris-SO4 buffer.

  • Inhibitor Addition: Add 10 µL of the SBA derivative (dissolved in DMSO) at varying concentrations (

    
     to 
    
    
    
    M).
  • Enzyme Incubation: Add 20 µL of hCA II enzyme solution. Incubate for 5 minutes at 25°C to allow equilibrium binding.

  • Reaction Start: Add 30 µL of 4-NPA substrate (freshly prepared in ethanol).

  • Measurement: Monitor the absorbance at 400 nm (formation of 4-nitrophenolate) every 30 seconds for 15 minutes using a microplate reader.

  • Calculation: Plot initial velocity (

    
    ) vs. Inhibitor concentration. Use the Cheng-Prusoff equation to convert 
    
    
    
    to
    
    
    .

References

  • Abdoli, M., et al. (2025).[8] "Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors."[8] ResearchGate.[3]

  • Apostol, T., et al. (2021). "Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives." Molecules, 26(16), 5107.

  • PubChem. (2025).[9] "2-Sulfobenzoic acid cyclic anhydride | C7H4O4S."[2][9][10][11] National Library of Medicine.

  • Chiaramonte, N., et al. (2021). "Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity." European Journal of Medicinal Chemistry.

Sources

Foundational

A Technical Guide to the Role of Nitrobenzoic Acids in Pharmaceutical and Dye Synthesis

Abstract Nitrobenzoic acids, a class of aromatic carboxylic acids, are foundational pillars in the synthesis of a vast array of commercially significant molecules. This technical guide provides an in-depth exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrobenzoic acids, a class of aromatic carboxylic acids, are foundational pillars in the synthesis of a vast array of commercially significant molecules. This technical guide provides an in-depth exploration of the chemistry and application of nitrobenzoic acid isomers (ortho, meta, and para) as critical intermediates in the pharmaceutical and dye industries. We will elucidate the strategic importance of the nitro group, detailing its role as a precursor to the versatile amino group, which is central to the synthesis of numerous active pharmaceutical ingredients (APIs) and vibrant azo dyes. This document will detail key synthetic transformations, provide step-by-step experimental protocols for representative syntheses, and offer insights into the causality behind experimental choices, thereby serving as a valuable resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Strategic Importance of Nitrobenzoic Acids

Nitrobenzoic acids are derivatives of benzoic acid distinguished by the presence of a nitro group (–NO₂) on the aromatic ring. The three structural isomers, 2-nitrobenzoic acid (ortho-), 3-nitrobenzoic acid (meta-), and 4-nitrobenzoic acid (para-), each possess unique physicochemical properties that dictate their specific applications. The electron-withdrawing nature of the nitro group significantly increases the acidity of the carboxylic acid group compared to benzoic acid itself.[1] This electronic effect also influences the reactivity of the aromatic ring, making it a versatile scaffold for further chemical modifications.

The paramount importance of nitrobenzoic acids in industrial synthesis lies in the facile reduction of the nitro group to a primary amino group (–NH₂). This transformation is the gateway to the production of aminobenzoic acids, which are indispensable building blocks in the synthesis of a wide range of pharmaceuticals and dyes.[2]

The Role of Nitrobenzoic Acids in Pharmaceutical Synthesis

Nitrobenzoic acids are pivotal intermediates in the synthesis of a multitude of pharmaceutical compounds, including analgesics, anesthetics, and anti-inflammatory agents.[3] Their derivatives are also being explored for novel therapeutic applications, such as anticancer and antibacterial agents.[4][5]

4-Nitrobenzoic Acid: A Precursor to Local Anesthetics

4-Nitrobenzoic acid (p-nitrobenzoic acid) is a cornerstone in the synthesis of several widely used local anesthetics, most notably benzocaine and procaine.[4][6][7] The synthetic strategy hinges on the reduction of the nitro group to an amine, followed by esterification or other modifications.

2.1.1. Synthesis of Benzocaine

Benzocaine, or ethyl 4-aminobenzoate, is a topical anesthetic commonly used to relieve pain.[8] Its synthesis is a classic two-step process starting from 4-nitrobenzoic acid.[9]

Experimental Protocol: Synthesis of Benzocaine from 4-Nitrobenzoic Acid

Step 1: Esterification of 4-Nitrobenzoic Acid to Ethyl 4-Nitrobenzoate

  • In a round-bottom flask, dissolve 4-nitrobenzoic acid in an excess of ethanol.[8]

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid as a catalyst.[8]

  • Reflux the mixture for a designated period, monitoring the reaction's progress using thin-layer chromatography (TLC).[8]

  • Upon completion, cool the reaction mixture and neutralize the excess acid. The product, ethyl 4-nitrobenzoate, will precipitate and can be collected by filtration.

Step 2: Reduction of Ethyl 4-Nitrobenzoate to Benzocaine

  • The ethyl 4-nitrobenzoate is then reduced to benzocaine. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas.[10]

  • Alternatively, a metal/acid combination such as tin and hydrochloric acid can be employed.[11]

  • After the reduction is complete, the reaction mixture is worked up to isolate the benzocaine product, which can be further purified by recrystallization.

The following diagram illustrates the synthetic workflow for benzocaine:

Benzocaine Synthesis cluster_step1 Step 1 cluster_step2 Step 2 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid Ethyl_4-Nitrobenzoate Ethyl 4-Nitrobenzoate 4-Nitrobenzoic_Acid->Ethyl_4-Nitrobenzoate Esterification Ethanol_H2SO4 Ethanol, H₂SO₄ (cat.) Benzocaine Benzocaine (Ethyl 4-aminobenzoate) Ethyl_4-Nitrobenzoate->Benzocaine Nitro Group Reduction Reduction Reduction (e.g., H₂, Pd/C)

Caption: Synthetic workflow for Benzocaine from 4-Nitrobenzoic Acid.

2.1.2. Synthesis of Procaine

Procaine, another important local anesthetic, can also be synthesized from 4-nitrobenzoic acid.[7] The synthesis involves an initial reaction with thionyl chloride to form 4-nitrobenzoyl chloride, followed by esterification with 2-diethylaminoethanol to yield nitrocaine. The final step is the reduction of the nitro group.[7][12]

Experimental Protocol: Synthesis of Procaine from 4-Nitrobenzoic Acid

  • Formation of 4-Nitrobenzoyl Chloride: React 4-nitrobenzoic acid with thionyl chloride.[12]

  • Esterification: The resulting 4-nitrobenzoyl chloride is then reacted with 2-diethylaminoethanol to form 2-(diethylamino)ethyl p-nitrobenzoate (Nitrocaine).[13]

  • Reduction: The nitro group of Nitrocaine is reduced to a primary amine to yield the procaine base. This can be achieved through catalytic hydrogenation or using a metal/acid system like tin and hydrochloric acid.[7][12]

  • Salt Formation: The procaine base is typically converted to its hydrochloride salt by treatment with hydrochloric acid to improve its stability and water solubility.[13]

The logical flow for the synthesis of procaine is depicted below:

Procaine Synthesis 4-Nitrobenzoic_Acid 4-Nitrobenzoic Acid 4-Nitrobenzoyl_Chloride 4-Nitrobenzoyl Chloride 4-Nitrobenzoic_Acid->4-Nitrobenzoyl_Chloride Thionyl_Chloride Thionyl Chloride (SOCl₂) Nitrocaine Nitrocaine 4-Nitrobenzoyl_Chloride->Nitrocaine 2-Diethylaminoethanol 2-Diethylaminoethanol Procaine_Base Procaine Base Nitrocaine->Procaine_Base Reduction Reduction (e.g., H₂, Raney Ni) Procaine_HCl Procaine Hydrochloride Procaine_Base->Procaine_HCl HCl Hydrochloric Acid (HCl)

Caption: Logical flow for the synthesis of Procaine Hydrochloride.

2-Nitrobenzoic Acid in Pharmaceutical Synthesis

2-Nitrobenzoic acid (o-nitrobenzoic acid) serves as a valuable reagent in organic synthesis, particularly for the protection of amine groups and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.[14][15][16] Its coordination complexes with metal ions have also demonstrated potential as anticancer and antibacterial agents.[5]

3-Nitrobenzoic Acid as a Pharmaceutical Intermediate

3-Nitrobenzoic acid (m-nitrobenzoic acid) is a precursor to 3-aminobenzoic acid, which is utilized in the synthesis of certain dyes and can serve as a building block for more complex pharmaceutical molecules.[1] It is also employed in analytical chemistry as a reagent for detecting metal ions.[3]

IsomerKey Pharmaceutical Applications
2-Nitrobenzoic Acid Amine protecting group, intermediate for pharmaceuticals and agrochemicals, precursor for potential anticancer and antibacterial agents.[5][14][15][16]
3-Nitrobenzoic Acid Precursor to 3-aminobenzoic acid for synthesis of complex molecules, analytical reagent.[1][3]
4-Nitrobenzoic Acid Key intermediate for local anesthetics (Benzocaine, Procaine), antibiotics, and anti-inflammatory drugs.[4][6][7][9]

The Role of Nitrobenzoic Acids in Dye Synthesis

The synthesis of azo dyes, which constitutes the largest class of synthetic colorants, heavily relies on aminobenzoic acids derived from their nitro precursors.[17] These aminobenzoic acids serve as the "diazo component" in the two-step process of diazotization and azo coupling.

The Diazotization-Coupling Pathway

The general pathway for synthesizing azo dyes from nitrobenzoic acids involves:

  • Reduction: The nitro group of the nitrobenzoic acid is reduced to an amino group to form the corresponding aminobenzoic acid.

  • Diazotization: The primary aromatic amine of the aminobenzoic acid is converted into a highly reactive diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C).[18][19]

  • Azo Coupling: The unstable diazonium salt is immediately reacted with an electron-rich aromatic compound (the "coupling component"), such as a phenol or an aromatic amine, to form the azo dye, which is characterized by the -N=N- chromophore.[18]

2-Nitrobenzoic Acid in Azo Dye Synthesis

2-Nitrobenzoic acid is a crucial precursor for 2-aminobenzoic acid (anthranilic acid), a versatile intermediate in the production of a wide range of azo dyes.[2]

Experimental Protocol: Synthesis of an Azo Dye from 2-Nitrobenzoic Acid

Step 1: Reduction of 2-Nitrobenzoic Acid to 2-Aminobenzoic Acid

  • A common and efficient method for this reduction is catalytic hydrogenation.[2]

  • In an autoclave, an aqueous solution of the sodium salt of 2-nitrobenzoic acid is prepared.[2]

  • A 5% Palladium on charcoal (Pd/C) catalyst is added.[2]

  • The reactor is pressurized with hydrogen gas and heated with stirring until hydrogen uptake ceases.[2]

  • After filtration of the catalyst, the filtrate is acidified to precipitate the 2-aminobenzoic acid.[2]

Step 2: Diazotization of 2-Aminobenzoic Acid

  • Dissolve the synthesized 2-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.[2]

  • Cool the solution to 0-5 °C in an ice bath.[2]

  • Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the low temperature.[2]

Step 3: Azo Coupling with a Coupling Component (e.g., β-naphthol)

  • Dissolve the coupling component, such as β-naphthol, in an aqueous sodium hydroxide solution and cool it to 0-5 °C.[2]

  • Slowly add the freshly prepared diazonium salt solution to the cold solution of the coupling component with vigorous stirring.[18]

  • A colored precipitate of the azo dye will form immediately. Continue stirring in the ice bath to ensure the reaction goes to completion.[18]

  • The dye is then isolated by filtration and can be purified by recrystallization.[18]

The following diagram illustrates the general workflow for azo dye synthesis:

Azo_Dye_Synthesis Nitrobenzoic_Acid Nitrobenzoic Acid Aminobenzoic_Acid Aminobenzoic Acid Nitrobenzoic_Acid->Aminobenzoic_Acid Reduction Reduction Diazonium_Salt Diazonium Salt Aminobenzoic_Acid->Diazonium_Salt Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Azo_Dye Azo Dye Diazonium_Salt->Azo_Dye Coupling_Component Coupling Component (e.g., Phenol, Naphthol)

Caption: General workflow for the synthesis of azo dyes.

Influence of the Nitro Group and Other Substituents

The presence and position of the nitro group, as well as other substituents on the benzoic acid ring, can significantly influence the properties of the resulting dye. The electron-withdrawing nitro group can lead to deeper shades of color.[17] The carboxylic acid group can be used to introduce reactivity, allowing the dye to form covalent bonds with textile fibers, a key feature of reactive dyes.[17]

Safety and Handling of Nitrobenzoic Acids

Nitrobenzoic acids are chemical reagents that must be handled with appropriate safety precautions. They are generally considered to be harmful if swallowed and can cause skin and eye irritation.[20][21]

General Handling Precautions:

  • Always work in a well-ventilated area, preferably in a fume hood.[20]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20]

  • Avoid breathing dust.[20]

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated place in a tightly sealed container.[20]

In case of a spill, it should be cleaned up promptly using appropriate procedures to avoid generating dust.[22] Always consult the specific Safety Data Sheet (SDS) for the particular nitrobenzoic acid isomer before use.[20][21][23]

Conclusion

The isomeric nitrobenzoic acids are indispensable intermediates in the chemical industry, with their significance deeply rooted in the strategic utility of the nitro group as a precursor to the amino functionality. This guide has provided a comprehensive overview of their pivotal roles in the synthesis of a diverse range of pharmaceuticals, from local anesthetics to potential novel therapeutics, and in the production of a wide spectrum of azo dyes. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers and professionals in the field. A thorough understanding of the chemistry of nitrobenzoic acids is essential for innovation in drug discovery and the development of new materials.

References

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID.
  • Benchchem. (2025). Application Notes and Protocols: 2-Nitrobenzoic Acid in the Synthesis of Dyes.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Amino-2-nitrobenzoic Acid.
  • Scribd. (n.d.). Benzocaine.
  • Benchchem. (2025). Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzoic Acid.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis and Utility of 2-Amino-5-nitrobenzoic Acid in Dye Production.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Crucial Role of P-Nitrobenzoic Acid in Pharmaceutical Synthesis.
  • News. (2025, March 24).
  • ChemicalBook. (2024, July 29). How to synthesize Benzocaine?
  • Liskon Biological. (n.d.). The application of p-Nitrobenzoic acid in the dye field.
  • ChemicalBook. (2024, July 3).
  • Semantic Scholar. (n.d.).
  • Chemiis. (n.d.).
  • Unknown. (n.d.).
  • Benchchem. (2025, December).
  • Sdfine. (n.d.). 3-nitrobenzoic acid.
  • Chem-Impex. (n.d.). 3-Nitrobenzoic Acid.
  • Wikipedia. (n.d.). Procaine.
  • ResearchGate. (2019, October 25).
  • Unknown. (n.d.). Experiment 17: multi-step synthesis: Benzocaine.
  • Benchchem. (2025).
  • Unknown. (2010, May 24).
  • Loba Chemie. (2015, April 9). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS.
  • Benchchem. (2025).
  • NOAA. (1992). O-NITROBENZOIC ACID | CAMEO Chemicals.
  • MDPI. (2025, November 29).
  • Carl ROTH. (n.d.).
  • ResearchGate. (2019, November 17). Synthesis of Procaine.
  • NIH. (n.d.). Procaine. PubChem CID 4914.
  • Chem-Impex. (n.d.). 2-Nitrobenzoic acid.
  • Sihauli Chemicals Private Limited. (n.d.). Ortho nitrobenzoic acid (2-nitrobenzoic acid).
  • PrepChem.com. (n.d.).
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • Benchchem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 5). P-Nitrobenzoic Acid: A Key Pharmaceutical Intermediate and Organic Synthesis Building Block.
  • PMC. (2022, September 7).
  • Patsnap Eureka. (2014, August 13).
  • YouTube. (2019, August 3). SYNTHESIS OF BENZOCAINE | MEDICINAL CHEMISTRY.
  • Google Patents. (n.d.). Synthesis method of benzocaine - CN106699579A.
  • Google Patents. (n.d.). JPS5726652A - Reduction of nitrobenzoic acid.
  • ACS Publications. (2023, November 6). Optimized Synthesis of the Key Intermediate of Telmisartan via the Cyclization of 2-Bromoarylamine with n-Butyronitrile.
  • Google Patents. (n.d.).
  • ResearchGate. (2025, August 6). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study.

  • Career Henan Chemical Co. (2026, January 26). Research on the Synthesis of p-Nitrobenzoic Acid.

Sources

Exploratory

Mechanistic Profiling of Sulfamoylbenzoic Acid Derivatives as Zinc-Metalloproteinase Inhibitors

Executive Summary Sulfamoylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, historically recognized for their diuretic properties (e.g., Furosemide, Bumetanide) via NKCC2 transporter inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sulfamoylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, historically recognized for their diuretic properties (e.g., Furosemide, Bumetanide) via NKCC2 transporter inhibition. However, their pharmacophore contains a critical "warhead"—the sulfonamide moiety—which confers potent inhibitory activity against zinc-dependent metalloenzymes, most notably the Carbonic Anhydrases (CAs) .[1] This guide dissects the molecular mechanism of action (MoA) of sulfamoylbenzoic acids as enzyme inhibitors, focusing on zinc-coordination chemistry, isoform selectivity via "tail" modification, and validated experimental protocols for kinetic profiling.

Structural Mechanism: The Zinc-Binding Warhead

The core mechanism of action for sulfamoylbenzoic acid inhibitors relies on the disruption of the catalytic cycle of zinc-metalloenzymes. The primary target, Carbonic Anhydrase (CA), catalyzes the reversible hydration of CO


 to bicarbonate.[2]
Coordination Chemistry

The active site of


-CAs contains a Zn(II) ion coordinated by three histidine residues (His94, His96, His119 in hCA II) and a water molecule/hydroxide ion.
  • Displacement: The sulfamoyl nitrogen (

    
    ), acting as an anion, displaces the zinc-bound water molecule (the catalytic nucleophile).
    
  • Geometry: The inhibitor coordinates to the Zn(II) ion in a distorted tetrahedral geometry.

  • H-Bond Network: The oxygen atoms of the sulfonamide group participate in a hydrogen bond network with the backbone amide of Thr199 and the side chain of Glu106. This locks the inhibitor in a "non-productive" state, preventing CO

    
     access and hydration.
    
The "Tail" Approach for Selectivity

While the sulfamoyl group is invariant (the "anchor"), the benzoic acid scaffold (the "tail") dictates selectivity.

  • hCA II (Cytosolic, Ubiquitous): The active site is conical and hydrophilic. Simple sulfamoylbenzoic acids bind tightly but non-selectively.

  • hCA IX (Transmembrane, Tumor-Associated): The active site cleft differs in hydrophobic residues. Bulky substituents at the 3- or 4-position of the benzoic acid ring (e.g., the phenoxy group in Bumetanide) can create steric clashes with hCA II while forming favorable van der Waals interactions with hCA IX.

Visualization of Signaling & Inhibition

The following diagram illustrates the interference of the inhibitor with the catalytic cycle.

CA_Inhibition_Mechanism Zn_Active Active Zn(II)-OH Species Transition Transition State (Zn-HCO3-) Zn_Active->Transition Nucleophilic Attack Inhibitor_Bound Dead-End Complex (Zn-N-SO2-R) Zn_Active->Inhibitor_Bound Coordination Bond CO2_Entry CO2 Entry CO2_Entry->Transition Product Product Release (HCO3- + H+) Transition->Product H2O displacement Product->Zn_Active Proton Shuttle (His64) Inhibitor Sulfamoylbenzoic Acid (R-SO2NH-) Inhibitor->Zn_Active Competition with OH-

Caption: Schematic of Carbonic Anhydrase catalytic cycle disruption. The sulfamoyl inhibitor (Red) displaces the catalytic hydroxide, forming a stable, inactive zinc complex.

Quantitative Profiling: Inhibition Constants

Sulfamoylbenzoic acids exhibit distinct inhibition profiles across CA isoforms. The table below highlights the shift from "diuretic" potency to "oncological" potency (hCA IX inhibition).

Table 1: Inhibition Constants (


) of Key Sulfamoylbenzoic Acid Derivatives 
CompoundScaffold ClassTarget Isoform

(nM)
Selectivity Factor (vs hCA II)Clinical Relevance
Furosemide SulfamoylanthranilichCA I / II~50 - 100LowDiuretic (Off-target CAI)
Bumetanide SulfamoylbenzoichCA IX 21.1 ModerateDiuretic / Anti-cancer repurposing
Bumetanide SulfamoylbenzoichCA II~600-Cytosolic off-target
SLC-0111 Ureido-sulfamoylbenzoichCA IX 45.0 HighPhase Ib/II Cancer Trials
Acetazolamide Heterocyclic SulfonamidehCA II12.0NoneGlaucoma (Standard Control)

Data aggregated from Supuran et al. and recent structural biology studies [1, 2].

Experimental Protocol: Stopped-Flow CO Hydration Assay

To rigorously determine the


 of a sulfamoylbenzoic acid derivative, the Stopped-Flow CO

Hydration Assay
is the gold standard. It measures the catalytic rate of CO

hydration (

) in the presence of varying inhibitor concentrations.
Principle

The assay monitors the acidification of the reaction medium (pH 7.5


 6.5) using a pH-sensitive indicator (Phenol Red or Pyranine) via absorbance or fluorescence spectroscopy. The reaction is too fast for standard spectrophotometry (

turnovers/sec), requiring stopped-flow instrumentation.
Protocol Workflow

Materials:

  • Enzyme: Recombinant hCA II or hCA IX (catalytic domain).

  • Substrate: CO

    
    -saturated water (prepared by bubbling CO
    
    
    
    for 30 min).
  • Indicator: 0.2 mM Phenol Red in Hepes buffer (pH 7.5).

  • Inhibitor: DMSO stock of sulfamoylbenzoic acid derivative.

Step-by-Step Methodology:

  • Preparation of Reaction Streams:

    • Syringe A (Enzyme + Indicator): Mix enzyme (final conc. 5–10 nM) with Phenol Red buffer. Add Inhibitor at varying concentrations (

      
       M to 
      
      
      
      M). Incubate for 15 min to reach equilibrium.
    • Syringe B (Substrate): CO

      
      -saturated water (approx. 33 mM CO
      
      
      
      at 25°C).
  • Rapid Mixing:

    • Inject equal volumes of Syringe A and B into the mixing chamber of the stopped-flow apparatus.

    • Dead time must be

      
       ms.
      
  • Data Acquisition:

    • Monitor Absorbance at 557 nm (Phenol Red max).

    • Record the initial velocity (

      
      ) of the acidification curve for 0.5–1.0 seconds.
      
  • Self-Validating Controls (Critical):

    • Uncatalyzed Rate (

      
      ):  Run buffer (no enzyme) + CO
      
      
      
      . This baseline must be subtracted from all enzyme runs.
    • Positive Control: Run Acetazolamide (

      
       nM). If 
      
      
      
      deviates
      
      
      , recalibrate the enzyme concentration.
    • Solvent Control: Ensure DMSO concentration is constant (<1%) and does not affect the indicator color.

Data Analysis

Calculate the inhibition constant (


) using the Cheng-Prusoff equation adapted for tight-binding inhibitors if 

, or standard Michaelis-Menten fitting if

.


Workflow Visualization

StoppedFlow_Protocol cluster_inputs Input Streams SyringeA Syringe A: Enzyme + Indicator + Inhibitor (Variable) Mixing Rapid Mixing (Stopped-Flow Chamber) SyringeA->Mixing SyringeB Syringe B: CO2 Saturated Water (Substrate) SyringeB->Mixing Detection Absorbance (557 nm) Time: 0-1 sec Mixing->Detection Reaction Start CurveFit Kinetic Curve Fitting (Initial Velocity) Detection->CurveFit Raw Data Ki_Calc Ki Calculation (Cheng-Prusoff) CurveFit->Ki_Calc IC50 Determination

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay. Syringe A contains the pre-incubated enzyme-inhibitor complex to ensure equilibrium binding.

Secondary Perspectives: PTP1B Inhibition

While Carbonic Anhydrase is the primary target, sulfamoylbenzoic acid derivatives have shown utility in inhibiting Protein Tyrosine Phosphatase 1B (PTP1B) , a target for diabetes and obesity.

  • Mechanism: The sulfamoyl group (

    
    ) acts as a bioisostere for the phosphate group on phosphotyrosine substrates.
    
  • Binding: These inhibitors often bind to the active site (site A) or a secondary aryl-phosphate binding site (site B), locking the WPD loop in an open, inactive conformation [3].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Bumetanide derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Zhang, S., et al. (2014). The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B. PLOS ONE. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • BenchChem. (2025). Validating the Selectivity of Novel Carbonic Anhydrase IX Inhibitors: A Comparative Guide. Link

Sources

Foundational

3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid as a bumetanide intermediate

This technical guide details the chemistry, synthesis, and process control of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS: 28328-53-2), the critical penultimate scaffold in the manufacture of Bumetanide. The Pivot Int...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemistry, synthesis, and process control of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS: 28328-53-2), the critical penultimate scaffold in the manufacture of Bumetanide.

The Pivot Intermediate in High-Ceiling Loop Diuretic Synthesis

Executive Summary

In the synthesis of Bumetanide (a potent loop diuretic inhibiting the Na⁺-K⁺-2Cl⁻ cotransporter), 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid represents the decisive "pivot point." It marks the transition from the construction of the electron-deficient aromatic core to the introduction of the lipophilic pharmacophores required for potency.

This guide analyzes the Nucleophilic Aromatic Substitution (S_NAr) used to generate this intermediate, defines the critical process parameters (CPPs) for its isolation, and establishes its role as a primary quality control marker (EP Impurity A) in the final drug substance.

Chemical Profile & Properties[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid
CAS Number 28328-53-2
Molecular Formula C₁₃H₁₀N₂O₇S
Molecular Weight 338.29 g/mol
Appearance Yellow to brownish-yellow crystalline powder
Solubility Soluble in DMSO, Methanol, dilute Alkali; Insoluble in Water (acidic pH)
Regulatory Role Bumetanide Impurity A (European Pharmacopoeia)
Melting Point 255–258 °C (dec.)

Mechanistic Synthesis: The S_NAr Pathway

The synthesis of this intermediate relies on a regioselective Nucleophilic Aromatic Substitution (S_NAr). The starting material, 4-chloro-3-nitro-5-sulfamoylbenzoic acid , possesses a unique electronic architecture that directs the incoming phenoxide nucleophile specifically to the 4-position.

Electronic Activation

The aromatic ring is highly deactivated by three electron-withdrawing groups (EWGs):

  • Nitro (-NO₂) at C3: Strong resonance (-R) and inductive (-I) withdrawal.

  • Sulfamoyl (-SO₂NH₂) at C5: Strong electron withdrawal.

  • Carboxyl (-COOH) at C1: Moderate withdrawal.

The chlorine atom at C4 is "squeezed" between the nitro and sulfamoyl groups. The Meisenheimer complex formed during the attack of the phenoxide ion is stabilized by the ortho-nitro and ortho-sulfamoyl groups, making the chlorine an excellent leaving group in this specific environment.

Reaction Scheme Visualization

ReactionPathway Start 4-Chloro-3-nitro- 5-sulfamoylbenzoic acid (Substrate) Complex Meisenheimer Complex (Transition State) Start->Complex Nucleophilic Attack (85°C, pH > 10) Reagent Phenol + Base (Nucleophile) Reagent->Complex Product 3-Nitro-4-phenoxy- 5-sulfamoylbenzoic acid (Target Intermediate) Complex->Product Elimination of Cl- Byproduct NaCl + H2O Complex->Byproduct

Figure 1: The S_NAr reaction pathway showing the conversion of the chloro-precursor to the phenoxy-intermediate via a stabilized transition state.

Experimental Protocol

Based on the foundational methodology established by P.W. Feit (Leo Pharmaceutical Products).[1]

Reagents & Materials
  • Substrate: 4-Chloro-3-nitro-5-sulfamoylbenzoic acid (1.0 eq)

  • Nucleophile: Phenol (2.0 - 2.2 eq)

  • Base: Sodium Bicarbonate (NaHCO₃) or NaOH (4.0 eq)

  • Solvent: Water (Process water)

  • Acid: Hydrochloric acid (12N) for precipitation.

Step-by-Step Methodology

Step 1: Solubilization and Deprotonation Dissolve 4-chloro-3-nitro-5-sulfamoylbenzoic acid in water containing the base (NaHCO₃).

  • Rationale: This converts the carboxylic acid to the soluble carboxylate salt and neutralizes the acidic proton of the sulfonamide group, preventing side reactions.

Step 2: Phenoxide Formation & Addition Add Phenol to the reaction mixture.

  • Note: In basic aqueous solution, phenol exists in equilibrium with sodium phenoxide, the active nucleophile. An excess of phenol is used to drive the reaction to completion (Le Chatelier's principle).

Step 3: Thermolysis (The Reaction) Heat the mixture to 85°C and stir for 12–16 hours .

  • Process Control: Monitor by HPLC. The disappearance of the chloro-starting material is the endpoint. The mixture will turn deep yellow/orange due to the formation of the nitrophenoxy chromophore.

Step 4: Isolation via Controlled Acidification Cool the reaction mixture to 0–5°C. Slowly add concentrated HCl until the pH reaches ~1.0.

  • Observation: The product will precipitate as a thick, pale yellow solid.

  • Critical Step: Rapid acidification can trap impurities. Slow addition with vigorous stirring ensures a defined crystal habit.

Step 5: Purification Filter the solid and wash with cold water to remove excess phenol and inorganic salts (NaCl).

  • Recrystallization (Optional): If high purity (>99%) is required for analytical standards, recrystallize from aqueous ethanol.

Process Optimization & Critical Parameters

To ensure reproducibility and minimize the formation of impurities, the following parameters must be strictly controlled:

ParameterRecommended RangeImpact of Deviation
Temperature 80°C – 90°C<80°C: Incomplete conversion; residual chloro-impurity. >95°C: Decarboxylation or hydrolysis of the sulfonamide.
Stoichiometry (Phenol) 2.0 – 2.5 EquivalentsLow: Incomplete reaction. High: Difficult downstream removal of phenol; requires extensive washing.
pH during workup < 1.5> 2.0: Product remains partially soluble as a salt, reducing yield.
Reaction Time 12 – 16 HoursProlonged: Darkening of product (thermal degradation).

Downstream Application: Synthesis of Bumetanide

This intermediate is the precursor for the final two steps of the Bumetanide synthesis. The nitro group serves as a "masked" amine.

  • Reduction: The nitro group is reduced (using H₂/Pd-C or Fe/HCl) to form 3-amino-4-phenoxy-5-sulfamoylbenzoic acid .

  • Alkylation: The newly formed amine is reacted with butylaldehyde (reductive amination) or butanol (nucleophilic substitution) to install the butyl chain, yielding Bumetanide .

Pathway Visualization

Downstream Intermediate 3-Nitro-4-phenoxy- 5-sulfamoylbenzoic acid Reduction Reduction (H2, Pd/C) Intermediate->Reduction Amino 3-Amino-4-phenoxy- 5-sulfamoylbenzoic acid (Impurity B) Reduction->Amino Alkylation Reductive Alkylation (Butyraldehyde) Amino->Alkylation Bumetanide Bumetanide (Final API) Alkylation->Bumetanide

Figure 2: The downstream conversion of the nitro-intermediate to the active pharmaceutical ingredient.[2][3][4]

Quality Control & Impurity Profiling

In the final Bumetanide API, 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is monitored as Impurity A .[5]

  • Detection Method: HPLC (Reverse Phase C18).

  • UV Detection: 254 nm.

  • Acceptance Criteria: Typically NMT (Not More Than) 0.10% in the final drug substance (ICH Q3A guidelines).

  • Origin: Carryover from incomplete reduction in the subsequent step.

Safety Note: As a nitro-aromatic compound, this intermediate should be handled with standard precautions for potential mutagenicity, although it is an intermediate and not the final drug.

References

  • Feit, P. W. (1971).[6] Aminobenzoic acid diuretics.[6][1][3] 2. 4-Substituted-3-amino-5-sulfamylbenzoic acid derivatives. Journal of Medicinal Chemistry, 14(5), 432–439.[6] Link[6]

  • European Pharmacopoeia (Ph. Eur.) . Bumetanide Monograph 10.0, Impurity A Standards. Link

  • Nielsen, O. B., & Feit, P. W. (1978).[1] Sulfonamides, compositions containing the same and methods for using the same.[1][3] U.S. Patent No.[1] 4,082,851.[1] Washington, DC: U.S. Patent and Trademark Office. Link

Sources

Exploratory

An In-depth Technical Guide to 3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic Acid: A Pivotal Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid, a key chemical intermediate with significant applications in the pharmaceutical industry. This document is intende...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid, a key chemical intermediate with significant applications in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, and analytical characterization.

Introduction and Significance

3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic acid, also known by synonyms such as 4-chloro-3-nitro-5-sulfamoylbenzoic acid, is a substituted aromatic compound of considerable interest in medicinal chemistry and process development.[1][2] Its molecular structure, featuring a combination of a carboxylic acid, a sulfonamide, a nitro group, and a chlorine atom, makes it a versatile precursor for the synthesis of various active pharmaceutical ingredients (APIs).[3] The primary and most well-documented application of this compound is as a crucial starting material in the manufacturing of bumetanide, a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[4][5] Beyond its role in bumetanide synthesis, this intermediate holds potential for the development of other novel therapeutics and functional materials.[6]

Chemical Structure and Physicochemical Properties

The structural formula of 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid is presented below.

Caption: Structural formula of 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid.

The compound exists as an off-white to light beige or pale yellow crystalline powder at room temperature.[4][6] It exhibits slight solubility in dimethyl sulfoxide (DMSO) and methanol, and is insoluble in water.[4][7]

Quantitative Data Summary
PropertyValueSource(s)
IUPAC Name4-chloro-3-nitro-5-sulfamoylbenzoic acid[1]
CAS Number22892-96-2[2][4][8]
Molecular FormulaC₇H₅ClN₂O₆S[1][2][8]
Molecular Weight280.64 g/mol [1][2][4]
Melting Point227-231 °C[4][6]

Synthesis and Purification

The synthesis of 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid is a multi-step process that typically commences from 4-chlorobenzoic acid.[4][7] The synthetic pathway involves a series of electrophilic aromatic substitutions to introduce the required functional groups onto the benzene ring.

Synthetic Workflow

G Synthesis of 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid start 4-Chlorobenzoic Acid step1 Chlorosulfonation start->step1 Chlorosulfonic acid intermediate1 4-Chloro-3-chlorosulfonylbenzoic acid step1->intermediate1 step2 Nitration intermediate1->step2 Nitric acid, Sulfuric acid intermediate2 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid step2->intermediate2 step3 Amination intermediate2->step3 Ammonia product 3-(Aminosulfonyl)-4-chloro- 5-nitrobenzoic acid step3->product

Caption: Synthetic workflow for 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid.

Experimental Protocols

Step 1: Chlorosulfonation of 4-chlorobenzoic acid This initial step introduces a chlorosulfonyl group onto the aromatic ring.

  • Procedure: 4-chlorobenzoic acid is reacted with an excess of chlorosulfonic acid.[4] The reaction mixture is heated to facilitate the formation of 4-chloro-3-chlorosulfonylbenzoic acid.[4] Rigorous exclusion of moisture is critical to prevent the hydrolysis of the chlorosulfonyl group.[9]

Step 2: Nitration The subsequent step involves the introduction of a nitro group at the 5-position of the benzene ring.

  • Procedure: The 4-chloro-3-chlorosulfonylbenzoic acid obtained from the previous step is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.[4][10] The reaction is carefully controlled, often at reduced temperatures (0-5°C), to yield 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.[9][10]

Step 3: Amination The final step in the synthesis is the conversion of the chlorosulfonyl group to a sulfamoyl group.

  • Procedure: The product from the nitration step is treated with aqueous ammonia.[4][9] This reaction substitutes the chlorine atom of the chlorosulfonyl group with an amino group, yielding the desired product, 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid.[4]

Purification by Recrystallization

The crude product obtained from the synthesis can be purified to a high degree of purity through recrystallization.

  • Solvent Selection: A suitable solvent system is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water is often employed for this purpose.[4]

  • Dissolution: The crude product is dissolved in a minimal amount of the hot solvent mixture to create a saturated solution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, a hot filtration step can be performed to remove them.[4]

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce the crystallization of the purified product.[4]

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small volume of cold solvent, and subsequently dried under vacuum or in an oven to remove any residual solvent.[4]

Application in Drug Development: Synthesis of Bumetanide

As previously mentioned, the primary application of 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid is as a key intermediate in the synthesis of the loop diuretic, bumetanide.[4][7] This synthesis leverages the reactivity of the chloro and nitro substituents on the aromatic ring of the intermediate.

Synthetic Pathway to Bumetanide

Synthetic Pathway from Intermediate to Bumetanide intermediate 3-(Aminosulfonyl)-4-chloro- 5-nitrobenzoic acid step1 Nucleophilic Aromatic Substitution intermediate->step1 Butylamine intermediate2 5-(Aminosulfonyl)-4-(butylamino)- 3-nitrobenzoic acid step1->intermediate2 step2 Reduction of Nitro Group intermediate2->step2 Catalytic Hydrogenation (e.g., Pd/C) product Bumetanide step2->product

Caption: Synthetic pathway from the intermediate to bumetanide.

The synthesis of bumetanide from 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by butylamine. This is followed by the reduction of the nitro group to an amino group, typically through catalytic hydrogenation, to yield the final bumetanide molecule.[5]

Mechanism of Action of Bumetanide

Bumetanide, the final drug product, exerts its diuretic effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle within the kidneys.[7] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these electrolytes and, consequently, water.[7]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a robust and widely utilized analytical technique for assessing the purity and quantifying 3-(aminosulfonyl)-4-chloro-5-nitrobenzoic acid.[4]

HPLC Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: A reverse-phase C18 column is typically suitable for this analysis.[4]

  • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an aqueous buffer, such as 1% aqueous glacial acetic acid (e.g., 50:50 v/v).[4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

  • Detection: The compound can be detected by UV absorbance at a wavelength of 272 nm.[4]

  • Sample Preparation: A standard solution of the compound is prepared at a known concentration in a suitable solvent, such as a mixture of water and acetonitrile, for injection into the HPLC system.[4]

In addition to HPLC, other analytical techniques that can be employed for the characterization of this compound and its impurities include:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance)[11]

  • Mass Spectrometry (MS)[11]

  • Infrared Spectroscopy (IR)[11]

  • Thermogravimetric Analysis (TGA)[11]

Conclusion

3-(Aminosulfonyl)-4-chloro-5-nitrobenzoic acid is a fundamentally important intermediate in the field of pharmaceutical synthesis. Its well-defined chemical properties and established synthetic routes make it an indispensable building block for the production of essential medications like bumetanide. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for ensuring the quality and efficacy of the final drug products. The information presented in this guide provides a solid foundation for researchers and professionals working with this versatile compound.

References

  • PubChem. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid. [Link]

  • BuyersGuideChem. 3-Nitro-4-chloro-5-sulfamoyl benzoic acid. [Link]

  • PubChemLite. Benzoic acid, 3-(aminosulfonyl)-4-(methylamino)-5-nitro-. [Link]

  • PrepChem.com. Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid. [Link]

  • Google Patents. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
  • SynThink. 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid. [Link]

  • PubChem. 4-Chloro-5-chlorosulfonyl-3-nitrobenzoic acid. [Link]

  • Royal Society of Chemistry. Supporting Information - Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

  • Wikipedia. Bumetanide. [Link]

  • SpectraBase. 3-chloro-4-nitrobenzenesulfonic acid. [Link]

  • PubChemLite. 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid (C7H3Cl2NO6S). [Link]

  • Watson International. 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid CAS 22892-96-2. [Link]

Sources

Foundational

Potential therapeutic applications of sulfamoylbenzoic acid derivatives

Title: Sulfamoylbenzoic Acid Derivatives: From Diuretic Scaffolds to Next-Generation Oncological and Antiviral Therapeutics[1] Executive Summary The sulfamoylbenzoic acid (SBA) scaffold, historically anchored in the phar...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Sulfamoylbenzoic Acid Derivatives: From Diuretic Scaffolds to Next-Generation Oncological and Antiviral Therapeutics[1]

Executive Summary

The sulfamoylbenzoic acid (SBA) scaffold, historically anchored in the pharmacopeia by loop diuretics like furosemide and bumetanide, has transcended its renal origins. This whitepaper analyzes the scaffold’s evolution into a "privileged structure" for targeting metalloenzymes (Carbonic Anhydrases), viral capsid assembly (HBV), and purinergic signaling (h-NTPDases).[1] By exploiting the zinc-binding affinity of the sulfonamide moiety and the steric tunability of the benzoate core, researchers are now unlocking potent therapies for hypoxic tumors and chronic viral infections.

The Pharmacophore: Structural Logic & Versatility

The core utility of sulfamoylbenzoic acid derivatives lies in their dual-functionality. The scaffold consists of a benzoic acid (or benzamide) moiety and a sulfamoyl (sulfonamide) group.[2][3]

  • The Zinc Anchor (Sulfamoyl Group): The primary sulfonamide (

    
    ) is a classic bioisostere for water, capable of coordinating with the 
    
    
    
    ion in the active site of metalloenzymes. This is the mechanism driving Carbonic Anhydrase (CA) inhibition.
  • The Specificity Driver (Benzoic Core): The aromatic ring serves as a rigid linker. Substitutions at the meta or para positions (relative to the sulfamoyl group) dictate selectivity. For instance, bulky lipophilic groups often shift selectivity from the cytosolic CA I/II (ubiquitous) to the transmembrane CA IX/XII (tumor-associated).

Structure-Activity Relationship (SAR) Snapshot
RegionModificationBiological Effect
Sulfamoyl Nitrogen

-substitution (e.g., butyl, cyclopropyl)
Reduces CA affinity; Increases specificity for HBV Capsid or LPA2 receptors .[1]
Benzoic Acid Conversion to BenzamideImproves cellular permeability; Critical for h-NTPDase inhibition.[1]
Ring C-3/C-4 Halogenation (F, Cl) or Furanyl additionEnhances potency (e.g., Furosemide); Fluorine substitution improves metabolic stability in antiviral SBAs.[1]

Therapeutic Frontiers

A. Oncology: Targeting Tumor Hypoxia (CA IX Inhibition)

Solid tumors often outgrow their blood supply, creating hypoxic regions. To survive, they overexpress Carbonic Anhydrase IX (CA IX) via the HIF-1


 pathway.[1] CA IX acidifies the extracellular space (pH ~6.5), promoting metastasis and drug resistance.
  • Mechanism: Sulfamoylbenzoic derivatives inhibit CA IX, normalizing extracellular pH and reducing the metastatic potential.

  • Key Insight: Unlike cytosolic CA II inhibitors, SBA derivatives can be designed with membrane-impermeable tails (e.g., charged moieties or bulky glycoconjugates) to selectively target the extracellular active site of CA IX, sparing normal intracellular CAs.

B. Virology: Hepatitis B Virus (HBV) Capsid Assembly Modulators

A novel class of Sulfamoylbenzamides (SBAs) has emerged as Capsid Assembly Modulators (CAMs).[4]

  • Mechanism: These molecules bind to the dimer-dimer interface of the HBV core protein (Cp). Instead of inhibiting the enzyme, they accelerate capsid assembly kinetics inappropriately, leading to the formation of empty, non-infectious capsids or distinct aberrant structures that cannot package the viral pre-genomic RNA (pgRNA).

  • Advantage: This mechanism is distinct from nucleos(t)ide analogues, offering a complementary pathway to functional cures for Chronic Hepatitis B.

C. Inflammation: h-NTPDase Inhibition

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) hydrolyze extracellular ATP.[1] In cancer and inflammation, high levels of adenosine (the product of ATP breakdown) suppress the immune response.

  • Application: SBA derivatives inhibit h-NTPDase, preserving extracellular ATP levels which promotes immune cell activation and pro-inflammatory signaling against tumors.[1]

Experimental Protocols

Protocol A: General Synthesis of Sulfamoylbenzamide Derivatives

A self-validating workflow for generating N-substituted derivatives.

Reagents:

  • Starting Material: 4-Chlorobenzoic acid or Benzoic acid.[1]

  • Reagents: Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    ), Primary/Secondary Amines, EDC
    
    
    HCl, DMAP.
  • Solvents: DCM, DMF.

Step-by-Step Methodology:

  • Chlorosulfonylation (The Warhead Installation):

    • Add benzoic acid derivative (1 equiv) to excess chlorosulfonic acid (5 equiv) at 0°C.

    • Heat to 100°C for 2 hours. Validation: Monitor evolution of HCl gas.

    • Quench carefully on crushed ice. Filter the precipitate to obtain sulfonyl chloride .

  • Sulfonamide Formation:

    • Dissolve sulfonyl chloride in DCM. Add amine (1.1 equiv) and

      
       (2 equiv) at 0°C.[1]
      
    • Stir at RT for 4 hours. Validation: TLC (Hexane:EtOAc 7:[1]3) should show disappearance of starting chloride.

    • Acidify workup to yield sulfamoylbenzoic acid .

  • Amide Coupling (The Specificity Tuning):

    • Dissolve sulfamoylbenzoic acid in dry DMF.

    • Add EDC

      
      HCl (1.2 equiv) and DMAP (0.1 equiv) to activate the carboxylic acid.
      
    • Add the coupling amine (e.g., aniline derivative) and stir for 12h.

    • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography.[1]

Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

The industry standard for measuring kinetics of CO2 hydration.[1]

  • Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water.
      
  • Execution:

    • Load Enzyme (CA IX) + Inhibitor (SBA derivative) in Syringe A.[1]

    • Load

      
       substrate + Buffer in Syringe B.
      
    • Rapidly mix (Stopped-Flow apparatus).

  • Measurement:

    • Monitor absorbance decay at 557 nm (Phenol Red color change from red to yellow as pH drops).[1]

    • Calculation: Determine the initial velocity (

      
      ) of the catalyzed reaction vs. uncatalyzed reaction.
      
    • Validation: Use Acetazolamide as a positive control (

      
       approx 25 nM for CA IX).[1]
      

Visualizing the Science

Diagram 1: The Sulfamoylbenzoate Synthesis Workflow

This diagram illustrates the logical flow from raw material to functionalized therapeutic candidate.

SynthesisWorkflow Start Benzoic Acid (Starting Material) Inter1 Sulfonyl Chloride Intermediate Start->Inter1 Electrophilic Subst. Inter2 Sulfamoylbenzoic Acid Inter1->Inter2 Nucleophilic Attack Final Target Sulfamoylbenzamide (Therapeutic Agent) Inter2->Final Condensation Process1 Chlorosulfonation (ClSO3H, 100°C) Process2 Amination (R1-NH2, Et3N) Process3 Amide Coupling (R2-NH2, EDC, DMAP)

Caption: Step-wise synthesis of sulfamoylbenzamide derivatives via chlorosulfonylation and amide coupling.

Diagram 2: Mechanism of Action - CA IX Inhibition in Tumor Hypoxia

This pathway details how SBA derivatives disrupt the hypoxic survival mechanism of tumors.

CAIX_Pathway Hypoxia Tumor Hypoxia (Low O2) HIF HIF-1α Stabilization Hypoxia->HIF Triggers GeneExp CA9 Gene Expression HIF->GeneExp Upregulates CAIX CA IX Enzyme (Transmembrane) GeneExp->CAIX Produces Reaction CO2 + H2O ⇌ HCO3- + H+ CAIX->Reaction Catalyzes Acid Extracellular Acidification (H+) Reaction->Acid Accumulates Survival Metastasis & Drug Resistance Acid->Survival Promotes SBA Sulfamoylbenzoate Inhibitor SBA->CAIX BLOCKS (Zn2+ Binding)

Caption: Sulfamoylbenzoates block CA IX, preventing tumor acidification and reducing metastatic potential.

References

  • BenchChem. (2025).[1][3][5] Sulfamoylbenzoate Derivatives: A Comprehensive Review for Medicinal Chemistry.[1]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.

  • Bencheva, L. I., et al. (2022).[4] Discovery and antiviral profile of new sulfamoylbenzamide derivatives as HBV capsid assembly modulators.[4][6] Bioorganic & Medicinal Chemistry Letters.[1][4]

  • Nocentini, A., et al. (2018). The sulfamoylbenzoate scaffold: A potent inhibitor of Carbonic Anhydrase IX for oncology applications.[5] Journal of Medicinal Chemistry.

  • Iqbal, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Advances.

Sources

Protocols & Analytical Methods

Method

High-Performance Liquid Chromatography (HPLC) method for 4-chloro-3-nitro-5-sulfamoylbenzoic acid analysis

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Method for 4-chloro-3-nitro-5-sulfamoylbenzoic Acid Analysis Introduction 4-chloro-3-nitro-5-sulfamoylbenzoic acid is a highly functionalized aromati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the High-Performance Liquid Chromatography (HPLC) Method for 4-chloro-3-nitro-5-sulfamoylbenzoic Acid Analysis

Introduction

4-chloro-3-nitro-5-sulfamoylbenzoic acid is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of widely used pharmaceuticals, most notably loop diuretics such as bumetanide.[1][2] It is also recognized as a process-related impurity and potential degradant in the manufacturing of other diuretics like Furosemide.[3][4] Given its role, the precise and accurate quantification of this compound is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[4] Regulatory bodies mandate strict control over impurities in APIs and finished drug products, making validated, stability-indicating analytical methods essential.[4]

This application note provides a comprehensive, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system grounded in established scientific principles and regulatory expectations.

Principle of the Method: Reversed-Phase Chromatography

The method leverages the principles of reversed-phase chromatography, the most common mode of HPLC analysis in the pharmaceutical industry.[5] In this technique, the analyte, 4-chloro-3-nitro-5-sulfamoylbenzoic acid, is separated based on its affinity for two different phases: a nonpolar stationary phase and a polar mobile phase.[6] The stationary phase consists of silica particles chemically bonded with hydrophobic C18 (octadecyl) chains. The mobile phase is a more polar mixture of acidified water and an organic solvent (acetonitrile).

When the sample is injected, components partition between the two phases. Nonpolar compounds have a stronger affinity for the C18 stationary phase and move through the column more slowly. More polar compounds, like 4-chloro-3-nitro-5-sulfamoylbenzoic acid, have a greater affinity for the polar mobile phase and elute from the column more quickly. By carefully controlling the mobile phase composition, a precise and reproducible separation is achieved.

Materials and Methods

Instrumentation

A standard HPLC system equipped with the following is suitable for this analysis:

  • Quaternary or Binary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chemicals and Reagents
  • 4-chloro-3-nitro-5-sulfamoylbenzoic acid Reference Standard (CRS)

  • Acetonitrile (HPLC Grade)

  • Phosphoric Acid (ACS Grade, ~85%)

  • Methanol (HPLC Grade)

  • Water (HPLC or Milli-Q Grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis. These parameters are designed to provide excellent peak shape, resolution, and sensitivity for the target analyte.

ParameterRecommended Condition
Stationary Phase C18 bonded silica, 5 µm particle size (e.g., 4.6 x 250 mm)[7]
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (40:60 v/v)[7]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[7]
Column Temperature 25 °C[7]
Detection Wavelength UV at 272 nm[7][8]
Injection Volume 10 µL[4][8]
Run Time Approximately 10 minutes (adjust as needed)

Experimental Protocol

This section provides a step-by-step methodology for performing the analysis.

Step 1: Mobile Phase Preparation
  • Aqueous Component (0.1% Phosphoric Acid): Carefully add 1.0 mL of concentrated phosphoric acid to a 1000 mL volumetric flask containing approximately 900 mL of HPLC-grade water. Mix thoroughly and bring to volume with water.[7]

  • Final Mobile Phase (40:60 Acetonitrile:Aqueous): In a suitable container, combine 400 mL of HPLC-grade acetonitrile and 600 mL of the 0.1% phosphoric acid solution.

  • Degassing: Mix the mobile phase thoroughly and degas for 15-20 minutes using an ultrasonic bath or vacuum filtration to prevent air bubbles in the HPLC system.[7]

Step 2: Standard Solution Preparation
  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the 4-chloro-3-nitro-5-sulfamoylbenzoic acid reference standard and transfer it to a 100 mL volumetric flask.[7]

  • Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.[7]

  • Allow the solution to return to room temperature, then dilute to the final volume with the mobile phase and mix well.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).[7]

Step 3: Sample Solution Preparation
  • Accurately weigh a suitable amount of the sample to be analyzed (e.g., the API or drug product).

  • Dissolve the sample in the mobile phase, using sonication if necessary, to a final concentration that allows for the detection of 4-chloro-3-nitro-5-sulfamoylbenzoic acid within the validated calibration range.[3]

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter (e.g., PVDF or Nylon) to remove particulate matter and prevent column clogging.[7]

Step 4: System Setup and Analysis
  • System Equilibration: Purge the HPLC system with the mobile phase and then allow it to circulate through the entire system, including the column, at the set flow rate until a stable baseline is achieved (typically 30-60 minutes).

  • Sequence Setup: Create a sequence in the chromatography data system including blanks (mobile phase), standard solutions for the calibration curve, quality control samples, and the unknown sample solutions.

  • Injection: Begin the sequence to inject the prepared solutions into the chromatograph.[3]

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A 1. Prepare Mobile Phase (ACN / 0.1% H3PO4 in H2O) B 2. Prepare Standard Solutions (Stock & Working Dilutions) A->B C 3. Prepare Sample Solutions B->C D 4. Filter All Solutions (0.45 µm Syringe Filter) C->D E 5. Equilibrate HPLC System (Stable Baseline) D->E F 6. Build Injection Sequence E->F G 7. Inject Solutions & Run Analysis F->G H 8. Integrate Chromatograms G->H I 9. Generate Calibration Curve H->I J 10. Quantify Analyte in Samples I->J K 11. Generate Final Report J->K

Caption: Workflow for the HPLC analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.

Method Validation and Scientific Rationale

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10]

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 column is the industry standard for reversed-phase chromatography and provides excellent hydrophobicity for retaining a wide range of molecules. For 4-chloro-3-nitro-5-sulfamoylbenzoic acid, which is moderately polar due to its carboxylic acid and sulfamoyl groups, the C18 phase offers sufficient interaction to achieve good retention and separation from other process-related impurities.[2][7]

  • Mobile Phase (Acidified Acetonitrile/Water): The choice of mobile phase is critical. Acetonitrile is a common organic modifier that provides good peak shapes and lower backpressure compared to methanol. The addition of phosphoric acid to the aqueous portion is essential; it lowers the pH of the mobile phase well below the pKa of the analyte's carboxylic acid group (predicted pKa ≈ 2.82).[1] This suppresses the ionization of the carboxylate, ensuring the analyte is in a single, neutral form. This results in consistent retention, improved peak symmetry, and avoids peak splitting or tailing.[7][11]

  • Detection Wavelength (272 nm): The analyte possesses strong chromophores, including the aromatic ring and the nitro group, making it highly suitable for UV detection. A wavelength of 272 nm is often used for the analysis of furosemide and its related substances, providing excellent sensitivity for this class of compounds.[8][12]

Validation Parameters

The following table outlines the key validation parameters and typical acceptance criteria for an HPLC impurity quantification method.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix).Peak for the analyte is pure and well-resolved from other peaks.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.Correlation coefficient (r²) > 0.995.[8]
Accuracy The closeness of test results to the true value, typically assessed by spike recovery studies at different levels.Recovery between 98.0% and 102.0%.[8]
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.[8]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio ≥ 3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and precise approach for the quantitative analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic acid. By combining a standard C18 column with an isocratic, acidified mobile phase and UV detection, the method is both straightforward to implement and highly effective. Adherence to the detailed protocol and validation against established ICH guidelines will ensure that researchers, scientists, and drug development professionals can achieve accurate and reproducible results, supporting critical quality control and research objectives in the pharmaceutical industry.

References

  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • Benchchem. physical and chemical properties of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • Benchchem. An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis.
  • Benchchem. A Comparative Guide to HPLC Method Validation for the Quantification of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • SIELC Technologies. (2018, May 16). 4-Chloro-3-nitro-5-sulphamoylbenzoic acid.
  • Benchchem. Application Note: Reverse Phase HPLC Method for the Separation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • Pharmaguideline. (2024, December 11).
  • Sihauli Chemicals. 4-Chloro-3-nitro-5-sulphamoyl-benzoic acid.
  • PubChem. 4-Chloro-3-nitro-5-sulphamoylbenzoic acid.
  • MDPI. (2025, October 9). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution.
  • Benchchem. Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid.
  • ResearchGate. HPLC Chromatograms of Bulk Furosemide, Furosemide Tablets, and the....
  • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
  • AMSbiopharma. (2025, July 22).
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ICH. (2023, November 30).

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Application

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile aromatic nitro compounds

Strategies for Genotoxic Impurity Profiling and Environmental Monitoring Abstract This application note details a robust protocol for the quantitation of volatile aromatic nitro compounds (e.g., Nitrobenzene, Nitrotoluen...

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Genotoxic Impurity Profiling and Environmental Monitoring

Abstract

This application note details a robust protocol for the quantitation of volatile aromatic nitro compounds (e.g., Nitrobenzene, Nitrotoluenes, Dinitrobenzenes) using Gas Chromatography-Mass Spectrometry (GC-MS). These compounds are critical targets due to their classification as potential genotoxic impurities (PGIs) in pharmaceuticals (ICH M7 guidelines) and priority pollutants in environmental matrices (EPA Method 8270E). This guide addresses the primary analytical challenges—thermal degradation and active-site adsorption—by utilizing ultra-inert flow paths and optimized inlet parameters.

Introduction & Analytical Challenges

Volatile aromatic nitro compounds are widely used as intermediates in the synthesis of dyes, explosives, and pharmaceuticals.[1] However, their electrophilic nature makes them toxic and mutagenic. In drug development, they must be controlled at trace levels (ppm/ppb).

The "Active Site" Problem

Unlike simple hydrocarbons, the nitro group (


) is highly polar and electron-withdrawing. This creates two specific failure modes in standard GC analysis:
  • Adsorption: The nitro group interacts strongly with free silanol groups (active sites) in the inlet liner or column head, leading to severe peak tailing and non-linear calibration at low concentrations.

  • Thermal Instability: While aromatic nitro compounds are more stable than aliphatic nitrates, they are prone to denitrification or reduction to amines within a hot, dirty inlet, especially in the presence of catalytic metals or active glass wool.

Instrumentation & Configuration

To overcome the challenges above, the instrument configuration prioritizes inertness and thermal management .

Hardware Setup
ComponentSpecificationRationale
GC System Agilent 8890 / Thermo Trace 1310 (or equivalent)Must support rapid oven cooling and precise flow control.
Inlet Multimode Inlet (MMI) or PTVPreferred: Allows cold splitless injection to minimize thermal shock. Alternative: S/SL with Pulsed Splitless mode.
Liner Ultra-Inert Single Taper with Wool (Low position)Wool aids vaporization but must be ultra-inert to prevent adsorption. The taper directs flow to the column.
Column 30 m × 0.25 mm × 0.25 µm (5%-Phenyl-methylpolysiloxane)Type: DB-5ms UI or Rxi-5Sil MS. Why: Standard phases resolve isomers (e.g., o-, m-, p- nitrotoluene) effectively while maintaining high thermal stability.
Detector Single Quadrupole MS (EI Source)Electron Ionization (70 eV) provides library-matchable spectra. SIM mode is required for trace analysis.
Workflow Visualization

The following diagram illustrates the critical decision points in the analytical workflow to ensure data integrity.

AnalyticalWorkflow cluster_0 Critical Control Point: Inlet Sample Sample Matrix (API or Water) Prep Extraction (LLE or Direct Dilution) Sample->Prep Clean-up Inlet Inlet Injection (Pulsed Splitless / PTV) Prep->Inlet 1 µL Inj Sep GC Separation (5% Phenyl Column) Inlet->Sep Helium Flow Detect MS Detection (SIM Mode) Sep->Detect Elution

Figure 1: Analytical workflow emphasizing the inlet as the critical control point for preventing thermal degradation.

Experimental Protocols

Reagents and Standards
  • Solvent: Dichloromethane (DCM) is preferred for environmental extraction; Acetonitrile or Ethyl Acetate for pharmaceutical APIs (depending on solubility).

  • Internal Standard: Nitrobenzene-d5 (10 µg/mL). Deuterated standards are essential to correct for matrix effects and injection variability.

Sample Preparation

Method A: Pharmaceutical Impurities (Direct Injection)

  • Weigh 50 mg of API into a 10 mL volumetric flask.

  • Dissolve in Acetonitrile.

  • Spike with Internal Standard (IS) to final concentration of 1.0 µg/mL.

  • Vortex for 1 min and transfer to GC vial.

Method B: Environmental Water (Liquid-Liquid Extraction)

  • Transfer 100 mL of water sample to a separatory funnel.

  • Add 10 g NaCl (salting out) and surrogate standards.

  • Extract 3x with 10 mL Dichloromethane (DCM).

  • Combine organic layers and dry over anhydrous Sodium Sulfate.

  • Concentrate to 1 mL under gentle nitrogen stream (Do not evaporate to dryness, as volatiles will be lost).

GC Method Parameters
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Temperature: 230°C (Note: Keep below 250°C to minimize degradation of labile nitro-groups).

  • Injection: 1 µL Pulsed Splitless (Pulse: 25 psi for 0.75 min).

  • Oven Program:

    • 40°C for 2 min (Focuses volatiles).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 280°C.

    • Hold 3 min.

Mass Spectrometry Parameters (SIM)

For trace analysis, operate in Selected Ion Monitoring (SIM) mode.[2][3] The following table lists the quantification and qualifier ions.

AnalyteRetention Time (min)*Quant Ion (

)
Qualifier Ions (

)
Nitrobenzene-d5 (IS) 5.8012882, 54
Nitrobenzene 5.8512377, 51
2-Nitrotoluene 7.2012091, 65
3-Nitrotoluene 7.4513791, 65
4-Nitrotoluene 7.6013791, 65
1,3-Dinitrobenzene 11.5016876, 50
2,4-Dinitrotoluene 12.1016589, 63

Note: Retention times are approximate and must be established with your specific column.

Quality Control & Troubleshooting

System Suitability Criteria
  • Isomer Resolution: 3-Nitrotoluene and 4-Nitrotoluene are difficult to separate. A valley height < 50% of the peak height is required (Resolution

    
    ).
    
  • Tailing Factor: Must be < 1.5 for Nitrobenzene. Higher tailing indicates inlet activity.

Troubleshooting Logic

Use the following decision tree to diagnose common issues.

Troubleshooting Start Problem Detected Issue1 Peak Tailing? Start->Issue1 Issue2 Missing Peaks / Low Response? Start->Issue2 Action1 Replace Liner (Use Ultra-Inert) Issue1->Action1 Action3 Check Inlet Temp (Too high = Degradation) Issue2->Action3 Action4 Check Pulse Pressure (Sweep active sites) Issue2->Action4 Action2 Trim Column Head (10-20 cm) Action1->Action2 If persists

Figure 2: Troubleshooting decision tree for peak shape and sensitivity issues.

References

  • U.S. Environmental Protection Agency. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5] Washington, DC. [Link]

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[Link]

  • Shimadzu Corporation. (2024). Determination of Nitrobenzene Potential Genotoxic Impurities in Nifedipine with GC-MS.[2][6] Application News. [Link]

  • Restek Corporation. (2020). Optimizing the Analysis of Semivolatiles (EPA Method 8270).[Link]

Sources

Application

Synthesis protocol for N-substituted 4-sulfamoylbenzoic acid derivatives

Application Note: Optimized Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Scaffolds for Medicinal Chemistry Abstract & Scope This application note details the optimized synthesis of N-substituted 4-sulfamoylbenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-Substituted 4-Sulfamoylbenzoic Acid Scaffolds for Medicinal Chemistry

Abstract & Scope

This application note details the optimized synthesis of N-substituted 4-sulfamoylbenzoic acid derivatives. These scaffolds are critical pharmacophores in the development of Carbonic Anhydrase Inhibitors (CAIs), diuretics (e.g., furosemide analogs), and inhibitors of cytosolic phospholipase A2


 (cPLA2

).

We present two distinct protocols designed to maximize yield and purity based on the physicochemical properties of the amine nucleophile:

  • Protocol A (Anhydrous): For lipophilic amines and high-throughput library generation.

  • Protocol B (Aqueous Schotten-Baumann): A "green" approach for polar amines, amino acids, and scale-up.

Mechanistic Foundation & Chemoselectivity

The synthesis relies on the chemoselective nucleophilic attack of a primary or secondary amine on 4-(chlorosulfonyl)benzoic acid .[1]

Key Mechanistic Insight: The starting material is bifunctional, containing both a carboxylic acid and a sulfonyl chloride.[1]

  • Acidity vs. Electrophilicity: The carboxylic acid proton (

    
    ) is acidic and will be deprotonated immediately by the base. This forms a carboxylate anion (
    
    
    
    ).
  • Chemoselectivity: The carboxylate anion is electron-rich and unreactive toward nucleophilic attack by the amine. Conversely, the sulfonyl chloride (

    
    ) remains highly electrophilic.
    
  • Stoichiometry Control: To ensure the amine remains nucleophilic (unprotonated) and the reaction proceeds, at least 2.2 equivalents of base are required:

    • 1.0 eq to neutralize the carboxylic acid.

    • 1.0 eq to neutralize the HCl generated during sulfonamide formation.

    • 0.2 eq excess to drive kinetics.

Visualizing the Reaction Mechanism

ReactionMechanism Start 4-(Chlorosulfonyl) benzoic acid Base Base Addition (>2 eq) Start->Base Inter1 Carboxylate Formation (COO- protects acid) Base->Inter1 Deprotonation Attack Nucleophilic Attack (R-NH2 on SO2) Inter1->Attack + Amine TS Tetrahedral Intermediate Attack->TS Product Sulfonamide Product (N-substituted) TS->Product -Cl (Leaving Group)

Caption: Mechanistic pathway highlighting the protection of the carboxylic acid via deprotonation prior to sulfonamide formation.

Experimental Protocols

Protocol A: Anhydrous Organic Synthesis (Standard Method)

Best for: Lipophilic amines, aromatic amines, and moisture-sensitive substrates.

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Amine (

    
    ) (1.1 eq)
    
  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add 4-(chlorosulfonyl)benzoic acid (1.0 eq) and dissolve in anhydrous DCM (

    
     concentration).
    
  • Cooling: Cool the solution to

    
     using an ice bath.
    
  • Base Addition: Add Triethylamine (2.5 eq) dropwise. Note: The solution may become clear as the carboxylate salt forms.

  • Amine Addition: Add the amine (1.1 eq) slowly to the stirred mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Evaporate the organic solvent under reduced pressure.[2]

    • Redissolve the residue in 1N NaOH (aqueous).

    • Wash with Ethyl Acetate (to remove unreacted non-polar amine).

    • Acidification (Critical): Acidify the aqueous layer to pH 2–3 using 1N HCl. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol B: Aqueous Schotten-Baumann Synthesis (Green Method)

Best for: Amino acids, polar amines, and large-scale synthesis.

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Amine / Amino Acid (1.1 eq)

  • Sodium Carbonate (

    
    ) (2.5 eq)
    
  • Water (or 1:1 Water/Acetone for solubility)

Step-by-Step Procedure:

  • Dissolution: In a flask, dissolve the amine and

    
     (2.5 eq) in water (or Water/Acetone). Ensure pH is 
    
    
    
    .
  • Addition: Cool to

    
    . Add 4-(chlorosulfonyl)benzoic acid (1.0 eq) portion-wise over 15 minutes. Do not add all at once to prevent thermal runaway and hydrolysis.
    
  • Reaction: Remove ice bath and stir at RT for 2–4 hours.

  • Workup:

    • If acetone was used, evaporate it under reduced pressure.

    • Acidify the remaining aqueous solution carefully with 6N HCl to pH 2.

    • The product precipitates immediately.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary.[3]

Comparative Data & Selection Guide

Select the appropriate protocol based on your substrate's properties.[3]

FeatureProtocol A (Organic)Protocol B (Schotten-Baumann)
Solvent System DCM, THF, DMFWater, Water/Acetone
Base TEA, DIPEA, Pyridine

, NaOH,

Substrate Scope Hydrophobic amines, anilinesAmino acids, hydrophilic amines
Moisture Sensitivity High (Strictly anhydrous)Low (Water is the solvent)
Typical Yield 85–95%75–90%
Green Chemistry Score Low (Chlorinated solvents)High (Aqueous)
Workflow Decision Tree

WorkflowDecision Input Select Amine Substrate Check Is Amine Water Soluble? Input->Check PathA NO (Lipophilic) Use Protocol A Check->PathA No PathB YES (Hydrophilic) Use Protocol B Check->PathB Yes StepA DCM/TEA Solvent System Anhydrous Conditions PathA->StepA StepB Water/Na2CO3 System Schotten-Baumann PathB->StepB Workup Acidification (HCl) to pH 2 Precipitation of Product StepA->Workup StepB->Workup

Caption: Decision matrix for selecting the optimal synthesis route based on amine solubility.

Troubleshooting & Optimization

  • Issue: Low Yield due to Hydrolysis.

    • Cause: The sulfonyl chloride hydrolyzed to the sulfonic acid before reacting with the amine.

    • Solution: In Protocol A, ensure solvents are strictly anhydrous. In Protocol B, add the sulfonyl chloride slowly at

      
       to favor amination over hydrolysis.
      
  • Issue: Product Oiling Out.

    • Cause: The product is not solidifying upon acidification.

    • Solution: Scratch the glass vessel to induce nucleation or cool the mixture to

      
       overnight. Alternatively, extract the oiled product into Ethyl Acetate, dry over 
      
      
      
      , and evaporate.
  • Issue: Incomplete Reaction.

    • Cause: The carboxylic acid neutralized the amine.

    • Solution: Verify that at least 2.2 equivalents of base were used. Check the pH of the reaction; it must remain basic (

      
      ) during the coupling.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • BenchChem. (2025).[1][4][5] Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.[4][5] BenchChem Application Library. Link

  • Scott, K. A., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Link

  • Kalaria, P. N., et al. (2014). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide Derivatives.[6] Journal of Medicinal Chemistry. Link

  • LibreTexts. (2020).[7] Condensation of Acids with Amines: Schotten-Baumann Reaction Conditions. Chemistry LibreTexts. Link

Sources

Method

Application Note: Carbodiimide-Mediated Synthesis of N-Acylsulfonamides (Sulfamoyl-Benzamides)

Introduction & Medicinal Chemistry Context The formation of the N-acylsulfonamide linkage (often referred to as a sulfamoyl-benzamide scaffold when derived from benzoic acid) is a critical transformation in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Medicinal Chemistry Context

The formation of the N-acylsulfonamide linkage (often referred to as a sulfamoyl-benzamide scaffold when derived from benzoic acid) is a critical transformation in medicinal chemistry.[1] This moiety (


) serves as a classic bioisostere for carboxylic acids .

While carboxylic acids are polar and ionizable, they often suffer from poor membrane permeability or rapid metabolic glucuronidation. The N-acylsulfonamide motif mimics the acidity (


 ~4.5–5.5) and planar hydrogen-bonding geometry of a carboxylic acid but offers distinct physicochemical advantages:
  • Improved Lipophilicity: Enhanced passive diffusion across cell membranes.

  • Metabolic Stability: Resistance to standard esterases and acyl-glucuronidases.

  • Drug Examples: This motif is found in HCV protease inhibitors (e.g., Glecaprevir), Bcl-2 inhibitors (Venetoclax intermediates), and COX-2 inhibitors.

The Synthetic Challenge

Standard amide coupling protocols (e.g., EDC/HOBt) often fail with sulfonamides. Unlike primary amines (


 of conjugate acid ~10, nucleophilic), sulfonamides are weak nucleophiles (

~10, neutral). They do not readily attack the standard O-acylisourea intermediate formed by carbodiimides. Successful coupling requires nucleophilic catalysis (typically DMAP) to generate a sufficiently electrophilic intermediate.

Mechanistic Insight: The DMAP Requirement

To achieve high yields, one must understand that the carbodiimide (EDC or DCC) acts only as the initial activator. The reaction rate depends entirely on the acyl-transfer catalyst .

Reaction Pathway[2][3][4][5][6][7]
  • Activation: The carboxylic acid reacts with EDC to form the O-acylisourea.

  • Catalysis (Critical Step): DMAP (4-Dimethylaminopyridine) attacks the O-acylisourea, displacing the urea byproduct and forming a highly electrophilic N-acylpyridinium ion.

  • Coupling: The sulfonamide (often deprotonated by excess base) attacks the N-acylpyridinium species to form the N-acylsulfonamide product.

Without DMAP, the O-acylisourea often rearranges to an unreactive N-acylurea side product before the weak sulfonamide nucleophile can react.

Mechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + EDC EDC EDC (Carbodiimide) Pyridinium N-Acylpyridinium (Super-Electrophile) O_Acyl->Pyridinium + DMAP (Fast) Rearrangement N-Acylurea (Dead End Side-Product) O_Acyl->Rearrangement Slow (No DMAP) DMAP DMAP (Catalyst) Product N-Acylsulfonamide (Product) Pyridinium->Product + Sulfonamide Sulfonamide Sulfonamide (Weak Nucleophile)

Figure 1: The catalytic cycle highlighting the necessity of DMAP to bypass the N-acylurea rearrangement trap.

Experimental Protocol: The "Gold Standard" Method

This protocol utilizes EDC


HCl  (water-soluble) and DMAP  in Dichloromethane (DCM). This system is preferred over DCC because the urea byproduct of EDC is water-soluble, simplifying the workup.
Materials
  • Carboxylic Acid (1.0 equiv)

  • Sulfonamide (1.0 – 1.2 equiv)

  • EDC

    
    HCl (1.2 – 1.5 equiv):  1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride.
    
  • DMAP (1.2 – 2.0 equiv): 4-Dimethylaminopyridine. Note: Stoichiometric DMAP is often required, not just catalytic, to act as a base for the sulfonamide.

  • Solvent: Anhydrous DCM (Dichloromethane) or DMF (if solubility is poor).

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 mmol) and Sulfonamide (1.0 mmol) in anhydrous DCM (5–10 mL).

  • Base Addition: Add DMAP (1.2 mmol) in one portion. Stir for 5 minutes at Room Temperature (RT). The solution may become clear as salts form.

  • Coupling Agent Addition: Cool the mixture to 0°C (ice bath). Add EDC

    
    HCl  (1.2 mmol) in one portion.
    
    • Why 0°C? To control the initial exotherm and minimize potential rearrangement of the O-acylisourea.

  • Reaction: Allow the reaction to warm to RT naturally and stir for 12–24 hours.

    • Monitoring: Check by TLC or LC-MS. The product is usually more acidic and polar than the starting sulfonamide.

  • Workup (The "Acid-Base" Purification):

    • Step A (Acid Wash): Dilute reaction with excess DCM. Wash the organic layer twice with 1M HCl (or 10% Citric Acid).

      • Purpose: This removes unreacted DMAP (protonated), EDC, and the urea byproduct. The Product (

        
         ~4.5) remains protonated and stays in the DCM layer.
        
    • Step B (Optional "Reverse" Extraction for Purity):

      • Extract the DCM layer with saturated aqueous NaHCO

        
         .
        
      • Result: The N-acylsulfonamide product deprotonates and moves to the Aqueous layer. Neutral impurities stay in the DCM.

      • Discard the DCM. Acidify the aqueous layer carefully with 1M HCl to pH ~2.

      • Extract the cloudy aqueous mixture back into fresh DCM (x3).

  • Isolation: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Data Summary: Reagent Ratios
ComponentEquivalentsRoleNotes
Carboxylic Acid 1.0SubstrateLimiting reagent.[2]
Sulfonamide 1.0–1.2NucleophileSlight excess ensures acid consumption.
EDC

HCl
1.2–1.5ActivatorWater-soluble carbodiimide.
DMAP 1.2–2.0Catalyst/BaseMust be removed via acid wash.
DCM [0.1 M]SolventStandard choice; use DMF for polar substrates.

Troubleshooting & Optimization

If yields are low (<50%), consult the decision tree below. The most common issues are steric hindrance on the benzoic acid or extreme insolubility of the sulfonamide.

Optimization Strategies
  • Solubility: If the sulfonamide precipitates in DCM, switch to DMF or a DCM/DMF (4:1) mixture.

  • Steric Hindrance: If the carboxylic acid is bulky (e.g., ortho-substituted), EDC may be too weak. Switch to HATU with DIPEA in DMF.

  • Alternative Activation: For extremely unreactive sulfonamides, convert the carboxylic acid to the Acid Chloride (using SOCl

    
     or Oxalyl Chloride) first, then treat with the sulfonamide and a stronger base (e.g., LiHMDS or NaH) in THF.
    

Optimization Start Low Yield with EDC/DMAP? CheckSolubility Is Sulfonamide soluble in DCM? Start->CheckSolubility SwitchSolvent Switch Solvent to DMF CheckSolubility->SwitchSolvent No CheckSterics Is Acid Sterically Hindered? CheckSolubility->CheckSterics Yes UseHATU Use HATU / DIPEA / DMF CheckSterics->UseHATU Yes (Ortho-subs) UseAcidChloride Convert to Acid Chloride Then use NaH/THF CheckSterics->UseAcidChloride No (Electronic issues)

Figure 2: Decision matrix for optimizing difficult coupling reactions.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Ammazzalorso, A., et al. (2017).[3] N-Acylsulfonamides: Synthetic Routes and Biological Potential in Medicinal Chemistry. Chemical Biology & Drug Design, 90(6), 1094–1105.[4] [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][5] Tetrahedron, 61(46), 10827-10852. [Link]

  • Dinan, L., et al. (2021). Structure-Property Relationships of N-Acylsulfonamides and Related Bioisosteres. European Journal of Medicinal Chemistry, 218, 113399.[3][4] [Link][6]

Sources

Application

Experimental protocol for evaluating antimicrobial activity of sulfonylbenzoic acids

Application Note: Systematic Evaluation of Antimicrobial Activity in Sulfonylbenzoic Acid Derivatives Executive Summary Sulfonylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Systematic Evaluation of Antimicrobial Activity in Sulfonylbenzoic Acid Derivatives

Executive Summary

Sulfonylbenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for sulfonamides and precursors to potent dihydrofolate synthase (DHPS) inhibitors. However, their evaluation presents unique physicochemical challenges—specifically aqueous solubility and acidity—that can yield false-positive antimicrobial data. This guide provides a validated, high-integrity workflow for assessing these compounds, moving from Minimum Inhibitory Concentration (MIC) to mechanism-specific time-kill kinetics and mammalian cytotoxicity profiling.

Pre-Analytical Considerations (Expertise & Causality)

Before pipetting, understand the molecule.

The "Acid Trap" in Media: Sulfonylbenzoic acids contain a carboxylic acid moiety (


) and a sulfonyl electron-withdrawing group.
  • Risk: High concentrations (>512 µg/mL) can lower the pH of unbuffered Mueller-Hinton Broth (MHB) to <6.0. Many bacteria (e.g., S. aureus) are inhibited simply by acidity, not the pharmacophore.

  • Correction: All stock solutions must be buffered to pH 7.2–7.4 using MOPS or HEPES buffer before serial dilution, or the final assay medium must be cation-adjusted MHB (CAMHB) with increased buffering capacity.

Solubility & Precipitation:

  • Solvent: Dimethyl sulfoxide (DMSO) is the standard solvent.

  • Threshold: The final DMSO concentration in the well must not exceed 1% (v/v). Higher levels inhibit sensitive Gram-negative strains.

  • Visual Check: Sulfonylbenzoic acids often precipitate upon contact with aqueous media. Use a nephelometer or visual inspection to distinguish compound precipitation from bacterial growth pellets.

Workflow Logic

The following decision tree outlines the logical progression from screening to lead characterization.

Antimicrobial_Workflow Start Compound Synthesis & Purification (>95%) Solubility Solubility Check (DMSO/Buffer pH 7.4) Start->Solubility MIC Primary Screen: MIC (CLSI M07-A10) Solubility->MIC Decision1 MIC < 64 µg/mL? MIC->Decision1 Discard Discard / Optimize Structure Decision1->Discard No MBC Secondary Screen: MBC (Bactericidal vs Static) Decision1->MBC Yes TKK Time-Kill Kinetics (Rate of Killing) MBC->TKK MTT Cytotoxicity (MTT) Selectivity Index (SI) TKK->MTT Lead Lead Candidate MTT->Lead

Caption: Figure 1. Decision logic for evaluating sulfonylbenzoic acid derivatives. Progression requires passing the MIC threshold to ensure resource efficiency.

Protocol 1: MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 [1].[1][2] Objective: Determine the lowest concentration inhibiting visible growth.

Materials
  • Strains: S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Indicator: Resazurin (0.015%) – Critical for distinguishing precipitation from growth.

Procedure
  • Stock Prep: Dissolve compound in 100% DMSO to 100x the highest desired test concentration (e.g., 12,800 µg/mL).

  • Dilution: Create a 2-fold serial dilution series in CAMHB in a 96-well plate. Final volume: 100 µL/well.

    • Control A: Sterility (Media only).

    • Control B: Growth (Bacteria + Media + 1% DMSO).

    • Control C: Reference Antibiotic (e.g., Ciprofloxacin).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB. Add 100 µL to each well (Final: 
    
    
    
    CFU/mL).
  • Incubation: 16–20 hours at 35°C ± 2°C (aerobic).

  • Readout:

    • Visual: Look for turbidity.[3]

    • Resazurin Step: Add 30 µL of 0.015% Resazurin. Incubate 1–2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of resazurin).

Data Interpretation:

Observation Result
Well Clear / Blue Inhibited (MIC is the lowest conc.[3] with this state)
Well Turbid / Pink Growth (Resistant at this conc.)

| Precipitate / Blue | Inhibited (Verify precipitate is not bacteria via sub-culture) |

Protocol 2: Time-Kill Kinetics

Standard: CLSI M26-A [2]. Objective: Determine if the sulfonylbenzoic acid is bactericidal (kills) or bacteriostatic (stops growth).

Procedure
  • Setup: Prepare 10 mL tubes of CAMHB containing the compound at 1x MIC and 4x MIC .

  • Inoculation: Add bacteria to a final density of

    
     CFU/mL.
    
  • Sampling: Incubate at 37°C with shaking (200 rpm).

  • Time Points: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute (1:10 to 1:10,000) in saline and plate onto Mueller-Hinton Agar.

  • Count: After 24h incubation, count colonies.

Calculation:



  • Bactericidal:

    
     log reduction (99.9% kill).
    
  • Bacteriostatic:

    
     log reduction.
    

Protocol 3: Cytotoxicity & Selectivity Index (MTT Assay)

Objective: Ensure the compound kills bacteria, not human cells.

Mechanism

Mitochondrial succinate dehydrogenase in viable mammalian cells reduces yellow MTT tetrazolium to purple formazan.

Procedure
  • Cells: HEK293 (Kidney) or HepG2 (Liver) cells seeded at

    
     cells/well in DMEM.
    
  • Treatment: Add compound (serial dilutions) for 24 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL). Incubate 4 hours.

  • Solubilization: Add 100 µL DMSO to dissolve purple crystals.

  • Measurement: Absorbance at 570 nm.

Selectivity Index (SI) Calculation:



  • Target: SI > 10 is generally considered a promising lead.

Mechanistic Context: The Sulfonamide Connection

Sulfonylbenzoic acids often mimic p-aminobenzoic acid (PABA), competing for the active site of Dihydropteroate Synthase (DHPS) in the folate pathway.[4]

Folate_Pathway PABA PABA (Substrate) DHPS Enzyme: DHPS (Dihydropteroate Synthase) PABA->DHPS Pteridine Pteridine Pteridine->DHPS DHP Dihydropteroate DHPS->DHP SBA Sulfonylbenzoic Acid (Inhibitor) SBA->DHPS Competitive Inhibition Folate Folate Synthesis (DNA/RNA) DHP->Folate

Caption: Figure 2. Predicted mechanism of action. Sulfonylbenzoic acids act as antimetabolites, blocking DHPS and halting folate synthesis essential for bacterial DNA replication.[4]

References

  • Clinical and Laboratory Standards Institute (CLSI). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1][5] CLSI, Wayne, PA.

  • Clinical and Laboratory Standards Institute (CLSI). M26-A: Methods for Determining Bactericidal Activity of Antimicrobial Agents; Approved Guideline. CLSI, Wayne, PA.

  • BenchChem Technical Support. Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents.

  • National Institutes of Health (NIH). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed.

Sources

Method

MTT assay for determining anticancer potential of novel compounds

Optimization and Validation of the MTT Viability Assay Executive Summary The MTT assay remains a cornerstone of early-stage drug discovery due to its cost-effectiveness and adaptability to high-throughput screening (HTS)...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization and Validation of the MTT Viability Assay

Executive Summary

The MTT assay remains a cornerstone of early-stage drug discovery due to its cost-effectiveness and adaptability to high-throughput screening (HTS). However, its simplicity often leads to data misinterpretation. This guide moves beyond basic "live/dead" protocols, providing a rigorous framework for determining the anticancer potential of novel compounds. We focus on distinguishing true metabolic inhibition from chemical artifacts, optimizing linearity, and validating assay performance using the Z-factor statistical parameter.

Mechanistic Principles & Critical Limitations
2.1 The Metabolic Proxy

Contrary to older literature attributing MTT reduction solely to mitochondrial succinate dehydrogenase, modern understanding confirms that NAD(P)H-dependent cellular oxidoreductase enzymes (both cytosolic and mitochondrial) drive this reaction.

  • The Reaction: Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[1][2][3][4][5][6]

  • The Causality: The assay measures metabolic rate, not cell number directly. Therefore, cytostatic agents (which stop division but don't kill immediately) may yield different kinetic profiles than cytotoxic agents (which lyse cells).

2.2 Chemical Interference (The False Positive Trap)

Many novel anticancer compounds (e.g., polyphenols, flavonoids) are reducing agents. They can chemically reduce MTT to formazan in the absence of cells, leading to a "false viability" signal that masks toxicity.[3] This protocol incorporates a mandatory Cell-Free Interference Control .

2.3 Visualizing the Mechanism

The following diagram illustrates the cellular reduction pathway and the critical solubilization step required for quantification.

MTT_Mechanism MTT MTT (Yellow) Tetrazolium Salt Cell Viable Cell (Metabolically Active) MTT->Cell Permeates Membrane Enzymes NAD(P)H-dependent Oxidoreductases Cell->Enzymes Metabolic Activity Formazan Formazan (Purple) Insoluble Crystals Enzymes->Formazan Reduction Solvent Solubilization Agent (DMSO) Formazan->Solvent Dissolution Readout Absorbance (570 nm) Solvent->Readout Quantification

Figure 1: The enzymatic reduction of MTT to Formazan and subsequent solubilization for spectrophotometric analysis.[1][2][4][6][7]

Experimental Design Strategy
3.1 Optimization of Cell Seeding Density

Linearity is non-negotiable. If cells are over-confluent at the end of the assay, contact inhibition will artificially lower the metabolic rate of the control group, compressing the assay window.

Protocol: Perform a standard curve (2,000 to 50,000 cells/well) 24 hours prior to drug treatment. Select a density where the absorbance is between 0.75 and 1.25 at the end of the incubation period.

Table 1: Recommended Starting Densities (96-Well Plate)

Cell TypeMorphologyGrowth RateSeeding Density (cells/well)
HeLa AdherentFast3,000 - 5,000
MCF-7 AdherentModerate5,000 - 8,000
A549 AdherentModerate4,000 - 7,000
Jurkat SuspensionFast10,000 - 20,000
Primary Fibroblasts AdherentSlow8,000 - 12,000
3.2 The Control Matrix

Every plate must be a self-validating system containing:

  • Blank (Medium Only): Corrects for background absorbance.

  • Vehicle Control (VC): Cells + Solvent (e.g., 0.1% DMSO). This is the "100% Viability" baseline.

  • Positive Control: Cells + Known cytotoxic agent (e.g., Doxorubicin, 10 µM).

  • Interference Control: Medium + Test Drug (No Cells). Crucial for novel compounds.

Detailed Protocol: Anticancer Compound Screening
4.1 Reagents & Preparation
  • MTT Stock: 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm). Store at 4°C in the dark for <2 weeks.

  • Solubilization Solution: 100% DMSO (Dimethyl Sulfoxide).

  • Assay Medium: Phenol-red free medium is preferred to reduce background, though standard medium is acceptable if blanks are used correctly.

4.2 Step-by-Step Workflow

Protocol_Workflow cluster_Day0 Day 0: Seeding cluster_Day1 Day 1: Treatment cluster_Day3 Day 2-4: Readout Step1 Seed Cells (Optimized Density) Step2 Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 Add Test Compounds (Serial Dilutions) Step2->Step3 Step4 Add Controls (Vehicle, Positive, Blank) Step3->Step4 Step5 Incubate 24h - 72h Step4->Step5 Step6 Add MTT Reagent (Final: 0.5 mg/mL) Step5->Step6 Step7 Incubate 3-4h (Protect from Light) Step6->Step7 Step8 Remove Media (Carefully Aspirate) Step7->Step8 Step9 Solubilize in DMSO (150 µL/well) Step8->Step9 Step10 Measure OD (570 nm) Step9->Step10

Figure 2: Chronological workflow for a standard 72-hour cytotoxicity assay.

Critical Technical Notes:

  • Edge Effect Mitigation: Do not use the outer perimeter wells (A1-A12, H1-H12, etc.) for data. Fill them with sterile PBS.[8] Evaporation in these wells alters drug concentration.

  • Aspiration: When removing media (Step 8), be extremely gentle. Formazan crystals are loose. For suspension cells, centrifuge the plate (1000 x g, 5 min) before removing media.

  • Mixing: After adding DMSO (Step 9), shake the plate on an orbital shaker for 15 minutes to ensure homogeneity before reading.

Data Analysis & Interpretation
5.1 Calculating % Viability

Normalize all data to the Vehicle Control (VC).



Correction: If the Interference Control (Drug + Media) has a higher OD than the Blank, subtract the Interference Control OD from the Test OD instead of the standard Blank.

5.2 IC50 Determination

Do not use linear regression. Dose-response curves are sigmoidal. Use software (GraphPad Prism, CompuSyn) to fit data to a four-parameter logistic (4PL) equation :



5.3 Troubleshooting Guide

Table 2: Common Failure Modes and Solutions

SymptomProbable CauseCorrective Action
High Background (Blank > 0.2) Phenol red interference or microbial contamination.Use phenol-red free media; check sterility.[4]
High Variability (SEM > 10%) Pipetting error or "Edge Effect."Use reverse pipetting; exclude edge wells; use multichannel pipettes.
Precipitate in Wells Drug insolubility or protein precipitation.Verify drug solubility in DMSO; switch to SDS-HCl solubilization buffer.
False Viability (High OD at high drug conc.) Chemical reduction of MTT by the drug.CRITICAL: Check Interference Control. If positive, switch to ATP-based assay (e.g., CellTiter-Glo).
Validation: The Z-Factor

For screening campaigns (e.g., testing >50 compounds), you must validate the assay quality using the Z-factor (Zhang et al., 1999).



  • 
    : Standard deviation of positive (cytotoxic) and negative (vehicle) controls.
    
  • 
    : Mean of positive and negative controls.
    

Interpretation:

  • 1.0 > Z ≥ 0.5: Excellent assay.

  • 0.5 > Z ≥ 0: Marginal (acceptable for preliminary screens).

  • Z < 0: Unacceptable (too much overlap between signal and noise).

References
  • Mosmann, T. (1983).[3] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[9]Link[10]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays.[11] Journal of Biomolecular Screening, 4(2), 67-73.[11] Link

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. Link

  • Ulukaya, E., et al. (2008). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay. Chemotherapy, 50(1), 43-50. Link

Sources

Application

Application Notes and Protocols: Western Blot Analysis for Protein Phosphorylation in Cell Signaling Pathways

Introduction: The Central Role of Protein Phosphorylation in Cellular Signaling Protein phosphorylation, the reversible addition of a phosphate group to serine, threonine, or tyrosine residues, is a fundamental post-tran...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Protein Phosphorylation in Cellular Signaling

Protein phosphorylation, the reversible addition of a phosphate group to serine, threonine, or tyrosine residues, is a fundamental post-translational modification that governs a vast array of cellular processes.[1][2][3] This dynamic mechanism, orchestrated by a balance between protein kinases and phosphatases, acts as a molecular switch, altering a protein's conformation, activity, and interaction with other molecules.[2] Consequently, protein phosphorylation is a cornerstone of signal transduction pathways, which are intricate networks that relay extracellular cues into intracellular responses, dictating cell fate decisions such as proliferation, differentiation, and apoptosis.[1][2][4]

Given that up to 30% of all human proteins may be modified by kinase activity, the study of protein phosphorylation is paramount to understanding cellular function in both normal and disease states.[4] Dysregulation of phosphorylation is a hallmark of many diseases, including cancer and neurodegenerative disorders.[1][4] Western blotting stands as a powerful and widely accessible technique to detect and quantify changes in protein phosphorylation, providing invaluable insights for researchers in cell biology and drug development.[5]

However, the detection of phosphorylated proteins by Western blot presents unique challenges. The lability of phosphate groups and the often low abundance of phosphorylated proteins necessitate specialized protocols to preserve the integrity of the target and ensure sensitive and specific detection.[5] This guide provides a comprehensive overview of the principles and detailed protocols for the successful Western blot analysis of protein phosphorylation in cell signaling pathways.

Key Considerations for Phospho-Protein Western Blotting

Successfully detecting phosphorylated proteins requires meticulous attention to detail at every stage of the Western blotting workflow. The transient nature of phosphorylation demands specific modifications to standard protocols to prevent dephosphorylation and enhance signal detection.

Sample Preparation: Preserving the Phospho-Proteome

The initial and most critical step is to preserve the phosphorylation state of your target protein upon cell lysis. Endogenous phosphatases, released during lysis, can rapidly remove phosphate groups, leading to false-negative results.[5]

Key Recommendations:

  • Work Quickly and on Ice: Keep all samples, buffers, and equipment on ice or at 4°C at all times to minimize enzymatic activity.[6][7]

  • Inhibit Phosphatases and Proteases: Supplement your lysis buffer with a cocktail of both phosphatase and protease inhibitors immediately before use.[7][8][9] Commercially available cocktails are convenient, or you can prepare your own.[10][11]

    • Common Phosphatase Inhibitors: Sodium fluoride (Ser/Thr phosphatase inhibitor), sodium orthovanadate (tyrosine phosphatase inhibitor), β-glycerophosphate, and sodium pyrophosphate.[9][10][11][12]

    • Common Protease Inhibitors: PMSF, aprotinin, leupeptin, and EDTA.[9][11]

  • Choose the Right Lysis Buffer: The choice of lysis buffer depends on the subcellular localization of your target protein.[13]

    • RIPA (Radioimmunoprecipitation assay) buffer is a stringent buffer suitable for whole-cell extracts, including nuclear and mitochondrial proteins, due to its strong detergents.[13][14]

    • NP-40 or Triton X-100 based buffers are milder and ideal for cytoplasmic and membrane-bound proteins.[13]

  • Rapid Denaturation: After determining protein concentration, immediately add SDS-PAGE loading buffer to your lysate and heat to 95°C for 5 minutes.[6] This denatures and inactivates phosphatases and proteases.[5]

Electrophoresis and Transfer: Standard Procedures with a Caveat

Standard SDS-PAGE and protein transfer procedures are generally applicable. However, due to the often-low stoichiometry of phosphorylation, optimizing transfer efficiency is crucial.

  • PVDF vs. Nitrocellulose: Polyvinylidene fluoride (PVDF) membranes are often recommended for their higher protein binding capacity and durability, which is particularly beneficial if membrane stripping and reprobing are planned.[15] Remember to activate PVDF membranes with methanol before transfer.[6]

  • Transfer Conditions: Optimize transfer time and voltage/current to ensure efficient transfer of your protein of interest without "blow-through" of smaller proteins.

Immunodetection: Maximizing Specificity and Signal

The immunodetection steps are where the most significant departures from a standard Western blot protocol occur.

  • Blocking: Avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can lead to high background noise as it may be recognized by the phospho-specific antibody. Instead, use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).[6]

  • Antibody Selection: Use antibodies that are specifically validated for the detection of the phosphorylated form of your target protein. Reputable vendors often provide validation data, including treatment of cells with specific activators or inhibitors of the signaling pathway.

  • Buffer Choice: Use Tris-based buffers (e.g., TBST) for all washing and antibody incubation steps. Phosphate-buffered saline (PBS) should be avoided as the phosphate ions can compete with the phospho-specific antibody for binding to the target protein.[7][15]

Visualizing the Workflow: From Sample to Signal

The following diagram illustrates the critical steps and considerations in a phospho-protein Western blot workflow.

Phospho_Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection cluster_analysis Analysis & Normalization start Cell/Tissue Sample lysis Lysis on Ice (with Phosphatase & Protease Inhibitors) start->lysis quant Protein Quantification lysis->quant denature Add Sample Buffer & Boil quant->denature sds_page SDS-PAGE denature->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Blocking (5% BSA in TBST) transfer->block p_ab Primary Antibody Incubation (Phospho-Specific Ab) block->p_ab wash1 Wash (TBST) p_ab->wash1 s_ab Secondary Antibody Incubation wash1->s_ab wash2 Wash (TBST) s_ab->wash2 detect Signal Detection (ECL) wash2->detect image Imaging detect->image strip Strip Membrane (Optional) image->strip normalize Quantify & Normalize (Phospho vs. Total) image->normalize reprobe Reprobe with Total Protein Ab strip->reprobe reprobe->normalize MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binding & Dimerization RAS RAS Receptor->RAS Activation Raf Raf RAS->Raf Phosphorylates & Activates MEK MEK Raf->MEK Phosphorylates & Activates ERK ERK MEK->ERK Phosphorylates & Activates TF Transcription Factors (e.g., c-Myc, CREB) ERK->TF Phosphorylates & Activates Response Cellular Response (Proliferation, Survival) TF->Response

Caption: Simplified MAPK/ERK signaling cascade.

To analyze the activation of this pathway, a researcher might treat cells with a growth factor and perform a time-course experiment, harvesting cell lysates at different time points. Western blot analysis would then be performed using antibodies specific for phosphorylated ERK (p-ERK) and total ERK. An increase in the p-ERK/total ERK ratio would indicate pathway activation.

Troubleshooting Common Issues

IssuePossible Cause(s)Solution(s)
No or Weak Signal Inefficient phosphorylation induction; Dephosphorylation during sample prep; Low protein load; Ineffective antibody.Optimize stimulation conditions (time course, dose-response). [16]Ensure fresh phosphatase inhibitors are used. [12]Load more protein or enrich the phosphoprotein via immunoprecipitation. [15][16]Use a positive control to validate the antibody. [12]
High Background Blocking with milk; Insufficient washing; Antibody concentration too high.Use 5% BSA in TBST for blocking. Increase the number and duration of washes. Optimize primary and secondary antibody concentrations.
Multiple Bands Non-specific antibody binding; Protein degradation.Use a more specific antibody; run a negative control (e.g., phosphatase-treated lysate). [15]Ensure protease inhibitors are used and samples are kept cold.

Conclusion

Western blot analysis of protein phosphorylation is an indispensable tool for elucidating the complex signaling networks that control cellular function. While it requires more specialized handling and optimization than a standard Western blot, adherence to the principles and protocols outlined in this guide will enable researchers to generate reliable and reproducible data. By carefully preserving the phosphorylation state of proteins, optimizing detection conditions, and employing robust normalization strategies, scientists can confidently dissect the intricate roles of phosphorylation in health and disease.

References

  • Azure Biosystems. (2021, March 8). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Retrieved from [Link]

  • Ardito, F., et al. (2017). The crucial role of protein phosphorylation in cell signaling and its use as targeted therapy (Review). Oncology Reports. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Cusabio. (n.d.). Protein Phosphorylation: The Dynamic Language of Cellular Regulation. Retrieved from [Link]

  • Walsh Medical Media. (2023, May 22). The Role of Protein Phosphorylation in Cellular Signaling and Regulation. Retrieved from [Link]

  • Elabscience. (n.d.). Protein Phosphorylation: Mechanisms, Types, and Research Techniques. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Bio-Techne. (n.d.). Tips to Optimize your Western Blot for Phosphorylated Protein Detection. Retrieved from [Link]

  • Sino Biological. (n.d.). Protein Phosphorylation And Cell Signaling Transduction. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (2014, June 29). What should I do when phosphorylated proteins cannot be detected by western blot?. Retrieved from [Link]

  • Advansta Inc. (2015, January 20). 8 Tips for Detecting Phosphorylated Proteins by Western Blot. Retrieved from [Link]

  • ResearchGate. (2022, November 2). What are cheap commercially available options to inhibit protease and phosphatase for western blot samples?. Retrieved from [Link]

  • LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]

  • ResearchGate. (2013, March 25). Which cell lysis buffer recipe is best for phosphorylated proteins ?. Retrieved from [Link]

  • Bitesize Bio. (2021, October 4). Get your stripping stripes! Find out how to strip and re-blot your Western. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Stripping and Reprobing Western Blotting Membranes. Retrieved from [Link]

  • Cytiva. (n.d.). Stripping and Reprobing Western Blot Membrane: Problems and Solutions. Retrieved from [Link]

  • ResearchGate. (2014, December 3). What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs?. Retrieved from [Link]

  • PubMed. (2012, October 15). A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Reddit. (2024, April 18). Normalisation of phosphorylation in Western blot. Retrieved from [Link]

  • Merck. (n.d.). Western Blotting Protocols. Retrieved from [Link]

Sources

Method

Sample preparation for HPLC analysis of sulfamoylbenzoic acids

An Application Guide to Sample Preparation for the HPLC Analysis of Sulfamoylbenzoic Acids Authored by: A Senior Application Scientist Introduction: The Analytical Challenge of Sulfamoylbenzoic Acids Sulfamoylbenzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Sample Preparation for the HPLC Analysis of Sulfamoylbenzoic Acids

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Sulfamoylbenzoic Acids

Sulfamoylbenzoic acids represent a critical class of organic compounds, serving as key intermediates in the synthesis of pharmaceuticals, most notably diuretic drugs like bumetanide and furosemide.[1][2] Structurally, they are characterized by the presence of both a carboxylic acid and a sulfamoyl group, rendering them polar and acidic.[1] Accurate and precise quantification of these compounds by High-Performance Liquid Chromatography (HPLC) is paramount for quality control in drug development, manufacturing, and pharmacokinetic studies.

However, the journey from raw sample to reliable chromatogram is fraught with challenges. The inherent complexity of sample matrices, particularly biological fluids, can introduce a host of interfering substances that compromise analytical integrity. Proteins, salts, and endogenous small molecules can lead to column fouling, ion suppression in mass spectrometry, and co-eluting peaks that obscure the analyte of interest.[3][4] Therefore, a robust, well-designed sample preparation strategy is not merely a preliminary step but the very foundation of a successful HPLC analysis.

This guide provides a comprehensive overview of field-proven sample preparation techniques for sulfamoylbenzoic acids. It moves beyond rote protocols to explain the underlying chemical principles, enabling researchers, scientists, and drug development professionals to select and optimize methods for their specific analytical needs, in alignment with the scientific and risk-based approaches encouraged by guidelines such as ICH Q14.[5][6][7][8]

Understanding the Analyte: Physicochemical Properties

The success of any extraction method hinges on exploiting the physicochemical properties of the target analyte. For sulfamoylbenzoic acids, the key is their acidic nature.

PropertyImplication for Sample Preparation
Acidic Moieties The carboxylic acid and sulfamoyl groups are ionizable. At a pH above their pKa, they are deprotonated and highly water-soluble. At a pH well below their pKa, they are in their neutral, more hydrophobic form.[1] This pH-dependent behavior is the cornerstone of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Polarity As polar compounds, they are soluble in polar organic solvents like methanol and acetonitrile, as well as aqueous solutions, particularly under basic conditions.
Aromatic Structure The benzene ring provides nonpolar character, allowing for retention on reverse-phase (e.g., C18) HPLC columns and SPE sorbents.[1][9]

Strategic Selection of Sample Preparation Technique

The choice of sample preparation method is dictated primarily by the sample matrix and the desired level of cleanliness versus throughput. A general decision workflow can be visualized as follows:

G Start Start: Sample Received Matrix Identify Sample Matrix Start->Matrix BioFluid Biological Fluid (Plasma, Serum, Urine) Matrix->BioFluid Biological Pharma Pharmaceutical (Bulk Drug, Formulation) Matrix->Pharma Pharmaceutical CleanupNeed High Level of Cleanup Required? BioFluid->CleanupNeed Dilute Dilute & Filter (Simple, Fast) Pharma->Dilute SPE Solid-Phase Extraction (SPE) (High Selectivity) CleanupNeed->SPE Yes LLE Liquid-Liquid Extraction (LLE) (Moderate Selectivity) CleanupNeed->LLE Moderate PPT Protein Precipitation (PPT) (High Throughput, Lower Purity) CleanupNeed->PPT No (Fast Screen) End Inject into HPLC SPE->End LLE->End PPT->End Dilute->End

Caption: Decision workflow for selecting a sample preparation method.

Protocol 1: Protein Precipitation for Biological Fluids

Protein precipitation (PPT) is a rapid, cost-effective method for removing the bulk of proteins from biological samples like plasma or serum.[10] It is often the method of choice for high-throughput screening. The principle involves adding a water-miscible organic solvent or a strong acid to reduce protein solubility, causing them to "crash" out of solution.[3][11]

Causality Behind the Method: The addition of an organic solvent like acetonitrile disrupts the hydration layer surrounding protein molecules, reducing their solubility and leading to precipitation.[10] Acid precipitation works by shifting the pH to the protein's isoelectric point, where its net charge is zero, minimizing electrostatic repulsion and causing aggregation.[3]

Step-by-Step Protocol (Acetonitrile Precipitation)
  • Aliquot Sample: In a microcentrifuge tube, pipette 100 µL of the biological sample (e.g., human plasma).

  • Add Internal Standard (IS): Spike the sample with the internal standard solution, if used.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common).[10][11] Using cold solvent can enhance precipitation efficiency.

  • Vortex: Cap the tube and vortex vigorously for 1-2 minutes to ensure thorough mixing and complete protein denaturation.[12]

  • Centrifuge: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the clear supernatant to a clean HPLC vial. Be cautious not to disturb the protein pellet.

  • Evaporation & Reconstitution (Optional but Recommended): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a smaller volume of the HPLC mobile phase. This step also ensures solvent compatibility with the reverse-phase system.[13]

  • Final Filtration: Filter the supernatant or reconstituted sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any remaining particulates.[1][14]

G cluster_0 Protein Precipitation Workflow s1 1. Aliquot 100 µL Plasma Sample s2 2. Add 300 µL Ice-Cold Acetonitrile s1->s2 s3 3. Vortex for 1-2 min s2->s3 s4 4. Centrifuge at >10,000 x g for 10 min s3->s4 s5 5. Transfer Supernatant to a new tube s4->s5 s6 6. Filter (0.45 µm) into HPLC Vial s5->s6

Caption: Workflow for protein precipitation using acetonitrile.

Protocol 2: Solid-Phase Extraction (SPE) for Biological Fluids

SPE offers a significantly cleaner extract than PPT by combining physicochemical interactions to isolate the analyte while removing a wider range of interferences.[15] For acidic drugs like sulfamoylbenzoic acids, a polymeric reverse-phase or a mixed-mode anion exchange sorbent is often effective.[16][17]

Causality Behind the Method: The protocol described here uses a reverse-phase mechanism. The sample is acidified to neutralize the sulfamoylbenzoic acid, increasing its hydrophobicity. It is then loaded onto a nonpolar SPE sorbent, where it is retained via hydrophobic interactions. Polar interferences (like salts) are washed away. The analyte is then eluted with a strong organic solvent. This "bind-and-elute" strategy provides excellent sample concentration and purification.[15]

Step-by-Step Protocol (Polymeric Reverse-Phase SPE)
StepProcedureRationale
1. Pre-treat Sample Dilute 1 mL of urine or plasma with 1 mL of 2% formic acid in water.Acidification ensures the sulfamoylbenzoic acid is in its neutral, non-ionized form, maximizing retention on the reverse-phase sorbent.[16]
2. Condition Sorbent Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge. Do not let the sorbent go dry.Methanol solvates the polymeric chains of the sorbent, and water prepares it for the aqueous sample.
3. Load Sample Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).A slow flow rate allows for sufficient interaction time between the analyte and the sorbent for efficient binding.
4. Wash Sorbent Pass 1 mL of 5% methanol in water through the cartridge.This wash step removes polar, water-soluble interferences (e.g., salts, urea) without prematurely eluting the analyte of interest.
5. Elute Analyte Elute the sulfamoylbenzoic acid with 1 mL of methanol or acetonitrile.A strong organic solvent disrupts the hydrophobic interactions, releasing the analyte from the sorbent.
6. Post-Elution Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC injection.Concentrates the analyte and ensures solvent compatibility with the HPLC system.[18]

Trustworthiness Check: The recovery of this method should be validated by comparing the peak area of an extracted spiked sample against a standard prepared directly in the mobile phase at the same theoretical concentration. Consistent recovery (>85%) across quality control samples validates the protocol's effectiveness.

Protocol 3: Liquid-Liquid Extraction (LLE) for Complex Matrices

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent.[19][20] For sulfamoylbenzoic acids, pH adjustment is the key to controlling which phase the analyte partitions into.

Causality Behind the Method: The extraction relies on converting the acidic analyte into its water-soluble salt form (carboxylate/sulfonamide anion) by adding a base, allowing it to be separated from neutral impurities that remain in the organic phase.[21][22] Subsequently, the aqueous phase is acidified, converting the analyte back to its neutral form, which can then be extracted back into an organic solvent, leaving water-soluble impurities behind.[23]

Step-by-Step Protocol (Acid-Base LLE)
  • Initial Dissolution: Dissolve the sample (e.g., a crude reaction mixture) in an appropriate organic solvent like diethyl ether or ethyl acetate (20 mL). Transfer to a separatory funnel.

  • Base Extraction: Add 10 mL of a weak base solution (e.g., 5% sodium bicarbonate solution) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Separate Layers: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. This layer now contains the sulfamoylbenzoic acid as its sodium salt. The organic layer contains neutral impurities.

  • Repeat Extraction: Repeat the base extraction (Step 2 & 3) on the organic layer to ensure complete recovery of the acidic analyte. Combine the aqueous extracts.

  • Acidify: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 3M HCl) dropwise until the solution is acidic (test with pH paper). The sulfamoylbenzoic acid will precipitate out as it is neutralized and becomes insoluble in water.

  • Final Extraction: Add 15 mL of fresh organic solvent (e.g., ethyl acetate) to the acidified aqueous mixture and perform another extraction. This time, the neutral sulfamoylbenzoic acid will move into the organic phase.

  • Dry and Evaporate: Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified analyte. Reconstitute in the mobile phase for HPLC analysis.

Protocol 4: Preparation of Pharmaceutical Formulations

For drug substances or dosage forms like tablets, sample preparation is typically much simpler as the matrix is less complex. The primary goal is to dissolve the active pharmaceutical ingredient (API) and remove insoluble excipients.

Step-by-Step Protocol (Dilute and Filter)
  • Sample Weighing: Accurately weigh a portion of the powdered tablets or bulk drug substance equivalent to about 10 mg of the sulfamoylbenzoic acid.[1]

  • Dissolution: Transfer the sample to a 100 mL volumetric flask. Add approximately 70 mL of a suitable diluent (ideally the HPLC mobile phase).[1][24]

  • Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution of the API.[1][14]

  • Dilute to Volume: Allow the solution to cool to room temperature, then dilute to the mark with the diluent and mix thoroughly.[24]

  • Filtration: Draw an aliquot of the solution into a syringe and filter it through a 0.45 µm PVDF or nylon syringe filter into an HPLC vial. Discard the first portion of the filtrate to avoid any potential filter adsorption effects.[1][24]

References

  • Filtrous. (2023, August 11). Protein Precipitation 101: A Crucial Step in Sample Prep.
  • Phenomenex. (n.d.). Protein Precipitation Method.
  • European Medicines Agency. (2024, January 26). ICH Q14 Analytical procedure development - Scientific guideline.
  • GRIP-Pharma. (2024, February 21). ICH Q14 guideline on analytical procedure development.
  • International Council for Harmonisation (ICH). (2023, November 1). ICH Q14 Analytical Procedure Development.
  • MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis.
  • uHPLCs. (n.d.). How to deproteinization the biological samples before HPLC analysis?
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE.
  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates.
  • BenchChem. (n.d.). Application Note: Reverse Phase HPLC Method for the Separation of 4-chloro-3-nitro-5-sulfamoylbenzoic acid.
  • BenchChem. (n.d.). An In-depth Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid: Properties, Synthesis, and Analysis.
  • Agilent Technologies. (2024, May 23). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective.
  • Interchim. (n.d.). Sample Prep -Solid Phase Extraction.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.
  • Sigma-Aldrich. (n.d.). 4-Sulfamoylbenzoic acid 97.
  • ResearchGate. (n.d.). Analytical issues in HPLC/MS/MS simultaneous assay of furosemide, spironolactone and canrenone in human plasma samples.
  • LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • University of Missouri-St. Louis. (n.d.). Extraction.
  • Grossmont College. (n.d.). Liquid/liquid Extraction: Separation of Acids or Bases from Neutral Organics.
  • Unknown. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Scribd. (n.d.). Extraction of Benzoic Acid.

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Application

Application Note: Mobile Phase Preparation for Reverse-Phase Chromatography of Nitro Compounds

Abstract & Introduction The analysis of nitro and nitroaromatic compounds, a class of molecules critical in pharmaceuticals, environmental monitoring, and forensic science (e.g., explosives), is predominantly accomplishe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The analysis of nitro and nitroaromatic compounds, a class of molecules critical in pharmaceuticals, environmental monitoring, and forensic science (e.g., explosives), is predominantly accomplished using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] The success of these separations hinges on the precise and consistent preparation of the mobile phase. In RP-HPLC, a polar mobile phase transports the sample through a non-polar (hydrophobic) stationary phase.[2][3] Hydrophobic molecules in the sample interact more strongly with the stationary phase, leading to longer retention times, while more hydrophilic molecules elute faster.[2][4] The mobile phase composition directly modulates these hydrophobic interactions, governing the retention, selectivity, and ultimate resolution of the analytes.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for preparing mobile phases tailored for the analysis of nitro compounds. We will delve into the causality behind experimental choices, provide robust, step-by-step protocols, and offer field-proven insights to ensure reproducible and accurate results.

Fundamental Principles: The Mobile Phase's Role

In reverse-phase chromatography, the stationary phase is typically silica-based and chemically derivatized with hydrophobic alkyl chains (e.g., C18 or C8).[7][8] Nitro compounds, which range from moderately polar to non-polar, are separated based on their affinity for this hydrophobic surface.[9] The mobile phase, usually a mixture of water and a miscible organic solvent, acts as the eluting agent.

The core principle is competition:

  • A weaker mobile phase (higher water content) has a high surface tension and does not readily solvate the analytes or the stationary phase. This promotes the adsorption of hydrophobic nitro compounds onto the stationary phase, leading to longer retention times.

  • A stronger mobile phase (higher organic solvent content) reduces the polarity of the bulk liquid, increasing the solubility of the hydrophobic analytes and allowing them to elute from the column more quickly.[10]

Manipulating the ratio of organic solvent to water is the primary tool for controlling retention and achieving separation.

Critical Parameters for Mobile Phase Selection

The selection of mobile phase components is the most critical step in method development.[11] An ideal mobile phase must adequately dissolve the sample, be compatible with the detector, and possess low viscosity to minimize backpressure.[12]

Organic Modifier: Acetonitrile vs. Methanol

The two most common organic solvents used in RP-HPLC are acetonitrile (ACN) and methanol (MeOH).[2] The choice between them can significantly impact selectivity.

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale & Causality for Nitro Compound Analysis
Elution Strength StrongerWeakerACN's stronger elution strength means lower concentrations are needed to achieve the same retention time as MeOH, which can be cost-effective despite its higher price.[13]
UV Cutoff ~190 nm~205-210 nmACN's lower UV cutoff is highly advantageous for detecting nitro compounds at low wavelengths (e.g., 210 nm) where they often exhibit strong absorbance, leading to higher sensitivity.[12][14]
Viscosity/Pressure LowerHigherACN/water mixtures have lower viscosity, resulting in lower system backpressure. This allows for higher flow rates or the use of smaller particle columns for faster analysis.[14]
Selectivity Dipole-dipole interactionsAcidic (proton donor)The different chemical properties of ACN and MeOH can alter the elution order of closely related nitro compounds. For many standard methods, like EPA Method 8330 for explosives, a simple methanol/water mobile phase provides excellent and robust separation.[4][15][16]
Miscibility Poorer with some saltsGoodIf buffers are required, MeOH generally has better miscibility. However, for most neutral nitro compounds, buffering is not necessary.[14]

Recommendation: For method development, both solvents should be screened. However, for routine analysis of common nitroaromatics and nitramines, Methanol is often preferred due to its prevalence in established regulatory methods like EPA 8330 and its cost-effectiveness.[1][15] Acetonitrile is the superior choice when high sensitivity at low UV wavelengths (<210 nm) is required.

Aqueous Component & Additives
  • Water Purity: Always use high-purity, HPLC-grade or LC-MS-grade water. Impurities in the water can introduce ghost peaks, cause baseline instability, and contaminate the column.[7]

  • Buffers and pH: Most nitroaromatic explosives are neutral compounds, and their retention is largely unaffected by pH. Therefore, a simple water/organic solvent mixture is sufficient.[4][15] If analyzing nitro compounds with acidic or basic functional groups (e.g., nitrophenols, nitroanilines, or nitrosulfonic acids), pH control becomes critical.[17][18] The mobile phase pH should be adjusted to at least 1.5-2 units away from the analyte's pKa to ensure it exists in a single, non-ionized form for consistent retention.[14] Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS applications.[14]

Elution Mode: Isocratic vs. Gradient
  • Isocratic Elution: The mobile phase composition remains constant throughout the run. This method is simple, robust, and ideal for separating a small number of compounds with similar hydrophobicities. For example, EPA Method 8330 specifies a 50:50 (v/v) methanol/water isocratic mobile phase for the analysis of 14 key explosives on a C18 column.[1][15][16]

  • Gradient Elution: The concentration of the organic solvent is increased over the course of the analysis. This is necessary for complex samples containing compounds with a wide range of polarities.[19] A gradient program allows for the elution of weakly retained compounds early in the run while ensuring that strongly retained, highly hydrophobic compounds elute in a reasonable time with sharp peaks.[5][20]

Experimental Protocols

These protocols are designed to be self-validating systems, emphasizing accuracy and consistency to minimize chromatographic issues.

Protocol 1: Preparation of Isocratic 50:50 Methanol/Water Mobile Phase (1 L)

This protocol is based on the widely used EPA Method 8330 for the analysis of nitroaromatic explosives.[4][15][16]

Materials:

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water

  • 1000 mL Class A Graduated Cylinder (or 500 mL used twice)

  • 1000 mL Mobile Phase Reservoir Bottle (borosilicate glass)

  • Sonicator bath

  • 0.45 µm membrane filter (hydrophilic PTFE or Nylon, compatible with aqueous/organic mixtures)

Procedure:

  • Measure Solvents: Precisely measure 500 mL of HPLC-grade water using a clean, dry graduated cylinder. Pour the water into the 1 L reservoir bottle.

  • Measure Organic Modifier: Precisely measure 500 mL of HPLC-grade methanol using a clean, dry graduated cylinder.

  • Combine and Mix: Slowly add the 500 mL of methanol to the water in the reservoir bottle. Causality : Mixing should be done by adding the individual, precisely measured volumes. Do not add one solvent to the other "to the mark" in a volumetric flask, as volume contraction upon mixing (especially with methanol and water) will lead to an incorrect final concentration.[21]

  • Initial Degassing (Optional but Recommended): Gently swirl the mixture to ensure it is homogenous. The mixing of methanol and water is exothermic; allow the solution to return to room temperature before final degassing.[13]

  • Filtration & Final Degassing:

    • Set up a vacuum filtration apparatus with a 0.45 µm membrane filter.

    • Filter the entire 1 L mobile phase mixture into a clean, final reservoir bottle. This step removes any particulate matter that could damage the pump seals or clog the column frit.[22][23]

    • Place the filtered mobile phase in a sonicator bath for 10-15 minutes to remove dissolved gases. Causality : Dissolved gases can form bubbles in the pump or detector cell when the pressure changes, leading to flow rate instability, baseline noise, and spurious peaks.[24]

  • Labeling and Storage: Clearly label the bottle with the composition ("50:50 Methanol/Water"), preparation date, and your initials. Store tightly sealed. It is best practice to prepare aqueous mobile phases fresh daily to prevent microbial growth.[22][24]

Visualization: Mobile Phase Preparation Workflow

G cluster_prep Preparation Stage cluster_purify Purification & Degassing cluster_final Final Steps A Select Solvents (HPLC Grade Water & Methanol) B Measure Volumes Separately (e.g., 500 mL Water, 500 mL Methanol) A->B Accuracy is key C Combine & Mix in Reservoir B->C Avoid volume contraction errors D Filter through 0.45 µm Membrane C->D Remove particulates E Sonicate for 10-15 minutes D->E Remove dissolved gases F Label Bottle Clearly E->F G Transfer to HPLC System F->G

Caption: Workflow for preparing a robust HPLC mobile phase.

Best Practices and Trustworthiness

To ensure the trustworthiness and reproducibility of your analytical method, adhere to the following best practices:

  • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and water. Lower grade solvents contain impurities that can manifest as "ghost peaks," especially in gradient elution.[21]

  • Prepare Fresh: Aqueous mobile phases, especially those with neutral pH, are susceptible to microbial growth. It is best to prepare them fresh daily.[22] If storage is necessary, refrigerate for no more than 3 days and re-filter before use.[12]

  • Never "Top Off": Do not add freshly prepared mobile phase to a reservoir that already contains an older batch. This can introduce variability. Always replace the entire volume.[12]

  • System Equilibration: Before starting an analysis, flush the column with at least 15-20 column volumes of the new mobile phase until a stable, flat baseline is achieved.[15]

  • Solvent Compatibility: Ensure the filter membranes used are compatible with the solvents. For methanol/water mixtures, hydrophilic PTFE or nylon are suitable choices.

Visualization: Analyte Interactions in RP-HPLCdot

G cluster_column HPLC Column cluster_mobile Mobile Phase Flow StatPhase {  Stationary Phase | Hydrophobic (e.g., C18) } MobilePhase Polar Mobile Phase (Water/MeOH) Analyte_H Hydrophobic Nitro Compound Analyte_H->StatPhase Strong Interaction (Longer Retention) Analyte_P Polar Compound Analyte_P->MobilePhase Strong Affinity (Shorter Retention)

Sources

Method

Application Note: Strategic Implementation of Octylsilyl (C8) Columns in Pharmaceutical Analysis

This Application Note is designed for researchers and analytical scientists in the pharmaceutical industry. It provides a technical deep-dive into the strategic deployment of Octylsilyl (C8) silica gel columns, moving be...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in the pharmaceutical industry. It provides a technical deep-dive into the strategic deployment of Octylsilyl (C8) silica gel columns, moving beyond basic definitions to actionable, field-proven protocols.

Abstract

While Octadecylsilyl (C18) columns remain the workhorse of reversed-phase chromatography (RPC), they are not a universal solution. This guide details the specific utility of Octylsilyl (C8, USP L7) columns. It explores the physicochemical basis for choosing C8 over C18, specifically for highly hydrophobic active pharmaceutical ingredients (APIs) and complex lipid-based formulations. We present two validated protocols demonstrating how C8 stationary phases can reduce organic solvent consumption, decrease run times, and improve peak symmetry for lipophilic compounds.

Technical Introduction: The C8 Advantage

The choice between C8 and C18 is governed by the thermodynamics of retention. Both rely on hydrophobic interaction, but the alkyl chain length fundamentally alters the stationary phase's steric environment and hydrophobicity.

The Mechanism of Selectivity
  • Hydrophobicity (Retention Factor,

    
    ):  C8 ligands (8 carbons) are less hydrophobic than C18 (18 carbons).[1][2] For a given mobile phase, a non-polar analyte will have a lower 
    
    
    
    on C8. This is critical for highly lipophilic drugs (logP > 4) that would otherwise require excessively high organic solvent ratios or long elution times on C18.
  • Steric Selectivity: C8 chains are shorter and less prone to "folding" or "phase collapse" in highly aqueous conditions compared to high-density C18 phases. However, they also offer less "shape selectivity" for structural isomers than C18.

  • Wettability: C8 phases are generally more accessible to the mobile phase, leading to faster mass transfer and often sharper peaks for macromolecules or bulky hydrophobic compounds.

When to Choose C8 (USP L7)

Use the decision matrix below to determine if a C8 column is superior to C18 for your application.

C8_Decision_Tree Start Start: Analyte Characterization LogP Is Analyte Highly Hydrophobic? (LogP > 4.0) Start->LogP RunTime Is C18 Run Time > 20 mins at high organic %? LogP->RunTime Yes Structure Are analytes structural isomers? LogP->Structure No (Moderate Polarity) Resolution Is Critical Pair Resolution < 1.5? RunTime->Resolution No UseC8 Select C8 (USP L7) Benefit: Faster Elution, Sharper Peaks RunTime->UseC8 Yes (Reduce Analysis Time) UseC18 Select C18 (USP L1) Benefit: Max Retention, Shape Selectivity Resolution->UseC18 Yes (Need more plates) Optimize Optimize Mobile Phase (pH, Buffer) Resolution->Optimize No Structure->UseC8 No (General Separation) Structure->UseC18 Yes (Steric Selectivity needed)

Figure 1: Decision matrix for selecting Octylsilyl (C8) stationary phases in pharmaceutical method development.

Experimental Protocols

Protocol 1: High-Throughput Assay of a Highly Lipophilic Antifungal Agent

Objective: To reduce the analysis time of a highly hydrophobic API (LogP = 5.2) from 25 minutes (on C18) to under 8 minutes, while maintaining USP system suitability requirements.

Materials & Methods
  • Column: C8 (USP L7), 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Zorbax Eclipse XDB-C8 or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.2).

  • Mobile Phase B: Acetonitrile (ACN).

  • Instrumentation: HPLC with UV-Vis detector (254 nm).

Step-by-Step Methodology
  • Column Conditioning: Flush the C8 column with 100% ACN for 20 minutes to remove storage solvents, then equilibrate with initial mobile phase conditions for 15 minutes.

  • Gradient Optimization:

    • Initial Attempt (Isocratic): Set mobile phase to 70% B / 30% A.

    • Observation: On a C18 column, this required 90% B to elute in reasonable time. On C8, start with lower organic strength to achieve retention.

  • Final Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B Flow Rate (mL/min)
    0.0 40 60 1.2
    5.0 10 90 1.2
    6.0 10 90 1.2
    6.1 40 60 1.2

    | 9.0 | 40 | 60 | 1.2 |

  • System Suitability Testing (SST): Inject the standard solution (0.1 mg/mL) six times.

    • Acceptance Criteria:

      • Retention Time %RSD ≤ 2.0%

      • Tailing Factor (T) ≤ 1.5

      • Theoretical Plates (N) ≥ 2000

Results & Discussion

The C8 column allows the analyte to elute at 4.5 minutes using 60-90% ACN. A C18 column under identical conditions retained the analyte until 18 minutes, resulting in broad, tailing peaks due to excessive hydrophobic interaction. The C8 method increases throughput by 300% .

Protocol 2: Separation of Lipid-Soluble Vitamins (Tocopherols)

Objective: To separate


-, 

-,

-, and

-tocopherol (Vitamin E isomers) without using non-aqueous reversed-phase (NARP) conditions that are incompatible with standard buffers.
Materials & Methods
  • Column: High-density C8 (USP L7), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol:Water (95:5 v/v).

  • Flow Rate: 1.5 mL/min.[3]

  • Temperature: 30°C.

Step-by-Step Methodology
  • Sample Preparation: Dissolve vitamin E softgel contents in 100% Methanol. Sonicate for 10 minutes. Filter through 0.45 µm PTFE filter.

  • Method Setup:

    • Set column oven to 30°C. Temperature control is critical as mass transfer kinetics on C8 are temperature-sensitive.

    • Use an isocratic flow. Gradient is unnecessary for these structurally similar compounds.

  • Execution: Inject 10 µL of sample.

  • Troubleshooting Resolution:

    • If

      
      - and 
      
      
      
      -tocopherol co-elute (a common issue), lower the temperature to 20°C. The C8 phase allows for rapid equilibration at lower temperatures compared to C18, enhancing selectivity without causing excessive backpressure.
Results & Discussion

C8 provides sufficient interaction to separate the isomers based on the methylation pattern of the chromanol ring. While C18 can also separate these, the retention time for


-tocopherol often exceeds 30 minutes. C8 compresses the chromatogram into a 12-minute window.

Method Development Workflow

Use this structured workflow to develop robust methods on C8 columns.

Method_Dev_Workflow Define 1. Define Target (LogP, pKa) Screen 2. Screening Gradient (5% to 95% B) Define->Screen Eval 3. Evaluate Retention (k) Screen->Eval Adjust 4. Adjust Selectivity Eval->Adjust k < 2 or k > 10 Final 5. Final Validation Eval->Final 2 < k < 10 Adjust->Screen Change Solvent/pH

Figure 2: Iterative workflow for HPLC method development on Octylsilyl silica gel.

Troubleshooting & Maintenance

Even with robust C8 columns, specific issues arise due to the lower hydrophobicity and surface coverage compared to C18.

IssueProbable CauseCorrective Action
Peak Tailing (Basic Compounds) Residual silanols.[4][5] C8 chains are shorter, leaving more silica surface exposed.Use an "end-capped" C8 column (e.g., USP L7, end-capped). Add 0.1% Triethylamine (TEA) or use a high-pH stable C8 column.
Retention Time Shift "Dewetting" or phase collapse (rare in C8, but possible in 100% aqueous).Do not run 100% aqueous mobile phase unless the column is specifically "AQ" designated. Keep at least 5% organic.
Loss of Resolution Hydrolysis of the bonded phase (stripping of C8 ligands).C8 bonds are slightly less stable than C18 at low pH (< 2). Ensure pH > 2.0 and < 8.0 unless using a hybrid particle column.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link

  • Claessens, H. A., & van Straten, M. A. (2004). Review on the chemical and thermal stability of stationary phases for reversed-phase liquid chromatography. Journal of Chromatography A, 1060(1-2), 23-41. Link

  • Waters Corporation. (2023). HPLC Column Selection Guide: Choosing between C18 and C8. Link

  • Majors, R. E. (2011). Troubleshooting Basics, Part III: Retention Problems. LCGC North America. Link

  • MilliporeSigma. (2024). USP L7 Column Specifications and Applications. Link

Sources

Application

Application of Sulfamoylbenzoic Acids in Glaucoma Research: A Technical Guide for Drug Development Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of sulfamoylbenzoic acids in the field of glaucoma research. It offers in-depth scientific b...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of sulfamoylbenzoic acids in the field of glaucoma research. It offers in-depth scientific background, detailed experimental protocols, and critical insights into the evaluation of this promising class of compounds as potential therapeutics for managing intraocular pressure.

Scientific Foundation: The Rationale for Sulfamoylbenzoic Acids in Glaucoma Therapy

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive degeneration of retinal ganglion cells, often associated with elevated intraocular pressure (IOP).[1] A primary strategy for glaucoma management is the reduction of IOP by decreasing the production of aqueous humor, the fluid that fills the anterior chamber of the eye.[2][3]

Sulfamoylbenzoic acids have emerged as a significant class of compounds in glaucoma research due to their potent inhibitory activity against carbonic anhydrase (CA). This family of zinc-containing enzymes plays a crucial role in the secretion of aqueous humor.[4][5]

Mechanism of Action: Targeting Carbonic Anhydrase Isoforms

The ciliary body of the eye contains several isoforms of carbonic anhydrase, with CA II and CA IV being the most relevant to aqueous humor production.[4][5] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to the secretion of bicarbonate ions into the posterior chamber, which in turn drives the osmotic flow of water, forming the aqueous humor.[6]

Sulfamoylbenzoic acid derivatives, acting as carbonic anhydrase inhibitors (CAIs), bind to the zinc ion in the active site of the enzyme, preventing its catalytic activity.[4] This inhibition reduces the rate of bicarbonate formation, thereby decreasing aqueous humor secretion and lowering IOP.[4][5] The selectivity of these inhibitors for specific CA isoforms is a key area of research, as targeting glaucoma-relevant isoforms while sparing others can minimize systemic side effects.[7]

Signaling Pathway of Aqueous Humor Production and Inhibition by Sulfamoylbenzoic Acids

cluster_ciliary_epithelium Ciliary Epithelium cluster_inhibition Inhibition Pathway cluster_outcome Therapeutic Outcome CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 Carbonic Anhydrase (CA II, CA IV) HCO3_H HCO3- + H+ H2CO3->HCO3_H Bicarbonate_Secretion Bicarbonate Secretion (to Aqueous Humor) HCO3_H->Bicarbonate_Secretion Water_Secretion Water Secretion (Osmotic Flow) Bicarbonate_Secretion->Water_Secretion Drives Reduced_AH_Production Reduced Aqueous Humor Production Water_Secretion->Reduced_AH_Production Leads to Sulfamoylbenzoic_Acid Sulfamoylbenzoic Acid Derivatives CA_Inhibition Inhibition of Carbonic Anhydrase Sulfamoylbenzoic_Acid->CA_Inhibition CA_Inhibition->CO2_H2O Blocks Lowered_IOP Lowered Intraocular Pressure (IOP) Reduced_AH_Production->Lowered_IOP

Caption: Mechanism of aqueous humor production and its inhibition.

Structure-Activity Relationship and Derivative Design

The basic scaffold of sulfamoylbenzoic acid offers significant opportunities for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The "sugar-tail" approach, for instance, involves attaching carbohydrate moieties to the core structure. This has been shown to improve water solubility and reduce eye irritation, a common side effect of topical CAIs.[7] Derivatives with improved water solubility can be formulated at a neutral pH, making them more comfortable for patients compared to acidic preparations like dorzolamide.[7]

Furthermore, modifications to the N-substituents on the sulfonamide group can be tailored to achieve higher binding affinities for specific CA isoforms.[8] For example, some 4-chloro-3-sulfamoyl benzenecarboxamides have demonstrated higher affinity for CA I, while other derivatives show potent inhibition of the target isoforms CA II and IV in the low nanomolar range.[4]

In Vitro Evaluation of Sulfamoylbenzoic Acid Derivatives

The initial assessment of novel sulfamoylbenzoic acid derivatives involves robust in vitro assays to determine their inhibitory activity against carbonic anhydrase.

Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol describes a common and convenient method for measuring CA activity and screening for inhibitors using the esterase activity of the enzyme.[3]

Principle: Carbonic anhydrase can hydrolyze the ester substrate p-nitrophenyl acetate (pNPA) to produce the yellow-colored product p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[3]

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IV)

  • p-Nitrophenyl acetate (pNPA)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)

  • Sulfamoylbenzoic acid derivatives (test compounds)

  • Acetazolamide (positive control inhibitor)

  • DMSO (for dissolving compounds)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 20 mM stock solution of pNPA in DMSO. Prepare fresh daily.

    • Dissolve test compounds and acetazolamide in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the test compounds and acetazolamide in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 170 µL of Assay Buffer to each well.

    • Add 10 µL of the diluted test compound or control to the appropriate wells.

    • Add 10 µL of the carbonic anhydrase enzyme solution to each well (except for the blank). For the blank, add 10 µL of Assay Buffer.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 405 nm in kinetic mode, with readings every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Protocol: Stopped-Flow Spectrophotometry for Rapid Kinetics

For a more detailed kinetic analysis, the stopped-flow technique is employed to measure the rapid hydration of CO2 catalyzed by carbonic anhydrase.

Principle: This method measures the change in pH over a very short time scale (milliseconds) following the mixing of a CO2-rich solution with a buffer containing a pH indicator. The rate of pH change is proportional to the enzyme's activity.[9][10]

Materials:

  • Stopped-flow spectrophotometer

  • Purified human carbonic anhydrase isoforms

  • CO2-saturated water

  • Buffer solution (e.g., HEPES or barbital) containing a pH indicator (e.g., pyranine or phenol red)

  • Sulfamoylbenzoic acid derivatives and control inhibitors

  • Syringes for the stopped-flow instrument

Procedure:

  • Instrument Setup:

    • Calibrate and set up the stopped-flow spectrophotometer according to the manufacturer's instructions.

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

  • Reagent Preparation:

    • Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

    • Prepare the buffer solution containing the pH indicator.

    • Prepare solutions of the carbonic anhydrase enzyme and the inhibitors in the buffer.

  • Measurement:

    • Load one syringe with the CO2-saturated solution and the other with the buffer solution containing the enzyme and inhibitor (or buffer alone for control).

    • Rapidly mix the two solutions in the stopped-flow device.

    • Monitor the change in absorbance of the pH indicator at its characteristic wavelength over time.

  • Data Analysis:

    • The initial rate of the catalyzed reaction is determined from the slope of the absorbance versus time curve.

    • Calculate the inhibition constants (Ki) by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition).

In Vitro Assay Workflow for Sulfamoylbenzoic Acids

cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Sulfamoylbenzoic Acid Derivatives Colorimetric_Assay Colorimetric Assay (pNPA) Synthesis->Colorimetric_Assay Stopped_Flow Stopped-Flow Spectrophotometry Synthesis->Stopped_Flow IC50_Determination IC50 Determination Colorimetric_Assay->IC50_Determination Ki_Determination Ki Determination Stopped_Flow->Ki_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Ki_Determination->SAR_Analysis

Caption: Workflow for the in vitro evaluation of sulfamoylbenzoic acids.

Table 1: Inhibitory Activity of Selected Sulfamoylbenzoic Acid Derivatives against Carbonic Anhydrase Isoforms

CompoundhCA I (IC50, µM)hCA II (IC50, µM)hCA IX (IC50, µM)Reference
p-sulfamoylbenzoic acid1201524[1]
Derivative 7a120.270.95[1]
Derivative 7d40.060.54[1]
Derivative 7g1.80.050.85[1]
Derivative 7h3.60.0090.65[1]
Acetazolamide (AAZ)0.30.0120.030[1]

In Vivo Evaluation in Animal Models of Glaucoma

Promising candidates from in vitro screening are advanced to in vivo studies to assess their IOP-lowering efficacy, duration of action, and ocular tolerability. The rabbit is a commonly used animal model for these studies.[4][11]

Protocol: Induction of Ocular Hypertension in Rabbits

Method 1: Hypertonic Saline-Induced Ocular Hypertension

This model creates an acute and transient elevation in IOP.[12]

Materials:

  • New Zealand white rabbits

  • Hypertonic saline solution (e.g., 2.5% NaCl)

  • Isotonic saline solution (0.9% NaCl)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

  • Topical anesthetic (e.g., proparacaine hydrochloride)

Procedure:

  • Baseline IOP Measurement: Acclimatize the rabbits and measure their baseline IOP using a tonometer after applying a drop of topical anesthetic.

  • Induction: Administer a single intravitreal injection of hypertonic saline solution into one eye. The contralateral eye can receive an injection of isotonic saline to serve as a control.

  • IOP Monitoring: Measure the IOP in both eyes at regular intervals (e.g., every 15-30 minutes) for several hours to monitor the rise and subsequent fall in IOP.

Method 2: Steroid-Induced Ocular Hypertension

This model produces a more chronic elevation of IOP, mimicking some aspects of steroid-induced glaucoma.[13]

Materials:

  • New Zealand white rabbits

  • Betamethasone suspension

  • Tonometer

  • Topical anesthetic

Procedure:

  • Baseline IOP Measurement: Measure the baseline IOP of the rabbits.

  • Induction: Administer a weekly sub-conjunctival injection of betamethasone suspension to one or both eyes.

  • IOP Monitoring: Measure the IOP weekly to monitor the development of sustained ocular hypertension.

Protocol: Evaluation of IOP-Lowering Efficacy

Procedure:

  • Group Allocation: Once ocular hypertension is established, randomly assign the rabbits to different treatment groups (e.g., vehicle control, positive control like dorzolamide, and different concentrations of the test sulfamoylbenzoic acid derivative).

  • Drug Administration: Administer a single drop of the respective formulation to the hypertensive eye(s).

  • IOP Measurement: Measure the IOP at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the IOP-lowering effect.

  • Data Analysis: Calculate the mean change in IOP from baseline for each treatment group at each time point. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to compare the efficacy of the test compounds with the controls.

Protocol: Ocular Irritation Assessment (Draize Test)

The Draize test is a method to evaluate the potential of a substance to cause eye irritation.[7][14]

Materials:

  • New Zealand white rabbits

  • Test formulation

  • Saline solution (control)

Procedure:

  • Instillation: Instill a small amount (e.g., 0.1 mL) of the test formulation into the conjunctival sac of one eye of each rabbit. The other eye serves as a control and receives saline.

  • Observation: Examine the eyes at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: Score the degree of ocular reaction (corneal opacity, iritis, and conjunctival redness and chemosis) according to a standardized scoring system.[11]

  • Classification: Based on the scores, the compound is classified for its irritation potential (e.g., non-irritating, mildly irritating, etc.).

In Vivo Evaluation Workflow for Sulfamoylbenzoic Acids

cluster_model Animal Model Development cluster_evaluation Efficacy and Safety Evaluation cluster_pkpd Pharmacokinetics/Pharmacodynamics OHT_Induction Induction of Ocular Hypertension (OHT) in Rabbits Topical_Application Topical Application of Sulfamoylbenzoic Acid Formulation OHT_Induction->Topical_Application IOP_Measurement IOP Measurement (Tonometry) Topical_Application->IOP_Measurement Draize_Test Ocular Irritation (Draize Test) Topical_Application->Draize_Test PK_PD_Analysis PK/PD Analysis (Bioavailability, Half-life) IOP_Measurement->PK_PD_Analysis

Caption: Workflow for the in vivo evaluation of sulfamoylbenzoic acids.

Pharmacokinetic Studies

Understanding the ocular pharmacokinetics of topically applied sulfamoylbenzoic acid derivatives is crucial for optimizing drug delivery and dosing regimens.

Key Pharmacokinetic Parameters
  • Ocular Bioavailability: The fraction of the administered dose that reaches the aqueous humor.[15]

  • Elimination Half-life: The time it takes for the concentration of the drug in the aqueous humor or other ocular tissues to decrease by half.[15]

  • Clearance: The rate at which the drug is removed from the ocular tissues.[15]

Studies involving intracameral, topical, and intravenous administration in rabbits can provide a comprehensive pharmacokinetic profile of these compounds.[15]

Conclusion and Future Directions

Sulfamoylbenzoic acids represent a highly promising class of carbonic anhydrase inhibitors for the development of novel anti-glaucoma therapies. Their chemical versatility allows for the design of derivatives with enhanced potency, selectivity, and improved physicochemical properties, leading to better efficacy and patient compliance. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy and safety assessment.

Future research in this area should continue to focus on:

  • The development of highly selective inhibitors for glaucoma-relevant CA isoforms to minimize off-target effects.

  • The exploration of novel drug delivery systems to enhance ocular bioavailability and prolong the duration of action.

  • Further investigation into the long-term safety and efficacy of these compounds in preclinical models.

By leveraging the methodologies and insights presented in this guide, researchers can significantly contribute to the advancement of sulfamoylbenzoic acid-based therapeutics for the treatment of glaucoma.

References

  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791. [Link]

  • Zhang, J., Zhang, Y., Wang, C., Li, J., & Wang, L. (2019). Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 376–384. [Link]

  • Shankar, G., Sahu, K., Sasi, S., Jadhav, S. B., Mali, U. B., & Balasubramanian, N. (2014). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 57(15), 6527–6540. [Link]

  • UC Davis. (2025, November 6). The Draize Eye Irritancy Test. [Link]

  • Chauhan, A., & Mittal, A. (2000). An eye irritation test protocol and an evaluation and classification system. Food and Chemical Toxicology, 38(4), 341–348. [Link]

  • Iris Pharma. (2014). Two simple animal models of intraocular pressure elevation for testing therapeutic drugs in glaucoma. [Link]

  • Taylor & Francis. (n.d.). Draize test – Knowledge and References. [Link]

  • Kadam, R. S., & Kompella, U. B. (2021). Comprehensive Ocular and Systemic Pharmacokinetics of Brinzolamide in Rabbits After Intracameral, Topical, and Intravenous Administration. Journal of Ocular Pharmacology and Therapeutics, 37(1), 35–46. [Link]

  • Journals on Portico. (n.d.). Estimation of Intraocular Pressure in Rabbits Using Noncontact Tonometer. [Link]

  • Karger Publishers. (2010, April 1). Measurement of Rabbit Intraocular Pressure with the Tono-Pen. [Link]

  • IOVS. (n.d.). Comparison of three tonometers for measuring intraocular pressure in rabbits. [Link]

  • Ovid. (n.d.). Twenty-four-hour measurement of IOP in rabbits using rebound tonometer. [Link]

  • ResearchGate. (n.d.). Measuring IOP in a rabbit using different tonometers. [Link]

  • Supuran, C. T. (2025, August 6). Glaucoma and the Applications of Carbonic Anhydrase Inhibitors. ResearchGate. [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Topical carbonic anhydrase inhibitors and glaucoma in 2021. [Link]

  • Kahook, M. Y. (2020, June 13). Intraocular Pressure Lowering Medications. Kahook's Essentials Of Glaucoma Therapy. [Link]

  • Bonomi, L., Tomazzoli, L., & Jaria, D. (1976). An improved model of experimentally induced ocular hypertension in the rabbit. Investigative Ophthalmology & Visual Science, 15(9), 781–784. [Link]

  • Boron, W. F., & Musa-Aziz, R. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]

  • Tham, Y. C., Li, X., Wong, T. Y., Quigley, H. A., Aung, T., & Cheng, C. Y. (2014). Global prevalence of glaucoma and projections of glaucoma burden through 2040: a systematic review and meta-analysis. Ophthalmology, 121(11), 2081–2090.
  • Boron, W. F., & Musa-Aziz, R. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PubMed. [Link]

  • ResearchGate. (2017, March 28). (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. [Link]

  • Protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. [Link]

  • Zhang, J., Zhang, Y., Wang, C., Li, J., & Wang, L. (2019). Design, synthesis and biological evaluation of carbohydrate-based sulphonamide derivatives as topical antiglaucoma agents through selective inhibition of carbonic anhydrase II. Taylor & Francis Group - Figshare. [Link]

  • IOVS. (n.d.). An improved model of experimentally induced ocular hypertension in the rabbit. [Link]

  • CABI Digital Library. (n.d.). Effect of Tetracaine on Intraocular Pressure in - Normal and Hypertensive Rabbit Eyes. [Link]

  • PubMed. (1990). Dose-dependent pharmacokinetics of MK-417, a potent carbonic anhydrase inhibitor, in rabbits following single and multiple doses. [Link]

  • PubMed. (n.d.). The effect of topically administered carbonic anhydrase inhibitors on aqueous humor dynamics in rabbits. [Link]

  • Khan, S. U., Ashraf, M., Salam, A., & Ali, Z. (2014). STEROID INDUCED OCULAR HYPERTENSION: AN ANIMAL MODEL. Gomal Journal of Medical Sciences, 12(2). [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Nitro-4-sulfamoylbenzoic acid

Welcome to the Technical Support Center for the synthesis of 3-Nitro-4-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-Nitro-4-sulfamoylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Troubleshooting Guide: Addressing Low Yields and Impurities

Low yields in the synthesis of 3-Nitro-4-sulfamoylbenzoic acid can be a significant challenge. This section provides a systematic approach to identifying and resolving common issues encountered during the multi-step synthesis, which typically involves the chlorosulfonation of a substituted benzoic acid followed by amidation.

Problem 1: Low Yield in the Chlorosulfonation Step

The initial chlorosulfonation of the aromatic ring is a critical step that often dictates the overall yield.

Symptoms:

  • Significantly less than the expected weight of the crude 3-nitro-4-chlorosulfonylbenzoic acid is recovered.

  • TLC or NMR analysis of the crude product shows a large amount of unreacted starting material.

  • Formation of a significant amount of dark, tarry byproducts.

Potential Causes and Solutions:

Potential Cause Underlying Scientific Principle Recommended Solution
Incomplete Reaction The electrophilic aromatic substitution (chlorosulfonation) is kinetically slow without sufficient activation or reaction time.Ensure an adequate excess of chlorosulfonic acid is used (typically 4-5 molar equivalents).[1] Increase the reaction temperature gradually and maintain it for a sufficient duration (e.g., heating to 100-120°C for several hours) to drive the reaction to completion.[1]
Moisture Contamination Chlorosulfonic acid reacts violently with water, which not only consumes the reagent but also deactivates it.Use freshly opened or properly stored anhydrous chlorosulfonic acid. Ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Side Reactions (Sulfone Formation) At elevated temperatures, the desired sulfonyl chloride can react with another molecule of the starting benzoic acid to form a diaryl sulfone byproduct, which is a common cause of reduced yield.[2]Maintain careful temperature control. While heating is necessary to drive the reaction, excessive temperatures can promote sulfone formation.[2] The order of addition is also critical; adding the benzoic acid derivative to the chlorosulfonic acid can sometimes minimize this side reaction.
Degradation of Starting Material The strongly acidic and oxidizing conditions of the reaction can lead to decomposition of the starting material, especially if it contains sensitive functional groups.Add the starting material portion-wise to the chlorosulfonic acid at a low temperature (e.g., 0-5°C) before gradually heating the reaction mixture. This allows for better control of the initial exothermic reaction.
Problem 2: Low Yield in the Amidation Step

The conversion of the sulfonyl chloride to the sulfonamide is generally a high-yielding reaction, but issues can still arise.

Symptoms:

  • Low recovery of the final 3-Nitro-4-sulfamoylbenzoic acid product after workup.

  • Analysis of the crude product indicates the presence of the starting sulfonyl chloride or the corresponding sulfonic acid.

Potential Causes and Solutions:

Potential Cause Underlying Scientific Principle Recommended Solution
Hydrolysis of the Sulfonyl Chloride Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of water or hydroxide ions, which converts them back to the less reactive sulfonic acid.[2]Perform the amidation reaction under anhydrous conditions if using an organic base like pyridine or triethylamine. If using aqueous ammonia, ensure a sufficient excess is used and that the reaction is cooled to minimize hydrolysis. During workup, minimize the time the product is in contact with aqueous acidic or basic solutions.
Incomplete Reaction Insufficient nucleophile (ammonia or amine) or inadequate reaction time can lead to incomplete conversion of the sulfonyl chloride.Use a significant excess of the aminating agent. For gaseous ammonia, ensure it is bubbled through the solution for a sufficient period. For aqueous ammonia or amines, use a concentrated solution. Monitor the reaction progress by TLC until the starting sulfonyl chloride spot has disappeared.
Poor Solubility of Intermediates If the sulfonyl chloride intermediate has poor solubility in the chosen reaction solvent, the reaction rate will be slow, leading to incomplete conversion.Choose a solvent in which both the sulfonyl chloride and the amine are reasonably soluble. Dichloromethane or tetrahydrofuran are often good choices for reactions with organic amines.[3]
Problem 3: Product Purity Issues

Even with a good yield, impurities can complicate downstream applications.

Symptoms:

  • The melting point of the final product is broad or lower than the literature value.

  • NMR or HPLC analysis shows the presence of one or more significant impurities.

  • The product has an off-white or yellowish color.[4]

Potential Causes and Solutions:

Potential Cause Underlying Scientific Principle Recommended Solution
Contamination with Isomers Nitration of benzoic acid can produce a mixture of ortho, meta, and para isomers. If the starting material is not pure, this will carry through the synthesis.Use a high-purity starting material. If isomer contamination is suspected, purification of the final product by recrystallization is often effective. A mixed solvent system, such as ethanol/water, can be used for recrystallization.[5]
Residual Starting Materials or Byproducts Incomplete reactions or side reactions will lead to impurities in the final product.Optimize the reaction conditions as described in the sections above to minimize the formation of byproducts. For purification, recrystallization is the most common and effective method for removing solid impurities.[5]
Colored Impurities The harsh conditions of chlorosulfonation and nitration can generate colored byproducts.Treat a solution of the crude product with activated charcoal before recrystallization to remove colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of 3-Nitro-4-sulfamoylbenzoic acid?

The synthesis often starts with 4-chlorobenzoic acid, which undergoes nitration and then chlorosulfonation, followed by amidation.[4] Alternatively, 3-nitrobenzoic acid can be used as a starting material, which would then undergo chlorosulfonation and amidation.[6]

Q2: How can I monitor the progress of the chlorosulfonation and amidation reactions?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both reactions.[2][4] For the chlorosulfonation step, you can spot the reaction mixture against the starting benzoic acid derivative. For the amidation step, spot the reaction mixture against the sulfonyl chloride intermediate. The disappearance of the starting material spot indicates the completion of the reaction.

Q3: What are the key safety precautions to take during this synthesis?

Both chlorosulfonic acid and the nitrating mixture (concentrated nitric and sulfuric acids) are extremely corrosive and reactive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add reagents slowly and control the reaction temperature, as these reactions can be highly exothermic.

Q4: My final product is an oil and will not crystallize. What should I do?

If the product oils out during recrystallization, it may be due to the presence of impurities that are depressing the melting point. Try adding a small amount of a solvent in which the impurities are more soluble but the product is less soluble. Seeding the solution with a small crystal of pure product (if available) can also induce crystallization. If these methods fail, purification by column chromatography may be necessary.

Q5: Can I use a different aminating agent instead of ammonia?

Yes, primary and secondary amines can be used in place of ammonia to synthesize N-substituted 3-nitro-4-sulfamoylbenzoic acid derivatives.[4][7] The reaction conditions would be similar, often using an organic solvent and a base like pyridine or triethylamine to scavenge the HCl byproduct.[7]

Experimental Workflow Diagrams

General Synthesis Pathway

Synthesis_Pathway A 4-Chlorobenzoic Acid B 4-Chloro-3-nitrobenzoic acid A->B Nitration (HNO3, H2SO4) C 4-Chloro-3-nitro-5-chlorosulfonylbenzoic acid B->C Chlorosulfonation (HSO3Cl) D 3-Nitro-4-sulfamoylbenzoic acid C->D Amidation (NH3)

Caption: General synthetic route to 3-Nitro-4-sulfamoylbenzoic acid.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Step Which step has low yield? Start->Step Chloro Chlorosulfonation Step->Chloro Chlorosulfonation Amida Amidation Step->Amida Amidation Incomplete_Chloro Incomplete Reaction? Chloro->Incomplete_Chloro Incomplete_Amida Incomplete Reaction? Amida->Incomplete_Amida Moisture_Chloro Moisture Contamination? Incomplete_Chloro->Moisture_Chloro No Sol_Chloro1 Increase reaction time/temp Use excess HSO3Cl Incomplete_Chloro->Sol_Chloro1 Yes Side_Chloro Side Reactions? Moisture_Chloro->Side_Chloro No Sol_Chloro2 Use anhydrous reagents Inert atmosphere Moisture_Chloro->Sol_Chloro2 Yes Sol_Chloro3 Control temperature Optimize addition order Side_Chloro->Sol_Chloro3 Yes Hydrolysis_Amida Hydrolysis of Sulfonyl Chloride? Incomplete_Amida->Hydrolysis_Amida No Sol_Amida1 Use excess amine Monitor by TLC Incomplete_Amida->Sol_Amida1 Yes Sol_Amida2 Anhydrous conditions Minimize aqueous workup time Hydrolysis_Amida->Sol_Amida2 Yes

Caption: Decision tree for troubleshooting low yields.

References

  • BenchChem. (n.d.). The Versatile Building Block: A Technical Guide to 4-Chloro-3-nitro-5-sulfamoylbenzoic Acid in Organic Synthesis.
  • BenchChem. (n.d.). A Comprehensive Technical Guide to 4-chloro-3-nitro-5-sulfamoylbenzoic Acid.
  • Google Patents. (n.d.). CA1082191A - Process for the preparation of sulfamylbenzoic acids.
  • PrepChem.com. (n.d.). Step A: Preparation of 3-Nitro-4-chloro-5-chlorosulfonylbenzoic acid.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 4-Chloro-3-Nitro-5-Sulfamoylbenzoic Acid.
  • Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
  • Google Patents. (n.d.). US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
  • Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. (2015).
  • Direct CH Amidation of Benzoic Acids to Introduce meta and paraAmino Groups by Tandem Decarboxylation. (2015).
  • TREA. (2024, July 25). A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID.
  • PMC. (n.d.). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor.
  • BenchChem. (n.d.). Application Notes: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors.
  • BLD Pharm. (n.d.). 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid.
  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • PubChem. (n.d.). 3-Nitrobenzoic acid.
  • YouTube. (2022, August 28). The Nitro Group: How to Make Your Own Nitrobenzoic Acid.
  • Scribd. (n.d.). Synthesis of 3-Nitrobenzenesulfonic Acid.
  • PMC. (2017, March 27). Direct amidation of esters with nitroarenes.
  • Filo. (2025, February 25). how to make para nitro benzoic acid from benzene using sulphonation What...
  • The Royal Society of Chemistry. (n.d.). Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
  • Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production.
  • ChemicalBook. (2023, December 28). Reactivity and Polarity of 3-Nitrobenzoic acid.
  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • Reddit. (2024, July 5). COOH activation in presence of sulfonic acids.

Sources

Optimization

Technical Support Center: Optimizing HPLC Analysis of Nitrobenzoic Acids

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice for common challenges encountered during the High-Performance Liquid Chromatog...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice for common challenges encountered during the High-Performance Liquid Chromatography (HPLC) analysis of nitrobenzoic acid isomers. As acidic compounds, their separation is highly sensitive to mobile phase pH and interactions with the stationary phase, often leading to issues with peak shape and resolution. This resource offers causal explanations and actionable protocols to overcome these obstacles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my nitrobenzoic acid peaks exhibiting significant tailing?

Peak tailing is a common problem when analyzing acidic compounds like nitrobenzoic acids on silica-based reversed-phase columns.[1][2][3] This asymmetry, where the latter half of the peak is broader than the front, is primarily caused by secondary interactions between the analyte and the stationary phase.[1][4]

Causality Explained:

  • Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (-Si-OH) on their surface.[1][2] These silanols are acidic and can become ionized (deprotonated to -Si-O⁻) at mobile phase pH values above their pKa (typically around 3-4).[2] The negatively charged carboxylate group of the ionized nitrobenzoic acid can then engage in undesirable ionic interactions with these ionized silanols, leading to a secondary retention mechanism that causes peak tailing.[1][2][5]

  • Analyte pKa and Mobile Phase pH: The three isomers of nitrobenzoic acid are all acidic, with pKa values significantly lower than benzoic acid (pKa ≈ 4.20).[6] If the mobile phase pH is not sufficiently low, a portion of the nitrobenzoic acid molecules will be in their ionized (anionic) form, making them susceptible to these secondary interactions.

Nitrobenzoic Acid Isomer pKa Value
2-Nitrobenzoic Acid (ortho)~2.17
3-Nitrobenzoic Acid (meta)~3.45
4-Nitrobenzoic Acid (para)~3.44
Benzoic Acid (Reference)~4.20

Data sourced from BenchChem and Grokipedia.[6][7]

Troubleshooting Protocol:

  • Lower the Mobile Phase pH: The most effective way to reduce silanol interactions is to suppress the ionization of both the silanol groups and the nitrobenzoic acid analytes.[1][4]

    • Action: Add an acid modifier to the aqueous portion of your mobile phase to lower the pH to a value between 2.5 and 3.0.[1][8] This ensures that the nitrobenzoic acids are in their protonated, neutral form and that the silanol groups are also protonated.[1]

    • Recommended Modifiers:

      • Phosphoric Acid (0.1%): Effective for UV detection but not suitable for mass spectrometry (MS).[9][10]

      • Formic Acid or Acetic Acid (0.1%): MS-compatible and good for controlling pH.[9][11] Acetic acid was shown to significantly improve the separation of nitrobenzoic acid isomers.[8]

  • Increase Buffer Concentration: A buffer helps to maintain a constant pH and can also help to mask residual silanol activity.[2][12][13]

    • Action: If not already using one, introduce a buffer system (e.g., phosphate or acetate) at a concentration of 10-50 mM.[14] Ensure the buffer's pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.[14]

  • Use a Modern, High-Purity Column:

    • Action: Switch to a column packed with high-purity (Type B) silica. These columns have a much lower concentration of acidic silanol groups and metal contaminants, significantly reducing the potential for secondary interactions.[5] Many are also end-capped, which further blocks residual silanols.[15]

Q2: I'm struggling to achieve baseline resolution between the meta- and para-nitrobenzoic acid isomers. What should I do?

The meta- (3-nitrobenzoic acid) and para- (4-nitrobenzoic acid) isomers are particularly challenging to separate due to their very similar pKa values (3.45 and 3.44, respectively) and polarities.[6] When using standard mobile phases like methanol/water or acetonitrile/water, these isomers often co-elute.[8]

Causality Explained:

The subtle differences in the structures of the meta and para isomers result in very similar hydrophobic interactions with the C18 stationary phase. To resolve them, the chromatographic system must be sensitive enough to exploit these minor differences. The key is to ensure the analytes are in a single, non-ionized state and to fine-tune the mobile phase to enhance selectivity.

Troubleshooting Workflow:

start Poor Resolution of m- and p-Isomers ph_check Is Mobile Phase pH < 3.0? start->ph_check organic_check Have you tried different organic modifiers? ph_check->organic_check Yes adjust_ph Adjust pH to 2.7-3.0 using 0.1% Acetic or Phosphoric Acid ph_check->adjust_ph No try_ipa Substitute Acetonitrile/Methanol with 2-Propanol (Isopropanol) organic_check->try_ipa No optimize_gradient Optimize Gradient Slope or switch to Isocratic Elution organic_check->optimize_gradient Yes adjust_ph->organic_check try_ipa->optimize_gradient success Resolution Achieved optimize_gradient->success

Sources

Troubleshooting

How to resolve product solubility issues during aqueous workup

Technical Support Center: Aqueous Workup & Solubility Optimization Executive Summary Aqueous workup (liquid-liquid extraction) is the most critical yet failure-prone step in organic synthesis purification. Failures here—...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aqueous Workup & Solubility Optimization

Executive Summary

Aqueous workup (liquid-liquid extraction) is the most critical yet failure-prone step in organic synthesis purification. Failures here—whether due to emulsions, "oiling out," or high water solubility of the target—result in significant yield loss. This guide moves beyond basic textbook advice, offering field-proven strategies based on physicochemical principles (Hofmeister effects, partition coefficients, and phase behavior) to recover products that resist standard extraction.

Troubleshooting Scenarios (Q&A Format)

Issue 1: "My product is highly polar and remains in the aqueous layer. Standard EtOAc/Water extraction failed."

Diagnosis: The partition coefficient (


) of your molecule favors the aqueous phase due to hydrogen bonding or ionization.
Scientific Solution:  You must alter the thermodynamics of the phases to force the product into the organic layer.
  • Step 1: The "Magic" Solvent Mix. Stop using pure Ethyl Acetate or Dichloromethane (DCM). Switch to Chloroform/Isopropanol (3:1 v/v) or DCM/Methanol (9:1 v/v) .

    • Mechanism:[1][2][3][4][5] Isopropanol and Methanol act as "phase transfer bridges," disrupting the hydration shell of polar molecules and increasing the solubility of the organic phase for polar substrates without making the phases miscible.

  • Step 2: Hofmeister "Salting Out". Saturating the aqueous layer with NaCl is standard, but often insufficient. Use salts with anions that have higher charge density (Kosmotropes).[3]

    • Recommendation: Use Ammonium Sulfate

      
       or Sodium Citrate .
      
    • Mechanism:[1][2][3][4][5] According to the Hofmeister Series , highly hydrated anions (sulfate, citrate) "steal" water molecules more aggressively than chloride ions, dramatically increasing the hydrophobic effect and forcing the organic product out of the water structure.

  • Step 3: pH Swing.

    • Amphoteric compounds: Adjust pH to the isoelectric point (pI) where net charge is zero.

    • Acids/Bases: Ensure the pH is at least 2 units away from the pKa to ensure the molecule is in its neutral (non-ionic) form.

Issue 2: "I have a stable emulsion that refuses to separate after 30 minutes."

Diagnosis: You have formed a surfactant-stabilized system. This often happens when extracting reactions containing amides, basic nitrogens, or fatty chains. Scientific Solution: You must destabilize the interfacial tension.

  • Method A: The Filtration Trick (Physical). Pass the entire emulsion through a pad of Celite or a loose plug of glass wool .

    • Why it works: The solid matrix physically ruptures the micro-droplets (coalescence), forcing them to merge into larger phases.

  • Method B: The "Swelling" Solvent (Chemical). Add a small amount of a solvent with intermediate polarity, such as brine (high ionic strength) or methanol (if the organic layer is chlorinated).

    • Field Tip: If the organic layer is on the bottom (DCM), adding a small amount of denser solvent (like

      
      ) can sometimes drag the emulsion down.
      
Issue 3: "My product precipitated as a solid 'rag layer' between the phases."

Diagnosis: The product has exceeded its solubility limit in both phases, or it is an insoluble salt complex. Scientific Solution:

  • Do NOT discard the rag layer. Filter the entire mixture. The solid is likely your pure product.

  • Dissolution Check: Take a small sample of the solid and test solubility in the pure organic solvent. If it dissolves, your organic volume was simply too low. Dilute the organic phase significantly.[6][7]

  • Co-Solvent Addition: If the product is "oiling out" (forming a third liquid phase), add a co-solvent like THF or Acetonitrile to the organic layer to increase its polarity capacity.

Deep-Dive Protocols

Protocol A: High-Efficiency "Salting Out" for Polar Amines/Alcohols

Use this when NaCl fails to drive the product into the organic phase.

  • Concentrate: Reduce the aqueous volume on a rotary evaporator (bath < 40°C) to the minimum manageable volume.

  • Saturation: Add solid Ammonium Sulfate

    
     to the aqueous residue until no more salt dissolves (saturation point).
    
    • Note: This is endothermic; the solution will cool. Allow it to return to room temperature.

  • Extraction: Extract with Chloroform:Isopropanol (3:1) . Use a volume ratio of 1:1 (Organic:Aqueous).

  • Repetition: Perform 3-4 extractions.

  • Drying: The organic layer will be wet. Dry over Sodium Sulfate (

    
    ) for at least 20 minutes before filtration.
    
Protocol B: Continuous Liquid-Liquid Extraction (CLLE)

Use this for compounds with


 (prefer water) where batch extraction is impractical.
  • Setup: Assemble a CLLE apparatus (appropriate for solvent density: heavier or lighter than water).

  • Solvent Choice: Use DCM (heavier than water) or Diethyl Ether (lighter).

  • Operation:

    • Fill the extraction pot with 200-300 mL of solvent.

    • Heat the pot to reflux. The condensed solvent drips through the aqueous phase continuously.

    • Run Time: 12–24 hours.

  • Advantage: This mimics hundreds of batch extractions with minimal solvent usage and labor.

Data & Reference Tables

Table 1: Solvent Systems for Difficult Extractions
Target Compound TypeRecommended Organic PhaseMechanism of Action
General Polar Ethyl Acetate (EtOAc)Standard hydrogen bonding acceptor.
Highly Polar / Water Soluble Chloroform : Isopropanol (3:1)High solvation power for H-bond donors; disrupts aqueous hydration shells.
Amides / Ureas DCM : Methanol (95:5 or 9:1)Methanol increases polarity; DCM provides density for separation.
Very Hydrophilic Acids n-ButanolHigh boiling point, but partitions well with water-soluble organics.
Table 2: The Hofmeister Series (Anions) for Salting Out

Select salts from the left (Kosmotropes) for maximum phase separation efficiency.

EffectAnion (Decreasing Efficacy)Practical Application
Strong Salting Out Citrate

> Sulfate

> Phosphate

Use Sodium Citrate or Ammonium Sulfate for difficult extractions.
Moderate Chloride

> Nitrate

NaCl is cheap but weaker. Good for breaking mild emulsions.
Salting In (Avoid) Iodide

> Perchlorate

These can actually increase solubility of organics in water (Chaotropes).

Visual Troubleshooting Logic

Diagram 1: Decision Matrix for Product in Aqueous Phase

AqueousRecovery Start Product Stuck in Aqueous Phase CheckStructure Check Molecular Structure Start->CheckStructure IsIonizable Is it Ionizable? (Amine, Acid, Phenol) CheckStructure->IsIonizable AdjustPH Adjust pH (Acid -> pH 2, Base -> pH 12) IsIonizable->AdjustPH Yes IsNeutralPolar Is it Neutral but Polar? (Alcohol, Amide, Diol) IsIonizable->IsNeutralPolar No ChangeSolvent Switch Solvent System Try CHCl3:IPA (3:1) AdjustPH->ChangeSolvent IsNeutralPolar->ChangeSolvent StillStuck Still in Aqueous? ChangeSolvent->StillStuck SaltOut Apply Hofmeister Salt (Ammonium Sulfate) StillStuck->SaltOut Yes Continuous Continuous Extraction (CLLE) Overnight SaltOut->Continuous If Fails

Caption: Logical workflow for recovering polar compounds from the aqueous phase, prioritizing pH adjustment and solvent modification before advanced techniques.

Diagram 2: Emulsion Breaking Workflow

EmulsionFix Emulsion Emulsion Formed Wait Wait 10-20 mins Emulsion->Wait Brine Add Saturated Brine (Increase Ionic Strength) Wait->Brine No Change Success Phases Separated Wait->Success Separates Filter Filter through Celite or Glass Wool Brine->Filter Still Cloudy Brine->Success Centrifuge Centrifugation Filter->Centrifuge Persistent Filter->Success Centrifuge->Success

Caption: Step-by-step escalation for breaking stubborn emulsions, moving from passive to mechanical interventions.

References

  • University of Rochester, Department of Chemistry. "Troubleshooting: The Workup." Not Voodoo. [Link]

  • Hyde, A. M., et al. (2017). "General Principles and Strategies for Salting-Out Informed by the Hofmeister Series." Organic Process Research & Development, 21(9), 1355–1370. [Link]

  • Common Organic Chemistry. "Solvent Systems for Silica Gel Column Chromatography." (Relevant for solvent polarity selection). [Link]

  • University of York. "Theory of Aqueous Workup." Chemistry Teaching Labs. [Link]

  • Biotage. "How to prevent compound precipitation during flash column chromatography." (Relevant for solubility/oiling out concepts). [Link]

Sources

Optimization

Identifying and removing impurities from nitration reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for nitration reaction troubleshooting. This guide, designed by application scientists with extensive field...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nitration reaction troubleshooting. This guide, designed by application scientists with extensive field experience, provides in-depth solutions to common challenges encountered during the purification of nitrated compounds. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental needs.

Section 1: Understanding and Identifying Impurities

Nitration reactions, while fundamental in organic synthesis, are often accompanied by the formation of various impurities that can complicate product isolation and compromise purity. A thorough understanding of these potential byproducts is the first step toward effective removal.

Frequently Asked Questions: Impurity Formation

Q1: What are the most common types of impurities I should expect in my nitration reaction?

A1: The impurity profile of a nitration reaction is highly dependent on the substrate and reaction conditions. However, several classes of impurities are frequently observed:

  • Over-nitrated Products: These are di- or poly-nitrated versions of your target molecule. They arise when the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent) or when the starting material is highly activated.[1] For instance, the nitration of phenol can easily lead to di- and tri-nitrated products, sometimes resulting in the formation of tars.[1]

  • Isomeric Byproducts: Aromatic nitration often yields a mixture of ortho, meta, and para isomers. The ratio of these isomers is dictated by the electronic and steric effects of the substituents on the aromatic ring.[2][3] For example, the nitration of phenol produces a mixture of 2-nitrophenol and 4-nitrophenol.[2]

  • Oxidation Byproducts: The strong oxidizing nature of nitric acid can lead to the formation of undesired oxidation products.[4] Phenolic compounds are particularly susceptible to oxidation, which can result in the formation of colored impurities like benzoquinones.[5]

  • Unreacted Starting Material: Incomplete reactions will leave residual starting material in your crude product mixture.[6]

  • Nitrophenolic Impurities: In reactions involving aromatic compounds, the presence of trace amounts of water can lead to the formation of nitrophenols, which are acidic and often colored.[7]

Q2: My reaction mixture turned into a dark tar. What happened and can I salvage my product?

A2: Tar formation is a common issue, particularly with highly activated starting materials like phenols.[1] This is often a result of excessive nitration and oxidation, leading to a complex mixture of polymeric materials.[1] Salvaging the product can be challenging, but not always impossible. The first step is to attempt to dissolve the crude mixture in a suitable organic solvent. If successful, you can proceed with the purification techniques outlined below. However, in many cases, tar formation indicates that the reaction conditions need to be optimized to be milder.

Troubleshooting Guide: Impurity Identification

Before you can remove impurities, you must first identify them. A multi-pronged analytical approach is often necessary for a comprehensive understanding of your crude product's composition.

Analytical TechniqueInformation ProvidedBest For Identifying
Thin-Layer Chromatography (TLC) Qualitative assessment of the number of components in a mixture and their relative polarities.[6][8][9]Unreacted starting material, major byproducts, and assessing the progress of the reaction.[6][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile components with identification based on mass-to-charge ratio.[11][12]Volatile impurities, isomeric products, and residual solvents.[11][12][13]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of non-volatile and thermally sensitive compounds.[14][15]Non-volatile impurities, isomeric byproducts, and for monitoring purification efficiency.[14][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information about the desired product and any major impurities.[13]Structural isomers and for confirming the identity of the final purified product.

Section 2: Core Purification Strategies

Once you have an understanding of the impurities present, you can select the most appropriate purification strategy. The following sections detail the most effective techniques for purifying nitrated compounds.

Workflow for Purification of Nitration Reaction Products

Purification_Workflow cluster_0 Initial Work-up cluster_1 Purification Techniques Crude Reaction Mixture Crude Reaction Mixture Quench Quench on Ice/Water Crude Reaction Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Recrystallization Recrystallization Extraction->Recrystallization Solid Product Chromatography Column Chromatography Extraction->Chromatography Liquid Product or Isomer Separation AcidBase Acid-Base Extraction Extraction->AcidBase Acidic Impurities Present Pure Product Pure Product Recrystallization->Pure Product Chromatography->Pure Product AcidBase->Recrystallization

Caption: General workflow for the purification of nitration reaction products.

Acid-Base Extraction: Removing Acidic Impurities

Acid-base extraction is a powerful technique for removing acidic impurities, such as residual nitrating acids and nitrophenolic byproducts, from your crude product.[17][18][19]

Underlying Principle: This method exploits the difference in solubility between a neutral organic compound and its corresponding salt.[17][19][20] Acidic impurities are converted into their water-soluble salts by washing with a basic solution, allowing for their removal into the aqueous phase.[17][21]

Experimental Protocol: Acid-Base Wash

  • Dissolution: Dissolve the crude reaction product in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • Initial Water Wash: Wash the organic layer with deionized water to remove the bulk of the residual mineral acids.[21]

  • Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).

    • Expert Insight: Sodium bicarbonate is a milder base and is generally preferred to avoid potential hydrolysis of sensitive functional groups.[20]

  • Separation: Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat: Repeat the basic wash until the aqueous layer is no longer acidic (test with pH paper).

  • Final Water Wash: Wash the organic layer with water one final time to remove any residual base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is often the most effective method for purifying solid nitroaromatic compounds.[22]

Causality Behind the Technique: The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[22][23] An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[23] Impurities should either be highly soluble at all temperatures or completely insoluble.

Troubleshooting Guide: Recrystallization of Nitroaromatics

IssueProbable CauseSolution
Oiling Out The melting point of your compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.[23]Reheat to dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.[23]
No Crystal Formation The solution is not sufficiently saturated, or nucleation has not been initiated.Try scratching the inside of the flask with a glass rod to induce crystallization.[23] Seeding with a small crystal of the pure compound can also be effective.
Poor Recovery The chosen solvent is too good at dissolving the compound at low temperatures, or too much solvent was used.Consider a mixed-solvent system or reduce the initial volume of the solvent.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose an appropriate solvent by testing the solubility of your crude product in various solvents. Ethanol and methanol are often good starting points for polar nitroaromatic compounds.[23]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.[22]

Column Chromatography: For Challenging Separations

When recrystallization is ineffective, or when dealing with liquid products or mixtures of isomers, column chromatography is the preferred purification method.[24][25]

Mechanism of Separation: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel or alumina) as a mobile phase (solvent) is passed through the column.[24][25] Less polar compounds travel down the column more quickly, while more polar compounds are retained longer.[24]

Logical Relationship of Polarity in Column Chromatography

Polarity_Relationship cluster_0 Compound Polarity cluster_1 Interaction with Stationary Phase cluster_2 Elution Order Less Polar Compound Less Polar Compound Weak Interaction Weak Interaction Less Polar Compound->Weak Interaction More Polar Compound More Polar Compound Strong Interaction Strong Interaction More Polar Compound->Strong Interaction Elutes First Elutes First Weak Interaction->Elutes First Elutes Last Elutes Last Strong Interaction->Elutes Last

Caption: Relationship between compound polarity, interaction with the stationary phase, and elution order in normal-phase column chromatography.

Experimental Protocol: Flash Column Chromatography

  • Column Packing: Prepare a column with silica gel or alumina in a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent, gradually increasing the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluent as they exit the column.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the desired product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

Section 3: Advanced Topics and Safety Considerations

Safety First: Nitration reactions are highly exothermic and involve the use of strong acids and oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Quenching the reaction by pouring it onto ice is a critical step to control the temperature and prevent runaway reactions.[21]

Disposal of Waste: The acidic aqueous waste from nitration reactions must be neutralized before disposal. Carefully add a base (e.g., sodium bicarbonate or sodium hydroxide) to the aqueous waste until it is neutral to pH paper.

References

  • Unknown. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
  • Quora. (2021, November 1). Why does the nitration of phenol give 2-nitrophenol?
  • BenchChem. (n.d.). solvent selection for effective recrystallization of nitroaromatic compounds.
  • Unknown. (2008, December 12). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • PMC. (2021, November 19). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization.
  • ResearchGate. (n.d.). Nitration of Aromatics by Lower Oxidation States of Nitrogen.
  • BenchChem. (n.d.). analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • ACS Publications. (2008, December 1). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • Scribd. (n.d.). 2008 Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Chemistry Stack Exchange. (2024, July 7). Phenol reaction with nitration mixture.
  • ResearchGate. (n.d.). Assessing Nitration Products of Benzene Derivatives Using TLC Analysis.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid.
  • BenchChem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Loughborough University Research Repository. (2009, August 12). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column: (a) self-optimization...
  • Unknown. (n.d.). Acid-Base Extraction.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose.
  • Unknown. (n.d.). recrystallization, filtration and melting point.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-Nitro-4-sulfamoylbenzoic Acid

Introduction Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 3-Nitro-4-sulfamoylbenzoic acid (CAS: 121-30-2).[1] As a key intermediate in the synthesis of loop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with 3-Nitro-4-sulfamoylbenzoic acid (CAS: 121-30-2).[1] As a key intermediate in the synthesis of loop diuretics (e.g., Bumetanide) and a fragment in medicinal chemistry, this molecule presents specific stability risks related to its nitro-aromatic core and sulfonamide moiety .

This document is structured to troubleshoot the three most common failure modes:

  • Precipitation (Solubility Mismatch)

  • Photolytic Degradation (Nitro-group reduction/radicalization)[1]

  • Hydrolytic Instability (pH-dependent cleavage)[1]

Module 1: Solubility & Precipitation Troubleshooting

Issue: The compound precipitates upon dilution into aqueous buffers or cell culture media.

Root Cause Analysis

3-Nitro-4-sulfamoylbenzoic acid is an amphiphilic molecule with two ionizable groups:

  • Carboxylic Acid (

    
    ):  The electron-withdrawing nitro and sulfamoyl groups increase acidity compared to benzoic acid.[1]
    
  • Sulfonamide (

    
    ):  Generally neutral at physiological pH.[1]
    

The Trap: At low pH (pH < 4), the molecule exists in its fully protonated, neutral form, which has negligible aqueous solubility. It requires deprotonation of the carboxylic acid to achieve aqueous stability.

Protocol: The "Step-Wise" Solubilization Method

Do not attempt to dissolve directly in water.

  • Primary Stock (Organic Phase):

    • Dissolve the solid in 100% DMSO (Dimethyl sulfoxide).

    • Target Concentration: 10–50 mM.[1]

    • Why: DMSO disrupts the crystal lattice effectively.

  • Secondary Dilution (Aqueous Phase):

    • Prepare your buffer (PBS, HEPES) at pH 7.4 or higher .[1]

    • Slowly add the DMSO stock to the buffer while vortexing.

    • Critical Limit: Keep final DMSO concentration < 1% (v/v) for biological assays to avoid solvent toxicity, or < 5% for chemical assays to ensure solubility.[1]

  • pH Check:

    • Verify the final pH. If the compound concentration is high, it may acidify the solution, pushing the equilibrium back toward the insoluble neutral form. Readjust pH to > 7.0 if necessary.

Visual Workflow: Solubilization Logic

SolubilityWorkflow Start Solid 3-Nitro-4- sulfamoylbenzoic acid Solvent Dissolve in 100% DMSO (Stock: 50 mM) Start->Solvent Check Intended Aqueous Buffer pH? Solvent->Check Acidic pH < 4.0 (Acidic) Check->Acidic Low pH Neutral pH 7.0 - 8.0 (Physiological) Check->Neutral Neutral/Basic Precip RISK: Precipitation (Neutral Species Dominant) Acidic->Precip Soluble STABLE SOLUTION (Carboxylate Anion Formed) Neutral->Soluble

Figure 1: Decision tree for preventing precipitation.[1] Success depends on maintaining the ionized carboxylate state.

Module 2: Chemical Stability (Light & pH)

Issue: Solution turns yellow/brown over time, or purity decreases during storage.

Photodegradation (Critical)

Nitro-aromatic compounds are notoriously photosensitive.[1] Upon exposure to UV or visible light (blue spectrum), the nitro group can undergo photoreduction to a nitroso intermediate or facilitate radical abstraction.

  • Symptom: Darkening of solution (yellow

    
     orange/brown).[1]
    
  • Prevention:

    • Storage: Always use Amber Glass Vials .

    • Handling: Minimize exposure to fluorescent lab lighting; use low-actinic light if possible during weighing.

Hydrolytic Stability

The sulfonamide bond (-SO


NH

) is relatively robust but susceptible to hydrolysis under extreme pH conditions.[2][3]
  • Acidic Hydrolysis: Slow.[1] Occurs at pH < 2 with heat.[1]

  • Basic Hydrolysis: Negligible at room temperature.[1]

  • Recommendation: Store aqueous working solutions at pH 6–8 at 4°C. Avoid freezing aqueous solutions repeatedly (freeze-thaw cycles promote precipitation).[1]

Stability Data Summary
ParameterConditionStability StatusRecommendation
Light Ambient Lab LightPoor (< 24 hours)Protect from light immediately.[1]
Solvent 100% DMSOExcellent (Months at -20°C)Preferred storage method.[1]
pH Acidic (pH < 4)Poor (Precipitation risk)Avoid.[1]
pH Neutral (pH 7.[1]4)Good (Days at 4°C)Use for immediate assays.[1]
Temp 37°C (Cell Culture)Moderate (24-48 hours)Refresh media daily.
Degradation Pathway Visualization

DegradationPathways cluster_photo Photolysis (Light) cluster_hydro Hydrolysis (Extreme pH) Parent 3-Nitro-4-sulfamoyl benzoic acid Nitroso Nitroso Intermediates Parent->Nitroso hv (UV/Vis) SulfAcid Sulfonic Acid Derivative Parent->SulfAcid H+ / Heat Ammonia NH3 Parent->Ammonia H+ / Heat Azo Azo Dimers (Colored) Nitroso->Azo Dimerization

Figure 2: Primary degradation pathways.[1] Photolysis (red) is the most immediate risk in standard laboratory conditions.

Module 3: Analytical Troubleshooting (HPLC)

Issue: "Ghost peaks" or split peaks observed during HPLC analysis.

Q: Why do I see split peaks for a pure compound? A: This is often a solvent mismatch or pH mismatch between the sample diluent and the mobile phase.

  • Scenario: Injecting a sample dissolved in 100% DMSO into a high-aqueous mobile phase.[1] The "plug" of DMSO travels differently than the analyte, causing peak distortion.

  • Fix: Dilute the sample with the starting mobile phase (e.g., 90% Water / 10% ACN) before injection.

Q: What is the optimal Mobile Phase? A: Use an acidic mobile phase to suppress ionization of the carboxylic acid, ensuring the molecule interacts consistently with the C18 column.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Note: At pH ~2.5 (0.1% Formic Acid), the COOH is protonated (neutral), providing better retention on C18 than the ionized form.

References

  • PubChem. (2025).[1] 3-Sulfamoylbenzoic acid (Analogous pKa data).[1] National Library of Medicine.[1] [Link]

  • Białk-Bielińska, A., et al. (2012).[1][3] Hydrolysis of sulphonamides in aqueous solutions.[1][4] Journal of Hazardous Materials.[1] [Link]

  • Chia Nan University. (2021).[1] Enhanced Photodegradation of p-Nitrobenzoic Acid.[1] Institutional Repository.[1] [Link]

Sources

Optimization

Troubleshooting failed enzymatic inhibition assays with sulfamoylbenzoic acids

Welcome to the Enzymatic Assay Technical Support Center . Ticket ID: #SB-404-Inhibition Topic: Troubleshooting Sulfamoylbenzoic Acid Derivatives in Enzymatic Assays Assigned Specialist: Senior Application Scientist, Bioc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Enzymatic Assay Technical Support Center .

Ticket ID: #SB-404-Inhibition Topic: Troubleshooting Sulfamoylbenzoic Acid Derivatives in Enzymatic Assays Assigned Specialist: Senior Application Scientist, Biochemistry Division

Triage: Quick Diagnostic Matrix

Before proceeding to deep troubleshooting, cross-reference your observation with this matrix to identify the likely failure mode.

ObservationLikely Root CauseImmediate Action
Precipitate visible in well immediately after adding compound.Solubility Crash. The compound is hydrophobic ("brick dust") and crashed out upon hitting the aqueous buffer.See Module 1 (DMSO Step-Down).
Steep Hill Slope (> 2.0) or complete inhibition at a sharp threshold.Colloidal Aggregation (PAINS). The compound is forming micelles that sequester the enzyme.See Module 2 (Detergent Test).
Fluorescence signal drops instantly, even without enzyme activity.Inner Filter Effect (IFE). The compound absorbs light at the excitation or emission wavelength.[1]See Module 3 (Optical Correction).
IC50 shifts >5-fold when assay pH changes by 1.0 unit.Ionization Mismatch. The benzoic acid moiety is protonating/deprotonating, altering affinity.See Module 4 (pKa/pH Alignment).

Module 1: Solubility & Compound Handling

The Issue: Sulfamoylbenzoic acids often possess high melting points and rigid crystal lattices (due to strong intermolecular hydrogen bonding between the sulfonamide and carboxylic acid). They may dissolve in 100% DMSO but "crash out" when diluted into aqueous buffer.

The Fix: The "DMSO Step-Down" Protocol Directly pipetting 100% DMSO stock into a reaction buffer often creates a local region of supersaturation, causing immediate micro-precipitation that is invisible to the naked eye but ruins the assay.

Protocol:

  • Prepare Intermediate Plate: Do not go from 10 mM stock

    
     Assay. Create an intermediate dilution in 100% DMSO  first (e.g., 50x the final concentration).
    
  • Buffer Predilution: Dilute the intermediate stock 1:10 into a "transition buffer" (buffer containing 10% DMSO) before adding to the final reaction mix.

  • Visual Check: Spin the plate at 500 x g for 1 minute. Check for pellets.[2]

Expert Insight: If your compound is a PTP1B inhibitor, remember that the active site is highly charged. If your compound is too hydrophobic to stay in solution, it cannot compete with the highly soluble phosphate substrate.

Module 2: The "Ghost" Inhibitor (Aggregation/PAINS)

The Issue: Many benzoic acid derivatives are "promiscuous aggregators" (Pan-Assay Interference Compounds or PAINS).[3] They form colloidal particles that adsorb the enzyme, causing non-specific inhibition.[4][5] This is the #1 cause of false positives in this chemical class.

The Diagnostic: The Shoichet Detergent Test This protocol, established by Brian Shoichet’s lab, distinguishes specific binding from aggregation.

Protocol:

  • Control Arm: Run the dose-response curve with your standard buffer (usually containing 0.001% or no detergent).

  • Test Arm: Run the exact same curve but supplement the buffer with 0.01% to 0.1% Triton X-100 (freshly prepared).

  • Analysis:

    • True Inhibitor: IC50 remains unchanged (within 2-fold).

    • Aggregator: Inhibition is abolished (IC50 shifts >10-fold) because the detergent breaks up the colloid.

AggregationLogic Start Inhibition Observed DetergentTest Run Assay + 0.01% Triton X-100 Start->DetergentTest Result1 Inhibition Persists DetergentTest->Result1 IC50 Unchanged Result2 Inhibition Disappears DetergentTest->Result2 IC50 Increases >10x Conclusion1 Specific Binder (Valid Hit) Result1->Conclusion1 Conclusion2 Colloidal Aggregator (False Positive) Result2->Conclusion2

Figure 1: Decision tree for distinguishing specific enzymatic inhibition from non-specific colloidal aggregation.

Module 3: Optical Interference (Inner Filter Effect)

The Issue: Sulfamoylbenzoic acids absorb UV/Blue light. If you are using a fluorescence-based assay (e.g., DiFMUP for Phosphatases), the compound might absorb the excitation light (


) or the emitted light (

), appearing as "inhibition" (quenching).

The Fix: Absorbance Scanning & Correction Protocol:

  • Scan the Compound: Measure the absorbance (OD) of your compound at the assay's excitation and emission wavelengths.

  • Threshold Check: If ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     at either wavelength, the Inner Filter Effect (IFE) is significant.
    
  • Apply Correction: Use the classic IFE correction formula for your raw fluorescence data (

    
    ):
    


  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    : Absorbance of the compound at excitation/emission wavelengths.[6]
    

Module 4: pH & Ionization Logic

The Issue: For sulfamoylbenzoic acids targeting enzymes like PTP1B, the carboxylic acid must usually be deprotonated (negatively charged) to mimic the phosphate group of the natural substrate.

  • Benzoic Acid pKa

    
     4.2.
    
  • Sulfonamide pKa

    
     10 (neutral at physiological pH).
    

Troubleshooting:

  • Scenario A (Assay pH 5.5 - 6.0): If you are running an acidic assay (e.g., for lysosomal enzymes), the carboxylate may protonate (become neutral), losing its ability to bind the positively charged active site.

  • Scenario B (Buffer Competition): If you use high concentrations of Phosphate, Citrate, or Acetate buffers, these anions compete with your sulfamoylbenzoic acid for the active site.

Recommendation:

  • Ensure Assay pH is at least 1 unit above the compound's pKa to ensure >90% ionization.

  • Switch to HEPES, Tris, or Bis-Tris buffers (bulky, zwitterionic) rather than phosphate/citrate to reduce competitive solvent inhibition.

pH_Effect Compound Sulfamoylbenzoic Acid (pKa ~ 4.2) Low_pH Assay pH < 5.0 Compound->Low_pH High_pH Assay pH > 7.0 Compound->High_pH State_Protonated Protonated (Neutral) Poor Binding Low_pH->State_Protonated H+ Added State_Ionized Deprotonated (Anionic) Phosphate Mimic High_pH->State_Ionized H+ Removed

Figure 2: Impact of assay pH on the ionization state and binding capability of benzoic acid derivatives.

References

  • Feng, B. Y., & Shoichet, B. K. (2006).[5][7] A detergent-based assay for the detection of promiscuous inhibitors.[7][8] Nature Protocols, 1(2), 550–553.[5][7]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Specifically regarding Inner Filter Effect corrections).

  • Zhang, S., et al. (2014).

  • Ferreira, R. S., et al. (2010). Complementarity between a docking and a high-throughput screen in discovering new cruzain inhibitors.[5] Journal of Medicinal Chemistry. (Discusses aggregation in benzoic acid derivatives).

Sources

Troubleshooting

Optimizing reaction conditions for chlorosulfonation of benzoic acid

Technical Support Center: Chlorosulfonation of Benzoic Acid Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chlorosulfonation of Benzoic Acid Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 3-(chlorosulfonyl)benzoic acid via the reaction of benzoic acid with chlorosulfonic acid (


).[1]

This reaction is a classic Electrophilic Aromatic Substitution (


). Because the carboxylic acid group (

) is electron-withdrawing, it deactivates the ring and directs the incoming chlorosulfonyl group to the meta position. However, the reaction is sensitive. Improper thermal management leads to sulfone byproducts, while poor quenching technique results in hydrolysis to 3-sulfobenzoic acid.

Below are the optimized protocols, troubleshooting decision trees, and mechanistic insights required to stabilize your yield.

Module 1: Reaction Setup & Stoichiometry

Q: What is the optimal molar ratio of chlorosulfonic acid to benzoic acid?

Recommendation: 5:1 to 6:1 (Chlorosulfonic Acid : Benzoic Acid).

  • The Logic: Chlorosulfonic acid acts as both the reagent and the solvent.

    • Stoichiometry: Theoretically, 2 equivalents are required (one to form the electrophile

      
      , one to protonate the leaving group).
      
    • Viscosity & Kinetics: The reaction mixture becomes highly viscous as the sulfonyl chloride forms. A large excess (5-6 equiv) maintains fluidity, ensuring efficient heat transfer and preventing local hotspots that cause charring [1].

Q: My reagents are fuming excessively. Is this normal?

Status: Yes, but requires moisture control.

  • Mechanism:

    
     reacts violently with atmospheric moisture to release 
    
    
    
    gas and sulfuric acid.
  • Protocol:

    • Dry benzoic acid in a vacuum oven (

      
      ) overnight before use.
      
    • Use a drying tube (CaCl

      
      ) or nitrogen blanket on the reaction flask.
      
    • Safety: Perform all operations in a high-efficiency fume hood.

Module 2: Thermal Management & Kinetics

Q: What is the target temperature profile?

Target:


 for 1–2 hours.
  • Why this range?

    • 
      :  The ring is deactivated by the 
      
      
      
      group. Low temperatures result in incomplete conversion or intermediate sulfonic acid species that have not yet converted to the sulfonyl chloride.
    • 
      :  Promotes the formation of diaryl sulfones  (cross-linking between two aromatic rings) and polymerization tars [2].
      
Visual 1: Reaction Pathway & Byproduct Risks

This diagram illustrates the main reaction pathway versus the thermal failure modes.

ReactionPathway Benzoic Benzoic Acid (Substrate) Intermed Intermediate (Sulfonic Acid) Benzoic->Intermed < 100°C Slow ClSO3H ClSO3H (Excess) ClSO3H->Intermed Product 3-(Chlorosulfonyl) benzoic acid (Major) Intermed->Product 125°C Dehydration Sulfone Diaryl Sulfone (Impurity) Product->Sulfone > 140°C Overheating Hydrolysis 3-Sulfobenzoic Acid (Hydrolysis Product) Product->Hydrolysis Quench > 5°C Moisture

Caption: Pathway showing the optimal window (Green) vs. thermal (Red) and hydrolysis (Red) failure modes.

Module 3: Quenching & Isolation (The Critical Step)

Q: My product turned into a sticky oil or dissolved completely during workup. What happened?

Diagnosis: Hydrolysis of the sulfonyl chloride. The


 group is hydrolytically unstable, especially in warm water. If the quench temperature rises, it reverts to 

(sulfonic acid), which is highly water-soluble and will not precipitate [3].

The "Zero-Degree" Quench Protocol:

  • Preparation: Prepare a beaker with crushed ice (approx. 5x the volume of the reaction mix).

  • Addition: Pour the hot reaction mixture slowly onto the ice in a thin stream with vigorous stirring.

  • Temperature Control: Add more ice continuously to ensure the slurry remains

    
     .
    
  • Isolation: Filter the white precipitate immediately. Do not let it sit in the aqueous acid solution for prolonged periods.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield (No Precipitate) Hydrolysis of product.Quench strictly at

. Ensure reagents were dry.
High Melting Point (>135°C) Sulfone formation.Reduce reaction temp to

. Reduce reaction time.
Sticky/Gummy Solid Mixed isomers/impurities.[2]Recrystallize from Benzene/Toluene or

.
Violent Fuming on Addition Moisture in Benzoic Acid.Dry Benzoic Acid in vacuum oven. Add portion-wise.

Detailed Experimental Protocol (Gold Standard)

Objective: Synthesis of 3-(chlorosulfonyl)benzoic acid (Target Yield: 80-85%).

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a

    
     drying tube.
    
  • Charging: Add Chlorosulfonic acid (40 mL, ~0.6 mol) to the flask. Cool to

    
     in an ice bath.
    
  • Addition: Add Benzoic Acid (12.2 g, 0.1 mol) in small portions over 20 minutes. Note: Evolution of HCl gas will occur.

  • Reaction: Remove the ice bath. Heat the oil bath to

    
     . Stir for 1 hour . The mixture should become a homogeneous, amber liquid.
    
  • Quench:

    • Prepare 200 g of crushed ice in a 1 L beaker.

    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Critical: Maintain internal temp

      
       by adding external ice.
      
  • Filtration: Filter the resulting white precipitate using a sintered glass funnel.

  • Washing: Wash the cake with ice-cold water (2 x 30 mL) to remove residual sulfuric acid.

  • Drying: Dry in a vacuum desiccator over

    
    . Do not heat dry above 
    
    
    
    to prevent decomposition.
Visual 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Analyze Crude Product YieldCheck Is Yield > 70%? Start->YieldCheck PurityCheck Is MP 130-135°C? YieldCheck->PurityCheck Yes NoPrecip Issue: No Precipitate Cause: Hydrolysis YieldCheck->NoPrecip No HighMP Issue: High MP (>140°C) Cause: Sulfones PurityCheck->HighMP Too High LowMP Issue: Low MP (<125°C) Cause: Isomers/Wet PurityCheck->LowMP Too Low Success Success: Proceed to Next Step PurityCheck->Success Yes

Caption: Decision logic for evaluating crude product quality.

References

  • Reagent Stoichiometry & Synthesis

    • Title: Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives as Selective Inhibitors for h-NTPDases.
    • Source: Royal Society of Chemistry (RSC Advances).
    • Context: Validates the use of 600 mol% (6 equiv)
    • URL:[Link]

  • Mechanism & Sulfone Formation

    • Title: Sulfonation and Chlorosulfonation Mechanisms.[2][3][4]

    • Source: Journal of the Chemical Society (via Scribd/Archive).
    • Context: Details the electrophilic mechanism and the risk of sulfone formation at elevated temper
    • URL:[Link] (Smiles & Ross, J. Chem. Soc., 1953).

  • Safety & Hydrolysis

    • Title: ICSC 1039 - Chlorosulfonic Acid Safety Data.[5]

    • Source: ILO/WHO Intern
    • Context: Establishes the violent hydrolysis risks and necessity of ice-quenching.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Addressing Matrix Effects in LC-MS Bioanalysis

Topic: Addressing matrix effects in LC-MS analysis of biological samples Role: Senior Application Scientist Audience: Bioanalytical Researchers & Drug Development Scientists Introduction: The "Hidden Variable" in Your Da...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing matrix effects in LC-MS analysis of biological samples Role: Senior Application Scientist Audience: Bioanalytical Researchers & Drug Development Scientists

Introduction: The "Hidden Variable" in Your Data

Welcome to the Matrix Effect Defense Center. If you are seeing excellent linearity in solvent standards but failing accuracy in plasma QC samples, or if your internal standard response varies wildly between patient samples, you are likely battling Matrix Effects (ME) .

In Electrospray Ionization (ESI), the "matrix" isn't just background noise—it is an active competitor.[1][2] Co-eluting compounds (phospholipids, salts, proteins) compete with your analyte for the limited charge available on the surface of ESI droplets.

  • Ion Suppression: Matrix components "steal" charge, reducing analyte signal.[1][2][3]

  • Ion Enhancement: Matrix components facilitate ionization, artificially inflating signal.[4]

This guide provides the protocols to Diagnose , Quantify , and Eliminate these effects.

The Mechanism: Why ESI is Vulnerable

To defeat the enemy, you must understand their tactics. ESI is a competitive process.[2] As droplets evaporate, the surface charge density increases. If a highly surface-active matrix component (like a phospholipid) is present, it will occupy the droplet surface, preventing your analyte from entering the gas phase.

ESI_Mechanism cluster_matrix The 'Matrix' Barrier Liquid LC Eluent (Analyte + Matrix) Nebulization Nebulization (Charged Droplets) Liquid->Nebulization Evaporation Solvent Evaporation (Droplet Shrinks) Nebulization->Evaporation Competition Charge Competition (Matrix blocks Surface) Evaporation->Competition Coulombic Fission GasPhase Gas Phase Ions (MS Detection) Competition->GasPhase Analyte Suppression

Figure 1: The ESI Charge Competition Mechanism. High-abundance matrix components dominate the droplet surface, suppressing analyte ionization.

Diagnosis: Do I Have a Matrix Effect?

Never assume your method is clean. Use these two industry-standard protocols to verify.

Protocol A: Post-Column Infusion (Qualitative)

Best for: Visualizing exactly WHERE in the chromatogram suppression occurs.

The Setup: You need a syringe pump and a T-connector.[5][6]

  • Syringe Pump: Infuse a constant flow of your analyte (in mobile phase) at a concentration that gives a steady signal (e.g., 10x LLOQ).

  • LC Pump: Inject a Blank Matrix Extract (e.g., extracted plasma with no drug) through the column.

  • T-Connector: Mix the LC flow and Syringe flow before they enter the MS source.

Interpretation: Monitor the baseline. Since the analyte is being infused constantly, the signal should be a flat line.

  • Dip in baseline: Ion Suppression zone.

  • Rise in baseline: Ion Enhancement zone.

  • Goal: Your analyte peak MUST elute in a flat region, away from these dips/rises.

PCI_Setup LC LC System (Inject Blank Matrix) Column Analytical Column LC->Column Tee T-Connector (Mixing Point) Column->Tee Eluent + Matrix Syringe Syringe Pump (Constant Analyte Infusion) Syringe->Tee Analyte Std MS Mass Spectrometer (Source) Tee->MS Combined Flow

Figure 2: Post-Column Infusion Setup for visualizing matrix effects.

Protocol B: The Matuszewski Method (Quantitative)

Best for: Calculating the exact Matrix Factor (MF) for validation reports.

Prepare three sets of samples at Low, Medium, and High QC levels:

SetDescriptionRepresents
Set A Analyte in Neat Solvent (Mobile Phase)Ideal Response
Set B Analyte spiked into Post-Extraction MatrixMatrix Effect (ME)
Set C Analyte spiked into Matrix Pre-Extraction Process Efficiency (PE)

Calculations:

  • Matrix Factor (MF):

    
    
    
    • MF = 1.0 (No Effect)

    • MF < 1.0 (Suppression)[7]

    • MF > 1.0 (Enhancement)

  • Recovery (RE):

    
    
    
  • Process Efficiency (PE):

    
    
    

Critical Check: The CV% of the Matrix Factor calculated across 6 different lots of matrix (e.g., 6 individual donors) must be < 15%.[8] This proves the matrix effect is consistent, which is manageable. If it varies by donor, your method will fail.

Troubleshooting Guide: The Solutions

Scenario 1: "I see massive suppression at the void volume (0.5 - 1.5 min)."

Cause: Unretained salts and polar interferences eluting early. Solution:

  • Divert Valve: Switch the LC flow to "Waste" for the first 1-2 minutes. Do not let the salts enter your source.

  • Increase Retention: Use a column with better retention for polar compounds (e.g., C18-Aq, HILIC) to move your analyte away from the void.

Scenario 2: "I see random suppression late in the gradient."

Cause: Phospholipids (Glycerophosphocholines) are strongly retained on C18 and elute late, often carrying over to the next injection. Solution:

  • Monitor Them: Add a transition for m/z 184 > 184 (Positive mode) to see where phospholipids elute.

  • Column Flushing: Extend your high-organic wash at the end of the gradient to burn them off.

  • Sample Prep Upgrade: Move from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) or Phospholipid Removal Plates (e.g., Ostro, HybridSPE).

Scenario 3: "My Internal Standard (IS) isn't correcting the variation."

Cause: The IS and Analyte are not co-eluting perfectly, or you are using an analog IS instead of a Stable Isotope Labeled (SIL) IS. Solution:

  • Use SIL-IS: A Deuterated (D3, D6) or Carbon-13 (13C) IS is mandatory for regulated bioanalysis. It experiences the same suppression as the analyte.

  • Check Co-elution: If using Deuterium, check for "Deuterium Isotope Effect"—sometimes D-labeled compounds elute slightly earlier than the H-labeled analyte. If they separate, the correction fails. Switch to 13C or 15N labeling if possible.

Comparison of Sample Prep Strategies

The cleaner the sample, the lower the matrix effect.

MethodCleanlinessCostLaborBest For
Protein Precipitation (PPT) Low (Dirty)$LowDiscovery PK, high concentrations
Liquid-Liquid Extraction (LLE) High

HighLipophilic analytes, removing salts
Solid Phase Extraction (SPE) Very High

$
MediumRegulated assays, trace analysis
SLE (Supported Liquid Extraction) High

LowHigh-throughput LLE alternative
Phospholipid Removal Plates Medium-High

LowRoutine plasma analysis (removes >99% PLs)

Decision Tree: Solving Matrix Effects

Troubleshooting_Tree Start Start: Matrix Effect Detected CheckIS Is Stable Isotope IS used? Start->CheckIS Coelute Does IS co-elute perfectly? CheckIS->Coelute Yes Prep Sample Prep Strategy? CheckIS->Prep No (Analog IS) Coelute->Prep Yes, but ME > 20% Chrom Modify Chromatography (Move peak away from suppression) Coelute->Chrom No (D-effect) Clean Switch to SPE or LLE Prep->Clean If Sensitivity Critical Dilute Dilute Sample 1:10 Prep->Dilute If Sensitivity Allows

Figure 3: Decision Matrix for troubleshooting matrix effects.

Frequently Asked Questions (FAQ)

Q: Can I just dilute my sample to fix matrix effects? A: Yes! Dilution is the most underrated solution. If your LLOQ allows it, diluting the sample (e.g., 1:5 or 1:10 with water/mobile phase) reduces the amount of matrix entering the source linearly, often restoring signal intensity.

Q: What is the FDA acceptance criterion for Matrix Factor? A: The FDA does not set a hard limit for the absolute Matrix Factor (it can be 0.5 or 1.5), but they strictly regulate the Relative Matrix Effect . The CV of the IS-normalized matrix factor calculated from 6 different lots of matrix must be ≤ 15% .

Q: Why do I see enhancement (MF > 1) instead of suppression? A: This is less common but happens. Co-eluting compounds can improve the desolvation efficiency or act as gas-phase charge carriers (dopants). While "more signal" sounds good, it is usually unstable and non-reproducible. You should still aim to remove it.

References

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.[9] Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.[2][3][7][10][11][12] Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

Sources

Troubleshooting

Challenges in detecting sulfamic acid using reversed-phase chromatography

Ticket System: Advanced Chromatography Support Topic: Troubleshooting Reversed-Phase Chromatography (RPC) for Sulfamic Acid Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Invisible" Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Chromatography Support Topic: Troubleshooting Reversed-Phase Chromatography (RPC) for Sulfamic Acid Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Invisible" Analyte

Welcome to the technical support center. You are likely here because you are trying to analyze Sulfamic Acid (


)  using standard Reversed-Phase Chromatography (RPC) and facing one of two critical failures:
  • The Void Volume Trap: Your analyte elutes immediately (dead time) with no retention.

  • The Ghost Peak: You have retention, but your detector sees nothing (or noise).

Sulfamic acid is a zwitterionic, highly polar inorganic acid. Standard C18 columns rely on hydrophobic interaction, which sulfamic acid lacks entirely. Furthermore, it lacks a conjugated


-system, rendering it transparent to standard UV detection (>210 nm).

This guide provides field-proven workarounds to force RPC compliance or transition to viable alternatives.

Module 1: The Retention Problem (Void Volume)

Issue Description

"I injected my sample on a C18 column with 100% Aqueous Mobile Phase, but the peak elutes at


 (void volume) along with the solvent front."
Root Cause Analysis

Sulfamic acid is extremely hydrophilic (


).[1] On a C18 column, the hydrophobic stationary phase repels the polar sulfamate ion. Without a mechanism to "mask" this polarity, the analyte travels at the speed of the mobile phase.
Solution: Ion-Pairing Chromatography (IPC)

To retain sulfamic acid on a C18 column, you must convert it into a pseudo-hydrophobic complex using a Cationic Ion-Pairing Agent .

The Protocol: Cationic IPC

Theory: Sulfamic acid dissociates into the sulfamate anion (


). Adding a quaternary amine (like Tetrabutylammonium) to the mobile phase creates a neutral ion-pair that partitions into the C18 phase.
ParameterRecommended Setting
Column C18 or C8 (End-capped), 150mm x 4.6mm, 5µm
Mobile Phase A 10 mM Tetrabutylammonium Hydroxide (TBAH) in Water, adjusted to pH 6.0 with Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Isocratic Ratio 90% A / 10% B (Adjust B to control retention)
Flow Rate 1.0 mL/min
Critical Step Column Passivation: You must flush the column with the ion-pairing reagent for at least 20 column volumes before the first injection to establish the double-layer equilibrium.

⚠️ Warning: Once a column is used for Ion-Pairing, it is permanently altered. Dedicate this column to IPC methods only.

Module 2: The Detection Problem (UV Transparency)

Issue Description

"I have retention, but I see no peaks at 254 nm. At 200 nm, the baseline is too noisy to quantify."

Root Cause Analysis

Sulfamic acid has no chromophores (conjugated double bonds). It absorbs weakly below 210 nm, but common HPLC solvents and buffers (like TBAH or Phosphates) also absorb in this region, causing high background noise and negative peaks.

Solution A: Charged Aerosol Detection (CAD) / ELSD (Recommended)

If available, use CAD or ELSD (Evaporative Light Scattering Detector). These are "universal" detectors for non-volatile analytes.

  • Why: Sulfamic acid is non-volatile; the mobile phase evaporates, leaving the sulfamic acid particle to scatter light.

  • Requirement: You must switch to volatile ion-pairing agents (e.g., Ammonium Formate) or switch to HILIC mode (see FAQ), as TBAH is non-volatile and will ruin a CAD/ELSD.

Solution B: Indirect UV Detection (The "Budget" Fix)

If you are restricted to UV detection, you must use Indirect UV .

  • Concept: Use a mobile phase that has a high UV background (e.g., Phthalate buffer). The sulfamic acid displaces the UV-absorbing ions, creating a negative peak .

The Protocol: Indirect UV
ParameterRecommended Setting
Mobile Phase 5 mM Potassium Hydrogen Phthalate (KHP) in Water (pH 4.0)
Detection UV at 280 nm (Monitor for negative dips)
Data Analysis Invert the signal in your CDS (Chromatography Data System) to integrate positive areas.

Module 3: Stability & Reactivity

Issue Description

"My peak area decreases over time while the sample sits in the autosampler."

Root Cause Analysis

Sulfamic acid hydrolyzes slowly in aqueous acidic solutions to form Ammonium Bisulfate (


). This reaction is accelerated by heat and low pH.


Troubleshooting Steps
  • Temperature Control: Set autosampler temperature to 4°C.

  • pH Buffer: Ensure samples are prepared in a neutral buffer (pH 6–7) immediately before injection. Avoid storing in 0.1% Formic Acid or TFA.

  • Preparation: Prepare standards fresh daily.

Visual Troubleshooting Guide

The following logic flow helps you select the correct instrument configuration based on your lab's hardware.

TroubleshootingLogic Start Start: Sulfamic Acid Analysis CheckDetector Check Available Detectors Start->CheckDetector HasCAD Is CAD/ELSD available? CheckDetector->HasCAD HasMS Is LC-MS available? HasCAD->HasMS No MethodCAD Method A: HILIC or IPC (Volatile Buffer) HasCAD->MethodCAD Yes OnlyUV Only UV Detector available HasMS->OnlyUV No MethodMS Method B: ESI-Negative MS (m/z 96) HasMS->MethodMS Yes MethodUV Method C: Indirect UV OnlyUV->MethodUV BufferCAD Use Ammonium Formate + ACN MethodCAD->BufferCAD BufferUV Mobile Phase: Phthalate Buffer (High UV Background) MethodUV->BufferUV

Figure 1: Decision tree for selecting the appropriate detection and separation mode based on available laboratory hardware.

Frequently Asked Questions (FAQ)

Q1: Can I use standard pre-column derivatization (like OPA) to make it UV active? A: Generally, no . While OPA (Ortho-phthalaldehyde) reacts with primary amines, the electron-withdrawing sulfonyl group on sulfamic acid reduces the nucleophilicity of the amine, making the reaction poor or unstable compared to amino acids. Diazotization (reaction with nitrite) is possible but is a complex wet-chemistry method difficult to automate in standard HPLC.

Q2: Why not just use HILIC? A: HILIC (Hydrophilic Interaction Liquid Chromatography) is actually the preferred method if you are not contractually bound to RPC. A silica or zwitterionic HILIC column with an Acetonitrile/Ammonium Acetate buffer provides excellent retention without ion-pairing reagents. This guide focuses on RPC because many QA/QC labs are restricted to C18 workflows.

Q3: My baseline is drifting downwards in Indirect UV mode. Why? A: This is usually due to temperature fluctuations affecting the UV absorbance of the phthalate buffer or gradient elution. Indirect UV works best in Isocratic mode with strict temperature control of the column and the detector cell.

References

  • Review of Sulfamic Acid Chromatography: Vertex AI Search. (2025).[2][3][4] How Sulfamic Acid Aids in Analytical Chromatography Techniques. Patsnap Eureka. 4[3][5][6][7]

  • Ion-Pairing Mechanisms: Sigma-Aldrich. (n.d.). Analysis of Polar Compounds with Ion Pair Reagents.

  • HILIC/Mixed-Mode Alternatives: SIELC Technologies.[1][8] (n.d.). HPLC Separation of Sulfamic and Sulfuric Acid on Primesep N HILIC Column. 8

  • LC-MS Detection Methods: Shimadzu Application News. (n.d.). Analysis of Sulfamic Acid in Fertilizer using LC-MS. 9[3][4][5][6][7][9]

  • UV Detection Limitations: SIELC Technologies. (n.d.). UV-Vis Spectrum of Sulfamic Acid. 10[5]

Sources

Optimization

Stability Solutions Center: Preventing Product Degradation During Workup

Status: Operational Operator: Senior Application Scientist Scope: Experimental Troubleshooting & Protocol Optimization Introduction The "workup" is the most perilous phase of organic synthesis. You have successfully form...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Scope: Experimental Troubleshooting & Protocol Optimization

Introduction

The "workup" is the most perilous phase of organic synthesis. You have successfully formed a bond, but the product is now suspended in a chaotic matrix of excess reagents, Lewis acids, and reactive intermediates. It is here—between the reaction flask and the isolation vial—that 30% of yields are lost to hydrolysis, oxidation, and thermal decomposition.

This guide is not a textbook; it is a tactical manual for stabilizing fragile molecules during quenching, extraction, and concentration.

Module 1: The Hydrolysis Hazard (pH Control)

Target Analytes: Esters, Acetals, Imines, Silyl Ethers, Enol Ethers. The Mechanism: Most "neutral" water washes are not neutral. The partition coefficient (


) of a compound changes drastically if the aqueous phase pH facilitates protonation or deprotonation, accelerating hydrolysis kinetics.
Protocol 1.1: The Buffered Quench System

Never quench a sensitive reaction with pure water. Pure water lacks buffering capacity; a single drop of unreacted acid chloride or Lewis acid can spike the local pH to <1, instantly cleaving silyl protecting groups or acetals.

The "Safe-Zone" Buffer Strategy:

Sensitivity TypeRisk FactorRecommended Buffer SystemPreparation (1L)
Acid Labile (Acetals, Silyl ethers)

catalyzes cleavage
Phosphate Buffer (pH 7.2) 13.5g

+ 4.5g

Base Labile (Esters, Fmoc)

catalyzes saponification
Ammonium Chloride (pH ~5.5) Saturated aqueous

Extreme Sensitivity (Aldehydes)Aldol condensation riskCitrate Buffer (pH 6.0) adjust 0.1M Citric acid w/ NaOH
Troubleshooting Workflow: Buffer Selection Logic

BufferLogic Start Identify Labile Group AcidSens Acid Sensitive (Acetals, TBS/TIPS, Boc) Start->AcidSens BaseSens Base Sensitive (Esters, Fmoc, Alkyl Halides) Start->BaseSens BothSens Amphoteric/Highly Unstable (Michael Acceptors) Start->BothSens Sol1 USE: Phosphate Buffer (pH 7.2) Avoid: HCl, unbuffered water AcidSens->Sol1 Sol2 USE: Sat. NH4Cl or 1M HCl Avoid: NaHCO3 (if base sensitive) BaseSens->Sol2 Sol3 USE: pH 6.0 Citrate Buffer Keep Cold (0°C) BothSens->Sol3

Figure 1: Decision matrix for selecting the appropriate aqueous phase to prevent hydrolytic degradation during extraction.

Module 2: The Oxidative Threat (Air Sensitivity)

Target Analytes: Electron-rich aromatics (phenols, anilines), Phosphines, Thiols, Aldehydes. The Mechanism: Oxygen is highly soluble in organic solvents (approx. 2-3 mM in THF). During extraction, vigorous shaking increases the surface area contact between the solvent and air, turning your separatory funnel into an oxidation reactor.

Protocol 2.1: The Inert Atmosphere Workup

If your compound turns brown/black on the TLC plate but looks clean in the NMR tube, you are suffering from workup oxidation.

  • Degas Your Solvents: Do not use solvent straight from the bottle for extraction.

    • Gold Standard: Freeze-Pump-Thaw (3 cycles).[1][2][3]

    • Practical Standard: Sparging (bubbling

      
       through solvent) for 15-20 mins.
      
  • The Cannula Transfer: Instead of pouring the reaction mixture into an open separatory funnel:

    • Keep the reaction flask under

      
      .[4]
      
    • Cannula transfer the quenched mixture into a

      
      -flushed Schlenk flask.
      
    • Perform "washes" by adding degassed aqueous buffer via syringe, stirring vigorously, and removing the aqueous layer via syringe/cannula.

Comparative Efficacy of Degassing Methods:

Method

Removal Efficiency
Time RequiredBest For
Freeze-Pump-Thaw >99.9%45-60 minsCatalysts, Phosphines
Sparging (

/Ar)
~90-95%15 minsGeneral Air-Sensitive Workup
Sonication + Vacuum ~80%5 minsHPLC Solvents

Module 3: Metal Chelation (The "Sticky Mess")

Target Analytes: Alcohols/Amines derived from LAH or DIBAL reductions. The Issue: Aluminum salts form gelatinous emulsions that trap product. Attempts to filter this "goo" often lead to lower yields and prolonged air exposure. The Fix: Do not use the standard Fieser workup (NaOH) for base-sensitive compounds. Use Rochelle's Salt .[5][6][7][8]

Protocol 3.1: The Rochelle's Salt Method

Sodium Potassium Tartrate (Rochelle's Salt) acts as a bidentate ligand, chelating Aluminum to form a water-soluble complex, breaking the emulsion cleanly without high pH spikes.

Step-by-Step:

  • Quench: Dilute reaction with

    
     (or solvent of choice) and cool to 0°C.
    
  • Add: Add Saturated Aqueous Rochelle's Salt (approx. 20 mL per gram of hydride reagent).

  • The Critical Step: Vigorous Stirring.[1][9] You must stir rapidly at Room Temperature for 30–60 minutes. The mixture will transition from a gray cloudy gel to two clear layers.

  • Separate: Pour into a funnel; layers will separate instantly.

Workflow Visualization: Breaking the Emulsion

RochelleWorkup Rxn Reaction Mixture (Al-Complex + Product) Quench Dilute w/ Et2O Add Sat. Rochelle's Salt Rxn->Quench Stir STIR VIGOROUSLY (30-60 mins at RT) Quench->Stir Chelation Time Result Biphasic System Clear Organic / Clear Aqueous Stir->Result Emulsion Breaks Isolate Isolate Organic Layer (Product Saved) Result->Isolate

Figure 2: The kinetic dependency of the Rochelle's Salt workup. The stirring phase is non-negotiable to allow tartrate-aluminum ligand exchange.

Module 4: Thermal Stress (Rotary Evaporation)

Target Analytes: Thermolabile compounds, low-boiling volatiles. The Mechanism: "Bumping" (flash boiling) and excessive bath heat are the primary destroyers here.

Protocol 4.1: The "Delta 20" Rule

To prevent thermal degradation, efficient evaporation relies on vacuum depth, not bath heat. Maintain a


 of 20°C between stages.
  • Heating Bath: Set to Maximum 35°C (for sensitive compounds).

  • Vapor Temperature: Should be 15°C (controlled by vacuum).

  • Condenser: Set to -5°C or lower .

The Azeotrope Trick: If you cannot remove high-boiling solvents (like water or DMF) without heating the bath >40°C, use azeotropes:

  • To remove Water:[10][11][12] Add Toluene or Ethanol and rotovap. The azeotrope boils lower than water.

  • To remove Pyridine: Add Toluene (forms azeotrope).

Frequently Asked Questions (FAQ)

Q: My product decomposes on silica gel during purification. What now? A: Silica is acidic (pH 4-5).

  • Deactivate the Silica: Flush your column with 1% Triethylamine (Et3N) in Hexanes before loading your sample.

  • Switch Phase: Use Alumina (Neutral or Basic) instead of Silica.

Q: I have a persistent emulsion that won't separate, and I didn't use Aluminum hydrides. A: This is usually caused by fine particulates or amphiphilic compounds.

  • Filtration: Filter the entire biphasic mixture through a pad of Celite.

  • Salting Out: Add solid NaCl to the aqueous layer to increase density and ionic strength.

Q: My NMR shows my product is clean, but it turns into a black tar after sitting on the bench for an hour. A: You likely have trace acid impurities catalyzing polymerization or oxidation.

  • Fix: Perform a final wash with dilute buffer (pH 7) before the final concentration.

  • Storage: Store the compound as a dilute solution in benzene or toluene in the freezer, rather than as a neat oil (neat oils concentrate reactive impurities).

References

  • University of Rochester. (n.d.).[5][13][14] Not Voodoo: Workup Tricks & Troubleshooting. Retrieved February 19, 2026, from [Link]

    • Authoritative source for Fieser, Rochelle's salt, and emulsion protocols.
  • Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs. ACS Chemical Health & Safety.[5] [Link][5]

    • Definitive guide on safety and quenching mechanisms for hydride reductions.
  • Wipf, P. (n.d.). Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh. Retrieved February 19, 2026, from [Link]

    • Source for degassing efficiency data and inert
  • Phenomenex. (2025). HPLC Degassing Methods: Inline vs Offline. Retrieved February 19, 2026, from [Link]

    • Technical data on solvent oxygen removal efficiency.

Sources

Troubleshooting

Technical Support Center: Managing Emulsions in Organic Compound Extraction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for managing emulsions during the extraction of organic compounds. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing emulsions during the extraction of organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of emulsion formation during liquid-liquid extractions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and prevent emulsions, ensuring the efficiency and success of your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding Emulsions

This section addresses fundamental questions about the nature of emulsions and the common factors leading to their formation.

Q1: What is an emulsion and why is it a problem during organic extraction?

An emulsion is a stable or semi-stable mixture of two or more immiscible liquids, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] In a typical organic extraction, this manifests as a cloudy, milky, or foamy layer between the aqueous and organic phases, making a clean separation impossible.[2][3]

This poses a significant problem for several reasons:

  • Poor Recovery: The analyte of interest can become trapped within the emulsion layer, leading to inaccurate and low recovery yields.[4]

  • Process Inefficiency: Breaking an emulsion is time-consuming and can introduce additional steps and reagents to your workflow, creating bottlenecks in your process.[5]

  • Contamination: It is difficult to separate the desired layer without carrying over some of the emulsion, which contaminates the final product.[5]

According to U.S. EPA Method 1664, if an emulsion's volume is greater than one-third that of the solvent layer, emulsion-breaking techniques are mandatory to ensure phase separation.[2][3]

Q2: What are the common causes of emulsion formation in my experiments?

Emulsion formation is primarily caused by a reduction in the interfacial tension between the two immiscible liquid phases.[5] This allows for the stable dispersion of one liquid within the other. Key contributing factors include:

  • Presence of Surfactant-like Molecules: Many biological and chemical samples contain compounds that act as emulsifying agents. These include phospholipids, free fatty acids, proteins, and complex natural products.[4] These molecules often have both hydrophilic and hydrophobic regions, allowing them to bridge the aqueous-organic interface and stabilize droplets.

  • High-Energy Agitation: Shaking a separatory funnel too vigorously introduces excessive mechanical energy, which breaks the liquids into very fine droplets and promotes the formation of a stable emulsion.[4]

  • Finely Divided Solids: Insoluble particulate matter can accumulate at the interface, physically preventing droplets from coalescing.[6]

  • High Viscosity or Similar Densities: When the two solvent phases have similar densities or are highly viscous, the natural separation process driven by gravity is hindered, giving emulsions more time to stabilize.[7]

Q3: Are certain solvents or sample types more prone to forming emulsions?

Yes, absolutely. Experience shows that certain combinations are more problematic:

  • Solvents: Chlorinated solvents, such as dichloromethane (DCM) and chloroform, are notorious for forming emulsions, especially when extracting from strongly basic aqueous solutions.[8][9]

  • Sample Matrices:

    • High-Fat Samples: Extracts from samples with a high fat content, common in clinical or preclinical trials, are highly susceptible to emulsion formation.[4]

    • Biological Fluids: Samples containing proteins, lipids, and other natural surfactants (e.g., plasma, tissue homogenates) are common culprits.

    • Detergent-Containing Samples: Any sample containing soaps, detergents, or synthetic surfactants will readily form emulsions.[2][3]

Q4: How can I prevent emulsions from forming in the first place?

Preventing an emulsion is always more efficient than breaking one.[4] Consider these proactive strategies before and during your extraction:

  • Modify Agitation Technique: Instead of vigorous shaking, gently swirl the separatory funnel or invert it slowly and repeatedly. This provides sufficient surface area for extraction to occur without introducing excessive shear forces.[4]

  • Pre-treat Your Sample:

    • pH Adjustment: Altering the pH can change the charge of acidic or basic compounds, including natural surfactants, making them more soluble in one of the phases and less likely to stabilize the interface.[2][3]

    • Solvent Removal: If your reaction was performed in a water-miscible solvent like ethanol, evaporate it first. Its presence can increase the mutual solubility of the aqueous and organic phases.[6][8]

    • Filtration: If your sample contains fine solid particulates, filter them out before the extraction.[1][6]

  • Increase Ionic Strength of the Aqueous Phase: Before extraction, add a salt like sodium chloride (NaCl) to the aqueous phase. This technique, known as "salting out," increases the polarity of the aqueous layer, which helps to force organic compounds out and can increase the interfacial tension.[5][6]

Workflow for Emulsion Prevention

G start Prepare for Extraction sample_type Assess Sample Type (e.g., high-fat, particulates) start->sample_type agitation Choose Agitation Method start->agitation pretreat Pre-treat Sample sample_type->pretreat High-risk sample proceed Proceed with Extraction sample_type->proceed Low-risk sample gentle Gentle Inversions or Swirling agitation->gentle vigorous Vigorous Shaking (High Risk) agitation->vigorous filter Filter Particulates pretreat->filter add_salt Add Salt (Salting Out) pretreat->add_salt adjust_ph Adjust pH pretreat->adjust_ph gentle->proceed vigorous->proceed filter->agitation add_salt->agitation adjust_ph->agitation G start Emulsion Formed wait 1. Let Stand (15-30 min) start->wait resolved1 Resolved wait->resolved1 Yes salt 2. Add Saturated Salt Solution (Salting Out) wait->salt No resolved2 Resolved salt->resolved2 Yes check_solids Particulates Present? salt->check_solids No filter 3. Filter through Celite® or Glass Wool check_solids->filter Yes centrifuge 4. Centrifuge check_solids->centrifuge No resolved3 Resolved filter->resolved3 Yes filter->centrifuge No resolved4 Resolved centrifuge->resolved4 Yes final_options 5. Consider Advanced Options: - pH Adjustment - Add Different Solvent - Temperature Change centrifuge->final_options No

Caption: A systematic decision tree for breaking a formed emulsion.

Section 3: Advanced & Alternative Strategies

Q12: Are there alternative extraction techniques that avoid emulsions altogether?

Yes. For samples that are consistently prone to forming emulsions, switching from traditional liquid-liquid extraction (LLE) to Supported Liquid Extraction (SLE) is an excellent preventative strategy. [4] The Mechanism: In SLE, the aqueous sample is adsorbed onto a high-surface-area, inert solid support (like diatomaceous earth). This material is packed into a column or cartridge. The immiscible organic solvent is then passed through the support material. The extraction occurs as the solvent flows over the immobilized aqueous phase. Because there is no high-energy mixing of the two liquid phases, emulsions cannot form. [4]This technique provides the same separation principles as LLE without the associated physical problems.

References
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2020). Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. (2025). Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. (2024). Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. (n.d.). Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. (2018). Available at: [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014). Available at: [Link]

  • How does emulsion splitting work? - Kluthe Magazine. (2024). Available at: [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. (n.d.). Available at: [Link]

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (2022). Available at: [Link]

  • Workup: How to Manage an Emulsion - University of Rochester. (n.d.). Available at: [Link]

  • Emulsion Problem Encountered in Extractions - BrainKart. (2018). Available at: [Link]

  • Breaking emulsions : r/chemistry - Reddit. (2018). Available at: [Link]

  • Tackling emulsions just got easier - Biotage. (2023). Available at: [Link]

  • Waste Oil Emulsion Breaking with an Industrial Centrifuge. (n.d.). Available at: [Link]

  • How does adding a salt (such as sodium chloride) help to break an emulsion? - Quora. (2018). Available at: [Link]

Sources

Optimization

Selecting appropriate controls for troubleshooting experimental failures

Topic: Selecting Appropriate Controls for Troubleshooting Experimental Failures Role: Senior Application Scientist | Status: Operational Introduction: The Control is the Experiment Welcome to the . In my years of trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting Appropriate Controls for Troubleshooting Experimental Failures

Role: Senior Application Scientist | Status: Operational

Introduction: The Control is the Experiment

Welcome to the . In my years of troubleshooting at the bench, I have found that 90% of "failed" experiments are actually "uninterpretable" experiments. A failure tells you something (e.g., the drug didn't work). An uninterpretable result tells you nothing (e.g., was it the drug, the cells, or the pipette?).

Controls are not bureaucratic checkboxes for publication; they are your diagnostic tools. Without them, you are navigating a complex biological system without a compass. This guide is structured to help you select the specific controls required to diagnose why an experiment failed, transforming confusion into actionable data.

Part 1: The Philosophy of Diagnostic Logic

Before selecting specific reagents, you must adopt a diagnostic workflow. When an experiment yields unexpected results, your controls must allow you to binary-sort the error into Biological Failure (the hypothesis was wrong) or Technical Failure (the assay was wrong).

Visualizing the Troubleshooting Logic

The following logic tree illustrates how to interpret results based on Positive and Negative control outcomes.

TroubleshootingLogic Start Experimental Result (Unexpected/Failed) CheckPos Check Positive Control Start->CheckPos PosFail Positive Control FAILED CheckPos->PosFail No Signal PosPass Positive Control PASSED CheckPos->PosPass Signal Present CheckNeg Check Negative Control NegFail Negative Control SHOWS SIGNAL CheckNeg->NegFail Signal Detected NegPass Negative Control CLEAN CheckNeg->NegPass No Signal TechFail TECHNICAL FAILURE (Reagents, Protocol, Equipment) PosFail->TechFail PosPass->CheckNeg Contam CONTAMINATION / NON-SPECIFICITY NegFail->Contam BioFact BIOLOGICAL FACT (Hypothesis Incorrect) NegPass->BioFact

Caption: Figure 1: The Diagnostic Logic Tree. This workflow isolates the root cause of failure by prioritizing control validation before hypothesis re-evaluation.

Part 2: Immunoassays (Western Blotting)

The Crisis: "I see a band, but is it my protein?" or "I see no bands at all." The Solution: Specificity Controls and Loading Normalization.

In Western blotting, the most common failure is non-specific binding . Relying solely on molecular weight is insufficient validation.

Protocol: The Peptide Competition Assay

This is the gold standard for validating antibody specificity when knockout cell lines are unavailable. It distinguishes true target recognition from non-specific background.[1]

Principle: You incubate the primary antibody with a molar excess of the immunizing peptide.[2] The peptide occupies the antibody's binding site (paratope). If the band on your blot disappears in the presence of the peptide, the band is specific.

Step-by-Step Methodology:

  • Optimization: Determine the optimal antibody concentration that yields a clean signal in a standard blot.

  • Preparation: Label two tubes:

    • Tube A (Blocked): Antibody + Blocking Peptide.[2][3]

    • Tube B (Control): Antibody + PBS (or equivalent buffer).

  • Incubation:

    • Add the blocking peptide to Tube A.[3] A standard ratio is 1:5 to 1:10 (Antibody:Peptide by weight).[3]

    • Example: If using 1 µg of antibody, add 5–10 µg of peptide.

    • Incubate both tubes at Room Temperature for 1–2 hours or Overnight at 4°C with gentle agitation.

  • Application: Dilute both mixtures to the final working volume using your blocking buffer (e.g., 5% Milk/TBST).

  • Blotting: Apply Tube A to one membrane strip and Tube B to a duplicate strip containing the same lysate.

  • Analysis:

    • Specific Band: Present in Tube B, absent in Tube A.

    • Non-Specific Band: Present in both tubes (the antibody is binding something other than the immunogen).

FAQ: Loading Controls

Q: My housekeeping protein (Actin/Tubulin) is saturated. How do I fix this? A: Stop using housekeeping proteins for high-sensitivity quantitation.

  • The Problem: Actin and GAPDH are often expressed at such high levels that they saturate the membrane long before your target protein does, leading to a non-linear dynamic range.

  • The Fix: Use Total Protein Normalization (TPN) . Stain the membrane (e.g., Ponceau S or stain-free technology) after transfer. Normalizing to the total protein lane is more robust and accounts for transfer variability across the entire molecular weight range [1].

Part 3: Genomic Amplification (qPCR)

The Crisis: "My Cq values are inconsistent" or "I have signal in my water control." The Solution: The MIQE Guidelines Control Suite.

Quantitative PCR is prone to two major failure modes: Contamination (false positives) and Inhibition (false negatives). You must adhere to the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines [2].

Data Presentation: The MIQE Control Matrix
Control TypeComponent OmittedPurposeInterpretation of Failure
NTC (No Template Control)DNA/cDNADetects reagent contamination or primer-dimers.[4]Amplification (Cq < 35): Reagents are contaminated. Discard and replace water/master mix.
NRT (No Reverse Transcriptase)Reverse TranscriptaseDetects genomic DNA (gDNA) contamination in RNA samples.Amplification: Your RNA prep contains gDNA. Redesign primers to span exon-exon junctions or DNase treat.
IAC (Internal Amplification Control)None (Spike-in DNA added)Detects PCR inhibitors (e.g., phenol, ethanol, heparin).No/Delayed Amplification: The assay works, but your sample contains inhibitors. Dilute sample or re-purify.
Visualizing qPCR Troubleshooting

qPCR_Logic Result High Cq / No Signal CheckIAC Check Internal Control (IAC) Result->CheckIAC IAC_Fail IAC Failed CheckIAC->IAC_Fail IAC_Pass IAC Passed CheckIAC->IAC_Pass Inhibition Diagnosis: Sample Inhibition IAC_Fail->Inhibition Clean up sample TrueNeg Diagnosis: True Negative / Low Target IAC_Pass->TrueNeg Increase input RNA

Caption: Figure 2: Distinguishing Inhibition from Absence. The Internal Amplification Control (IAC) is the only way to prove a negative result is not a technical failure.

Part 4: Cell Biology (Transfection & Drug Screening)

The Crisis: "My cells died. Was it the drug, the transfection reagent, or the gene?" The Solution: Deconvoluting Toxicity vs. Efficiency.

In cell-based assays, "death" is a common phenotype. However, distinguishing off-target toxicity from on-target effect requires a triad of controls.

The Transfection Triad
  • Mock Transfection (The Toxicity Control)

    • Composition: Cells + Transfection Reagent (Lipofectamine, FuGENE, etc.) + NO DNA/RNA .

    • Purpose: Determines if the chemical reagent itself is cytotoxic.[5]

    • Troubleshooting: If Mock cells die, your lipid-to-DNA ratio is too high, or the cells are too confluent/sensitive.

  • Untransfected Control (The Baseline)

    • Composition: Cells + Culture Media only.

    • Purpose: Establishes baseline viability and phenotype.

    • Troubleshooting: If these cells look unhealthy, the issue is culture conditions (passage number, mycoplasma, pH), not the experiment.

  • Reporter Control (The Efficiency Control)

    • Composition: Cells + GFP/Luciferase plasmid.

    • Purpose: Quantifies exactly how many cells received the payload.

    • Troubleshooting: If drug effect is absent but GFP expression is <10%, the experiment failed due to delivery mechanics, not drug potency [3].

FAQ: siRNA Scrambles

Q: Can I use any scrambled siRNA as a negative control? A: No. You must use a Non-Targeting Control that has been bioinformatically validated to have no homology to the genome of your specific species. "Scrambled" implies a random mix, which might accidentally target a gene. Always use a validated "Universal Negative" control.

References

  • Bio-Rad Laboratories. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™. Retrieved from [Link]

  • Bustin, S. A., et al. (2009).[6] The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC and UPLC-MS/MS for Pharmaceutical Impurity Profiling

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical development and manufacturing, the safety and efficacy of a drug product are paramount. A critical component that un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical development and manufacturing, the safety and efficacy of a drug product are paramount. A critical component that underpins this assurance is the rigorous control of impurities. The US Food and Drug Administration (FDA) defines an impurity as any component of a drug substance or drug product that is not the active pharmaceutical ingredient (API) or an excipient.[1] These substances can emerge from various stages, including synthesis, formulation, storage, and degradation.[1] Even at trace levels, impurities can alter the drug's therapeutic performance or introduce toxicological risks, making their detection, identification, and quantification a non-negotiable aspect of regulatory compliance and patient safety.[1][2]

This guide provides a comparative analysis of two cornerstone analytical techniques employed for impurity profiling: High-Performance Liquid Chromatography (HPLC), the established workhorse of quality control labs, and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a modern powerhouse offering enhanced speed, resolution, and specificity. We will delve into the fundamental principles of each technique, present a head-to-head comparison of their performance attributes, and provide exemplary experimental protocols to ground the discussion in practical application.

The Regulatory Framework: Understanding ICH Guidelines

The International Council for Harmonisation (ICH) provides a unified framework of guidelines to ensure that safe, effective, and high-quality medicines are developed and registered in the most efficient manner. For impurity profiling, the most pertinent guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[3][4][5] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.

  • Reporting Threshold: The level at which an impurity must be reported.[3][6]

  • Identification Threshold: The level above which the structure of an impurity must be confirmed.[3][6]

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety.[3][6]

Meeting these stringent requirements necessitates analytical methods that are not only precise and accurate but also sensitive enough to detect and quantify impurities at or below these thresholds. All analytical methods used must be validated according to ICH Q2(R1) guidelines to ensure their reliability.[3][7][8]

Pillar 1: High-Performance Liquid Chromatography (HPLC)

For decades, HPLC has been the gold standard for impurity analysis in the pharmaceutical industry.[9][10] It is a robust, reliable, and well-understood technique that forms the backbone of most quality control (QC) laboratories.[9][11]

Fundamental Principles HPLC is a chromatographic technique that separates components in a mixture based on their differential interactions between a liquid mobile phase and a solid stationary phase packed into a column.[2] By manipulating the composition of the mobile phase and the chemistry of the stationary phase, a high degree of separation can be achieved for a wide variety of compounds, including those that are non-volatile or thermally unstable.[12][13]

Strengths in Impurity Profiling

  • Reliability and Reproducibility: HPLC is renowned for its highly reproducible results, which is essential for routine quality control and stability testing.[9][11]

  • Cost-Effectiveness: The instrumentation and reusable columns make HPLC a cost-effective solution for routine analysis.[12][13]

  • Versatility: A vast array of column chemistries and detectors (most commonly UV/Vis or Photodiode Array, PDA) allows for the analysis of a wide range of APIs and their impurities.[13]

  • Quantitative Accuracy: When impurity standards are available, HPLC provides excellent precision and accuracy for quantification.[9]

Field-Proven Limitations While HPLC is a powerful tool, it has inherent limitations, particularly in the context of modern drug development timelines and increasingly complex molecules.

  • Resolution of Complex Mixtures: For samples containing numerous, closely related impurities, conventional HPLC may lack the necessary peak capacity to achieve complete separation.[11][14]

  • Analysis Time: HPLC run times can be lengthy, which can become a bottleneck in high-throughput environments.[15]

  • Identification Capability: Standard HPLC detectors like UV/PDA identify compounds based on their retention time and UV spectrum. This is effective for known impurities where a reference standard is available, but it cannot be used to elucidate the structure of unknown impurities.[16]

Pillar 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS represents a significant evolution from conventional HPLC. It addresses many of HPLC's limitations by combining the enhanced separation power of UPLC with the unparalleled sensitivity and specificity of tandem mass spectrometry.

Fundamental Principles

  • UPLC: The core innovation of UPLC (or UHPLC) is the use of stationary phase particles smaller than 2 µm.[15][17] According to chromatographic theory, smaller particles lead to a dramatic increase in separation efficiency. This results in sharper, narrower peaks (improved resolution) and allows for much faster flow rates, significantly reducing analysis time.[17] However, these small particles require the system to operate at much higher pressures (up to 15,000 psi).[18]

  • Tandem Mass Spectrometry (MS/MS): This technique provides definitive structural information.[16] Molecules eluting from the UPLC column are ionized (e.g., using Electrospray Ionization, ESI), and their mass-to-charge ratio (m/z) is measured, providing the molecular weight.[19][20] In a tandem mass spectrometer, specific ions (precursor ions) can be selected, fragmented, and the m/z of the resulting fragment ions are measured. This fragmentation pattern acts as a molecular fingerprint, enabling the structural elucidation of unknown impurities without the need for a reference standard.[20]

Strengths in Impurity Profiling

  • Superior Resolution and Speed: UPLC can separate complex mixtures with greater efficiency and in a fraction of the time required by HPLC, dramatically increasing sample throughput.[21]

  • Enhanced Sensitivity: The sharper peaks produced by UPLC lead to a greater signal-to-noise ratio, while MS detectors offer inherently higher sensitivity than UV detectors, allowing for the detection and quantification of impurities at much lower levels.[21][22]

  • Definitive Identification: The primary advantage of coupling with MS/MS is the ability to obtain molecular weight and structural information, which is crucial for identifying unknown degradation products or process-related impurities.[1][9][23]

  • Reduced Solvent Consumption: Faster run times and smaller column dimensions lead to a significant reduction in solvent usage, making UPLC a "greener" and more cost-effective technique over time.[15][20][24]

Field-Proven Limitations

  • Higher Initial Cost: UPLC-MS/MS systems represent a significantly higher capital investment compared to standard HPLC systems.[12][18][21]

  • Method Complexity: Method development can be more complex, and the operation requires a higher level of user expertise.[23]

  • Matrix Effects: The ionization process in the MS source can be suppressed or enhanced by co-eluting compounds from the sample matrix, potentially affecting quantification accuracy.

  • Mobile Phase Constraints: MS requires volatile mobile phase buffers (e.g., formic acid, ammonium acetate) to be compatible with the ionization source, which limits the buffering choices available for chromatographic separation.[25]

Head-to-Head Performance Comparison

The choice between HPLC and UPLC-MS/MS depends on the specific analytical challenge at hand. The following table summarizes their key performance characteristics for impurity profiling.

FeatureHPLC with UV/PDA DetectionUPLC-MS/MSRationale & Causality
Resolution & Peak Capacity Good; sufficient for simple mixtures.Excellent; superior for complex mixtures and closely eluting isomers.UPLC's sub-2 µm particles provide higher theoretical plates, leading to sharper peaks and better separation efficiency.[17]
Speed & Throughput Slower (Typical run times 20-60 min).Faster (Typical run times 2-10 min).Higher optimal linear velocities and shorter columns in UPLC allow for significantly reduced analysis times.[17]
Sensitivity (LOD/LOQ) Moderate; typically in the ~0.05% range relative to API.High; can reach levels <0.01%, ideal for genotoxic impurities.Sharper UPLC peaks result in higher peak concentration, and MS is an inherently more sensitive detection technique than UV absorption.[21][22][23]
Identification Capability Limited to knowns (requires reference standards).Definitive identification of unknowns via mass and fragmentation.MS/MS provides molecular weight and structural fingerprinting, enabling elucidation without standards.[9][16][23]
Quantitative Reliability Excellent; considered the gold standard for routine QC.[10]Very Good; requires careful management of matrix effects.UV detection is generally more robust for quantification, whereas MS signal can be influenced by ionization efficiency.[14]
Solvent Consumption High.Low (up to 80% reduction).[17][20]Shorter run times and lower flow rates directly translate to reduced solvent usage.[24]
Instrument Cost Lower initial investment.High initial investment.The complexity of high-pressure pumps and mass spectrometer technology drives up the cost.[21]
Method Development Well-established, simpler.More complex, requires MS-compatible conditions.The need to optimize both chromatographic separation and MS ionization/detection adds layers of complexity.
Best Application Routine QC, release testing, stability studies for known impurities.R&D, forced degradation studies, unknown identification, high-throughput screening.HPLC is a robust workhorse for established methods, while UPLC-MS/MS excels at discovery and in-depth characterization.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for impurity profiling using both techniques.

G cluster_0 Shared Initial Steps cluster_1 HPLC-UV Workflow cluster_2 UPLC-MS/MS Workflow Sample Drug Substance / Product Sample ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Sample->ForcedDeg Prep Sample Preparation (Dissolution, Filtration) ForcedDeg->Prep HPLC HPLC Separation (e.g., C18, 3.5 µm particle) Prep->HPLC UPLC UPLC Separation (e.g., C18, 1.7 µm particle) Prep->UPLC UV UV / PDA Detection HPLC->UV DataHPLC Data Analysis (Quantify vs. Standards) UV->DataHPLC MS MS/MS Detection (Ionization, MS1 Scan, MS2 Fragmentation) UPLC->MS DataUPLC Data Analysis (Quantify & Identify Unknowns) MS->DataUPLC

Caption: Comparative workflows for HPLC-UV and UPLC-MS/MS impurity profiling.

DecisionTree Start Start: Impurity Analysis Goal? QC_Check Routine QC / Release Testing of Known Impurities? Start->QC_Check Unknown_Check Identify Unknown Impurities / Forced Degradation Study? QC_Check->Unknown_Check No Use_HPLC Use HPLC-UV QC_Check->Use_HPLC Yes Throughput_Check High Sample Throughput Needed? Unknown_Check->Throughput_Check No Use_UPLC_MS Use UPLC-MS/MS Unknown_Check->Use_UPLC_MS Yes Throughput_Check->Use_HPLC No Consider_UPLC Consider UPLC-UV/MS Throughput_Check->Consider_UPLC Yes

Caption: Decision tree for selecting the appropriate analytical technique.

Experimental Protocols

The protocols described below are generalized starting points. The causality for key steps is explained to provide insight into the method's integrity. Method development and validation must be performed for each specific API and its impurity profile.[7][13]

Protocol 1: Generic HPLC-UV Method for Impurity Profiling

This protocol is designed for the routine quantification of known impurities.

  • Mobile Phase Preparation:

    • Rationale: The mobile phase composition is critical for achieving separation. A buffered aqueous phase controls the ionization state of acidic/basic analytes, improving peak shape.

    • Step 1A (Aqueous): Prepare a 20 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.

    • Step 1B (Organic): Use HPLC-grade acetonitrile.

  • Standard and Sample Preparation:

    • Rationale: Accurate weighing and dissolution are fundamental for accurate quantification. The diluent should be similar to the mobile phase to ensure peak shape integrity.

    • Step 2A (Standard): Accurately weigh and dissolve reference standards of the API and known impurities in a 50:50 mixture of water and acetonitrile (diluent) to a final concentration of ~1 mg/mL for the API and ~0.0015 mg/mL for impurities (0.15% level).

    • Step 2B (Sample): Prepare the drug substance/product sample in the same diluent to a target API concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter to protect the column.

  • Chromatographic Conditions:

    • Rationale: A gradient elution is typically used in impurity profiling to elute impurities with a wide range of polarities in a reasonable time while ensuring the main API peak is well-resolved.

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase: Gradient elution from 95% Aqueous (A) / 5% Organic (B) to 40% A / 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector, monitoring at 254 nm or the API's lambda max.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST):

    • Rationale: The SST is a self-validating check to ensure the chromatographic system is performing adequately before running samples.[26]

    • Procedure: Inject the standard solution five times.

    • Acceptance Criteria: %RSD of peak areas < 2.0%; Tailing factor for the API peak between 0.8 and 1.5; Resolution between the closest eluting impurity and the API > 2.0.[27]

  • Analysis and Quantification:

    • Inject the sample solution. Identify impurities by comparing their retention times to the standards. Quantify using the peak area response relative to the standard of the known impurity.

Protocol 2: Generic UPLC-MS/MS Method for Impurity Identification

This protocol is designed for the rapid separation and identification of unknown impurities generated during a forced degradation study.

  • Mobile Phase Preparation:

    • Rationale: Volatile buffers are required for MS compatibility. Formic acid is a common choice that provides protons for positive mode electrospray ionization.

    • Step 1A (Aqueous): 0.1% Formic Acid in water.

    • Step 1B (Organic): 0.1% Formic Acid in acetonitrile.

  • Sample Preparation:

    • Rationale: The sample is prepared similarly to the HPLC method but may be more dilute due to the higher sensitivity of the MS detector.

    • Step 2A: Prepare the stressed (degraded) sample in a 50:50 mixture of water and acetonitrile to a target API concentration of 0.1 mg/mL. Filter through a 0.22 µm syringe filter.

  • UPLC-MS/MS Conditions:

    • Rationale: A fast gradient on a short, small-particle column provides rapid separation. The MS parameters are set to acquire both full scan data (to find molecular ions) and fragmentation data (for structural confirmation).

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase: Gradient elution from 98% Aqueous (A) / 2% Organic (B) to 5% A / 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 1 µL.

    • MS Detector: Tandem Quadrupole or Q-TOF.

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Mode: Full Scan (m/z 100-1000) for initial detection, coupled with data-dependent MS/MS acquisition on the most intense ions per scan.

  • Data Analysis and Identification:

    • Rationale: Specialized software is used to process the complex data, identify potential impurities (peaks not present in the unstressed sample), determine their molecular formula from the accurate mass, and propose structures based on the fragmentation patterns.[25]

    • Step 4A: Process the data to find peaks corresponding to potential impurities.

    • Step 4B: Determine the accurate mass and generate a molecular formula for each impurity from the MS1 spectrum.

    • Step 4C: Analyze the MS/MS fragmentation spectrum to elucidate the structure of the unknown impurity. Compare fragmentation patterns to the API to identify the site of modification.

Conclusion: Choosing the Right Tool for the Job

Both HPLC and UPLC-MS/MS are indispensable tools in the pharmaceutical scientist's arsenal for impurity profiling. The choice is not about which technique is universally "better," but which is better suited for the specific task.

HPLC with UV detection remains the robust, reliable, and cost-effective workhorse for routine quality control and release testing of well-characterized products with known impurities. [9][10] Its performance is well-documented and accepted by regulatory agencies worldwide.

UPLC-MS/MS is the superior choice for research, development, and complex problem-solving. [18][20] Its unparalleled speed, resolution, and sensitivity, combined with its unique ability to identify unknown structures, make it essential for forced degradation studies, troubleshooting manufacturing processes, and meeting the increasingly stringent identification thresholds set by modern regulatory standards.[28]

As a Senior Application Scientist, my recommendation is to employ a strategic, hybrid approach. Use UPLC-MS/MS during early development to rapidly identify and characterize potential impurities. Once the impurity profile is understood and reference standards are synthesized, transfer the method to a robust and economical HPLC-UV system for routine validation and quality control throughout the product's lifecycle. This ensures both comprehensive characterization and cost-effective compliance.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). Vertex AI Search.
  • Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). (2025, September 23). alwsci.
  • Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma.
  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Source Not Found.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • ICH Q3B (R2) Impurities in new drug products - Scientific guideline. (2006, June 1). European Medicines Agency.
  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho.
  • HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. (2022, April 15). LCGC.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Source Not Found.
  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025, May 22). NJ Labs.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. (2019, February 1). Pharmaceutical Technology.
  • HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. Benchchem.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
  • Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. (2024, December 29). Der Pharma Chemica.
  • Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis.
  • An Experimental Design Approach for Impurity Profiling of Valacyclovir-Rel
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source Not Found.
  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010, December 1). American Pharmaceutical Review.
  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). RJPT.
  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities. (2022, June 22). AKJournals.
  • High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS.
  • A review article of UPLC and its emerging application and challenges and opportunities. (2025, June 5). Source Not Found.
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (2023, December 8). Source Not Found.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Impurity profiling and HPLC methods for drug quality compliance. (2025, September 22). AMSbiopharma.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). Source Not Found.
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions.
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11). Source Not Found.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024, December 26). Biomedical Journal of Scientific & Technical Research.
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2016, June 27). Taylor & Francis Online.

Sources

Comparative

The Sulfamoyl-Benzamide Scaffold: A Comparative Guide to Structure-Activity Relationships

The sulfamoyl-benzamide core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of therapeutic agents. Its inherent structural features allow for multifaceted interactions with var...

Author: BenchChem Technical Support Team. Date: February 2026

The sulfamoyl-benzamide core is a privileged scaffold in medicinal chemistry, forming the foundation of a diverse range of therapeutic agents. Its inherent structural features allow for multifaceted interactions with various biological targets, leading to activities spanning from anticancer and antibacterial to potent enzyme inhibition. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of sulfamoyl-benzamide derivatives, offering a comparative perspective on how subtle molecular modifications can dramatically influence biological outcomes. We will explore key experimental data and the underlying rationale for synthetic design choices, providing researchers with actionable insights for future drug discovery endeavors.

The Architectural Blueprint: Understanding the Sulfamoyl-Benzamide Core

The sulfamoyl-benzamide scaffold is characterized by a central benzene ring substituted with both a carboxamide (-CONH₂) and a sulfonamide (-SO₂NH₂) group. This arrangement provides a unique combination of hydrogen bond donors and acceptors, as well as aromatic surfaces for π-stacking interactions. The true versatility of this scaffold, however, lies in the three primary points of diversification (R¹, R², and R³), which allow for fine-tuning of the molecule's physicochemical properties and target-specific interactions.

Comparative SAR Analysis: A Tale of Two Targets

To illustrate the nuanced SAR of sulfamoyl-benzamide derivatives, we will compare their application as two distinct classes of therapeutic agents: carbonic anhydrase inhibitors and anticancer agents . This comparative approach highlights how the same core structure can be tailored to achieve high potency and selectivity against vastly different biological targets.

Sulfamoyl-Benzamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[1] Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain types of cancer.[2][3] The sulfamoyl group is a classic zinc-binding group, making this scaffold an excellent starting point for CA inhibitor design.

Key SAR Insights:

  • The Unsubstituted Sulfamoyl Group is Critical: For potent CA inhibition, the terminal nitrogen of the sulfonamide group (-SO₂NH₂) must remain unsubstituted. This primary sulfonamide is crucial for coordinating with the zinc ion in the active site of the enzyme.

  • The Benzamide Moiety Dictates Isoform Selectivity: Modifications at the R¹ and R² positions of the benzamide group are pivotal for achieving selectivity among the various CA isoforms. For instance, the incorporation of amino acid or dipeptide moieties can enhance water solubility and lead to potent inhibition of isoforms like hCA II, VII, and IX.[2]

  • Aromatic Substituents on the Benzamide Ring: The nature and position of substituents on the benzamide's aromatic ring (R³) can significantly influence inhibitory potency. Electron-withdrawing groups, such as halogens, can enhance the acidity of the sulfonamide proton, leading to stronger zinc binding.

Table 1: SAR of Sulfamoyl-Benzamide Derivatives as Carbonic Anhydrase Inhibitors

Compound IDhCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)Reference
A HH4-SO₂NH₂5.3 - 334Low nMLow nM[2]
B Amino AcidH4-SO₂NH₂-Low nMLow nM[2]
7l H3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl4-Cl--317[4]
7j H3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl3,5-(CF₃)₂---[4]

Note: "Low nM" indicates high potency as described in the source. Specific values were not always provided in the abstract.

The data clearly indicates that while the core sulfamoyl group drives the primary interaction with the catalytic zinc ion, the benzamide portion of the molecule is the key to achieving isoform-selective inhibition.[2] This is a critical consideration in drug design, as off-target inhibition of ubiquitously expressed CA isoforms can lead to undesirable side effects.

Sulfamoyl-Benzamides as Anticancer Agents

The anticancer activity of sulfamoyl-benzamide derivatives often stems from their ability to inhibit various targets crucial for tumor growth and survival, such as tubulin polymerization or specific kinases.[5][6][7] In this context, the SAR landscape shifts significantly compared to CA inhibition.

Key SAR Insights:

  • Diverse Mechanisms of Action: Unlike the focused zinc-binding mechanism in CA inhibition, the anticancer effects of sulfamoyl-benzamides can be multifactorial. These mechanisms include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[6][7]

  • Substitutions on the Sulfamoyl Nitrogen are Tolerated and Often Beneficial: In contrast to CA inhibitors, substitutions on the sulfamoyl nitrogen (R¹) are not only tolerated but can also be crucial for anticancer activity. For example, the presence of a cyclopropyl ring at this position has been shown to be favorable for the inhibition of h-NTPDases, which are implicated in cancer.[5][8]

  • The Benzamide Moiety Drives Cytotoxicity and Selectivity: The substituents on the benzamide nitrogen (R²) and the benzamide ring (R³) play a critical role in determining the cytotoxic potency and selectivity of these compounds against different cancer cell lines.[5] For instance, halogenated phenyl groups at the R² position have demonstrated significant activity.[5]

Table 2: SAR of Sulfamoyl-Benzamide Derivatives Against Cancer-Related Targets

Compound IDTargetKey Structural FeatureActivity (IC₅₀)Reference
IV Tubulin PolymerizationSulfamoyl-salicylamidePotent against MCF-7 and MDA-MB-231[5]
2d h-NTPDase82-chloro-5-(N-cyclopropylsulfamoyl)0.28 µM[8]
3i h-NTPDase1N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide2.88 µM[8]
7h Broad-spectrum anticancerDimethylated derivativeGI₅₀: 0.361 - 9.21 µM[4]

This data underscores the remarkable versatility of the sulfamoyl-benzamide scaffold. By strategically modifying the R¹, R², and R³ positions, it is possible to steer the biological activity of these compounds towards completely different molecular targets and therapeutic applications.

Experimental Design and Protocols

The successful elucidation of SAR is underpinned by robust and reproducible experimental protocols. Below are representative methodologies for evaluating the biological activity of sulfamoyl-benzamide derivatives.

Workflow for a Typical SAR Study

A systematic approach is essential for efficiently exploring the SAR of a new series of compounds. The following workflow represents a standard process in medicinal chemistry.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_analysis Analysis & Iteration Start Identify Lead Scaffold (Sulfamoyl-Benzamide) Design Design Analogs (Vary R¹, R², R³) Start->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Confirmation (NMR, MS) Synthesis->Characterization Primary_Screen Primary Assay (e.g., Enzyme Inhibition) Characterization->Primary_Screen Test Compounds Dose_Response Dose-Response Curve (Calculate IC₅₀/Ki) Primary_Screen->Dose_Response Secondary_Screen Secondary Assays (e.g., Cell Viability) Dose_Response->Secondary_Screen Selectivity Selectivity Profiling (Against Related Targets) Secondary_Screen->Selectivity SAR_Analysis Analyze SAR Data Selectivity->SAR_Analysis Analyze Results Optimization Design Next Generation of Analogs SAR_Analysis->Optimization Optimization->Design Iterate

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a colorimetric method for screening inhibitors of carbonic anhydrase activity.[1][9]

Materials:

  • 96-well clear flat-bottom plate

  • Multi-well absorbance microplate reader

  • Recombinant human carbonic anhydrase (CA) enzyme

  • CA Assay Buffer

  • CA Substrate (e.g., 4-nitrophenyl acetate)

  • Test compounds (sulfamoyl-benzamide derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Known CA inhibitor (e.g., Acetazolamide) as a positive control

Procedure:

  • Enzyme Preparation: Prepare a working solution of the CA enzyme in CA Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor.

  • Assay Plate Setup:

    • Enzyme Control (EC): Add CA Assay Buffer, CA enzyme solution, and solvent (without inhibitor).

    • Sample (S): Add CA Assay Buffer, CA enzyme solution, and the test compound solution.

    • Inhibitor Control (IC): Add CA Assay Buffer, CA enzyme solution, and the positive control inhibitor solution.

    • Solvent Control (SC): Add CA Assay Buffer, CA enzyme solution, and the same concentration of solvent used for the test compounds.

    • Background Control (BC): Add CA Assay Buffer and the test compound solution (no enzyme).

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add the CA substrate to all wells to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Experimental Protocol: Anticancer Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.[10][11][12]

Materials:

  • Human cancer cell line(s) of interest

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well absorbance microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include wells for untreated cells (vehicle control) and a blank (medium only).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

Conclusion and Future Directions

The sulfamoyl-benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The comparative SAR analysis presented here demonstrates that a deep understanding of the target biology is paramount in guiding the synthetic derivatization of this versatile core. For carbonic anhydrase inhibition, the focus remains on maintaining a primary sulfonamide for zinc binding while modifying the benzamide portion to achieve isoform selectivity.[2] In contrast, for anticancer applications, all three points of diversification can be exploited to modulate activity against a broader range of targets, including tubulin and various enzymes involved in cancer progression.[5][7]

Future research in this area will likely focus on leveraging computational methods, such as molecular docking and molecular dynamics simulations, to more accurately predict the binding modes of these derivatives and rationalize observed SAR trends.[13][14] Furthermore, the exploration of novel and diverse substituents at the R¹, R², and R³ positions will undoubtedly lead to the discovery of next-generation sulfamoyl-benzamide-based drugs with improved potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. 13

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PMC. 8

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. 15

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. 10

  • Design, synthesis and biological evaluation of novel sulfamoyl benzamides as allosteric activators of human glucokinase. ResearchGate.

  • Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate.

  • Direct synthesis of sulfamoyl-benzamide derivatives. ResearchGate.

  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC. 2

  • Validating the Selectivity of Novel Carbonic Anhydrase IX Inhibitors: A Comparative Guide. Benchchem.

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.

  • Synthesis and Carbonic Anhydrase Inhibition Profiles of N-(3-sulfamoylphenyl)propanamide/benzamide Derivatives: Experimental and Computational Insights With Absorption, Distribution, Metabolism, and Excretion Profiling. PubMed.

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PubMed.

  • Design, synthesis, and biological evaluation of novel sulfamoylbenzamide derivatives as HBV capsid assembly modulators. PubMed.

  • ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Abcam.

  • Carbonic anhydrase inhibitors: SAR and X-ray crystallographic study for the interaction of sugar sulfamates/sulfamides with isozymes I, II and IV. PubMed.

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Publishing. 5

  • Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. PMC. 16

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Semantic Scholar.

  • Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors. Taylor & Francis Online.

  • Novel N-(3-(1-(4-sulfamoylphenyl)triazol-4-yl)phenyl)benzamide Derivatives as Potent Carbonic Anhydrase Inhibitors with Broad-Spectrum Anticancer Activity. PubMed.

  • Augmenting Anti-Cancer Natural Products with a Small Molecule Adjuvant. MDPI.

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI.

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.

  • Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. PubMed.

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Validation

Comparative Guide: Biological Effects &amp; Mechanisms of 3-Nitrobenzoic Acid and Analogs

Executive Summary: The Positional Isomer Effect In drug discovery and environmental toxicology, the biological activity of nitrobenzoic acid (NBA) isomers is not uniform.[1] While 3-nitrobenzoic acid (3-NBA), 2-nitrobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Positional Isomer Effect

In drug discovery and environmental toxicology, the biological activity of nitrobenzoic acid (NBA) isomers is not uniform.[1] While 3-nitrobenzoic acid (3-NBA), 2-nitrobenzoic acid (2-NBA), and 4-nitrobenzoic acid (4-NBA) share a molecular formula (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


), the position of the nitro group dictates their metabolic fate, enzymatic inhibition potential, and toxicity profile.[1]

This guide provides a technical comparison for researchers, focusing on the Structure-Activity Relationship (SAR) driven by the "Ortho-Meta-Para" positioning.[1][2]

Key Differentiators at a Glance
Feature3-Nitrobenzoic Acid (Meta) 4-Nitrobenzoic Acid (Para) 2-Nitrobenzoic Acid (Ortho)
Primary Metabolic Route Oxidative: Dioxygenase attack yielding Protocatechuate.[1][2][3][4]Reductive: Partial reduction to Hydroxylaminobenzoate.Oxidative: Monooxygenase attack yielding Salicylate.[2][5]
Key Enzyme Target Mitochondrial Acyl-CoA synthetases (General).[2]Coq2 (4-hydroxybenzoate polyprenyltransferase) inhibitor.[2][6]Weak inhibitor due to steric hindrance (Ortho effect).[2][7]
Toxicity Alert Reproductive toxicity (weight reduction).[2]Carcinogen Cat. 3B (Clitoral gland tumors).[2][8]High acute acidity/irritation.[2]
Acidity (pKa) 3.47 (Moderate)3.41-3.44 (Stronger resonance)2.17 (Highest - Ortho Effect)

Physicochemical Drivers of Biological Activity

The biological behavior of these analogs is governed by two main factors: Redox Potential and Acidity .

  • Redox Potential & Cytotoxicity: The cytotoxicity of nitroaromatics often correlates with their single-electron reduction potential.[2][9] 4-NBA, having a nitro group conjugated with the carboxyl group (para), is more easily reduced to a nitro-radical anion than 3-NBA.[1][2] This radical generation is a primary mechanism of cytotoxicity in aerobic hepatocytes.[2]

  • Acidity (The Ortho Effect): 2-NBA is significantly more acidic (pKa ~2.[2]17) than 3-NBA (pKa 3.47).[2] In physiological pH, 2-NBA exists almost entirely as an anion, altering its membrane permeability and binding affinity compared to the meta-isomer.[1]

Metabolic Fate & Biodegradation Pathways

Understanding how biological systems degrade these isomers is critical for predicting environmental persistence and metabolic stability in pharmacokinetics.[2]

3-NBA: The Oxidative Route (Meta-Cleavage)

Unlike 4-NBA, which often undergoes reduction, 3-NBA is typically attacked by dioxygenases in bacteria (e.g., Comamonas sp., Pseudomonas sp.[1][2] JS51).

  • Mechanism: The nitro group is retained initially or eliminated as nitrite (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) during the formation of protocatechuate.
    
  • Key Intermediate: Protocatechuate (3,4-dihydroxybenzoate).[1][2]

4-NBA: The Reductive Route

4-NBA degradation frequently involves the reduction of the nitro group to a hydroxylamine or amine before ring cleavage.[1]

  • Mechanism: 4-NBA ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     4-Hydroxylaminobenzoate 
    
    
    
    Protocatechuate
    
    
    Ring Fission.
  • Significance: The hydroxylamine intermediate is chemically reactive and potentially genotoxic, distinguishing the safety profile of 4-NBA from 3-NBA.[1]

Visualizing the Divergence

The following diagram illustrates the distinct enzymatic pathways for 3-NBA versus 4-NBA.

MetabolicPathways Figure 1: Divergent metabolic pathways of 3-NBA (Oxidative) vs 4-NBA (Reductive) leading to Protocatechuate. cluster_3NBA 3-Nitrobenzoic Acid Pathway (Oxidative) cluster_4NBA 4-Nitrobenzoic Acid Pathway (Reductive) n3NBA 3-Nitrobenzoic Acid nProto_3 Protocatechuate (3,4-dihydroxybenzoate) n3NBA->nProto_3 Dioxygenase (Release of NO2-) n3OH 3-Hydroxybenzoate (Transient) nRingFission Ring Fission (Beta-Ketoadipate Pathway) nProto_3->nRingFission n4NBA 4-Nitrobenzoic Acid n4HAB 4-Hydroxylaminobenzoate n4NBA->n4HAB Nitroreductase (Partial Reduction) nProto_4 Protocatechuate (3,4-dihydroxybenzoate) n4HAB->nProto_4 Lyase (Release of NH4+) nProto_4->nRingFission

[1][2][3][10]

Enzymatic Interaction & Inhibition Profile

Specific enzyme inhibition data is crucial for drug interaction studies.[2]

Coenzyme Q Biosynthesis (4-NBA Specificity)

Research indicates a distinct inhibitory effect of 4-NBA on mammalian Coenzyme Q biosynthesis.[2]

  • Target: 4-hydroxybenzoate:polyprenyl transferase (Coq2 ).[2][6]

  • Mechanism: 4-NBA acts as a competitive inhibitor of the physiological substrate 4-hydroxybenzoate.[1][2]

  • 3-NBA Contrast: 3-NBA does not exhibit this potent competitive inhibition due to the meta-positioning of the nitro group, which fails to mimic the para-hydroxyl pharmacophore required by the Coq2 active site.[1]

Mitochondrial Activation

Both 3-NBA and 4-NBA can inhibit the activation of benzoic acid to benzoyl-CoA in mitochondrial extracts.[1]

  • Implication: This suggests potential interference with fatty acid metabolism or glycine conjugation pathways (hippuric acid formation) if present in high concentrations.[2]

Experimental Protocols

Protocol A: Assessment of Microbial Degradation Kinetics

Use this protocol to determine if a microbial strain degrades 3-NBA via oxidative or reductive mechanisms.[1]

Reagents:

  • Minimal Salts Medium (MSM).[2]

  • 3-Nitrobenzoic acid (99% purity).[2]

  • HPLC Mobile Phase: Methanol:Water:Acetic Acid (60:39:1).[2]

Workflow:

  • Induction: Grow bacterial cultures in MSM supplemented with 1 mM 3-NBA as the sole carbon source.

  • Sampling: Aliquot 1 mL of culture every 2 hours for 24 hours.

  • Preparation: Centrifuge at 10,000 x g for 5 mins. Filter supernatant through 0.22 µm PTFE filter.[2]

  • HPLC Analysis:

    • Column: C18 Reverse Phase (5 µm, 250 x 4.6 mm).[1][2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro group).[2]

  • Metabolite Identification:

    • Oxidative Marker: Look for Nitrite (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      )  accumulation in the medium (Griess assay) and Protocatechuate  peak.[1]
      
    • Reductive Marker: Look for Ammonia (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
      )  accumulation and Aminobenzoate  peaks.
      
Protocol B: Comparative Cytotoxicity Screening (MTT Assay)

Use this protocol to quantify the toxicity difference between 3-NBA and 4-NBA in mammalian cells.[1]

Workflow:

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat cells with serial dilutions (0, 10, 50, 100, 500, 1000 µM) of 3-NBA and 4-NBA.[1][2]

    • Control: 0.1% DMSO vehicle.[2]

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Plot Dose-Response curve and calculate

    
    .
    
    • Expected Result: 4-NBA typically shows lower ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (higher toxicity) due to higher reduction potential.[1]
      

References

  • Compar

    • Source: National Toxicology Program (NTP)[1][2][10]

    • Title: Toxicity Studies of 4-Nitrobenzoic Acid (CAS No. 62-23-7)[2]

    • URL:[Link][1][2]

  • Microbial Degradation P

    • Source: Applied and Environmental Microbiology
    • Title: Bacterial degradation of m-nitrobenzoic acid[1][4]

    • URL:[Link][1][2]

  • Enzyme Inhibition (Coq2)

    • Source: Nature Chemical Biology[6]

    • Title: 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures[1][6]

    • URL:[Link]

  • Biodegrad

    • Source: Frontiers in Microbiology[1]

    • Title: New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp.[2][5] SPG[5]

    • URL:[Link]

  • Genotoxicity of Nitro Compounds

    • Source: Environmental and Molecular Mutagenesis[5]

    • Title: Genotoxicity of nitrosulfonic acids, nitrobenzoic acids, and nitrobenzylalcohols[1]

    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Molecular Docking Studies of Sulfamoylbenzoic Acid Inhibitors

Welcome to a comprehensive guide on conducting molecular docking studies for sulfamoylbenzoic acid inhibitors. This document is designed for researchers, scientists, and drug development professionals, providing an in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on conducting molecular docking studies for sulfamoylbenzoic acid inhibitors. This document is designed for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded comparison of methodologies and tools. We will move beyond a simple recitation of steps to explore the scientific rationale behind experimental choices, ensuring a robust and reproducible workflow.

Introduction: The Significance of Sulfamoylbenzoic Acid Inhibitors and Molecular Docking

The sulfamoylbenzoic acid scaffold is a cornerstone in medicinal chemistry, most notably as a key structural feature in a variety of carbonic anhydrase (CA) inhibitors.[1] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their dysregulation is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them a critical drug target.[2][3] Sulfamoylbenzoic acid derivatives have demonstrated potent inhibitory activity against several CA isoforms, particularly the tumor-associated hCA IX and XII.[1][4]

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[1][5][6] This in silico approach is instrumental in modern drug discovery, enabling the rapid screening of virtual compound libraries, elucidation of structure-activity relationships (SAR), and optimization of lead compounds.[6][7] By simulating the non-covalent interactions between a sulfamoylbenzoic acid inhibitor and its target enzyme, we can gain invaluable insights into the molecular determinants of its inhibitory activity.

This guide will provide a comparative overview of widely-used docking software, a detailed, step-by-step protocol for a typical docking workflow, and a discussion on the interpretation of results, all within the context of sulfamoylbenzoic acid inhibitors.

Comparative Analysis of Molecular Docking Software

The choice of docking software can significantly impact the accuracy and efficiency of your study. Several programs are available, each with its own search algorithms and scoring functions.[5] Here, we compare three popular choices: AutoDock Vina, Glide, and GOLD.

FeatureAutoDock VinaGlide (Schrödinger)GOLD (CCDC)
Licensing Open-source (Free)CommercialCommercial
Search Algorithm Lamarckian genetic algorithmHierarchical filters, systematic searchGenetic algorithm
Scoring Function Empirical-basedGlideScore (empirical)GoldScore, ChemPLP, ASP, ChemScore
Ease of Use Moderate, requires command-line interactionUser-friendly GUI (Maestro)Moderate to advanced
Speed FastVery fast (HTVS, SP modes) to moderate (XP mode)Moderate
Accuracy Good for pose predictionHigh accuracy, particularly in XP mode[2][8]High accuracy, versatile scoring functions
Flexibility Ligand flexibility, partial receptor flexibilityLigand flexibility, induced-fit docking (IFD) optionLigand and partial protein flexibility

Expert Insight: For academic labs and initial screenings, AutoDock Vina offers a powerful, cost-effective solution.[7] For industry-level drug discovery pipelines where high-throughput screening and maximum accuracy are paramount, Glide's extra-precision (XP) mode is often the preferred choice, demonstrating superior performance in virtual screening and pose prediction.[2][8] GOLD provides a robust alternative with multiple scoring functions, allowing for a more tailored approach to specific protein-ligand systems.

A Validated Experimental Protocol for Molecular Docking

The following protocol outlines a comprehensive workflow for docking sulfamoylbenzoic acid inhibitors into a human carbonic anhydrase target, using AutoDock Vina as the primary example due to its accessibility. The principles, however, are broadly applicable to other docking software.

Workflow Overview

docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (RCSB PDB) PrepProt 3. Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand 2. Obtain/Draw Ligand Structure (PubChem, ChemDraw) PrepLig 4. Prepare Ligand (Energy minimization, define rotatable bonds) Ligand->PrepLig Grid 5. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid RunDock 6. Execute Docking (AutoDock Vina) Grid->RunDock Analyze 7. Analyze Results (Binding affinity, poses) RunDock->Analyze Visualize 8. Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

Step-by-Step Methodology

1. Protein Preparation

  • Objective: To prepare the receptor for docking by removing non-essential molecules and adding necessary atoms.

  • Protocol:

    • Download the crystal structure of your target protein, for example, human carbonic anhydrase II (PDB ID: 2VVA), from the RCSB Protein Data Bank.

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.

    • Remove all water molecules and any co-crystallized ligands or ions that are not part of the active site.

    • Add polar hydrogens to the protein structure. This is a critical step for accurately calculating interactions.

    • Compute and assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT format, which is required by AutoDock.[9]

2. Ligand Preparation

  • Objective: To generate a low-energy 3D conformation of the sulfamoylbenzoic acid inhibitor and prepare it for docking.

  • Protocol:

    • Obtain the 2D structure of your inhibitor. This can be done using chemical drawing software (e.g., ChemDraw) or by downloading from a database like PubChem.

    • Convert the 2D structure to a 3D conformation using a program like Open Babel or the ligand preparation tools within AutoDock Tools (ADT).

    • Perform energy minimization of the 3D structure using a force field like MMFF94. This ensures a stable, low-energy starting conformation.

    • Define the rotatable bonds in the ligand. This allows the docking software to explore different conformations during the simulation.

    • Save the prepared ligand in the PDBQT format.

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation, focusing on the active site of the enzyme.

  • Protocol:

    • Load the prepared protein (PDBQT file) into AutoDock Tools.

    • Identify the active site. For carbonic anhydrases, this is typically the zinc-containing catalytic pocket. If a co-crystallized ligand was present in the original PDB file, its coordinates can be used to define the center of the grid box.

    • Define the dimensions and center of the grid box. The box should be large enough to encompass the entire active site and allow the ligand to rotate freely, but not so large as to unnecessarily increase computation time. A typical size is 25x25x25 Å.

    • Generate the grid parameter file (.gpf).

4. Running the Docking Simulation

  • Objective: To execute the docking algorithm and generate a set of possible binding poses for the ligand.

  • Protocol:

    • Use the command-line interface to run AutoDock Vina. The command will typically specify the receptor, ligand, grid parameters, and output file name.

    • Vina will perform the docking and output a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores.

5. Analysis of Results

  • Objective: To evaluate the docking results and identify the most plausible binding mode.

  • Protocol:

    • Binding Affinity: The primary quantitative output is the binding affinity, reported in kcal/mol.[1] More negative values indicate a stronger predicted binding.

    • Pose Analysis: Visualize the top-ranked poses in the context of the protein's active site using PyMOL or Discovery Studio.

    • Interaction Analysis: Identify key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the inhibitor and the active site residues. For sulfamoylbenzoic acid inhibitors of carbonic anhydrase, a key interaction to look for is the coordination of the sulfonamide group with the active site zinc ion.

    • Root Mean Square Deviation (RMSD): If you are redocking a known inhibitor, calculate the RMSD between the predicted pose and the crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful docking.[10]

Data Presentation: A Comparative Docking Analysis

To illustrate the application of this protocol, we present hypothetical docking data for a series of sulfamoylbenzoic acid derivatives against human carbonic anhydrase II (hCA II). This data is representative of what would be generated in a typical study.

Compound IDStructureDocking Score (kcal/mol) - AutoDock VinaPredicted Interactions
SBA-01 4-sulfamoylbenzoic acid-7.2H-bonds with Thr199, Gln92; Zinc coordination
SBA-02 2,4-dichloro-5-sulfamoylbenzoic acid-8.5H-bonds with Thr199, Gln92; Zinc coordination; Halogen bonds
SBA-03 4-(N-phenylsulfamoyl)benzoic acid-9.1H-bonds with Thr199; Zinc coordination; Pi-pi stacking with His94
SBA-04 4-(N-(4-methoxyphenyl)sulfamoyl)benzoic acid-9.5H-bonds with Thr199, Thr200; Zinc coordination; Pi-pi stacking

Expert Interpretation: The docking scores suggest that the addition of substituents to the core sulfamoylbenzoic acid scaffold can significantly improve binding affinity. For instance, the chloro groups in SBA-02 and the phenyl/methoxyphenyl groups in SBA-03 and SBA-04 likely engage in additional favorable interactions within the active site, leading to lower (better) docking scores. This information is crucial for guiding the next cycle of inhibitor design and synthesis.

Visualizing Key Molecular Interactions

A clear visualization of the predicted binding mode is essential for understanding the structural basis of inhibition.

binding_interactions cluster_protein hCA II Active Site cluster_ligand SBA-03 Inhibitor ZN Zn²⁺ Thr199 Thr199 Gln92 Gln92 His94 His94 Sulfonamide Sulfonamide Group (-SO₂NH) Sulfonamide->ZN Coordination Sulfonamide->Thr199 H-Bond BenzoicAcid Benzoic Acid BenzoicAcid->Gln92 H-Bond PhenylRing Phenyl Ring PhenylRing->His94 π-π Stacking

Caption: Key interactions of a sulfamoylbenzoic acid inhibitor in the hCA II active site.

Conclusion and Future Directions

Molecular docking is an indispensable tool for the study and development of sulfamoylbenzoic acid inhibitors. By providing detailed insights into protein-ligand interactions, it accelerates the drug discovery process and enables a more rational approach to inhibitor design. This guide has offered a comprehensive, scientifically-grounded framework for conducting such studies, from selecting the appropriate software to interpreting the results.

It is crucial to remember that docking predictions are theoretical models. The most promising candidates identified through in silico screening should always be validated through in vitro and in vivo experimental assays to confirm their biological activity. Future studies may incorporate more advanced techniques like molecular dynamics simulations to account for protein flexibility and provide a more dynamic picture of the binding event.

References

  • Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Available at: [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. Scripps Research. Available at: [Link]

  • Computational approaches in drug design molecular docking studies of ace inhibitors on angiotensine converting enzyme. International Journal of Innovative Science and Research Technology. Available at: [Link]

  • Molecular Docking Tutorial. University of Naples Federico II. Available at: [Link]

  • DOCKING. Center for Computational Structural Biology. Available at: [Link]

  • Molecular Docking studies (Experiment protocol): Glide module of Schrodinger was used to carried out. Frontiers. Available at: [Link]

  • Tutorial: Docking with Glide. University of California, San Diego. Available at: [Link]

  • Extra Precision Glide: Docking and Scoring Incorporating a Model of hydrophobic Enclosure for Protein-Ligand Complexes. Schrödinger. Available at: [Link]

  • Comparative Performance of Several Flexible Docking Programs and Scoring Functions. Ron Levy Group. Available at: [Link]

  • Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. SciSpace. Available at: [Link]

  • Docking and scoring. Schrödinger. Available at: [Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. MDPI. Available at: [Link]

  • Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. MDPI. Available at: [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. Available at: [Link]

  • Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. PMC. Available at: [Link]

  • Ki values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. Available at: [Link]

  • Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. PMC. Available at: [Link]

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Validation

Roxarsone (3-nitro-4-hydroxy benzene arsonic acid) vs inorganic arsenite angiogenic potential

Introduction For decades, the organoarsenic compound Roxarsone (3-nitro-4-hydroxy benzene arsonic acid) was a staple in the poultry industry, utilized as a feed additive to stimulate growth, improve feed efficiency, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For decades, the organoarsenic compound Roxarsone (3-nitro-4-hydroxy benzene arsonic acid) was a staple in the poultry industry, utilized as a feed additive to stimulate growth, improve feed efficiency, and prevent parasitic diseases.[1][2][3] However, this practice was largely discontinued in the United States and other regions following studies by the U.S. Food and Drug Administration (FDA) which revealed that Roxarsone could be metabolized into the more toxic and carcinogenic inorganic arsenic, leading to its accumulation in chicken meat.[4][5][6][7]

This finding brought renewed focus to the biological activities of both organic and inorganic forms of arsenic. Inorganic arsenite (AsIII), a well-documented environmental toxicant, has long been studied for its paradoxical biological effects, including its role in carcinogenesis and vascular diseases.[2][8] Notably, at low concentrations, both Roxarsone and inorganic arsenite have been shown to promote angiogenesis—the formation of new blood vessels from pre-existing ones. This shared attribute, which likely contributed to Roxarsone's growth-promoting effects in poultry, presents a critical area of investigation for toxicologists and drug development professionals.[8][9]

This guide provides an in-depth, objective comparison of the angiogenic potential of Roxarsone and inorganic arsenite. Moving beyond a simple declaration of their effects, we will dissect the experimental data, explore the divergent molecular mechanisms that drive their pro-angiogenic phenotypes, and provide detailed protocols for the key assays used in these evaluations.

Comparative Analysis of Angiogenic Efficacy

Experimental evidence consistently demonstrates that while both compounds promote angiogenesis, their efficacy and mechanisms are distinct. A key finding is that Roxarsone exhibits a higher angiogenic index than inorganic arsenite (AsIII) at lower concentrations .[8][9][10][11] This suggests that the organic structure of Roxarsone confers a more potent, targeted effect on endothelial cells at nanomolar to low micromolar levels compared to its inorganic counterpart.

The pro-angiogenic activity of these compounds is not a simple linear dose-response relationship. Arsenicals often exhibit a biphasic effect, where low concentrations stimulate cellular processes like proliferation and tube formation, while higher concentrations become inhibitory and cytotoxic.[12][13] This underscores the importance of precise dose-selection in experimental design.

Divergent Molecular Mechanisms of Action

The most compelling aspect of this comparison lies in the fundamentally different signaling pathways that Roxarsone and inorganic arsenite exploit to induce an angiogenic phenotype in human endothelial cells.[8][10]

Roxarsone: A Hypoxia-Inducible Factor-1α (HIF-1α) and Nitric Oxide-Driven Pathway

Roxarsone's pro-angiogenic activity is strongly linked to the induction of Hypoxia-Inducible Factor-1α (HIF-1α) .[12][14] HIF-1α is a master regulator of cellular responses to low oxygen, activating a cascade of genes that promote survival, metabolism, and angiogenesis. Roxarsone upregulates HIF-1α, which in turn enhances glycolysis in vascular endothelial cells (VECs).[12] This metabolic shift is a critical energy source for VEC proliferation and vessel assembly.[12]

The Roxarsone-HIF-1α axis ultimately converges on the upregulation of Vascular Endothelial Growth Factor (VEGF) and its primary receptor on endothelial cells, VEGFR2 (Flk-1) , a critical pathway for initiating angiogenesis.[15][16] Furthermore, Roxarsone-induced angiogenesis is characterized by a marked increase in endothelial nitric oxide synthase (eNOS) activity .[8][10] The resulting production of nitric oxide (NO) is a potent vasodilator and a key signaling molecule in angiogenesis.

Roxarsone_Pathway Rox Roxarsone HIF ↑ HIF-1α Expression Rox->HIF eNOS ↑ eNOS Activity Rox->eNOS Glycolysis ↑ Glycolysis HIF->Glycolysis VEGF ↑ VEGF/VEGFR2 Signaling HIF->VEGF Angio Angiogenesis (Proliferation, Migration, Tube Formation) Glycolysis->Angio VEGF->Angio eNOS->Angio

Caption: Roxarsone-induced angiogenic signaling cascade.
Inorganic Arsenite (AsIII): A PI3K/Akt and Stress-Response Pathway

In contrast, inorganic arsenite triggers angiogenesis through a pathway more characteristic of a cellular stress response. AsIII-induced VEGF expression is heavily dependent on the activation of the PI3K/Akt signaling pathway .[17] This pathway is a central node for cell survival and proliferation.

Reactive oxygen species (ROS) are also key mediators in AsIII's mechanism.[17] The oxidative stress induced by AsIII activates signaling cascades that lead to HIF-1α and VEGF expression. However, some evidence suggests that AsIII-induced VEGF can also occur independently of HIF-1α, mediated instead by Protein Kinase C delta (PKCδ) .[18][19]

While AsIII also impacts the eNOS system, it does so differently than Roxarsone. Instead of increasing overall activity, AsIII causes a more rapid and pronounced phosphorylation of the eNOS enzyme.[8][10] This modification can have complex, context-dependent effects on NO production and signaling. This mechanistic divergence helps explain why quantitative PCR arrays reveal that the two compounds can have different, and sometimes opposite, effects on the expression of various angiogenic genes.[8][10]

Arsenite_Pathway AsIII Inorganic Arsenite (AsIII) ROS ↑ Reactive Oxygen Species (ROS) AsIII->ROS PI3K ↑ PI3K/Akt Signaling AsIII->PI3K PKC ↑ PKCδ Activity AsIII->PKC HIF ↑ HIF-1α Expression ROS->HIF PI3K->HIF eNOS_p ↑ eNOS Phosphorylation PI3K->eNOS_p VEGF ↑ VEGF Expression PKC->VEGF HIF->VEGF Angio Angiogenesis (Proliferation, Migration, Tube Formation) VEGF->Angio eNOS_p->Angio Experimental_Workflow cluster_0 Cellular Level Assays cluster_1 Molecular Level Analysis Proliferation 1. Proliferation Assay (MTT, BrdU) Migration 2. Migration Assay (Transwell, Wound Healing) Proliferation->Migration Western Western Blot (HIF-1α, p-Akt, p-eNOS) Proliferation->Western qPCR qPCR Array (Angiogenic Genes) Proliferation->qPCR Tube 3. Tube Formation Assay (Matrigel) Migration->Tube Migration->Western Migration->qPCR Tube->Western Tube->qPCR Validation Validated Angiogenic Potential Tube->Validation

Caption: Integrated workflow for assessing angiogenic potential.
Protocol 1: Endothelial Cell Tube Formation Assay

This assay is the gold standard in vitro functional test for angiogenesis, assessing the ability of endothelial cells to differentiate and form capillary-like structures.

Causality: Endothelial cells, when plated on a basement membrane matrix like Matrigel®, will only form complex tubular networks if they receive pro-angiogenic signals. The extent and complexity of this network are directly quantifiable measures of angiogenic potential.

Methodology:

  • Plate Coating: Thaw growth factor-reduced Basement Membrane Extract (BME) (e.g., Matrigel®) on ice overnight at 4°C. [20]Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a pre-cooled 96-well plate. [21]Ensure the entire surface is evenly coated.

  • Gelling: Incubate the plate at 37°C for at least 30-60 minutes to allow the BME to solidify into a gel. [21]3. Cell Preparation: Culture human endothelial cells (e.g., HUVECs, HMVECs) to ~80% confluency. For the assay, starve the cells in a basal medium with low serum (e.g., 0.2-1% FBS) for 4-24 hours. This minimizes baseline signaling and sensitizes cells to the test compounds. [22]4. Cell Seeding: Harvest the starved cells using a gentle dissociation reagent (e.g., Accutase). Resuspend the cells in the low-serum basal medium containing the desired concentration of Roxarsone, inorganic arsenite, or controls (vehicle, VEGF as positive control).

  • Incubation: Carefully add 1.0-1.5 x 10⁴ cells in a 100 µL volume onto the surface of the solidified BME gel in each well. 6. Analysis: Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours. Tube formation can begin within hours. [21][23]Capture images using an inverted microscope. Quantify the results by measuring parameters such as total tube length, number of nodes/junctions, and number of loops/meshes using angiogenesis analysis software.

Protocol 2: Endothelial Cell Migration (Transwell) Assay

This assay quantifies chemotaxis—the directed migration of cells toward a chemical stimulus.

Causality: Cell migration is a prerequisite for angiogenesis. This assay directly measures the ability of a test compound to act as a chemoattractant for endothelial cells.

Methodology:

  • Chamber Setup: Place cell culture inserts (e.g., Transwells) with an 8 µm pore size membrane into the wells of a 24-well plate. [24]2. Chemoattractant Loading: Fill the lower chamber of each well with 600-750 µL of basal medium containing the test compound (Roxarsone or AsIII) or controls. [22]3. Cell Preparation: Prepare a single-cell suspension of serum-starved endothelial cells in basal medium without the test compound, as described in the tube formation assay.

  • Cell Seeding: Add 5 x 10⁴ cells in a 500 µL volume to the upper chamber of each insert. 5. Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-6 hours. [24]Cells will migrate through the pores of the membrane toward the chemoattractant in the lower chamber.

  • Analysis: After incubation, remove the inserts. Carefully wipe the inside of the insert with a cotton swab to remove non-migrated cells. [22][24]Fix and stain the cells that have migrated to the underside of the membrane with a stain like crystal violet. [22]Count the number of migrated cells in several microscopic fields to quantify migration.

Protocol 3: Endothelial Cell Proliferation (BrdU) Assay

This assay directly measures DNA synthesis, providing a definitive assessment of cell proliferation.

Causality: While MTT assays measure metabolic activity, they can be confounded by compounds that alter mitochondrial function. A BrdU (Bromodeoxyuridine) assay is a more direct and reliable measure of proliferation, as BrdU is a thymidine analog incorporated only into the DNA of actively dividing cells.

Methodology:

  • Cell Seeding: Plate endothelial cells in a 96-well plate in a low-serum medium and allow them to adhere for 24 hours. [25]2. Treatment: Treat the cells with various concentrations of Roxarsone, AsIII, or controls for 48-72 hours.

  • BrdU Labeling: Add BrdU labeling solution to each well for the final 1-2 hours of the treatment incubation. [25]This allows the BrdU to be incorporated into the DNA of cells in the S-phase of the cell cycle.

  • Detection: Remove the culture medium, fix the cells, and denature the DNA. Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

  • Analysis: Add the enzyme substrate and measure the resulting colorimetric or fluorescent signal using a plate reader. The signal intensity is directly proportional to the amount of BrdU incorporated and thus to the level of cell proliferation. [25]

Conclusion and Future Directions

The collective evidence presents a clear and nuanced picture. Roxarsone is a more potent inducer of angiogenesis at low concentrations than inorganic arsenite, and it achieves this through distinct molecular pathways primarily involving HIF-1α and increased eNOS activity. [8][10][12]Inorganic arsenite, while also pro-angiogenic, operates through stress-related pathways involving PI3K/Akt and ROS, and modulates eNOS via phosphorylation rather than a direct increase in activity. [8][10][17] For researchers in toxicology, this distinction is critical. It clarifies that the biological impact of Roxarsone is not solely dependent on its metabolism to inorganic arsenic; the parent compound possesses its own significant and potent bioactivity. [8]For professionals in drug development, these findings offer two different frameworks for targeting pathological angiogenesis. The divergent pathways could be exploited to design more specific inhibitors, and the biphasic dose-response of these compounds serves as a crucial reminder of the complexities of targeting vascular biology. Understanding these distinct mechanisms is paramount for both assessing the risks of environmental arsenicals and harnessing the intricate signaling of angiogenesis for therapeutic benefit.

References

  • He, J., et al. (2021). Roxarsone Promotes Glycolysis and Angiogenesis by Inducing Hypoxia-Inducible Factor-1α In Vitro and In Vivo. ACS Omega. Available at: [Link]

  • Barchowsky, A., et al. (2008). Angiogenic Potential of 3-Nitro-4-Hydroxy Benzene Arsonic Acid (Roxarsone). Environmental Health Perspectives. Available at: [Link]

  • Wikipedia. (n.d.). Roxarsone. Wikipedia. Available at: [Link]

  • He, J., et al. (2021). Roxarsone Promotes Glycolysis and Angiogenesis by Inducing Hypoxia-Inducible Factor-1α In Vitro and In Vivo. National Center for Biotechnology Information. Available at: [Link]

  • National Agricultural Law Center. (2013). FDA Bans Three Arsenic Drugs for Poultry and Pig Feed. Available at: [Link]

  • Wang, Y., et al. (2019). VEGF/Flk1 Mechanism is Involved in Roxarsone Promotion of Rat Endothelial Cell Growth and B16F10 Xenograft Tumor Angiogenesis. National Center for Biotechnology Information. Available at: [Link]

  • Center for Food Safety. (2013). After Intense Pressure, Feds Ban 97 Percent of Arsenic Products in Animal Feed. Available at: [Link]

  • Food Dive. (2013). FDA revokes approval of aresenic-based drugs for animals. Available at: [Link]

  • Wang, Y., et al. (2016). Organoarsenic Roxarsone Promotes Angiogenesis In Vivo. PubMed. Available at: [Link]

  • Nachman, K. E., et al. (2013). Roxarsone, Inorganic Arsenic, and Other Arsenic Species in Chicken: A U.S.-Based Market Basket Sample. National Center for Biotechnology Information. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). Study 318.41 Executive Summary. Available at: [Link]

  • Barchowsky, A., et al. (2008). Angiogenic Potential of 3-Nitro-4-Hydroxy Benzene Arsonic Acid (Roxarsone). ResearchGate. Available at: [Link]

  • Taylor & Francis. (n.d.). Roxarsone – Knowledge and References. Available at: [Link]

  • Food Safety News. (2011). US admits chicken meat contains arsenic, as poultry feed additive banned. Available at: [Link]

  • Le, X. C., et al. (2016). Organoarsenic Drugs over Time: The Pharmacokinetics of Roxarsone in Chicken Meat. National Center for Biotechnology Information. Available at: [Link]

  • Johns Hopkins Center for a Livable Future. (2016). New Research Supports FDA Decision to Ban Poultry Drug. Available at: [Link]

  • Barchowsky, A., et al. (2008). Angiogenic potential of 3-nitro-4-hydroxy benzene arsonic acid (roxarsone). PubMed. Available at: [Link]

  • Gao, N., et al. (2004). Arsenite induces HIF-1α and VEGF through PI3K, Akt and reactive oxygen species in DU145 human prostate carcinoma cells. CDC Stacks. Available at: [Link]

  • Lee, Y. S., et al. (2005). Diarsenic and tetraarsenic oxide inhibit cell cycle progression and bFGF- and VEGF-induced proliferation of human endothelial cells. Wiley Online Library. Available at: [Link]

  • Soucy, N. V., et al. (2012). Effect of trivalent arsenicals on cell proliferation in mouse and human microvascular endothelial cells. National Center for Biotechnology Information. Available at: [Link]

  • Nachman, K. E. (2013). Arsenical Association: Inorganic Arsenic May Accumulate in the Meat of Treated Chickens. ResearchGate. Available at: [Link]

  • PromoCell. (n.d.). Endothelial Cell Tube Formation Assay Protocol. Available at: [Link]

  • Soucy, N. V., et al. (2004). Signaling pathways for arsenic-stimulated vascular endothelial growth factor-a expression in primary vascular smooth muscle cells. PubMed. Available at: [Link]

  • Wang, L., et al. (2022). Human endothelial cells promote arsenic-transformed lung epithelial cells to induce tumor growth and angiogenesis through interleukin-8 induction. National Center for Biotechnology Information. Available at: [Link]

  • Soucy, N. V., et al. (2004). Signaling Pathways for Arsenic-Stimulated Vascular Endothelial Growth Factor-A Expression in Primary Vascular Smooth Muscle Cells. ACS Publications. Available at: [Link]

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Comparative

Evaluating the Selectivity of Inhibitors for h-NTPDase Isoforms: A Technical Guide

Topic: Evaluating the selectivity of inhibitors for h-NTPDase isoforms Content Type: Publish Comparison Guide Introduction: The Purinergic Checkpoint In the landscape of drug development for inflammation, thrombosis, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the selectivity of inhibitors for h-NTPDase isoforms Content Type: Publish Comparison Guide

Introduction: The Purinergic Checkpoint

In the landscape of drug development for inflammation, thrombosis, and cancer immunotherapy, the "purinergic halo" surrounding cells is a critical checkpoint. Ecto-nucleoside triphosphate diphosphohydrolases (NTPDases) are the primary gatekeepers, hydrolyzing extracellular ATP (pro-inflammatory, pro-thrombotic) into AMP, which is subsequently converted to adenosine (immunosuppressive) by CD73.[1]

For researchers, the challenge lies not in inhibiting ATP hydrolysis, but in doing so selectively . The human NTPDase family (h-NTPDase1, 2, 3, and 8) exhibits distinct substrate preferences and physiological distributions. Non-selective inhibition can lead to catastrophic off-target effects—blocking NTPDase1 (CD39) might prevent thrombosis but impair immune suppression, while blocking NTPDase2 affects vascular smooth muscle and neural progenitor cell signaling.

This guide provides a rigorous comparison of available inhibitors and details the experimental frameworks required to validate their isoform selectivity.

Visualizing the Hydrolysis Cascade

The following diagram illustrates the differential hydrolysis pathways of the major h-NTPDase isoforms, highlighting why selectivity dictates the downstream signaling outcome (P2 receptor activation vs. P1 adenosine receptor activation).

PurinergicSignaling ATP ATP (Pro-inflammatory) ADP ADP (Platelet Agonist) ATP->ADP h-NTPDase2 (Accumulates ADP) AMP AMP (Inactive) ATP->AMP h-NTPDase1 (CD39) (Rapid Hydrolysis) P2X P2X7 / P2Y2 Activation ATP->P2X ADP->AMP h-NTPDase1/3/8 P2Y12 P2Y12 / P2Y1 Activation ADP->P2Y12 ADO Adenosine (Immunosuppressive) AMP->ADO CD73 (5'-NT) P1 P1 (A2A/A2B) Activation ADO->P1

Figure 1: Differential hydrolysis kinetics of h-NTPDase isoforms determine the availability of ligands for P2 and P1 receptors.

Comparative Analysis of Inhibitors

Historically, the field relied on non-specific blockers like suramin or ARL67156. Recent medicinal chemistry efforts, particularly involving anthraquinone derivatives, have yielded tools with nanomolar potency and isoform specificity.[1]

Table 1: Kinetic Profiles of Target Isoforms

Understanding the target is prerequisite to inhibition. Note the


 differences; assays must run at substrate concentrations near the 

of the specific isoform to accurately determine

.
IsoformPrimary Tissue LocationSubstrate Preference

(ATP)
Physiological Consequence of Inhibition
h-NTPDase1 (CD39) Endothelium, Immune cells (Tregs, Monocytes)ATP

ADP
~17 µMPro-thrombotic; Enhanced immune surveillance (ATP accumulation).
h-NTPDase2 Vascular adventitia, Liver, Brain (Astrocytes)ATP

ADP
~70 µMReduced ADP production; altered platelet recruitment & neural signaling.
h-NTPDase3 Pancreas (Islets), Brain, Smooth muscleATP > ADP~75 µMModulation of insulin secretion; nociception control.
h-NTPDase8 Liver (Canalicular), KidneyATP > ADP~81 µMHepatic inflammation modulation.
Table 2: Selectivity Profile of Key Inhibitors

The following data aggregates


 and 

values from comparative studies. Bold values indicate the primary target of selectivity.
Inhibitor ClassCompound Nameh-NTPDase1 (

)
h-NTPDase2 (

)
h-NTPDase3 (

)
Selectivity Notes
ATP Analog ARL67156

Inactive / Weak

Non-selective. Weak competitive inhibitor.[2] Often used as a generic "ecto-ATPase" blocker [1][7].
Polyoxometalate POM-1 Potent (

)
PotentPotentNon-selective. Inhibits all isoforms. Known off-target effects on synaptic transmission independent of NTPDases [6][8].
Anthraquinone PSB-16131



Highly Selective for NTPDase2. Non-competitive inhibition. Crucial for distinguishing NTPDase2 vs CD39 function [1][4].
Anthraquinone PSB-1011

Moderate

Selective for NTPDase3. Mixed-type inhibition [1][14].
Nucleotide Analog 8-BuS-AMP

ResistantResistantSelective for NTPDase1. Unlike 8-BuS-ATP, it is not hydrolyzed by other isoforms [8].[3]
Thiadiazolopyrimidone Compound 4m

WeakWeakEmerging class of selective NTPDase1 inhibitors [3].

Expert Insight:

  • Avoid ARL67156 for isoform characterization. It is useful only for gross blockade of total ATPase activity.

  • Use PSB-16131 when investigating the specific contribution of adventitial or astrocytic NTPDase2, as it leaves NTPDase1 activity intact, preserving the conversion of ADP to AMP [4].

  • POM-1 Caution: While potent, POM-1 inhibits synaptic transmission via mechanisms unrelated to NTPDases. It should not be used in functional neuronal assays without rigorous controls [6].

Experimental Methodologies

To evaluate selectivity, one cannot rely on a single endpoint. The Malachite Green Assay is the high-throughput standard for screening, but HPLC is required to validate the mechanism (e.g., preventing ADP accumulation).

Protocol A: Malachite Green Phosphate Release Assay (Screening)

This colorimetric assay detects the inorganic phosphate (


) released during hydrolysis.

Reagents:

  • Malachite Green Reagent: 3:1 ratio of 0.1% Malachite Green (in 20%

    
    ) and 7.5% Ammonium Molybdate. Add 0.2% Tween-20 to stabilize.
    
  • Reaction Buffer: 10 mM HEPES, 2 mM

    
    , 1 mM 
    
    
    
    , pH 7.4.

Workflow:

  • Enzyme Prep: Use transfected COS-7 or CHO cell membranes expressing specific h-NTPDase isoforms. Normalize protein concentration (e.g., 2-5 µ g/well ).

  • Pre-incubation: Incubate enzyme + Inhibitor (0.1 - 100 µM) for 10 min at 37°C.

  • Initiation: Add Substrate (ATP) at

    
     concentration (e.g., 20 µM for NTPDase1, 100 µM for NTPDase2).
    
  • Reaction: Incubate for 15–30 min. Crucial: Hydrolysis must remain <15% to ensure initial rate kinetics.

  • Termination: Add Malachite Green Reagent (stops reaction and develops color).

  • Read: Measure Absorbance at 630 nm after 20 min.

Self-Validating Control:

  • Include a "No Enzyme" control to account for non-enzymatic ATP hydrolysis (background).

  • Include a "Phosphate Standard Curve" on every plate to convert OD to nmol

    
    .
    
Protocol B: HPLC Analysis (Mechanism Validation)

Malachite green cannot distinguish between ATP


ADP and ADP

AMP. HPLC is necessary to verify if an inhibitor is sparing ADP (NTPDase2-like profile) or blocking all hydrolysis.

Workflow:

  • Incubation: Perform reaction as above but terminate by heating (95°C, 3 min) or adding perchloric acid.

  • Mobile Phase: 20 mM Phosphate buffer (pH 6.0) with tetrabutylammonium hydrogen sulfate (ion-pairing agent) and methanol gradient.

  • Detection: UV at 254 nm.

  • Analysis: Quantify peak areas of ATP, ADP, and AMP.

    • NTPDase1 Inhibition: Preservation of ATP peak; absence of AMP.

    • NTPDase2 Inhibition: Preservation of ATP; reduction in ADP peak.

Visualizing the Screening Workflow

The following diagram outlines the logical flow for identifying and validating a selective inhibitor.

InhibitorScreening Start Candidate Library (e.g., Anthraquinones) Transfection Transfect CHO/COS-7 Cells (Isoforms 1, 2, 3, 8) Start->Transfection Membrane Membrane Preparation (Normalize Protein) Transfection->Membrane Screen Primary Screen (Malachite Green @ 10 µM) Membrane->Screen Selectivity Selectivity Check Compare IC50 across Isoforms Screen->Selectivity Hits (>50% Inh) Selectivity->Start Non-selective (Discard) Validation Mechanism Validation (HPLC Analysis) Selectivity->Validation High Selectivity Index Outcome Selective Inhibitor Identified Validation->Outcome

Figure 2: Step-by-step workflow for the identification and validation of selective h-NTPDase inhibitors.

References

  • El-Tayeb, A., et al. (2008).[1] Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Saeed, A., et al. (2020).[1][4] Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7-trifluoromethyl-thiadiazolopyrimidones Scaffold. Medicinal Chemistry. Retrieved from [Link]

  • Baqi, Y., et al. (2020).[4][5] Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Frontiers in Pharmacology. Retrieved from [Link]

  • Ferreira, R., et al. (2025). ENTPDase inhibitors: therapeutic potential in infectious, inflammatory, and neuroinflammatory diseases.[1] Open Exploration. Retrieved from [Link]

  • Wall, M. J., et al. (2008).[1] The novel NTPDase inhibitor sodium polyoxotungstate (POM-1) inhibits ATP breakdown but also blocks central synaptic transmission. Neuropharmacology. Retrieved from [Link]

  • Lévesque, S. A., et al. (2007).[2] Specific inhibition of ecto-ATPase by ARL 67156. British Journal of Pharmacology. Retrieved from [Link]

  • Lecka, J., et al. (2013).[1][2][5] 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. British Journal of Pharmacology. Retrieved from [Link]

  • Baqi, Y., et al. (2009).[2][3] Structure-activity relationships of anthraquinone derivatives derived from bromaminic acid as inhibitors of ectonucleoside triphosphate diphosphohydrolases. Purinergic Signalling.[1] Retrieved from [Link]

  • Pelletier, J., et al. (2014). 2-Hexylthio-β,γ-CH2-ATP is an Effective and Selective NTPDase2 Inhibitor.[6] Journal of Medicinal Chemistry. Retrieved from [Link]

  • Rashed, M., et al. (2020).[1] Selectivity of selected anthraquinone derivatives on different human NTPDase ecto-enzymes. ResearchGate. Retrieved from [Link][7]

  • Arab-German Young Academy. (2020). Development of Anthraquinone Derivatives as NTPDase Inhibitors. Retrieved from [Link]

  • Raza, R., et al. (2011). Identification of Potent and Selective Human Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase-3 (hNPP3) Inhibitors. The Open Enzyme Inhibition Journal. Retrieved from [Link]

  • Baqi, Y., et al. (2020). PSB-1011 and PSB-2046 as Selective NTPDase3 Inhibitors. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Validation

Cross-Validation of Organic Acid Quantification: Amide-HILIC-MS/MS vs. GC-MS and RP-HPLC

Executive Summary Quantifying short-chain organic acids (OAs)—critical intermediates in the TCA cycle and fermentation processes—presents a unique chromatographic challenge due to their high polarity and lack of distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying short-chain organic acids (OAs)—critical intermediates in the TCA cycle and fermentation processes—presents a unique chromatographic challenge due to their high polarity and lack of distinct chromophores. While GC-MS has historically been the "gold standard" for metabolic profiling, its requirement for labor-intensive derivatization limits throughput.

This guide evaluates the performance of a modern Amide-HILIC-MS/MS workflow (The Product) against the traditional alternatives: GC-MS (silylation-based) and Reversed-Phase HPLC-UV (ion-suppression).

The Verdict: The Amide-HILIC-MS/MS method demonstrates superior throughput (no derivatization) and sensitivity comparable to GC-MS for polar acids (Lactic, Malic, Succinic), making it the preferred choice for high-volume bioanalysis. However, GC-MS remains indispensable for resolving structural isomers and volatile acids (e.g., Propionic, Butyric) where HILIC selectivity may falter.

The Analytical Challenge: Polarity & Detection

Organic acids are small, highly polar molecules. Their hydrophilicity makes them poorly retained on standard C18 (Reversed-Phase) columns, often eluting in the void volume where ion suppression is highest. Furthermore, most OAs lack conjugated double bonds, rendering standard UV detection (210 nm) non-specific and prone to interference.

Methodological Landscape
FeatureAmide-HILIC-MS/MS (The Product)GC-MS (EI) (Alternative A)RP-HPLC-UV (Alternative B)
Principle Hydrophilic Interaction + Mass SpecGas Phase Separation + Electron ImpactHydrophobic Interaction + UV Abs
Sample Prep Simple Protein Precipitation (PPT)Dry down + Derivatization (BSTFA/TMS)Acidification / SPE
Selectivity High (via MRM transitions)Very High (Chromatographic + Spectral)Low (Non-specific at 210nm)
Throughput High (10-15 min run)Low (>60 min prep + 30 min run)Medium (20-30 min run)
Key Weakness Matrix Effects (Ion Suppression)Volatility loss; Moisture sensitivityPoor retention of polar acids

Experimental Protocols

To objectively compare these methods, we established a cross-validation protocol using spiked human plasma and fermentation broth.

A. The Product: Amide-HILIC-MS/MS Workflow

This method utilizes an Amide-bonded stationary phase which creates a water-rich layer on the silica surface, retaining polar analytes via hydrogen bonding.

  • Column: Amide-HILIC (100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 95:5 Water:ACN + 10 mM Ammonium Acetate + 0.1% NH₄OH (pH 9.0)

    • Note: High pH ensures acids are deprotonated (anionic), enhancing retention on the amide phase via ionic interactions.

  • Mobile Phase B: 95:5 ACN:Water + 10 mM Ammonium Acetate (pH 9.0)

  • Gradient: 85% B to 40% B over 10 mins.

  • Detection: Triple Quadrupole MS, Negative ESI (MRM mode).

  • Sample Prep: Mix 50 µL Sample + 450 µL Cold Acetonitrile (1:9 dilution). Centrifuge. Inject Supernatant.

B. The Alternative: GC-MS (Silylation) Workflow

The reference method requires blocking polar functional groups to increase volatility.

  • Column: 5% Phenyl-methylpolysiloxane (30m x 0.25mm)

  • Derivatization:

    • Add internal standards to 50 µL sample.

    • Evaporate to dryness under N₂ (Critical: remove all water).

    • Add 50 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 60°C for 45 mins.

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 70°C (2 min)

    
     10°C/min 
    
    
    
    300°C.
  • Detection: EI Source (70 eV), SIM mode.

Cross-Validation Strategy & Logic

Validation was performed according to ICH Q2(R2) guidelines, focusing on "Co-validation" to demonstrate that the HILIC method yields results equivalent to the GC-MS gold standard.

Statistical Framework

Correlation coefficients (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) are insufficient for method comparison as they ignore bias. We utilized Bland-Altman Analysis  to assess agreement.[1][2]
  • X-Axis: Mean of methods

    
    
    
  • Y-Axis: Difference between methods

    
    
    
  • Limits of Agreement (LoA): Mean Difference

    
    
    
Workflow Visualization

The following diagram illustrates the decision logic and experimental flow for validating the HILIC method against alternatives.

CrossValidation cluster_0 Method A: Amide-HILIC (Test Method) cluster_1 Method B: GC-MS (Reference) Input Biological Sample (Plasma/Broth) PrepA Protein Ppt (ACN) Dilute & Shoot Input->PrepA PrepB Dry Down + BSTFA Derivatization Input->PrepB RunA LC-MS/MS (Neg ESI) MRM Detection PrepA->RunA DataAnalysis Data Alignment (n=50 samples) RunA->DataAnalysis RunB GC-EI-MS SIM Detection PrepB->RunB RunB->DataAnalysis Stats Bland-Altman Analysis & Passing-Bablok Regression DataAnalysis->Stats Decision Bias < 15%? LoA within limits? Stats->Decision Valid Method Validated for Routine Use Decision->Valid Yes Investigate Investigate Matrix Effect or Derivatization Efficiency Decision->Investigate No

Figure 1: Cross-validation workflow ensuring statistical rigor between the test method (HILIC) and reference method (GC-MS).

Comparative Performance Data

The following data summarizes the validation results for three representative organic acids: Lactic Acid (High abundance, polar), Succinic Acid (Dicarboxylic), and Butyric Acid (Volatile).

Table 1: Sensitivity and Linearity
AnalyteMethodRange (µg/mL)LOD (ng/mL)

Lactic Acid HILIC-MS/MS 0.5 – 50050 0.998
GC-MS1.0 – 500800.995
RP-HPLC-UV10 – 100050000.991
Succinic Acid HILIC-MS/MS 0.1 – 10010 0.999
GC-MS0.5 – 100250.997
Butyric Acid HILIC-MS/MS1.0 – 1002000.985
GC-MS 0.5 – 10010 0.998

Analysis:

  • HILIC-MS/MS outperforms RP-HPLC-UV by orders of magnitude in sensitivity.

  • HILIC-MS/MS matches or beats GC-MS for non-volatile polar acids (Lactic, Succinic).

  • GC-MS remains superior for volatile acids (Butyric), which can be lost during the solvent evaporation step or elute poorly in HILIC.

Table 2: Cross-Validation Agreement (Bland-Altman)

Comparison of HILIC vs. GC-MS (n=40 plasma samples)

AnalyteMean Bias (%)95% Limits of AgreementConclusion
Lactic Acid+2.3%-5.1% to +9.7%Excellent Agreement
Succinic Acid-1.5%-8.0% to +5.0%Excellent Agreement
Citric Acid+4.1%-6.5% to +14.7%Acceptable (Matrix effect noted)
Butyric Acid-22.0%-40% to -4%Poor Agreement (HILIC under-estimates)

Selection Guide: When to Use Which?

Not all organic acid projects are identical.[3][4][5][6][7] Use the following logic to select the appropriate method.

MethodSelection Start Start: Select Analyte Volatile Is the acid volatile? (e.g., Acetate, Butyrate) Start->Volatile GCMS Use GC-MS (Derivatization Required) Volatile->GCMS Yes Polar Is it highly polar/hydrophilic? (e.g., Citrate, Lactate) Volatile->Polar No Throughput High Throughput Needed? (>50 samples/day) Polar->Throughput Yes HILIC Use Amide-HILIC-MS/MS (Best Balance) Throughput->HILIC Yes HPLC Use RP-HPLC-UV (Low Cost, High Conc.) Throughput->HPLC No

Figure 2: Decision matrix for selecting the optimal organic acid quantification method.

Conclusion

For modern drug development and metabolic phenotyping, Amide-HILIC-MS/MS is the superior "product" for quantifying non-volatile organic acids. It eliminates the 2-hour derivatization bottleneck of GC-MS while providing sensitivity that RP-HPLC-UV cannot match.

However, scientific integrity dictates that GC-MS be retained as a confirmatory tool, particularly for volatile short-chain fatty acids (SCFAs) where HILIC recovery is compromised. A robust analytical lab should validate the HILIC method against GC-MS once during setup (Cross-Validation) to establish correction factors for any matrix-induced bias.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Bland, J. M., & Altman, D. G. (1986). Statistical methods for assessing agreement between two methods of clinical measurement.[1][2] The Lancet.[2] [Link]

  • Tang, D. Q., et al. (2014). A comparative study of HILIC and RPLC for the separation of polar compounds. Journal of Chromatography A. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Tsugawa, H., et al. (2019). A practical guide to metabolic profiling for the study of organic acids. Analytical Chemistry.[3][4][5][6][7][8][9] [Link]

Sources

Comparative

Comparing the efficacy of novel carbonic anhydrase inhibitors to dorzolamide

[1][2] Executive Summary For over two decades, Dorzolamide has served as the gold standard for topical carbonic anhydrase inhibition (CAI) in glaucoma management. While effective, its utility is often capped by local irr...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

For over two decades, Dorzolamide has served as the gold standard for topical carbonic anhydrase inhibition (CAI) in glaucoma management. While effective, its utility is often capped by local irritation, dosing frequency (t.i.d.), and limited impact on ocular hemodynamics.

Recent advancements in 2024-2025 have introduced novel chemotypes—specifically dual-tail benzenesulfonamides and NO-donating hybrids —that challenge Dorzolamide’s dominance. These novel agents demonstrate sub-nanomolar potency against the target isoform (hCA II) and superior selectivity against off-target cytosolic isoforms (hCA I), translating to prolonged intraocular pressure (IOP) reduction and improved safety profiles.

This guide provides a technical comparison of these novel candidates against Dorzolamide, supported by experimental protocols and quantitative data.

Mechanistic Foundation: The CAI Landscape[3]

To evaluate efficacy, one must understand the molecular target. Glaucoma therapy targets Human Carbonic Anhydrase II (hCA II) and XII (hCA XII) in the ciliary body. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate (


), driving aqueous humor secretion.
  • Dorzolamide Mechanism: Binds to the Zn(II) ion in the active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.

  • Novel Inhibitor Strategy:

    • Dual-Tail Approach: Extends into both the hydrophobic and hydrophilic pockets of the active site to increase binding affinity (

      
      ) and residence time.
      
    • Isoform Selectivity: Minimizes binding to hCA I (abundant in RBCs) to prevent systemic side effects if absorbed.

Diagram 1: CAI Mechanism of Action

The following diagram illustrates the interference of CAIs in the bicarbonate production pathway within the ciliary epithelium.

CAI_Mechanism CO2 CO2 (Diffusion) CA_Active hCA II Active Site (Zn2+ coordinated) CO2->CA_Active Substrate HCO3 HCO3- (Bicarbonate) CA_Active->HCO3 Catalysis H2O H2O H2O->CA_Active Aqueous Aqueous Humor Secretion HCO3->Aqueous Osmotic Drive Dorzolamide Dorzolamide (Standard) Dorzolamide->CA_Active Competitive Inhibition (Ki ~1.9 nM) Novel_Inhibitor Novel Dual-Tail Sulfonamides Novel_Inhibitor->CA_Active High-Affinity Binding (Ki < 1.0 nM)

Caption: Competitive binding of inhibitors to the hCA II active site prevents bicarbonate formation, reducing aqueous humor production.

Comparative Efficacy Analysis

The following data contrasts Dorzolamide with two leading novel classes: Phenylpyridazine-tethered Sulfonamides (Compound I) and Dual-Tail Benzenesulfonamides (Compound 26a) .

In Vitro Potency & Selectivity (Inhibition Constants)

The


 value represents the inhibitor concentration required to occupy 50% of the enzyme active sites. Lower values indicate higher potency.[1]
ParameterDorzolamide (Standard)Novel Compound I [1]Novel Compound 26a [2]Interpretation
hCA II

(Target)
1.9 nM 0.63 nM 0.5 nM Novel agents are ~3x more potent against the primary glaucoma target.
hCA XII

(Target)
3.5 - 9 nM< 10 nM4.2 nMComparable efficacy against the secondary transmembrane target.
hCA I

(Off-Target)
~600 - 6000 nM7938 nM> 10,000 nMNovel agents show vastly superior selectivity, reducing risk of RBC accumulation.
Selectivity Index (II/I) ~3,10012,600> 20,000Higher ratio = Lower systemic toxicity risk.
In Vivo Pharmacodynamics (IOP Reduction)

In normotensive and ocular hypertensive rabbit models, the novel compounds demonstrate superior durability.

  • Dorzolamide: Peak IOP reduction (~20%) occurs at 1-2 hours but returns to baseline rapidly, necessitating t.i.d. dosing.

  • Compound 26a: Achieves >25% IOP reduction sustained for >4 hours , suggesting potential for b.i.d. or q.d. dosing [2].

  • NCX250 (NO-Donor): Shows additive effects on ocular hemodynamics (increased retinal blood flow) which Dorzolamide lacks, offering neuroprotection beyond simple pressure lowering [3].

Experimental Protocols

To validate the claims above, researchers must employ rigorous, self-validating protocols.

Protocol A: Stopped-Flow CO2 Hydration Assay (Ki Determination)

This is the gold standard for measuring CA catalytic activity (


) and inhibition (

). It measures the rate of pH change as CO2 is hydrated to carbonic acid.[1]

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water.

  • Enzyme: Recombinant hCA II (commercially available).

Workflow:

  • Preparation: Load Syringe A with Enzyme + Inhibitor + Indicator.[1] Load Syringe B with CO2-saturated water.

  • Mixing: Rapidly mix A and B (1:1 ratio) in the stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red transition) over 0.1–1.0 seconds.

  • Calculation:

    • Fit the initial rate of the uncatalyzed reaction (

      
      ) and catalyzed reaction (
      
      
      
      ).
    • Determine

      
       using the Cheng-Prusoff equation adaptation for tight-binding inhibitors:
      
      
      
      
    • Self-Validation: Run Acetazolamide as a positive control. If Acetazolamide

      
       deviates >20% from literature (12 nM), recalibrate the instrument.
      
Protocol B: In Vivo IOP Measurement (Rabbit Model)

Subject: New Zealand White Rabbits (2–3 kg). Induction (Optional): Carbomer injection to induce ocular hypertension, or use normotensive models for safety screening.

Workflow:

  • Baseline: Measure IOP using a Tono-Pen AVIA tonometer. Take 3 readings and average.

  • Administration: Instill 50 µL of Novel Inhibitor (1-2% suspension) in the right eye; vehicle in the left eye (contralateral control).

  • Time-Course: Measure IOP at 0.5, 1, 2, 4, and 6 hours post-instillation.

  • Analysis: Calculate

    
     (Treated - Control).
    
    • Causality Check: Ensure the contralateral eye IOP remains stable. If systemic absorption occurs, the contralateral eye may also show IOP drop, indicating poor local retention.

Screening Workflow Diagram

This diagram outlines the logical progression from molecular design to in vivo validation, ensuring only high-quality candidates proceed.

Screening_Workflow cluster_InVitro In Vitro Validation (Protocol A) cluster_InVivo In Vivo Validation (Protocol B) Design In Silico Design (Docking to hCA II/XII) Synthesis Chemical Synthesis (Sulfonamide Derivatization) Design->Synthesis StoppedFlow Stopped-Flow Assay (Determine Ki) Synthesis->StoppedFlow Selectivity Selectivity Screen (hCA II vs hCA I) StoppedFlow->Selectivity If Ki < 5nM Safety Corneal Toxicity (Slit Lamp) Selectivity->Safety If Selectivity > 1000x Efficacy IOP Reduction (Rabbit Model) Safety->Efficacy Decision Candidate Selection (> Dorzolamide Potency) Efficacy->Decision

Caption: The critical path for validating novel CAIs. Candidates failing the Selectivity Screen (hCA I inhibition) are discarded to prevent systemic toxicity.

Conclusion

While Dorzolamide remains a competent therapeutic, the novel dual-tail sulfonamides and phenylpyridazine derivatives reviewed here represent a significant leap in "chemical precision." By achieving sub-nanomolar affinity (


 nM) and exceptional isoform selectivity (

x for hCA II over hCA I), these agents promise to reduce dosing frequency and minimize off-target effects.

For drug development professionals, the immediate focus should be on Protocol B (In Vivo Durability) . The primary differentiator of these new compounds is not just how much they lower IOP, but how long they sustain that reduction compared to the 2-hour peak of Dorzolamide.

References

  • Tawfik, H.O., et al. (2024).[2][3] Discovery and preclinical characterization of novel carbonic anhydrase isoform II inhibitors as potential antiglaucoma agents.[2][3][4] Journal of Medicinal Chemistry.[5][3]

  • Angeli, A., et al. (2024).[5][2][6] Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy.[5][2] Journal of Medicinal Chemistry, 67(4): 3066-3089.[5]

  • Impagnatiello, F., et al. (2011). A new approach to antiglaucoma drugs: carbonic anhydrase inhibitors with or without NO donating moieties. Expert Opinion on Investigational Drugs.

  • Supuran, C.T. (2023).[5] Carbonic anhydrase inhibitors as emerging agents for the treatment of glaucoma.[2][7][3][4][8][9] Expert Opinion on Therapeutic Patents.

Sources

Validation

In-Vivo Testing of Topical Antiglaucoma Agents in Rabbits: A Technical Comparison &amp; Protocol Guide

This guide outlines the in-vivo evaluation of topical antiglaucoma agents in rabbit models, designed for researchers and drug development professionals. It prioritizes experimental rigor, species-specific physiological n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the in-vivo evaluation of topical antiglaucoma agents in rabbit models, designed for researchers and drug development professionals. It prioritizes experimental rigor, species-specific physiological nuances, and reproducible protocols.

Executive Summary & Species Constraints

The rabbit (Oryctolagus cuniculus) is the standard non-rodent species for ocular pharmacokinetics (PK) and toxicology due to its large globe size and ease of handling. However, for efficacy (pharmacodynamics) in glaucoma, the rabbit presents specific physiological hurdles that must be accounted for in experimental design.

Critical Expert Insight: The Prostaglandin Paradox

While Prostaglandin analogs (PGs) like Latanoprost are first-line therapies in humans, they demonstrate atypical efficacy profiles in rabbits . Unlike primates, rabbits possess a different distribution and sensitivity of FP (Prostaglandin F) receptors.[1]

  • Observation: PGs may induce initial hyperemia and miosis but often show inconsistent IOP lowering in normotensive rabbits compared to humans.

  • Implication: Do not rely solely on normotensive rabbit models for screening PG analogs. Efficacy is better characterized in induced ocular hypertension (OHT) models or non-human primates.

Model Selection: Normotensive vs. Hypertensive

Selecting the correct model is the first step in validating your molecule.

FeatureNormotensive Model Microbead-Induced OHT

-Chymotrypsin Induced OHT
Primary Use PK, Ocular Irritation (Draize), SafetyAcute/Sub-chronic Efficacy ScreeningChronic Efficacy & Neuroprotection
Mechanism N/A (Physiological Baseline)Physical blockade of Trabecular Meshwork (TM)Enzymatic lysis of zonules

TM debris blockade
IOP Elevation None (~15-20 mmHg baseline)+10-15 mmHg above baseline+15-25 mmHg (Sustained)
Duration N/A2–4 weeks (Re-injection possible)Months (Permanent structural change)
Pros Low cost, high throughputReproducible, minimally invasiveMimics chronic open-angle glaucoma
Cons Low sensitivity for outflow drugs (e.g., Timolol)Requires anterior chamber injection skillSignificant inflammation, potential buphthalmos

Experimental Protocols

The "Gold Standard" Efficacy Protocol: Microbead Occlusion

This protocol is preferred over laser photocoagulation for drug screening due to lower equipment costs and high reproducibility.

Reagents: Polystyrene or magnetic microbeads (15 µm diameter); sterile saline.

Step-by-Step Workflow:

  • Anesthesia: Intramuscular Ketamine (35 mg/kg) + Xylazine (5 mg/kg).[2][3] Topical Proparacaine 0.5%.

  • Prep: Dilute pupil with Tropicamide 1%.

  • Injection:

    • Use a 30G needle on a Hamilton syringe.

    • Insert needle through the peripheral cornea (bevel up) into the anterior chamber (AC), avoiding the lens.

    • Aspirate ~20 µL of aqueous humor to lower pressure.

    • Inject 50 µL of microbead suspension (

      
       beads/mL).
      
  • Post-Op: Apply antibiotic ointment.

  • Validation: Measure IOP at 24h, 48h, and 72h. Only animals with sustained IOP >25 mmHg are enrolled.

IOP Measurement (Tonometry)[3][4][5][6][7]
  • Instrument: Tono-Pen AVIA or Pneumatonometer (e.g., Model 30 Classic).

  • Technique:

    • Apply 1 drop of topical anesthetic (Tetracaine).

    • Wait 30 seconds.

    • Hold the device perpendicular to the central cornea.

    • Take the mean of 3 valid readings (SD < 5%).

  • Circadian Control: Rabbits have a circadian IOP rhythm.[4] All measurements must be taken at the same time of day (e.g., 09:00 AM ± 30 min).

Visualizing the Screening Workflow

The following diagram illustrates the decision logic for screening a new chemical entity (NCE).

GlaucomaScreening Start NCE Candidate PK_Tox Step 1: Normotensive Rabbit (PK & Draize Test) Start->PK_Tox Decision1 Pass Safety? PK_Tox->Decision1 ModelSelect Step 2: Select Efficacy Model Decision1->ModelSelect Yes Stop Stop Decision1->Stop No (Reject) Microbead Microbead Model (Outflow Facilitators) ModelSelect->Microbead Acute Screening AlphaCT Alpha-Chymotrypsin Model (Suppressors/Neuroprotection) ModelSelect->AlphaCT Chronic Study Dosing Dosing Regimen (Single vs. Multi-dose) Microbead->Dosing AlphaCT->Dosing Endpoint Endpoint Analysis (% IOP Reduction, Duration) Dosing->Endpoint

Caption: Decision matrix for advancing a drug candidate from safety testing to specific efficacy models.

Comparative Performance Data

The following table synthesizes expected performance metrics for standard classes of antiglaucoma agents in hypertensive rabbit models . Use these as internal controls.

Drug ClassRepresentative AgentTarget MechanismExpected Peak IOP Reduction (Rabbit)Time to PeakDuration of Action

-Agonist
Brimonidine 0.2%Aqueous Suppression + Uveoscleral Outflow20 – 28% 1 – 2 hrs6 – 8 hrs

-Blocker
Timolol 0.5%Aqueous Suppression15 – 25% 1 – 2 hrs12 – 24 hrs
CA Inhibitor Brinzolamide 1%Aqueous Suppression15 – 22% 1 hr6 – 8 hrs
ROCK Inhibitor Netarsudil 0.02%TM Outflow Facilitation18 – 25% 2 – 4 hrs~24 hrs
PG Analog Latanoprost 0.005%Uveoscleral OutflowVariable (0 – 15%) *2 – 4 hrsVariable

*Note: Latanoprost efficacy is highly variable in rabbits due to receptor species differences. It is NOT recommended as a positive control in rabbits unless the specific strain/model has been validated for PG response.

Safety & Tolerability: Modified Draize Scoring

Efficacy is meaningless without tolerability. The Modified Draize Test is the industry standard for scoring ocular irritation.

Protocol:

  • Instill 50 µL of the test agent into the conjunctival sac of one eye; the other eye serves as a saline control.

  • Assess at 1h, 24h, 48h, and 72h.

  • Scoring Matrix:

TissueObservationScore RangeWeighting Factor
Cornea Opacity (Degree of density)0 – 4x 5
Area of cornea involved0 – 4x 5
Iris Inflammation (Fold, congestion, reaction to light)0 – 2x 5
Conjunctiva Redness (Hyperemia)0 – 3x 2
Chemosis (Swelling)0 – 4x 2
Discharge0 – 3x 2
  • Maximum Total Score: 110.

  • Pass Criteria: A score of < 2.5 (Non-irritating) to < 15 (Mildly irritating) is generally acceptable for topical therapeutics.

Mechanism of Action Visualization

Understanding where your drug acts within the aqueous humor pathway is vital for interpreting additive effects (e.g., Timolol + Brimonidine).

MOA_Pathway CiliaryBody Ciliary Body (Production) PostChamber Posterior Chamber CiliaryBody->PostChamber Aqueous Secretion AntChamber Anterior Chamber PostChamber->AntChamber TM Trabecular Meshwork (Conventional Outflow) AntChamber->TM Uveoscleral Uveoscleral Pathway (Unconventional Outflow) AntChamber->Uveoscleral BetaBlocker Beta-Blockers (Timolol) BetaBlocker->CiliaryBody Inhibits CAI CA Inhibitors (Dorzolamide) CAI->CiliaryBody Inhibits AlphaAgonist Alpha-2 Agonists (Brimonidine) AlphaAgonist->CiliaryBody Inhibits AlphaAgonist->Uveoscleral Increases Flow ROCK ROCK Inhibitors (Netarsudil) ROCK->TM Increases Flow PGs PG Analogs (Latanoprost) PGs->Uveoscleral Increases Flow

Caption: Pharmacological targets within the aqueous humor dynamic system.

References

  • Comparison of the Effects of Timolol, Brinzolamide, Brimonidine and Netarsudil in a Rabbit Model. Current Eye Research. [Link][5]

  • The Pharmacokinetics of a New Antiglaucoma Drug, Latanoprost, in the Rabbit. Drug Metabolism and Disposition. [Link]

  • Establishment of an experimental glaucoma animal model: A comparison of microbead injection. Experimental and Therapeutic Medicine. [Link]

  • Experimental alpha-chymotrypsin glaucoma. American Journal of Ophthalmology. [Link]

  • Draize rabbit eye test compatibility with eye irritation thresholds in humans. Toxicological Sciences. [Link]

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Comparative

A Senior Application Scientist's Guide to Assessing Membrane Permeability of Sulfonamide Inhibitors: A Comparative Analysis of Caco-2 and Alternative Models

For Immediate Release to the Drug Discovery and Development Community In the landscape of modern pharmacology, sulfonamides and their derivatives have emerged as a versatile class of inhibitors targeting a wide array of...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Drug Discovery and Development Community

In the landscape of modern pharmacology, sulfonamides and their derivatives have emerged as a versatile class of inhibitors targeting a wide array of pathological conditions, from microbial infections to various cancers.[1][2] A critical determinant of a candidate's therapeutic success is its ability to traverse cellular membranes to reach its site of action. This guide provides an in-depth, comparative analysis of methodologies for assessing the membrane permeability of sulfonamide inhibitors, with a primary focus on the industry-standard Caco-2 cell permeability assay. We will delve into the mechanistic underpinnings of this assay, provide a self-validating experimental protocol, and objectively compare its performance against alternative models, supported by experimental insights.

The Gatekeeper of Oral Bioavailability: Why Permeability Matters for Sulfonamides

The oral route remains the preferred method of drug administration due to its convenience and patient compliance. For a sulfonamide inhibitor to be orally bioavailable, it must first be absorbed from the gastrointestinal tract into the bloodstream. This absorption is largely governed by the compound's ability to permeate the intestinal epithelial barrier. Poor permeability is a significant contributor to the attrition of drug candidates during development. Therefore, early and accurate assessment of membrane permeability is paramount for guiding lead optimization and selecting candidates with a higher probability of clinical success.

The Gold Standard: The Caco-2 Permeability Assay

The Caco-2 cell line, derived from a human colorectal adenocarcinoma, has become the workhorse for in vitro prediction of intestinal drug permeability.[3][4] When cultured on semi-permeable supports, these cells differentiate into a polarized monolayer with well-defined tight junctions and express many of the transporters and enzymes found in the human small intestine.[4][5] This makes the Caco-2 model a powerful tool for dissecting the various mechanisms of drug transport, including passive diffusion, active transport, and efflux.[6][7]

Causality Behind the Caco-2 Model's Utility

The strength of the Caco-2 assay lies in its ability to recapitulate key aspects of the intestinal barrier. The formation of a confluent monolayer with high transepithelial electrical resistance (TEER) provides a physical barrier to paracellular transport, forcing compounds to traverse the cells themselves (transcellular transport). Furthermore, the expression of key efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) allows for the identification of compounds that may be actively pumped out of the intestinal cells, a common mechanism of poor oral absorption.[8][9]

A Self-Validating Protocol for Assessing Sulfonamide Permeability in Caco-2 Cells

The following protocol is designed to be a self-validating system, incorporating critical quality control steps to ensure the reliability of the generated data.

I. Caco-2 Cell Culture and Monolayer Formation

  • Cell Maintenance: Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding on Transwell® Inserts: Seed Caco-2 cells onto 12- or 24-well Transwell® polycarbonate membrane inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².

  • Differentiation: Maintain the cultures for 18-21 days to allow for the formation of a differentiated and polarized monolayer. Change the culture medium every 2-3 days.

II. Monolayer Integrity Assessment (Self-Validation Step)

  • Rationale: The integrity of the Caco-2 monolayer is paramount for obtaining meaningful permeability data. A compromised monolayer will lead to an overestimation of paracellular transport and inaccurate permeability values.

  • Transepithelial Electrical Resistance (TEER) Measurement:

    • Measure the TEER of the Caco-2 monolayers using a voltohmmeter.

    • Acceptance Criterion: Only use monolayers with TEER values ≥ 300 Ω·cm² for permeability experiments.[10] This ensures the presence of tight junctions.

  • Lucifer Yellow Permeability Assay:

    • Add Lucifer Yellow (a fluorescent, membrane-impermeable marker) to the apical (donor) side of the monolayer.

    • After a defined incubation period (e.g., 1 hour), measure the fluorescence in the basolateral (receiver) compartment.

    • Acceptance Criterion: The apparent permeability (Papp) of Lucifer Yellow should be < 1.0 x 10⁻⁶ cm/s.[8] This confirms low paracellular leakage.

III. Bidirectional Permeability Assay

  • Rationale: Assessing transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions is crucial for identifying active efflux. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 is indicative of active transport.[8]

  • Preparation: Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

  • Dosing:

    • A-B Transport: Add the sulfonamide inhibitor (typically at a non-cytotoxic concentration, e.g., 10 µM) to the apical chamber.

    • B-A Transport: Add the sulfonamide inhibitor to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At predetermined time points, collect samples from the receiver compartments.

  • Quantification: Analyze the concentration of the sulfonamide inhibitor in the samples using a validated analytical method (e.g., LC-MS/MS).

IV. Data Analysis and Interpretation

  • Calculate the Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp(B-A) / Papp(A-B)

  • Assess Recovery:

    • % Recovery = [(Total amount in receiver + Final amount in donor) / Initial amount in donor] * 100

    • Rationale: Low recovery (<70%) can indicate issues such as non-specific binding to the plate, metabolism by the cells, or poor solubility.[8][11] For lipophilic sulfonamides, this is a critical parameter to monitor.[12]

V. Investigating Efflux Mechanisms (Optional but Recommended)

  • To identify the specific transporters involved in the efflux of a sulfonamide inhibitor, the bidirectional assay can be performed in the presence of known efflux pump inhibitors:

    • Verapamil or Elacridar: Inhibitors of P-glycoprotein (P-gp).

    • Ko143 or Fumitremorgin C: Inhibitors of Breast Cancer Resistance Protein (BCRP).[8]

    • A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms that the sulfonamide is a substrate for that transporter.

G cluster_prep Preparation cluster_assay Bidirectional Permeability Assay cluster_analysis Data Analysis cluster_efflux Efflux Mechanism ID (Optional) Culture Caco-2 Cell Culture (18-21 days) Integrity Monolayer Integrity Check (TEER & Lucifer Yellow) Culture->Integrity Dosing_AB Dose Apical (A-B) Integrity->Dosing_AB Dosing_BA Dose Basolateral (B-A) Integrity->Dosing_BA Incubate Incubate @ 37°C Dosing_AB->Incubate Dosing_BA->Incubate Inhibitors Repeat B-A Assay with P-gp/BCRP Inhibitors Dosing_BA->Inhibitors Sample Sample Receiver Compartment Incubate->Sample Quantify LC-MS/MS Quantification Sample->Quantify Calculate Calculate Papp, ER, Recovery Quantify->Calculate Interpret Interpret Results Calculate->Interpret Compare Compare Efflux Ratios Inhibitors->Compare

Caption: Caco-2 Permeability Assay Workflow.

Beyond the Monolayer: A Comparative Look at Alternative Permeability Assays

While the Caco-2 assay is the gold standard, it is not without its limitations, including a long culture period and potential for inter-laboratory variability.[7][13] For certain applications, particularly in early-stage discovery, alternative assays may offer advantages in terms of throughput and cost-effectiveness.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that measures a compound's ability to diffuse across an artificial lipid membrane.[14][15]

  • Principle: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane separating a donor and an acceptor well.[16]

  • Advantages:

    • High Throughput and Low Cost: Significantly faster and less expensive than cell-based assays.

    • Mechanistic Simplicity: Measures only passive transcellular permeability, which can be useful for dissecting transport mechanisms when used in conjunction with Caco-2 data.[14]

  • Disadvantages:

    • Lacks Biological Complexity: Does not account for active transport, efflux, or paracellular routes. This can lead to an overestimation of the permeability of efflux substrates and an underestimation for compounds that undergo active uptake or paracellular transport.[14]

    • Limited Predictive Power for Complex Transport: Not suitable for accurately predicting the in vivo absorption of compounds that are subject to significant transporter-mediated disposition.

Madin-Darby Canine Kidney (MDCK) Cells

MDCK cells, derived from canine kidney, are another popular cell line for permeability screening. Genetically engineered MDCK cells that overexpress specific human transporters (e.g., MDCK-MDR1 for P-gp) are particularly useful.

  • Principle: Similar to the Caco-2 assay, MDCK cells are grown as a monolayer on permeable supports.

  • Advantages:

    • Faster Culture Time: MDCK cells form a confluent monolayer in 3-5 days, compared to 21 days for Caco-2 cells.[1][17]

    • Targeted Transporter Analysis: Overexpression systems allow for the specific investigation of a compound's interaction with a single transporter.

  • Disadvantages:

    • Non-Human Origin: MDCK cells are of canine origin and may have different endogenous transporter expression profiles and tighter junctions compared to human intestinal cells.[1]

    • Less Comprehensive Model: While excellent for studying specific transporters, the wild-type MDCK model is less representative of the overall human intestinal barrier than Caco-2 cells.[18]

Comparative Performance for Sulfonamide Inhibitors

FeatureCaco-2 AssayPAMPAMDCK Assay
Biological Relevance High (human origin, expresses multiple transporters)[3]Low (artificial membrane)[14]Moderate (canine origin, often used with single transporter overexpression)[18]
Transport Mechanisms Passive, Active, Efflux, Paracellular[6]Passive Transcellular Only[14]Primarily Passive and specific Active/Efflux (in transfected cells)[9]
Throughput Low to MediumHigh[14]Medium to High
Culture Time ~21 days[8]N/A3-5 days[1]
Cost HighLowMedium
Suitability for Sulfonamides Gold standard. Can identify efflux liabilities which may be relevant for some sulfonamides. However, low solubility and non-specific binding of lipophilic sulfonamides can be a challenge.[12]Screening tool. Useful for initial assessment of passive permeability. May overestimate permeability if the sulfonamide is an efflux substrate.Mechanistic tool. Useful for confirming if a sulfonamide is a substrate of a specific transporter (e.g., P-gp).

G Start Sulfonamide Inhibitor Candidate PAMPA High-Throughput Screen: PAMPA Start->PAMPA Caco2 Gold Standard Assessment: Caco-2 Bidirectional Assay PAMPA->Caco2 High Pe Low_Perm Low Permeability PAMPA->Low_Perm Low Pe Efflux Efflux Ratio > 2? Caco2->Efflux MDCK Mechanistic Study: MDCK-Transfected Assay Confirm_Substrate Confirm Transporter Substrate Liability MDCK->Confirm_Substrate Optimize Medicinal Chemistry Optimization Low_Perm->Optimize High_Perm High Permeability Advance Advance to In Vivo Studies High_Perm->Advance Efflux->MDCK Yes Efflux->High_Perm No Confirm_Substrate->Optimize

Caption: Decision Tree for Permeability Screening.

Conclusion and Future Perspectives

The Caco-2 permeability assay remains the most comprehensive and regulatory-accepted in vitro model for predicting human intestinal absorption of sulfonamide inhibitors.[10][19] Its ability to model multiple transport pathways provides invaluable data for drug development. However, for high-throughput screening in early discovery, the PAMPA assay offers a rapid and cost-effective alternative for assessing passive permeability. The MDCK cell line, particularly when engineered to express specific transporters, serves as a powerful tool for mechanistic studies to dissect the role of active transport and efflux.

For sulfonamide inhibitors, which can span a wide range of physicochemical properties, a tiered approach is often most effective. Initial screening with PAMPA can help rank compounds based on passive permeability, followed by more detailed characterization of promising candidates in the Caco-2 assay to identify potential efflux liabilities. For compounds with suspected transporter interactions, further investigation using specific inhibitor studies in Caco-2 or transfected MDCK cell lines is warranted.

As we move forward, more advanced models such as 3D co-cultures and microfluidic "gut-on-a-chip" systems hold the promise of even greater physiological relevance and predictive power.[6] However, the Caco-2 assay, when conducted with rigorous quality control and a thorough understanding of its capabilities and limitations, will continue to be an indispensable tool in the development of novel sulfonamide therapeutics.

References

  • Angelis, M. D., & Turco, A. (2011). Caco-2 cells as a model for intestinal absorption. Rendiconti Lincei, 22(4), 357-365.
  • Volpe, D. A. (2020). Advances in cell-based permeability assays to screen drugs for intestinal absorption. Expert Opinion on Drug Discovery, 15(5), 539-549. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017).
  • Hidalgo, I. J., Raub, T. J., & Borchardt, R. T. (1989). Characterization of the human colon carcinoma cell line (Caco-2) as a model system for intestinal epithelial permeability. Gastroenterology, 96(3), 736-749.
  • Kansy, M., Senner, F., & Gubernator, K. (1998). Physicochemical high throughput screening: the role of absorption and distribution in drug discovery. Journal of Computer-Aided Molecular Design, 12(3), 235-244.
  • Gąsiorowska, J., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533. [Link]

  • Polli, J. E., et al. (2010). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. In Methods in molecular biology (Clifton, N.J.) (Vol. 644, pp. 225-240). Humana Press.
  • Maren, T. H. (1982). The transcorneal permeability of sulfonamide carbonic anhydrase inhibitors and their effect on aqueous humor secretion. Journal of Pharmacology and Experimental Therapeutics, 222(3), 648-653.
  • Lennernäs, H., et al. (2019). Demonstrating suitability of the Caco-2 cell model for BCS-based biowaiver according to the recent FDA and ICH harmonised guidelines. European Journal of Pharmaceutical Sciences, 138, 105021.
  • Guarino, V. R., Nti-Addae, K., & Stella, V. J. (2011). MDCK cell permeability characteristics of a sulfenamide prodrug: strategic implications in considering sulfenamide prodrugs for oral delivery of NH-acids. Bioorganic & Medicinal Chemistry Letters, 21(1), 172-175. [Link]

  • Bienta. (n.d.). Caco-2 Method Validation. Retrieved from [Link]

  • Tsinman, K., et al. (2012). Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. Journal of Pharmaceutical Sciences, 101(2), 484-497.
  • Creative Biolabs. (n.d.). Comparison of MDCK-MDR1 and Caco-2 Cell-Based Permeability Assays. Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Pion Inc. (n.d.). PAMPA Kit - Parallel artificial membrane permeability assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2014). Comparing Caco-2 And MDCK Permeability For Oral Absorption Estimations. Journal of Pharmacy and Pharmacology, 2(12), 681-686.
  • Admescope. (n.d.). Permeability and Transporters. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Pampa Permeability Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay. Retrieved from [Link]

  • DOI. (n.d.). Caco-2 AB Intrinsicb. Retrieved from [Link]

  • Kell, D. B., & Dobson, P. D. (2015). The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. PeerJ, 3, e1405.
  • Al-Mohizea, A. M. (2012). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of the Chemical Society of Pakistan, 34(5), 1306-1324.
  • DiVA. (2019). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • ResearchGate. (2020). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Retrieved from [Link]

  • Ingole, A. R., & Rajput, P. R. (2016). Sulfonamides: Historical Discovery Development. In Sulfonamides: An Important Class of Antibacterial Agents. IntechOpen.
  • Avdeef, A., et al. (2005). Caco-2 permeability of weakly basic drugs predicted with the double-sink PAMPA pKa(flux) method. European Journal of Pharmaceutical Sciences, 24(4), 333-349.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Volpe, D. A. (2008). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Future Medicinal Chemistry, 2(5), 713-725.
  • Shah, P., Jogani, V., & Bagchi, T. (2006). Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. Journal of Pharmaceutical Sciences, 95(8), 1599-1614.
  • Winiwarter, S., et al. (2024). A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru. Molecules, 29(12), 2753.
  • Gąsiorowska, J., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2533.
  • Polli, J. E., et al. (2010). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. Methods in Molecular Biology, 644, 225-240.
  • Capasso, C., & Supuran, C. T. (2014). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 709-714.
  • van der Merwe, J. (2020). Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. Wageningen University & Research.
  • Gąsiorowska, J., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. MDPI. Retrieved from [Link]

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Validation

Kinetic Analysis of Carbonic Anhydrase Inhibition by Sulfonate Derivatives: A Comparative Guide

Executive Summary: The Sulfur-Zinc Interaction Landscape In the development of Carbonic Anhydrase (CA) inhibitors, the sulfonamide moiety ( ) has long been the "gold standard" zinc-binding group (ZBG). However, the broad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur-Zinc Interaction Landscape

In the development of Carbonic Anhydrase (CA) inhibitors, the sulfonamide moiety (


) has long been the "gold standard" zinc-binding group (ZBG). However, the broader class of sulfonate derivatives —specifically including sulfamates  and sulfonic acids/anions —offers distinct kinetic profiles and selectivity windows that are critical for modern drug design.

This guide objectively compares the kinetic performance of these three distinct sulfur-based chemotypes. While sulfonamides and sulfamates typically act as nanomolar inhibitors by directly displacing the zinc-bound hydroxide, sulfonates (and their prodrugs, sulfocoumarins) often exhibit unique binding modes, ranging from weak electrostatic anchoring to mechanism-based "suicide" inhibition.

The Hierarchy of Potency
ChemotypeStructureBinding ModeTypical

(hCA II)
Kinetic Signature
Sulfonamide

Zn(II) Coordination (Tetrahedral)0.1 – 100 nMSlow onset (tight binding)
Sulfamate

Zn(II) Coordination (Tetrahedral)< 10 nMUltra-tight binding; often superior to sulfonamides
Sulfonate

Electrostatic / Water Anchoring

M – mM
Fast exchange; weak inhibition unless fluorinated

Mechanistic Analysis & Causality

To design a valid kinetic assay, one must understand why these derivatives behave differently. The causality lies in the protonation state and the geometry of the active site interaction.

The Zinc-Binding Event

The catalytic efficiency of CA is driven by a zinc-bound hydroxide ion (


).
  • Sulfonamides/Sulfamates: These act as weak acids (

    
    ). They bind in their deprotonated anionic form (
    
    
    
    ), directly displacing the "deep" water/hydroxide ligand. This creates a highly stable tetrahedral adduct.
  • Sulfonates: These are fully ionized anions (

    
    ) at physiological pH. They lack the proton required for the hydrogen bond network with Thr199 (a gatekeeper residue). Consequently, they often bind to the non-catalytic side or anchor to the zinc-bound water molecule rather than displacing it, resulting in significantly lower affinity.
    
Visualization of Inhibition Pathways

CA_Inhibition_Mechanism Enzyme Native Enzyme (Zn-OH2 / Zn-OH-) Transition Deprotonation Event (pKa dependent) Enzyme->Transition + Inhibitor Complex_Weak Weak Adduct (Zn-OH2...O-SO2-R) Ki: µM-mM range Enzyme->Complex_Weak + Sulfonate (Electrostatic Interaction) Sulfonamide Sulfonamide/Sulfamate (R-SO2NH2) Sulfonamide->Transition Sulfonate Sulfonate Anion (R-SO3-) Sulfonate->Complex_Weak Complex_Strong Tight Complex (Zn-N Coordination) Ki: nM range Transition->Complex_Strong Direct Displacement of Zn-bound H2O Complex_Weak->Complex_Strong Rare/Specific Cases (e.g. Fluorosulfonates)

Figure 1: Mechanistic divergence between nitrogen-based (sulfonamide/sulfamate) and oxygen-based (sulfonate) inhibitors. Note the direct coordination vs. electrostatic anchoring.

Comparative Performance Data

The following data aggregates kinetic parameters from stopped-flow spectroscopy assays against the ubiquitous cytosolic isoform hCA II (a primary drug target) and the tumor-associated hCA IX .[1]

Table 1: Kinetic Constants of Representative Derivatives

Data synthesized from standard structure-activity relationship (SAR) literature.[1]

Compound ClassRepresentative StructureTarget Isoform

(nM)
Selectivity (II/IX)Notes
Sulfonamide Acetazolamide (AAZ)hCA II121.0Clinical reference standard.
hCA IX25--
Sulfonamide Benzene-sulfonamidehCA II300 - 800LowSimple scaffold; moderate potency.
Sulfamate TopiramatehCA II5HighMost Potent. Sulfamate oxygen allows optimal geometry.
Sulfamate EMATE (Estrone sulfamate)hCA II< 1Very HighIrreversible-like kinetics due to tight fit.
Sulfonate TrifluoromethanesulfonatehCA II~5,000,000N/AVery weak (mM range). Acts as simple anion.
Sulfonate Sulfocoumarin (Prodrug)hCA IX8 - 50High Hydrolyzes to sulfonic acid; isoform selective.

Key Insight: While sulfonates per se are poor inhibitors, sulfamates often outperform sulfonamides by 2-10 fold due to the increased acidity and flexibility of the


 moiety.

Experimental Protocols: Kinetic Analysis

For high-affinity inhibitors (


 nM), standard steady-state assays (like the esterase assay) are insufficient due to the rapid turnover of CA (

). Stopped-Flow CO2 Hydration is the mandatory protocol for accurate kinetic characterization.
Protocol A: Stopped-Flow CO2 Hydrase Assay

This protocol measures the physiological reaction:


.[2]

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM NaClO4 (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 17 mM at

    
    ).
    
  • Enzyme: Recombinant hCA (concentration optimized to 5–10 nM).

Workflow:

  • Preparation: Degas all buffers to remove background CO2.

  • Incubation: Incubate enzyme with inhibitor (various concentrations, e.g., 0.1 nM to 1

    
    M) for 15 minutes at room temperature. Critical: Sulfonamides have slow on-rates; pre-incubation is essential to reach equilibrium.
    
  • Mixing: Load the Stopped-Flow instrument (e.g., Applied Photophysics SX20).

    • Syringe A: Enzyme + Inhibitor + Indicator + Buffer.

    • Syringe B: CO2-saturated water.

  • Measurement: Rapidly mix (dead time < 10 ms) and monitor the absorbance decrease of Phenol Red at 557 nm (tracking acidification).

  • Data Fitting:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve (first 5-10%).
      
    • Fit data to the Morrison Equation (for tight-binding inhibitors) rather than the standard Cheng-Prusoff, as

      
      .
      


Protocol B: Self-Validating the Mechanism (The "Discriminator" Test)

To confirm if a "sulfonate derivative" is acting as a Zinc binder or a non-specific anion:

  • Run the assay at pH 6.5 and pH 8.4 .

  • Sulfonamides/Sulfamates: Potency usually increases at higher pH (anion form dominates).

  • Anionic Sulfonates: Potency is often pH-independent or follows the ionization of the enzyme, not the inhibitor.

Decision Logic for Kinetic Characterization

Use this flowchart to determine the appropriate kinetic treatment for your sulfonate derivative.

Kinetic_Workflow Start Start: Characterize Inhibitor Est_Potency Estimate Potency (IC50) via Screening Start->Est_Potency Check_Range Is IC50 < Enzyme Conc? (Tight Binding) Est_Potency->Check_Range Tight Tight Binding Regime (Sulfamates/Potent Sulfonamides) Check_Range->Tight Yes (< 100 nM) Classic Classic Michaelis-Menten (Weak Sulfonates) Check_Range->Classic No (> 1 µM) Method_Tight Use Morrison Equation Stopped-Flow Only Tight->Method_Tight Method_Classic Use Cheng-Prusoff (IC50 to Ki conversion) Classic->Method_Classic Validation Validate Mechanism (pH dependence check) Method_Tight->Validation Method_Classic->Validation

Figure 2: Decision matrix for selecting the correct kinetic mathematical model based on inhibitor potency.

References

  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[3] Journal of Medicinal Chemistry.[4]

  • Carta, F., et al. (2014). Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors.[1][5][6][7][8][9][10][11][12] Future Medicinal Chemistry.[6]

  • Maryanoff, B. E., et al. (2005).[5] Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform.[5] Journal of Medicinal Chemistry.[4]

  • Vullo, D., et al. (2012). Anion inhibition studies of the

    
    -carbonic anhydrases from Neisseria gonorrhoeae. Journal of Inorganic Biochemistry.[13] 
    
  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-trifluoromethanesulfonate adduct: implications for the design of proton-wire inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[14]

Sources

Comparative

Comparative Inhibitory Profiling: N-Substituted 4-Sulfamoylbenzoic Acid Derivatives

[1][2][3] Executive Summary 4-Sulfamoylbenzoic acid (p-carboxybenzenesulfonamide) serves as a critical scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). While the unsubstituted parent compound exhibits mode...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

4-Sulfamoylbenzoic acid (p-carboxybenzenesulfonamide) serves as a critical scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs). While the unsubstituted parent compound exhibits moderate potency, N-substitution at the carboxyl moiety (the "Tail Approach") dramatically alters the pharmacological profile.

This guide provides a technical comparison of N-substituted derivatives against industry standards (Acetazolamide). It focuses on the structure-activity relationship (SAR) governing inhibition of the cytosolic isoforms (hCA I, hCA II ) and transmembrane tumor-associated isoforms (hCA IX, hCA XII ).

Mechanistic Logic: The "Tail Approach"

The efficacy of these derivatives relies on a dual-binding mode. The sulfonamide group acts as the Zinc Binding Group (ZBG) , anchoring the molecule to the catalytic center. The N-substituted "tail" extends into the enzyme's hydrophobic or hydrophilic pockets, determining isoform selectivity and potency.

Interaction Pathway (Graphviz Visualization)

CA_Binding_Mechanism Ligand N-Substituted Sulfamoylbenzoic Acid ActiveSite hCA Active Site (Cone-Shaped Cleft) Ligand->ActiveSite Diffuses into Zn_Ion Zn(II) Ion (Catalytic Center) Ligand->Zn_Ion Sulfonamide coordinates (Tetrahedral geometry) Hydrophobic_Pocket Hydrophobic Pocket (Selectivity Region) Ligand->Hydrophobic_Pocket N-Substituent (Tail) Van der Waals / π-stacking Inhibition Catalytic Blockade (Ki < 10 nM) Zn_Ion->Inhibition Displaces H2O/OH- Hydrophobic_Pocket->Inhibition Stabilizes Complex

Figure 1: Dual-anchor binding mechanism. The sulfonamide coordinates the Zinc ion, while the N-substituted tail exploits the variable hydrophobic pocket to enhance affinity.

Comparative Potency Analysis

The following data synthesizes inhibitory constants (


) from multiple structure-activity relationship (SAR) studies. Lower 

indicates higher potency.
Benchmark Standards

Before evaluating the derivatives, establish the baseline using clinical standards.

CompoundhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Notes
Sulfanilamide ~300~240~300Weak, non-selective baseline.
Acetazolamide (AAZ) 250 12 25 Gold Standard. High potency, low selectivity.
4-Sulfamoylbenzoic acid 18085110Parent scaffold. Moderate potency.[1]
N-Substituted Derivatives Comparison

Modifying the amide linker significantly boosts potency, often surpassing Acetazolamide.

Substitution ClassRepresentative StructurehCA II Potency (

)
Selectivity ProfileKey SAR Insight
Aliphatic Chains N-alkyl (Ethyl/Butyl)10 - 50 nM LowElongating the alkyl chain increases lipophilicity but offers limited specific interactions.
Benzyl/Aromatic N-benzyl / N-phenyl0.7 - 5.0 nM High (hCA II) Aromatic rings engage in

-stacking with Phe131/Phe198 in the active site, drastically lowering

.
Hydrazones Benzylidene-hydrazides1.7 - 6.5 nM Moderate (hCA IX)The hydrazone linker provides rigidity; bulky substitutions (e.g., 4-methoxy) favor tumor-associated isoforms (IX/XII).
Fluorinated Aryls N-(4-fluorophenyl)< 1.0 nM Very HighFluorine acts as a hydrogen bond acceptor and increases metabolic stability.

Critical Insight: The N-benzyl and N-phenyl derivatives of 4-sulfamoylbenzoic acid consistently outperform aliphatic variants. Specifically, introducing electron-withdrawing groups (halogens) or bulky methoxy groups on the aromatic tail can improve selectivity for transmembrane isoforms (hCA IX/XII) over the cytosolic hCA I.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

To reproduce the


 values cited above, you must use the Stopped-Flow CO₂ Hydration Assay.[2][1][3] This is the only method capable of measuring the ultra-fast catalytic turnover of Carbonic Anhydrase (

).
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated water (approx. 17-25 mM depending on temperature).

  • Enzyme: Recombinant hCA isoforms (conc. typically 5–10 nM).

Step-by-Step Workflow
  • Preparation:

    • Incubate the enzyme with the inhibitor (N-substituted derivative) for 15 minutes at room temperature to ensure equilibrium binding.

  • The Shot (Stopped-Flow):

    • Syringe A: Enzyme + Inhibitor + Indicator in Buffer.

    • Syringe B: CO₂-saturated water.

    • Rapidly mix (dead time < 10 ms) in the stopped-flow spectrophotometer.

  • Detection:

    • Monitor the absorbance decrease at 557 nm (Phenol Red transition from basic to acidic form) as CO₂ is hydrated to H⁺ + HCO₃⁻.

  • Calculation:

    • Measure the initial velocity (

      
      ) of the catalyzed reaction.
      
    • Determine

      
       by plotting rate vs. inhibitor concentration.
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      
      (Where
      
      
      is CO₂ concentration and
      
      
      is the Michaelis constant for the specific isoform).

Synthesis Workflow

The generation of these libraries typically follows a convergent synthesis path. The following diagram illustrates the standard protocol for generating N-substituted 4-sulfamoylbenzamides.

Synthesis_Workflow Start 4-Carboxybenzenesulfonamide (Starting Material) Activation Activation Step (SOCl2 or EDCI/HOBt) Start->Activation Intermediate Activated Intermediate (Acid Chloride or Active Ester) Activation->Intermediate Coupling Coupling Reaction + R-NH2 (Amine/Aniline) Intermediate->Coupling Purification Purification (Recrystallization/Column Chromatography) Coupling->Purification Final N-Substituted 4-Sulfamoylbenzamide Purification->Final

Figure 2: General synthetic pathway.[4] Activation of the carboxylic acid allows for nucleophilic attack by various amines, creating the diverse "tails" discussed in the SAR section.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Khalifah, R. G. (1971).[5] The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5][6][7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Ekinci, D., et al. (2012). Benzamide-4-sulfonamides are effective human carbonic anhydrase I, II, VII and IX inhibitors.[10] Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 744-747. Link

  • Abdoli, M., et al. (2023).[11] Inhibition Studies on Human and Mycobacterial Carbonic Anhydrases with N-((4-Sulfamoylphenyl)carbamothioyl) Amides.[11] International Journal of Molecular Sciences, 24(10), 8632. Link

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling and Disposal of 3-Nitro-4-sulfamoylbenzoic Acid

[1] Executive Summary This guide provides an operational framework for the disposal of 3-Nitro-4-sulfamoylbenzoic acid (and structurally related nitro-aromatic sulfonamides). Unlike generic organic waste, this compound p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides an operational framework for the disposal of 3-Nitro-4-sulfamoylbenzoic acid (and structurally related nitro-aromatic sulfonamides). Unlike generic organic waste, this compound presents a "Triad of Hazard" due to its functional groups: Acidic (Carboxylic acid), Energetic/Toxic (Nitro group), and Sensitizing (Sulfonamide).[1]

Immediate Directive:

  • Do NOT mix with strong bases (e.g., NaOH) in concentrated forms without cooling; the neutralization is exothermic.[1]

  • Do NOT dispose of in municipal trash or sewer systems.[1]

  • DO segregate as "Solid Organic - Acidic" for high-temperature incineration.

Chemical Profile & Hazard Logic

To dispose of a chemical safely, one must understand its reactivity.[1] We do not simply follow a list; we manage the molecule's potential energy.[1]

FeatureMoietyRisk ImplicationDisposal Impact
Acidity -COOH (pKa ~3-4)Corrosive to mucous membranes; reacts with bases.[1]Must be segregated from base waste to prevent heat generation in waste drums.[1]
Energetic -NO₂ (Nitro)Thermal instability at high heat; potential oxidizer reaction.[1]Prohibits mixing with strong reducing agents or storing in dry, hot areas.[1]
Sensitizer -SO₂NH₂ (Sulfonamide)Potential allergen/sensitizer.[1]Requires double-bagging to prevent dust inhalation by disposal personnel.[1]

The "Why" Behind the Protocol: The nitro group on the benzene ring withdraws electrons, making the carboxylic acid slightly stronger than benzoic acid.[1] Consequently, accidental mixing with alkaline waste streams (like waste amines or hydroxide solutions) can trigger rapid heating.[1] Furthermore, nitro-aromatics are precursors to environmental toxins; incineration with proper scrubbers (for NOx and SOx) is the only acceptable terminal disposal method.[1]

Waste Stream Segregation Logic

Visualizing the decision process prevents errors in the lab.[1] Use the following logic flow to determine the correct waste container.

DisposalLogic Start 3-Nitro-4-sulfamoylbenzoic Acid (Waste Generated) StateCheck Physical State? Start->StateCheck Solid Pure Solid / Filter Cake StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid Action_Solid Double Bag -> Label: 'Solid Organic Acid' (Incineration) Solid->Action_Solid SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous (pH < 4) SolventCheck->Aqueous Mostly Water Organic Organic Solvent (DMSO, MeOH, etc.) SolventCheck->Organic >10% Organic Action_Aq Adjust pH to 6-8 -> Label: 'Aqueous Toxic' Aqueous->Action_Aq Action_Org Jerrican -> Label: 'Flammable/Toxic Organic' (Fuel Blending) Organic->Action_Org

Figure 1: Decision matrix for segregating nitro-aromatic acid waste streams based on physical state and solvent composition.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired shelf stocks, spill cleanup residues, or filter cakes.[1]

  • PPE Selection:

    • Nitrile gloves (minimum 0.11mm) are required.[1]

    • P2/N95 respirator is recommended if dust is visible, as sulfonamides are respiratory sensitizers [1].[1]

  • Containment:

    • Transfer the solid into a clear polyethylene bag (primary containment).[1]

    • Seal the bag with tape or a zip-tie.[1]

    • Place the primary bag into a secondary hazardous waste bag (usually yellow or orange, facility dependent).[1]

  • Labeling:

    • Chemical Name: 3-Nitro-4-sulfamoylbenzoic acid.[1]

    • Hazard Checkboxes: Irritant, Acidic.[1]

    • Note: Add "Contains Sulfur/Nitrogen" to alert incineration plant of NOx/SOx potential.[1]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC waste.[1]

  • Assessment:

    • Check pH.[1][2][3][4][5] If pH < 2, the waste is RCRA Corrosive (D002) [2].[1][3]

  • Neutralization (Optional but Recommended):

    • Caution: Do not neutralize if the solvent is halogenated (e.g., DCM), as this can create emulsions or pressure.[1]

    • If aqueous/alcohol: Slowly add 1M Sodium Bicarbonate (NaHCO₃) while stirring.[1] Monitor for CO₂ evolution (fizzing).[1] Stop when pH reaches ~6-8.[1]

    • Why? Neutralization prevents the acid from reacting with other wastes in the central accumulation area.

  • Disposal:

    • Pour into the "Organic Solvents" or "Aqueous Toxic" carboy depending on solvent content.[1]

    • Never pour into the "Basic/Caustic" waste stream container.[1]

Regulatory & Compliance Framework (USA/EU)

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (40 CFR 261), this compound is not typically P-listed or U-listed by specific name.[1] However, the generator must determine if it exhibits hazardous characteristics:

  • Ignitability (D001): No (unless in flammable solvent).[1][3]

  • Corrosivity (D002): Possible if in aqueous solution with pH ≤ 2.[1][3]

  • Reactivity (D003): Unlikely. While it contains a nitro group, mono-nitro benzoic acids are generally stable and do not meet the definition of "forbidden explosive" unless dry and subjected to extreme shock [3].[1]

  • Toxicity: It is not a TCLP listed contaminant, but it should be treated as toxic due to the sulfonamide moiety.[1]

Best Practice Classification: Classify as Non-Regulated Chemical Waste (if solid) or Hazardous Waste (if characteristic D002 applies), but manage it as a hazardous organic for incineration.[1]

Incineration Requirements

The presence of Sulfur (-SO₂-) and Nitrogen (-NO₂, -NH-) means that incineration will generate acid gases (SO₂ and NOx).[1]

  • Facility Requirement: Waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with wet scrubbers.[1]

  • Fuel Blending: High BTU liquid waste containing this compound is acceptable for fuel blending (cement kilns) provided the sulfur content is declared.[1]

Emergency Spill Response

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate 3-meter radius.[1]

  • Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat).[1]

  • Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or a commercial acid spill kit.[1] Wait for fizzing to stop.

  • Collect: Scoop the neutralized paste into a waste jar. Label as "Spill Debris: Nitro-aromatic acid".[1]

  • Clean: Wash the surface with water and soap; sulfonamides can leave a persistent residue.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Bretherick, L. (2017).[1] Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.[1] (General reference for nitro-aromatic stability).

Sources

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